molecular formula O3PbS2 B083714 Lead thiosulfate CAS No. 13478-50-7

Lead thiosulfate

Cat. No.: B083714
CAS No.: 13478-50-7
M. Wt: 319 g/mol
InChI Key: FKPGNMBJYBPNHL-UHFFFAOYSA-L
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Description

Lead Thiosulfate is an inorganic compound that serves as a subject of interest in various scientific research areas due to its specific chemical properties. Its role as a strong reducing agent makes it a valuable compound for investigating redox reactions and developing novel synthetic pathways in inorganic chemistry. Researchers also utilize its unique solubility profile— insoluble in water but soluble in acid and sodium thiosulfate solutions —for studies in materials science, particularly in the formation of specialized crystals and precipitates. Furthermore, its decomposition behavior, which can emit toxic metal fumes and oxides of sulfur, is relevant for environmental health and safety research focused on understanding the stability and breakdown products of metal complexes. The compound's toxicity profile necessitates its use in controlled laboratory settings, where it provides a model for studying the environmental fate and safe handling protocols of heavy metal compounds.

Properties

IUPAC Name

dioxido-oxo-sulfanylidene-λ6-sulfane;lead(2+)
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InChI

InChI=1S/H2O3S2.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2
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InChI Key

FKPGNMBJYBPNHL-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=S)[O-].[Pb+2]
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Molecular Formula

PbS2O3, O3PbS2
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DSSTOX Substance ID

DTXSID10897145
Record name Lead(II) thiosulfate
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Molecular Weight

319 g/mol
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Physical Description

Lead thiosulfate is a white crystalline solid. Sinks and mixes slowly with water. (USCG, 1999), White solid; [Hawley]
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Solubility

0.03 g/100 cu cm cold water, Soluble in acids and sodium thiosulfate solution
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Density

5.18 at 68 °F (USCG, 1999) - Denser than water; will sink, 5.18 g/cu cm
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Color/Form

White crystals

CAS No.

26265-65-6, 13478-50-7
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Melting Point

Decomposes at melting point. (USCG, 1999), Decomposes
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Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Lead Thiosulfate Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis, characterization, and potential applications of lead thiosulfate (B1220275) nanoparticles (PbS₂O₃ NPs). As a novel nanomaterial, dedicated synthesis protocols for lead thiosulfate nanoparticles are not yet established in scientific literature. Therefore, this document outlines a prospective synthesis approach extrapolated from the known aqueous precipitation reaction of bulk this compound and established methodologies for the synthesis of other metal thiosulfate and sulfide (B99878) nanoparticles. The guide details proposed experimental protocols, essential characterization techniques, and the expected physicochemical properties of these nanoparticles, offering a foundational resource for researchers venturing into this unexplored area.

Introduction

Lead-based nanoparticles, particularly lead sulfide (PbS) and lead oxide (PbO), have garnered significant interest for their unique optical and electronic properties.[1] this compound (PbS₂O₃) in its bulk form is a known compound, typically synthesized through the reaction of a soluble lead salt with a thiosulfate salt in an aqueous solution.[2] The synthesis of this compound at the nanoscale, however, remains an uncharted area of materials science. The development of a reliable synthesis method for this compound nanoparticles could unlock new applications in areas such as catalysis, sensing, and biomedicine, leveraging the combined properties of lead and the thiosulfate ligand.

This guide serves as a starting point for the synthesis and characterization of this compound nanoparticles, providing a theoretical framework and practical guidance for their development.

Proposed Synthesis Methodology

The proposed synthesis of this compound nanoparticles is based on a controlled aqueous precipitation reaction between a lead (II) salt precursor and a thiosulfate salt precursor. The key to forming nanoparticles, rather than bulk precipitate, lies in carefully controlling the reaction kinetics through parameters such as precursor concentration, temperature, pH, and the use of capping agents.

Core Chemical Reaction

The fundamental reaction for the formation of this compound is the double displacement reaction between lead nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃):

Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2 NaNO₃(aq)

In this reaction, the insoluble this compound precipitates out of the solution. To control the size and stability of the resulting nanoparticles, the introduction of a capping agent is crucial to prevent aggregation.

Experimental Protocol: Aqueous Precipitation

This protocol details a proposed method for the synthesis of this compound nanoparticles via aqueous precipitation.

Materials:

  • Lead (II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Polyvinylpyrrolidone (PVP) (or other suitable capping agents like oleic acid, citrate)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Beakers and magnetic stir bars

  • Magnetic stirrer with hotplate

  • Centrifuge and centrifuge tubes

  • Ultrasonic bath

  • pH meter

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of lead (II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water.

  • Reaction Setup:

    • In a 250 mL beaker, add 100 mL of the PVP solution and place it on a magnetic stirrer.

    • Begin stirring the PVP solution at 400 rpm at room temperature.

  • Nanoparticle Precipitation:

    • Slowly, dropwise, add 10 mL of the lead (II) nitrate solution to the stirring PVP solution.

    • Subsequently, add 10 mL of the sodium thiosulfate solution dropwise to the mixture. A white precipitate of this compound nanoparticles should form.

    • Allow the reaction to proceed for 1 hour at room temperature with continuous stirring.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge the suspension at 8000 rpm for 15 minutes.

    • Discard the supernatant and re-disperse the nanoparticle pellet in deionized water with the aid of ultrasonication.

    • Repeat the centrifugation and washing step two more times with deionized water and once with ethanol to remove unreacted precursors and excess capping agent.

  • Final Product:

    • After the final wash, re-disperse the purified this compound nanoparticles in a suitable solvent (e.g., ethanol or water) for storage and characterization.

Diagram of the Proposed Experimental Workflow

experimental_workflow Experimental Workflow for this compound Nanoparticle Synthesis cluster_prep 1. Precursor Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_final 4. Final Product prep_pb 0.1 M Lead (II) Nitrate Solution add_pb Add Lead Nitrate Solution prep_pb->add_pb prep_na 0.1 M Sodium Thiosulfate Solution add_na Add Sodium Thiosulfate Solution prep_na->add_na prep_pvp 1% PVP Solution mix_pvp Stir PVP Solution prep_pvp->mix_pvp mix_pvp->add_pb add_pb->add_na react Stir for 1 hour add_na->react centrifuge1 Centrifuge Suspension react->centrifuge1 wash_water Wash with Deionized Water (3x) centrifuge1->wash_water wash_etoh Wash with Ethanol (1x) wash_water->wash_etoh disperse Re-disperse in Solvent wash_etoh->disperse store Store for Characterization disperse->store

Caption: Proposed experimental workflow for the synthesis of this compound nanoparticles.

Characterization of this compound Nanoparticles

A thorough characterization is essential to confirm the successful synthesis of this compound nanoparticles and to determine their physicochemical properties.

Structural and Compositional Analysis
  • X-ray Diffraction (XRD): XRD is the primary technique to confirm the crystalline structure of the synthesized nanoparticles. The obtained diffraction pattern should be compared with the standard diffraction pattern of bulk this compound to verify the chemical identity.

  • Energy-Dispersive X-ray Spectroscopy (EDS): Coupled with electron microscopy, EDS will provide the elemental composition of the nanoparticles, confirming the presence of lead, sulfur, and oxygen in the correct stoichiometric ratio.

Morphological and Size Analysis
  • Transmission Electron Microscopy (TEM): TEM images will reveal the morphology (e.g., spherical, rod-like) and size distribution of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in suspension, providing information about their size distribution and aggregation state.[3]

Optical Properties
  • UV-Visible Spectroscopy: This technique can be used to determine the optical properties of the nanoparticles, such as their absorbance spectrum and band gap energy.

Tabulated Summary of Characterization Techniques
Technique Information Obtained Expected Results for PbS₂O₃ NPs
X-ray Diffraction (XRD)Crystalline structure and phase purity.Diffraction peaks corresponding to the crystal structure of this compound.
Energy-Dispersive X-ray Spectroscopy (EDS)Elemental composition.Presence of Pb, S, and O signals.
Transmission Electron Microscopy (TEM)Morphology, size, and size distribution.Visualization of individual nanoparticles, likely spherical in shape.
Dynamic Light Scattering (DLS)Hydrodynamic diameter and size distribution in suspension.A narrow size distribution indicating monodispersity.
UV-Visible SpectroscopyOptical properties and band gap.An absorbance peak in the UV-Vis region, from which the band gap can be calculated.

Potential Signaling Pathways and Logical Relationships in Synthesis

The formation of nanoparticles from ionic precursors in solution is governed by the principles of nucleation and growth.

synthesis_pathway Nucleation and Growth Pathway in Nanoparticle Synthesis precursors Pb²⁺ and S₂O₃²⁻ ions in solution nucleation Nucleation: Formation of stable nuclei precursors->nucleation growth Growth: Diffusion of ions to nuclei nucleation->growth capping Capping Agent Adsorption growth->capping nanoparticles Stable this compound Nanoparticles capping->nanoparticles

Caption: The logical pathway of nanoparticle formation from precursors.

Conclusion and Future Directions

This technical guide has outlined a proposed methodology for the synthesis of this compound nanoparticles, a novel material with potential for various scientific and technological applications. The provided experimental protocol, based on a controlled aqueous precipitation reaction, offers a solid starting point for researchers. The detailed characterization plan is crucial for verifying the synthesis and understanding the properties of these new nanoparticles.

Future research should focus on optimizing the synthesis parameters, such as precursor concentration, temperature, pH, and the type of capping agent, to achieve fine control over the nanoparticle size, morphology, and stability. Furthermore, exploring the potential applications of this compound nanoparticles in fields like catalysis, sensing, and drug delivery will be a key area of investigation. The successful synthesis and characterization of these nanoparticles will contribute to the expanding library of nanomaterials and their diverse applications.

References

An In-depth Technical Guide to the Solubility of Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of lead(II) thiosulfate (B1220275) (PbS₂O₃), a compound of interest in various chemical and industrial processes. Understanding its solubility characteristics in different solvents is crucial for its application and for managing its environmental and health impacts.

Overview of Lead Thiosulfate

This compound is a white crystalline solid that is sparingly soluble in water.[1][2][3] Its molecular weight is approximately 319.33 g/mol .[1] The compound is known to be sensitive to light and decomposes upon melting.[3][4] Due to the presence of lead, it is classified as a hazardous substance, toxic to aquatic life and harmful to humans upon exposure.[2][5]

Quantitative Solubility Data

The solubility of this compound is influenced by the solvent, temperature, and the presence of other ions in the solution. The available quantitative data is summarized below.

SolventTemperatureSolubilityKsp (Solubility Product)
Water (cold)Not Specified0.03 g / 100 cm³4.0 x 10⁻⁷
Water20 °C0.03 g / 100 mL (0.3 g/L)Not Specified
Water25 °C0.02 g / 100 gNot Specified

Note on Data: There is some variation in the reported values across different sources, which may be attributed to different experimental conditions. The solubility product constant (Ksp) provides a standardized measure of the equilibrium between the solid compound and its ions in a saturated solution.

Factors Affecting Solubility

Several factors can significantly alter the solubility of this compound in aqueous solutions:

  • Acids: this compound is soluble in acids.[2][3][6] The acidic environment leads to the decomposition of the thiosulfate ion.

  • Sodium Thiosulfate Solutions: The presence of excess thiosulfate ions from a soluble salt like sodium thiosulfate increases the solubility of this compound.[2][3][6] This is due to the formation of soluble complex ions, such as [Pb(S₂O₃)₄]⁶⁻.[4][7] This phenomenon is a deviation from the common ion effect, where an increase in the concentration of one of the ions of a sparingly soluble salt typically decreases its solubility. In this case, the formation of a stable complex ion dominates.

Experimental Protocol for Solubility Determination

A precise determination of this compound's solubility requires a carefully controlled experimental procedure. Below is a generalized protocol based on standard methods for sparingly soluble salts.

Objective: To determine the molar solubility and solubility product (Ksp) of this compound in a specified solvent at a constant temperature.

Materials:

  • Lead(II) thiosulfate (PbS₂O₃), pure solid

  • Solvent of interest (e.g., deionized water)

  • Constant temperature water bath or incubator

  • Erlenmeyer flasks with stoppers

  • Filtration apparatus (e.g., vacuum filtration with a Büchner funnel or syringe filters with a fine pore size, such as 0.22 µm)

  • Volumetric flasks and pipettes

  • Analytical instrument for lead(II) ion concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to an Erlenmeyer flask containing the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure the solution is saturated.

    • Seal the flask to prevent solvent evaporation.

  • Equilibration:

    • Place the flask in a constant temperature water bath.

    • Agitate the solution continuously (e.g., using a magnetic stirrer or shaker) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and the dissolved ions.

  • Sample Separation:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a sample of the supernatant liquid. It is critical to avoid transferring any solid particles.

    • Filter the sample immediately using a fine-pore filter to remove any suspended microcrystals.

  • Analysis of Lead(II) Ion Concentration:

    • Accurately dilute the filtered supernatant to a concentration that falls within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of a soluble lead salt (e.g., lead nitrate) of known concentrations.

    • Measure the absorbance (for AAS) or ion counts (for ICP-MS) of the standard solutions to create a calibration curve.

    • Measure the concentration of lead(II) ions in the diluted sample.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of Pb²⁺ in the diluted sample.

    • Account for the dilution factor to calculate the concentration of Pb²⁺ in the original saturated solution. This value represents the molar solubility (s) of this compound.

    • The dissolution equilibrium for PbS₂O₃ is: PbS₂O₃(s) ⇌ Pb²⁺(aq) + S₂O₃²⁻(aq)

    • The solubility product constant is given by: Ksp = [Pb²⁺][S₂O₃²⁻].

    • Since the dissolution of one mole of PbS₂O₃ produces one mole of Pb²⁺ and one mole of S₂O₃²⁻, [Pb²⁺] = [S₂O₃²⁻] = s.

    • Therefore, Ksp = s².

Visualization of Experimental Workflow

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// Edges to define the workflow prep -> equil [color="#5F6368"]; equil -> sep [color="#5F6368"]; sep -> analysis [color="#5F6368"]; analysis -> calc [color="#5F6368"]; calc -> result [color="#5F6368"]; }

References

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the thermal decomposition of lead thiosulfate (B1220275) (PbS₂O₃). The information presented is collated from available scientific literature and is intended to serve as a valuable resource for professionals in research and development. This document details the proposed decomposition pathway, the experimental methodologies used to elucidate this mechanism, and the key intermediates and final products.

Core Decomposition Mechanism

The thermal decomposition of lead thiosulfate is a complex process that proceeds through a series of steps involving bond rupture, radical formation, and the eventual formation of stable lead compounds. The overall reaction leads to an equimolar mixture of lead sulfide (B99878) (PbS) and lead sulfate (B86663) (PbSO₄)[1]. The decomposition is understood to occur in two principal stages[1].

The proposed mechanism is initiated by the rupture of the sulfur-sulfur bond within the thiosulfate ion, a process that is facilitated by thermal energy. This initial step is considered to be more complex than a simple homolytic cleavage, involving the simultaneous formation of a sulfur-lead bond[1]. The presence of lead sulfide (PbS) has been observed to enhance the reaction rate, indicating a topochemical character for the decomposition process[1].

The key steps in the proposed decomposition mechanism are as follows:

  • Initiation: The process begins with the heteropolar breaking of the sulfur-sulfur bond in this compound, leading to the formation of a lead-sulfur bond and a sulfur trioxide radical anion.

  • Intermediate Formation: The highly reactive sulfur trioxide radical anion then interacts with another molecule of this compound. This step is believed to be responsible for the formation of an intermediate species and ultimately yields lead sulfate, one of the final solid products.

  • Radical Decay and Gaseous Product Formation: The intermediate species subsequently decays, leading to the formation of sulfur dioxide radicals (SO₂⁻) and atomic sulfur. The SO₂⁻ radicals are experimentally detectable via Electron Spin Resonance (ESR) spectroscopy[1].

  • Final Product Formation: The sulfur dioxide radicals and atomic sulfur then react further to form the final neutral products, including gaseous sulfur dioxide (SO₂) and solid lead sulfide (PbS)[1].

The S-shaped kinetic curves observed in thermogravimetric experiments suggest that the reaction is autocatalytic, with the formation of the highly conductive lead sulfide phase facilitating charge transfer at the reactant-product interface, thereby accelerating the decomposition[1].

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound has been achieved through the application of several key analytical techniques. The following sections detail the methodologies cited in the relevant literature.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is employed to study the mass loss of this compound as a function of temperature, providing insights into the decomposition stages.

  • Instrumentation: A vacuum thermobalance is utilized for the analysis[1].

  • Sample Preparation: Powdered this compound is used as the sample.

  • Experimental Conditions:

    • Temperature Range: Isothermal experiments are conducted at temperatures between 176-225°C[1].

    • Atmosphere: The analysis is performed under vacuum[1].

  • Data Analysis: The degree of decomposition versus time is plotted to obtain kinetic curves. S-shaped curves are indicative of a topochemical and autocatalytic process[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups and to track the formation and disappearance of intermediate species during the decomposition process.

  • Instrumentation: A UR-10 spectrophotometer equipped with a thermocell is used for the analysis[1].

  • Sample Preparation: Samples are prepared by pressing this compound powder with potassium bromide (KBr) at a pressure of 10 t cm⁻² to form a pellet[1].

  • Experimental Conditions: Spectra are recorded at various temperatures to monitor the changes in the chemical bonding.

  • Key Observations: A characteristic absorption band at 1070 cm⁻¹, appearing as a shoulder on the main sulfur-oxygen bond vibration band (1180-1200 cm⁻¹), is observed during the decomposition. The appearance and subsequent disappearance of this band are correlated with the decomposition rate and are attributed to the formation of an intermediate species with a weaker oxygen-sulfur bond[1].

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy is a crucial technique for the detection and identification of radical intermediates formed during the decomposition.

  • Instrumentation: A Bruker ER-200D spectrometer is employed for the measurements[1].

  • Sample Preparation: A sample of this compound is heated in situ.

  • Experimental Conditions:

    • Heating: The sample is heated for 4 minutes at 250°C[1].

    • Cooling: The sample is then rapidly cooled to 77 K for spectral recording[1].

    • Frequency: The spectrometer operates at a frequency of 9.62 GHz[1].

  • Key Findings: An ESR signal with a g-factor of 2.010 is detected, which is identified as the SO₂⁻ radical anion, providing direct evidence for the presence of this intermediate in the decomposition pathway[1].

X-ray Phase Analysis (X-ray Diffraction - XRD)

XRD is used to identify the crystalline phases of the solid reactant, intermediates, and final products.

  • Methodology: X-ray diffraction patterns of the solid residues at different stages of the thermal decomposition are recorded.

  • Key Findings: This technique confirms that the final solid product of the thermal decomposition of this compound is an equimolar mixture of lead sulfide (PbS) and lead sulfate (PbSO₄)[1].

Mass Spectrometry (MS)

Mass spectrometry is utilized to analyze the gaseous products evolved during the thermal decomposition.

  • Methodology: The gaseous species produced during the heating of this compound are introduced into a mass spectrometer for analysis.

  • Key Findings: Mass spectrometric analysis confirms the formation of atomic sulfur and sulfur dioxide as gaseous products of the decomposition[1].

Quantitative Data

The available scientific literature provides limited quantitative data on the thermal decomposition of this compound. The primary quantitative value reported is the activation energy for the initial stage of the decomposition.

ParameterValueTechniqueReference
Activation Energy (Stage 1)22 kcal/molThermogravimetric Analysis[1]

Note: Further detailed quantitative data, such as specific decomposition temperatures and mass loss percentages from TGA/DTA curves, are not extensively reported in the reviewed literature.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway of this compound and the workflow of the experimental analysis.

Thermal_Decomposition_Pathway Thermal Decomposition Pathway of this compound PbS2O3 This compound (PbS₂O₃) Intermediate_Complex Intermediate Complex [PbS...SO₃⁻] PbS2O3->Intermediate_Complex Heat (Δ) S-S bond rupture SO3_radical Sulfur Trioxide Radical (SO₃⁻) Intermediate_Complex->SO3_radical S2O2_intermediate S₂O₂ Intermediate Intermediate_Complex->S2O2_intermediate Decay PbSO4 Lead Sulfate (PbSO₄) SO3_radical->PbSO4 + PbS₂O₃ SO2_radical Sulfur Dioxide Radical (SO₂⁻) S2O2_intermediate->SO2_radical S_atomic Atomic Sulfur (S) S2O2_intermediate->S_atomic PbS Lead Sulfide (PbS) SO2_radical->PbS + PbS SO2_gas Sulfur Dioxide Gas (SO₂) SO2_radical->SO2_gas S_atomic->PbS + Pb Experimental_Workflow Experimental Workflow for Analyzing this compound Decomposition Sample This compound (PbS₂O₃) Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA IR Infrared (IR) Spectroscopy Sample->IR ESR Electron Spin Resonance (ESR) Spectroscopy Sample->ESR XRD X-ray Diffraction (XRD) Sample->XRD MS Mass Spectrometry (MS) Sample->MS Data_TGA Mass Loss vs. Temperature Kinetic Curves TGA->Data_TGA Data_IR Identification of Functional Groups Intermediate Detection IR->Data_IR Data_ESR Detection of Radical Intermediates (e.g., SO₂⁻) ESR->Data_ESR Data_XRD Identification of Solid Products (PbS, PbSO₄) XRD->Data_XRD Data_MS Identification of Gaseous Products (S, SO₂) MS->Data_MS

References

An In-Depth Technical Guide to the Crystallography and XRD Analysis of Lead Thiosulfate (PbS₂O₃)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the crystallographic properties and X-ray diffraction (XRD) analysis of lead thiosulfate (B1220275) (PbS₂O₃). It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on the synthesis, structural characterization, and analysis of this inorganic compound. The document outlines experimental protocols for synthesis and XRD, presents crystallographic data in a structured format, and utilizes visualizations to illustrate key workflows and structural concepts.

Introduction

Lead(II) thiosulfate (PbS₂O₃) is an inorganic compound that appears as a white crystalline solid.[1][2][3] It is sparingly soluble in water but dissolves in acids and sodium thiosulfate solutions.[2][4] Understanding the solid-state properties, particularly the crystal structure and phase purity, is critical for its application in various scientific and industrial contexts. X-ray diffraction (XRD) is the primary analytical technique for determining these characteristics. This guide details the crystallographic parameters of lead thiosulfate and provides a standard methodology for its synthesis and subsequent XRD analysis.

Synthesis of this compound Crystals

The synthesis of this compound is typically achieved through a precipitation reaction in an aqueous solution. The protocol below describes a common and effective method.

Experimental Protocol: Aqueous Precipitation

  • Preparation of Reactant Solutions:

    • Prepare a solution of a soluble lead salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), in deionized water.

    • Prepare a separate solution of a soluble thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃) or calcium thiosulfate (CaS₂O₃), in deionized water.[5]

  • Precipitation:

    • Slowly add the thiosulfate solution to the lead nitrate solution under constant stirring. A white precipitate of this compound will form immediately.

    • The reaction is: Pb²⁺(aq) + S₂O₃²⁻(aq) → PbS₂O₃(s).

    • Slightly boiling the solution can yield a white precipitate; however, prolonged boiling may cause decomposition, turning the precipitate gray.[5]

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the solid product from the supernatant via decantation and subsequent filtration.[5]

    • Wash the collected precipitate several times with deionized water to remove any unreacted ions.

  • Drying:

    • Dry the purified this compound precipitate in a vacuum oven at a low temperature to prevent thermal decomposition.[5] The final product should be a fine, white crystalline powder.

Crystallographic Properties of this compound

The crystal structure of this compound has been determined through single-crystal X-ray diffraction studies. It crystallizes in the orthorhombic system, which is characterized by three unequal axes that are all perpendicular to each other. The detailed crystallographic data are summarized in Table 1.[1]

Table 1: Crystallographic Data for this compound (PbS₂O₃)

Parameter Value
Crystal System Orthorhombic
Space Group P b c a (No. 61)
Lattice Parameters
a 7.1801 Å
b 6.9197 Å
c 16.1154 Å
α, β, γ 90°

| Source | Christensen, A. N. et al. (1991)[1] |

X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (PXRD) is an essential technique for confirming the identity and assessing the phase purity of the synthesized this compound. The analysis involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ).

4.1 Experimental Protocol for Powder XRD

The following protocol outlines typical parameters for collecting a powder XRD pattern of this compound.[6]

  • Sample Preparation: The dried, crystalline this compound powder is finely ground using an agate mortar and pestle to ensure random crystal orientation and reduce particle size effects. The powder is then mounted onto a sample holder.

  • Instrumental Setup and Data Collection: The data is collected using a powder diffractometer with the parameters specified in Table 2.

Table 2: Representative Experimental Parameters for Powder XRD Analysis

Parameter Setting
Radiation Source Cu Kα1 (λ = 1.54060 Å)
Tube Voltage 40 kV
Tube Current 30 mA
Scan Range (2θ) 20° - 70°
Step Size 0.02°
Counting Time per Step 30 s

| Temperature | 25 °C (Room Temperature) |

4.2 Data Interpretation

The resulting XRD pattern is a plot of intensity versus 2θ. The positions (2θ values) and relative intensities of the diffraction peaks are characteristic of the material's crystal structure. By comparing the experimental pattern to a reference pattern from a crystallographic database (such as the one derived from the data in Table 1), the phase purity of the synthesized sample can be confirmed. Table 3 illustrates how the resulting data would be presented.

Table 3: Representative XRD Peak Data Presentation for this compound

2θ (°) d-spacing (Å) Relative Intensity (%)
Peak 1 Value 1 Value 1
Peak 2 Value 2 Value 2
Peak 3 Value 3 Value 3
... ... ...

(Note: This table is a template. Actual peak positions and intensities are determined experimentally.)

Visualization of Workflow and Crystal Structure

Visual diagrams are crucial for understanding complex scientific processes and relationships. The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental crystallographic properties of this compound.

G Experimental Workflow for this compound Analysis cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_analysis Characterization A Reactant Solutions (Pb(NO₃)₂ + Na₂S₂O₃) B Aqueous Precipitation A->B C Filtration & Washing B->C D Vacuum Drying C->D E Sample Preparation (Grinding) D->E F XRD Data Collection E->F G Data Analysis (Phase Identification) F->G H Pure Crystalline PbS₂O₃ G->H Confirmation

Caption: Workflow from synthesis to XRD analysis of this compound.

G Crystallographic Properties of this compound cluster_system Crystal System cluster_spacegroup Space Group cluster_params Lattice Parameters center_node This compound (PbS₂O₃) system Orthorhombic center_node->system spacegroup P b c a (No. 61) center_node->spacegroup axes a ≠ b ≠ c (7.18 Å ≠ 6.92 Å ≠ 16.12 Å) center_node->axes angles α = β = γ = 90° center_node->angles

Caption: Key crystallographic features of this compound.

Conclusion

This compound is a crystalline solid with a well-defined orthorhombic crystal structure.[1] Its synthesis can be reliably performed via aqueous precipitation, and its structural identity and purity can be unequivocally confirmed using powder X-ray diffraction. The methodologies and data presented in this guide provide a foundational resource for scientists and researchers working with this compound, ensuring accurate characterization and facilitating its use in further research and development activities.

References

Stability and Reactivity of Lead Thiosulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and reactivity of lead thiosulfate (B1220275) (PbS₂O₃). The information is intended to support research and development activities where this compound may be encountered or utilized.

Chemical and Physical Properties

Lead thiosulfate is an inorganic compound with the molecular formula PbS₂O₃. It is a white, crystalline solid that is sparingly soluble in water. The key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula PbS₂O₃
Molecular Weight 319.33 g/mol
Appearance White crystalline solid
Density 5.18 g/cm³
Solubility in Water Slightly soluble
Solubility Product (Ksp) 4.0 x 10⁻⁷
Decomposition Temperature 250 °C
Reactivity Strong reducing agent

Stability

Thermal Stability

This compound is unstable upon heating and decomposes at approximately 250 °C. The thermal decomposition is a key aspect of its stability profile and proceeds via a complex mechanism.

Aqueous Stability

This compound has low solubility in water, as indicated by its solubility product constant (Ksp) of 4.0 x 10⁻⁷. In aqueous solutions, it is susceptible to decomposition in the presence of acids.

Reactivity

Reactivity with Acids

This compound reacts with acids, leading to its decomposition. This reaction produces elemental sulfur and sulfur dioxide gas.

Redox Reactions

As a compound containing the thiosulfate ion, this compound acts as a reducing agent and will react with oxidizing agents.

Experimental Protocols

Synthesis of Lead(II) Thiosulfate

This protocol describes the preparation of lead(II) thiosulfate by precipitation from aqueous solutions of lead(II) nitrate (B79036) and sodium thiosulfate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

  • Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in deionized water.

  • Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for 10-15 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel and filter paper.

  • Wash the precipitate several times with deionized water to remove any soluble impurities.

  • Dry the collected this compound in a drying oven at a temperature below 100 °C to avoid decomposition.

Quantitative Analysis: Complexometric Titration of Lead

This protocol outlines the determination of the lead content in a sample of this compound using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

  • This compound sample

  • Standardized 0.01 M EDTA solution

  • Nitric acid (HNO₃), concentrated

  • Ammonia solution (NH₃)

  • Eriochrome Black T indicator

  • Buffer solution (pH 10)

  • Burette, pipette, and conical flasks

Procedure:

  • Accurately weigh a small amount of the this compound sample and dissolve it in a minimal amount of concentrated nitric acid. This will decompose the thiosulfate and bring the lead into solution as Pb²⁺.

  • Carefully dilute the solution with deionized water.

  • Add the pH 10 buffer solution to adjust the pH of the solution.

  • Add a few drops of the Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Titrate the solution with the standardized 0.01 M EDTA solution until the color changes from wine-red to a clear blue, indicating the endpoint.

  • Record the volume of EDTA solution used.

  • Calculate the percentage of lead in the sample based on the stoichiometry of the Pb²⁺-EDTA complexation reaction.

Visualizations

Thermal Decomposition Pathway of this compound

The following diagram illustrates the proposed mechanism for the thermal decomposition of this compound, which involves the initial breaking of the sulfur-sulfur bond.

Thermal_Decomposition PbS2O3 This compound (PbS₂O₃) Intermediate [Pb...S-SO₃]‡ (Activated Complex) PbS2O3->Intermediate Heat (Δ) PbS Lead Sulfide (PbS) Intermediate->PbS SO3 Sulfur Trioxide (SO₃) Intermediate->SO3 PbSO4 Lead Sulfate (PbSO₄) SO3->PbSO4 + PbS₂O₃

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Synthesis and Analysis

This diagram outlines the general workflow for the synthesis of this compound followed by its quantitative analysis.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Quantitative Analysis Reactants Pb(NO₃)₂ (aq) + Na₂S₂O₃ (aq) Precipitation Precipitation Reactants->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product This compound (PbS₂O₃) Drying->Product Dissolution Dissolution in HNO₃ Product->Dissolution Titration Complexometric Titration with EDTA Dissolution->Titration Result Determination of Pb Content Titration->Result

Caption: Workflow for the synthesis and analysis of this compound.

An In-depth Technical Guide on the Historical Applications of Lead Thiosulfate in Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lead thiosulfate (B1220275) (PbS₂O₃) is an inorganic compound that, while known to chemists for centuries, has a history marked by niche and often theoretical applications rather than widespread scientific use. Unlike its more famous counterpart, sodium thiosulfate (Na₂S₂O₃), which became indispensable in the development of photography as a fixing agent, lead thiosulfate's role in the annals of science is far more circumscribed. This technical guide provides a comprehensive overview of the known historical applications of this compound, focusing on its synthesis, properties, and the limited but intriguing instances of its use in photography, explosives, and analytical chemistry.

Core Properties of this compound

This compound is a white crystalline solid that is poorly soluble in water. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Formula PbS₂O₃
Molar Mass 319.32 g/mol
Appearance White crystals
Density 5.18 g/cm³
Solubility in Water 0.02 g/100 g at 25°C
Decomposition Temp. 250°C

Historical Synthesis of this compound

The most commonly cited historical method for the synthesis of this compound is through the double displacement reaction between a soluble lead salt, typically lead nitrate (B79036) (Pb(NO₃)₂), and a solution of sodium thiosulfate.

Experimental Protocol: Synthesis of this compound

This protocol is based on historical accounts of the interaction between lead nitrate and sodium thiosulfate solutions.[1][2][3]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate (Na₂S₂O₃·5H₂O)

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare a dilute aqueous solution of lead(II) nitrate. The exact concentration is not critical, but a 0.1 M solution is a reasonable starting point.

    • Prepare a separate dilute aqueous solution of sodium thiosulfate, also at approximately 0.1 M.

  • Precipitation:

    • Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution while stirring continuously.

    • A white precipitate of this compound will form immediately according to the reaction: Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq)

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the solid this compound from the supernatant by filtration.

    • Wash the precipitate with distilled water to remove any soluble impurities, such as unreacted salts or sodium nitrate.

  • Drying:

    • Carefully dry the collected this compound. Historical methods would have involved air drying or drying in a desiccator. It is important to avoid high temperatures, as this compound can decompose upon heating.[4]

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product Pb_sol Lead(II) Nitrate Solution mix Mixing and Precipitation Pb_sol->mix Na_sol Sodium Thiosulfate Solution Na_sol->mix filter Filtration mix->filter wash Washing with Distilled Water filter->wash dry Drying wash->dry product This compound (PbS₂O₃) dry->product

A flowchart of the historical synthesis of this compound.

Historical Applications in Science

Despite its straightforward synthesis, this compound did not find widespread application in science. Its historical uses are limited and often secondary to other, more effective compounds.

Photography: A Studied but Minor Role

While sodium thiosulfate was the cornerstone of photographic fixing, lead salts, including this compound, were explored for their potential in toning and modifying photographic emulsions.[1] Some historical accounts suggest that lead was used in combination with gold in combined fixing-toning baths to produce purple tones in photographic prints.[5] However, these applications were not widespread, and this compound never supplanted sodium thiosulfate as a primary fixing agent.

Analytical Chemistry: Formation of Complex Salts

An interesting historical application of this compound is found in 19th-century analytical chemistry. It was observed that while this compound is insoluble in water, it dissolves in an excess of sodium thiosulfate solution.[6] This is due to the formation of a complex double salt of lead and sodium thiosulfate. An 1886 article in The Chemical News noted that from this complex solution, lead is not precipitated by common reagents like sulfates or chlorides.[6] This property could have been exploited in qualitative analysis to separate lead from other metals that would precipitate under these conditions.

G cluster_0 Initial State cluster_1 Reaction cluster_2 Resulting Complex PbS2O3 This compound (Insoluble Precipitate) Na2S2O3 Excess Sodium Thiosulfate Solution PbS2O3->Na2S2O3 + complex Soluble Lead-Sodium Thiosulfate Complex Na2S2O3->complex forms property Lead is sequestered and does not precipitate with common reagents (e.g., HCl, H₂SO₄). complex->property

Formation of a soluble complex for analytical chemistry.
Explosives: A Proposed but Uncommon Ingredient

There is historical mention of this compound being used in conjunction with potassium chlorate (B79027) in certain explosive mixtures.[7] These formulations were proposed for their specific properties, but the available literature suggests that they did not come into widespread use. The inherent toxicity and instability of lead compounds likely limited their practical application in this field, especially when safer and more reliable alternatives were available.

The historical scientific applications of this compound are few and far between, especially when compared to other thiosulfate salts. While it was a known chemical entity with a straightforward synthesis, its practical use was limited to niche areas. It was studied in photography, had interesting properties relevant to analytical chemistry, and was even considered as a component in explosives. However, in each of these fields, it was ultimately overshadowed by more effective, stable, or safer alternatives. This guide serves to illuminate the limited but specific historical roles of this chemical, providing a clear picture of its place in the history of science.

References

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence and mineral forms of lead thiosulfate (B1220275). The information is tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in the properties and characterization of this rare inorganic compound.

Introduction to Lead Thiosulfate

Lead(II) thiosulfate, with the chemical formula PbS₂O₃, is a white crystalline solid that is sparingly soluble in water.[1][2] While it can be synthesized in the laboratory, its natural occurrence is exceptionally rare.[3][4][5] The thiosulfate ion (S₂O₃²⁻) itself is an oxyanion of sulfur and is known to form complexes with various transition metals.[3] The formation of thiosulfate in natural environments can occur through the oxidation of sulfide (B99878) minerals or the hydrolysis of elemental sulfur.[3][6]

Natural Occurrence and Mineral Forms

Currently, the only known naturally occurring mineral form of this compound is sidpietersite .[3]

2.1. Sidpietersite: The Sole Natural this compound Mineral

Sidpietersite is a very rare secondary mineral, meaning it forms from the alteration of pre-existing primary minerals.[7][8] It was first identified from a single specimen collected from the Tsumeb Mine in Namibia.[7][8]

  • Chemical Formula : Pb₄(S₂O₃)O₂(OH)₂[9][10]

  • Discovery : The mineral was named in honor of Sidney Pieters for his significant contributions to Namibian mineralogy.[7][9][10] The type specimen was found on a matrix of galena and sphalerite, associated with smithsonite, zincite, greenockite, and quartz.[8]

  • Formation : Sidpietersite is interpreted as a secondary mineral formed from the oxidation of galena (PbS).[8][10] It is considered the last mineral to form in its paragenetic sequence.[8]

A summary of the key physical and chemical properties of sidpietersite is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of Sidpietersite

PropertyValue
Color Colorless, beige, cream white[7][9][10]
Lustre Vitreous, Earthy[9][10]
Hardness (Mohs) 1 - 2[9][10]
Vickers Hardness VHN₂₅=57 - 67 kg/mm ²[9][10]
Tenacity Sectile[7][9][10]
Specific Gravity 6.765 (Calculated)[9]
Density 6.765 g/cm³ (Calculated)[9]
Cleavage Distinct on {011}[7]
Fracture Irregular/Uneven[9]
Streak Cream-colored, off-white, white[9]
Transparency Transparent, Opaque[9][10]

Table 2: Crystallographic Data for Sidpietersite

PropertyValue
Crystal System Triclinic[9][10]
Class (H-M) 1 - Pinacoidal[9]
Space Group P1[9]
Unit Cell Parameters a = 7.455(2) Å, b = 6.496(2) Å, c = 11.207(4) Åα = 114.33(2)°, β = 89.65(2)°, γ = 88.68(2)°[9]
Unit Cell Volume 495.60 ų (Calculated)[9]

Table 3: Elemental Composition of Sidpietersite (Ideal Formula)

ElementSymbol% Weight
LeadPb82.31%[9]
OxygenO11.12%[9]
SulfurS6.37%[9]
HydrogenH0.20%[9]

Experimental Protocols for Characterization

While the provided search results do not contain detailed step-by-step experimental protocols, they allude to the standard methods used for mineral characterization. The following outlines a generalized workflow for the identification and characterization of a potential this compound mineral like sidpietersite.

3.1. Sample Preparation and Initial Examination

  • Macroscopic Examination : Initial visual inspection of the specimen to note its color, lustre, habit (form), and association with other minerals.

  • Microscopic Examination : Use of a stereomicroscope for a more detailed examination of the mineral's morphology and its relationship with the matrix.

  • Sample Extraction : Careful extraction of a small, pure sample of the target mineral for further analysis, avoiding contamination from associated minerals.

3.2. Physical Properties Determination

  • Hardness : Determined by scratch tests using minerals of known hardness (Mohs scale).

  • Specific Gravity : Measured using a microbalance with a specific gravity kit or calculated from the unit cell parameters obtained from X-ray diffraction.

  • Optical Properties : For transparent to translucent fragments, optical properties such as refractive indices can be determined using the immersion method with a petrographic microscope.

3.3. Chemical Composition Analysis

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX) : Often attached to a scanning electron microscope (SEM), this technique provides a qualitative and semi-quantitative analysis of the elemental composition of the mineral.

  • Electron Probe Microanalysis (EPMA) : This method yields accurate quantitative chemical analysis of the elemental composition.

3.4. Structural Analysis

  • Powder X-ray Diffraction (PXRD) : This technique is used to obtain a diffraction pattern that is unique to the crystalline structure of the mineral. This pattern can be compared to databases for identification.

  • Single-Crystal X-ray Diffraction (SCXRD) : This is the definitive method for determining the crystal structure, including the unit cell dimensions and space group.[11] The structure of sidpietersite was resolved using this technique.[8]

3.5. Spectroscopic Analysis

  • Raman Spectroscopy : This non-destructive technique can be used to identify the presence of the thiosulfate anion and other functional groups within the mineral structure.[8]

Visualization of Experimental Workflow

The logical flow of experiments for the identification and characterization of a potential this compound mineral is depicted in the following diagram.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_analysis Analytical Characterization cluster_data Data Interpretation & Identification collection Field Collection of Unknown Mineral preparation Sample Preparation (Isolation & Mounting) collection->preparation phys_props Physical Properties (Hardness, Density) preparation->phys_props chem_analysis Chemical Analysis (EPMA/EDS) preparation->chem_analysis struct_analysis Structural Analysis (XRD) preparation->struct_analysis spectroscopy Spectroscopic Analysis (Raman) preparation->spectroscopy interpretation Data Compilation & Interpretation phys_props->interpretation chem_analysis->interpretation struct_analysis->interpretation spectroscopy->interpretation identification Mineral Identification interpretation->identification new_mineral New Mineral Species (e.g., Sidpietersite) identification->new_mineral known_mineral Known Mineral identification->known_mineral

Caption: Experimental workflow for mineral identification.

Conclusion

The natural occurrence of this compound is confined to the exceptionally rare mineral sidpietersite. This guide has summarized the known properties of this mineral and outlined the standard experimental procedures for the characterization of such materials. For professionals in research and drug development, understanding the fundamental chemistry and analytical techniques applied to such rare inorganic compounds can provide valuable insights into the behavior of lead and thiosulfate ions in various systems. The detailed data presented in the tables and the logical workflow diagram offer a quick and comprehensive reference for this unique mineral.

References

Spectroscopic Properties of Lead Thiosulfate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of lead thiosulfate (B1220275) (PbS₂O₃). Due to the limited availability of direct spectroscopic data for solid lead thiosulfate in the public domain, this guide synthesizes information from related compounds, theoretical principles, and available data on this compound complexes. It is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this compound.

Introduction

This compound is an inorganic compound with the chemical formula PbS₂O₃. It is a white, crystalline solid that is sparingly soluble in water. The thiosulfate anion (S₂O₃²⁻) possesses unique structural and bonding characteristics that give rise to distinct spectroscopic signatures. Understanding these properties is crucial for its identification, characterization, and potential applications in various scientific and industrial fields, including as an intermediate in chemical syntheses and its potential, albeit historically limited, use in photography.

Synthesis of this compound

This compound can be synthesized via a precipitation reaction by combining aqueous solutions of a soluble lead(II) salt, such as lead nitrate (B79036) (Pb(NO₃)₂), with a soluble thiosulfate salt, like sodium thiosulfate (Na₂S₂O₃).

A typical synthesis protocol is as follows:

  • Prepare a dilute aqueous solution of lead(II) nitrate.

  • Separately, prepare a stoichiometric equivalent aqueous solution of sodium thiosulfate.

  • Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring.

  • A white precipitate of this compound will form.

  • The precipitate can be collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum.

A water-soluble this compound complex, sodium tetrathiosulfatoplumbate(II) hexahydrate (Na₆[Pb(S₂O₃)₄]·6H₂O), has also been synthesized and studied.[1]

Crystallographic Properties

X-ray diffraction studies have been conducted to determine the crystal structure of this compound. This data is fundamental to interpreting its vibrational spectroscopic properties.

Parameter Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a5.63 Å
b8.81 Å
c8.95 Å
α90°
β90°
γ90°

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

The thiosulfate ion (S₂O₃²⁻) has C₃ᵥ symmetry and is expected to exhibit six fundamental vibrational modes. These modes are both infrared and Raman active. The approximate frequency ranges for these modes in various thiosulfate salts are summarized in the table below.

Vibrational Mode Assignment Approximate Frequency (cm⁻¹) Spectroscopic Activity
ν₁(A₁)S-O symmetric stretch995 - 1025IR, Raman (strong, polarized)
ν₂(A₁)S-S stretch400 - 470IR, Raman (strong, polarized)
ν₃(A₁)SO₃ symmetric bend (umbrella)620 - 680IR, Raman (medium, polarized)
ν₄(E)S-O asymmetric stretch1100 - 1180IR, Raman (strong, depolarized)
ν₅(E)SO₃ asymmetric bend (rocking)530 - 550IR, Raman (medium, depolarized)
ν₆(E)S-S-O bend330 - 360IR, Raman (medium, depolarized)

Expected Infrared (IR) Spectrum of this compound: The IR spectrum of solid this compound is expected to be dominated by strong absorptions corresponding to the S-O stretching vibrations. The ν₄ (asymmetric S-O stretch) would likely appear as a strong, broad band in the 1100-1180 cm⁻¹ region. The ν₁ (symmetric S-O stretch) should be observable as a strong band around 1000 cm⁻¹. The S-S stretching vibration (ν₂) is expected in the 400-470 cm⁻¹ range and may be of weaker intensity. The various bending modes will appear at lower frequencies.

Expected Raman Spectrum of this compound: In the Raman spectrum, the symmetric S-O stretch (ν₁) is anticipated to be a very strong and sharp, polarized band, making it a characteristic feature for the identification of the thiosulfate ion. The S-S stretch (ν₂) should also be prominent and polarized. The asymmetric S-O stretch (ν₄) will likely be a strong, depolarized band. The lower frequency bending modes will also be present with varying intensities.

Electronic Spectroscopy (UV-Vis)

The electronic absorption properties of this compound are of interest for understanding its electronic structure and photochemistry.

Solid-State (Diffuse Reflectance UV-Vis): While specific diffuse reflectance spectra for solid this compound were not found in the surveyed literature, lead(II) compounds are typically white, suggesting they do not absorb significantly in the visible region. Any absorption would be expected in the ultraviolet region, likely arising from charge transfer transitions between the lead(II) cation and the thiosulfate anion.

Aqueous Solution: In aqueous solutions, this compound can form various complexes. The UV-Vis spectrum of the Na₆[Pb(S₂O₃)₄]·6H₂O complex has been reported, though the specific absorption maxima are not detailed in the available abstract.[1] Generally, aqueous solutions of thiosulfate salts exhibit a strong absorption band in the UV region, typically around 215-220 nm, which is attributed to an n → σ* transition within the thiosulfate ion. The presence of lead(II) ions and the formation of complexes may lead to shifts in this absorption band and the appearance of new charge-transfer bands.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not widely published. However, based on standard laboratory practices for inorganic compounds, the following methodologies would be appropriate.

Infrared (IR) Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound in the mid-infrared region (4000-400 cm⁻¹).

Methodology (KBr Pellet Technique):

  • Sample Preparation: Dry the this compound sample thoroughly to remove any adsorbed water, which can interfere with the spectrum.

  • Grind a small amount of the this compound sample (approximately 1-2 mg) with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the spectrum, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Raman Spectroscopy

Objective: To obtain the vibrational spectrum of solid this compound.

Methodology:

  • Sample Preparation: Place a small amount of the crystalline this compound powder on a microscope slide or in a capillary tube.

  • Data Acquisition:

    • Place the sample on the stage of a Raman microscope.

    • Focus the laser (e.g., 532 nm or 785 nm) onto the sample.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum while avoiding sample degradation.

UV-Vis Spectroscopy (Diffuse Reflectance for Solids)

Objective: To obtain the electronic absorption spectrum of solid this compound.

Methodology:

  • Sample Preparation: Mix the finely powdered this compound sample with a non-absorbing, highly reflective matrix such as barium sulfate (B86663) (BaSO₄) or magnesium oxide (MgO).

  • Data Acquisition:

    • Place the sample mixture in a sample holder designed for diffuse reflectance measurements.

    • Use an integrating sphere accessory in a UV-Vis spectrophotometer.

    • Record the diffuse reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

    • Use the pure reflective matrix as a reference.

    • The reflectance data (R) can be converted to absorbance-like data using the Kubelka-Munk function: F(R) = (1-R)² / 2R.

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized this compound sample.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis cluster_output Output synthesis Precipitation Reaction (Pb(NO₃)₂ + Na₂S₂O₃) filtration Filtration & Washing synthesis->filtration drying Drying under Vacuum filtration->drying sample PbS₂O₃ Sample drying->sample ftir FT-IR Spectroscopy (KBr Pellet) sample->ftir raman Raman Spectroscopy (Crystalline Powder) sample->raman uv_vis UV-Vis Spectroscopy (Diffuse Reflectance) sample->uv_vis xrd X-ray Diffraction (Crystal Structure) sample->xrd data_proc Data Processing (Baseline Correction, Normalization) ftir->data_proc raman->data_proc uv_vis->data_proc struc_elucid Structural Elucidation xrd->struc_elucid peak_assign Peak Assignment (Vibrational Modes) data_proc->peak_assign peak_assign->struc_elucid report Comprehensive Report struc_elucid->report

Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

An In-Depth Technical Guide to Lead(II) Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(II) thiosulfate (B1220275) (PbS₂O₃) is an inorganic compound of interest in various chemical and industrial applications. This guide provides a comprehensive overview of its chemical properties, safety information, synthesis, and toxicological profile, with a particular focus on the molecular mechanisms relevant to researchers and drug development professionals. Due to its lead content, this compound exhibits significant toxicity, and a thorough understanding of its characteristics is crucial for safe handling and potential application studies.

Chemical Identification and Properties

There is some discrepancy in the literature and databases regarding the primary CAS number for lead(II) thiosulfate. The most frequently cited and credible CAS numbers are 13478-50-7 and 26265-65-6 [1][2]. Another CAS number, 502-87-4, is sometimes associated with lead thiosulfate, but this appears to be an error as it is also linked to p-quinomethane, a compound with a different chemical formula (C₇H₆O). For the purposes of this guide, both 13478-50-7 and 26265-65-6 should be considered when searching for information on lead(II) thiosulfate.

Lead(II) thiosulfate is a white crystalline solid that is poorly soluble in water but will dissolve in the presence of acidic solutions or sodium thiosulfate solutions[3][4]. It is known to decompose upon heating[3].

Table 1: Physical and Chemical Properties of Lead(II) Thiosulfate
PropertyValueSource(s)
Molecular Formula PbS₂O₃[5]
Molecular Weight 319.33 g/mol [1]
Appearance White crystalline solid[3][4]
Density 5.18 g/cm³[3][4]
Melting Point Decomposes[3]
Water Solubility Poorly soluble[3][4]
Solubility Soluble in acids and sodium thiosulfate solutions[3][4]

Safety Data Sheet Information

Hazard Identification

Lead(II) thiosulfate is a hazardous substance due to its lead content. It is harmful if swallowed or inhaled and is toxic to aquatic life[1][6].

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H332: Harmful if inhaled[1]

  • H360: May damage fertility or the unborn child[1]

  • H373: May cause damage to organs through prolonged or repeated exposure[1]

  • H400: Very toxic to aquatic life[1]

Table 2: Toxicological Data for Inorganic Lead
ParameterValueSpeciesSource(s)
OSHA PEL (TWA) 0.05 mg/m³ (as Pb)Human[7]
NIOSH REL (TWA) 0.05 mg/m³ (as Pb)Human[7]
NIOSH IDLH 100 mg/m³ (as Pb)Human[7]
Aquatic Toxicity (TLm) 0.34 ppm (as Pb) / 48-hourSticklebacks and coho salmon[6]
First Aid Measures
  • Inhalation: Move the person to fresh air. Call for medical aid[6].

  • Skin Contact: Wash off with soap and plenty of water.

  • Eye Contact: Rinse thoroughly with plenty of water.

  • Ingestion: If swallowed, and the victim is conscious, have them drink water or milk and induce vomiting. Seek immediate medical attention[6].

Handling and Storage
  • Handling: Avoid contact with the solid or dust. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator[6].

  • Storage: Store in a cool, dry place out of direct sunlight[6].

Experimental Protocols

Synthesis of Lead(II) Thiosulfate

A detailed, peer-reviewed experimental protocol for the synthesis of lead(II) thiosulfate is not widely available. However, the general method involves a precipitation reaction between a soluble lead salt and a soluble thiosulfate salt[1][2][5].

General Procedure:

  • Preparation of Solutions: Prepare aqueous solutions of lead(II) nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃).

  • Precipitation: Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of lead(II) thiosulfate will form[5]. The reaction is as follows: Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq)

  • Isolation and Purification: The precipitate can be isolated by filtration. It should then be washed with deionized water to remove any soluble impurities[5].

  • Drying: The purified lead(II) thiosulfate should be dried in a vacuum to prevent decomposition[5]. It is noted that prolonged boiling of the solution may cause the precipitate to turn gray[5].

G cluster_synthesis Synthesis of Lead(II) Thiosulfate Pb_Nitrate Lead(II) Nitrate Solution Precipitation Precipitation Pb_Nitrate->Precipitation Na_Thiosulfate Sodium Thiosulfate Solution Na_Thiosulfate->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying Pb_Thiosulfate Lead(II) Thiosulfate (Solid) Drying->Pb_Thiosulfate

Caption: Experimental workflow for the synthesis of lead(II) thiosulfate.

Molecular Toxicology and Signaling Pathways

The toxicity of lead(II) thiosulfate is primarily attributed to the lead(II) ion (Pb²⁺). A key mechanism of lead's toxicity is its ability to interfere with the biological functions of essential divalent cations, particularly calcium (Ca²⁺).

Lead ions can mimic calcium ions and bind to various calcium-binding proteins, leading to the disruption of normal cellular signaling pathways. Two important targets are calmodulin (CaM) and protein kinase C (PKC)[8].

  • Calmodulin (CaM): CaM is a crucial calcium sensor protein that regulates numerous cellular processes. Pb²⁺ can bind to CaM with high affinity, causing a conformational change that can either activate or inhibit CaM-dependent enzymes and signaling pathways in an uncontrolled manner[8].

  • Protein Kinase C (PKC): PKC is a family of enzymes involved in signal transduction pathways that control cell growth, differentiation, and apoptosis. Lead can directly activate some isoforms of PKC, disrupting downstream signaling cascades that are normally regulated by calcium and diacylglycerol.

The interference of lead with calcium signaling can have profound effects, particularly in the nervous system, where it can alter neurotransmitter release and synaptic plasticity.

G cluster_pathway Lead Interference with Calcium Signaling cluster_proteins Key Protein Targets Pb Lead(II) Ion (Pb²⁺) CaM Calmodulin (CaM) Pb->CaM Binds with high affinity PKC Protein Kinase C (PKC) Pb->PKC Directly activates Ca Calcium Ion (Ca²⁺) Ca->CaM Normal binding & activation Ca->PKC Normal activation pathway Downstream Downstream Cellular Processes (e.g., Neurotransmitter Release, Gene Expression) CaM->Downstream Regulates PKC->Downstream Regulates Disruption Disruption of Cellular Function & Neurotoxicity Downstream->Disruption Leads to

References

An In-depth Technical Guide on the Thermodynamic Properties of Lead Thiosulfate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties associated with the formation of lead(II) thiosulfate (B1220275) (PbS₂O₃). Due to a notable absence of experimentally determined standard thermodynamic data in publicly available databases, this document outlines the theoretical framework and experimental methodologies required to determine the enthalpy (ΔH°f), Gibbs free energy (ΔG°f), and entropy (S°) of formation for this sparingly soluble salt. Detailed experimental protocols for calorimetry and solubility studies are presented, alongside workflows for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers investigating the properties of lead thiosulfate and its potential applications.

Introduction

Lead(II) thiosulfate is an inorganic compound with the chemical formula PbS₂O₃. It is a white crystalline solid that is sparingly soluble in water[1]. While its basic physical properties are documented, a thorough review of scientific literature and chemical databases, including the NIST Chemistry WebBook, reveals a lack of published standard thermodynamic data for its formation[2][3][4]. Understanding the thermodynamics of this compound formation is crucial for predicting its stability, reaction spontaneity, and behavior in various chemical systems. This guide provides the necessary theoretical background and experimental designs to bridge this knowledge gap.

The formation of lead(II) thiosulfate from its constituent elements in their standard states can be represented by the following reaction:

Pb(s) + 2S(s) + ³/₂O₂(g) → PbS₂O₃(s)

The thermodynamic properties associated with this reaction (ΔH°f, ΔG°f, and S°) dictate the stability and favorability of this compound formation.

Thermodynamic Data

Table 1: Standard Thermodynamic Properties of Relevant Species at 298.15 K and 1 bar

SpeciesChemical FormulaStateΔH°f (kJ/mol)S° (J/mol·K)
LeadPbs064.80 ± 0.30[5]
Sulfur (rhombic)Ss032.06 ± 0.02
OxygenO₂g0205.152 ± 0.005
Lead(II) ionPb²⁺aq1.710.5
Thiosulfate ionS₂O₃²⁻aq-648.567
Lead(II) SulfatePbSO₄s-919.97 ± 0.40[6]148.50 ± 0.60[6]

Note: Data for aqueous ions are essential for calculations involving precipitation reactions.

Experimental Protocols for Thermodynamic Determination

The absence of published data necessitates experimental determination of the thermodynamic properties of this compound formation. The following protocols describe established methods for measuring the enthalpy of formation and Gibbs free energy of formation.

Determination of Enthalpy of Formation (ΔH°f) by Solution Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly using Hess's Law through solution calorimetry. This method involves measuring the heat changes of a series of reactions that can be algebraically combined to yield the formation reaction. A common approach involves measuring the enthalpy of precipitation.

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis prep_pb Prepare Lead(II) Nitrate (B79036) Solution (e.g., 0.1 M Pb(NO₃)₂) reaction Mix Solutions in Calorimeter (React Pb(NO₃)₂ with Na₂S₂O₃) prep_pb->reaction prep_na2s2o3 Prepare Sodium Thiosulfate Solution (e.g., 0.1 M Na₂S₂O₃) prep_na2s2o3->reaction calibrate Calibrate Calorimeter (e.g., with HCl and NaOH) calibrate->reaction measure_temp Measure Temperature Change (ΔT) reaction->measure_temp calc_q Calculate Heat of Reaction (q) q = m * c * ΔT measure_temp->calc_q calc_delta_h_precip Calculate Enthalpy of Precipitation (ΔH_precip) calc_q->calc_delta_h_precip hess_law Apply Hess's Law to find ΔH°f(PbS₂O₃) calc_delta_h_precip->hess_law

Caption: Workflow for determining the enthalpy of formation of this compound via solution calorimetry.

Detailed Methodology:

  • Calorimeter Calibration:

    • A constant-pressure calorimeter (e.g., a coffee-cup calorimeter) is calibrated to determine its heat capacity (C_cal).

    • This is typically done by mixing known volumes of standard solutions with a known enthalpy of reaction, such as the neutralization of a strong acid and a strong base (e.g., HCl and NaOH).

  • Precipitation Reaction:

    • A known volume and concentration of a soluble lead salt solution (e.g., lead(II) nitrate, Pb(NO₃)₂) is placed in the calorimeter.

    • A known volume and concentration of a soluble thiosulfate solution (e.g., sodium thiosulfate, Na₂S₂O₃) is added to the calorimeter. The concentrations should be chosen to ensure the precipitation of this compound.

    • The reaction is: Pb²⁺(aq) + S₂O₃²⁻(aq) → PbS₂O₃(s)

  • Temperature Measurement:

    • The temperature of the solution is monitored before and after mixing the reactants.

    • The change in temperature (ΔT) is recorded once the reaction is complete and the temperature has stabilized.

  • Calculation of Enthalpy of Precipitation (ΔH_precip):

    • The heat absorbed or released by the reaction (q_rxn) is calculated using the formula:

      • q_rxn = - (m_sol * c_sol * ΔT + C_cal * ΔT)

      • where m_sol is the total mass of the solution, and c_sol is the specific heat capacity of the solution (often approximated as that of water, 4.184 J/g·K).

    • The enthalpy of precipitation (ΔH_precip) is then determined by dividing q_rxn by the number of moles of the limiting reactant.

  • Application of Hess's Law:

    • The standard enthalpy of formation of PbS₂O₃(s) can be calculated using the following thermodynamic cycle:

      • ΔH_precip = ΔH°f(PbS₂O₃, s) - [ΔH°f(Pb²⁺, aq) + ΔH°f(S₂O₃²⁻, aq)]

      • Therefore, ΔH°f(PbS₂O₃, s) = ΔH_precip + ΔH°f(Pb²⁺, aq) + ΔH°f(S₂O₃²⁻, aq)

    • The standard enthalpies of formation for the aqueous ions are taken from established tables (see Table 1).

Determination of Gibbs Free Energy of Formation (ΔG°f) from Solubility Data

The Gibbs free energy of formation can be determined from the solubility product constant (K_sp) of this compound.

Logical Relationship for ΔG°f Determination:

G_determination solubility_exp Determine Molar Solubility (s) of PbS₂O₃ at a given Temperature ksp_calc Calculate Solubility Product Constant (K_sp) K_sp = [Pb²⁺][S₂O₃²⁻] = s² solubility_exp->ksp_calc delta_g_reaction_calc Calculate Standard Gibbs Free Energy of Reaction ΔG°_rxn = -RT ln(K_sp) ksp_calc->delta_g_reaction_calc delta_g_formation_calc Calculate Standard Gibbs Free Energy of Formation ΔG°f(PbS₂O₃) = ΔG°_rxn + ΔG°f(Pb²⁺) + ΔG°f(S₂O₃²⁻) delta_g_reaction_calc->delta_g_formation_calc

Caption: Logical flow for calculating the Gibbs free energy of formation from solubility measurements.

Detailed Methodology:

  • Preparation of a Saturated Solution:

    • Excess solid this compound is added to deionized water in a constant-temperature bath.

    • The mixture is stirred for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Determination of Ion Concentrations:

    • A sample of the supernatant is carefully filtered to remove any undissolved solid.

    • The concentration of lead(II) ions ([Pb²⁺]) in the saturated solution is determined using a suitable analytical technique, such as:

      • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for high accuracy.

      • Colorimetric methods using a complexing agent that forms a colored species with Pb²⁺[7].

      • Potentiometry using a lead ion-selective electrode.

  • Calculation of K_sp:

    • For the dissolution equilibrium PbS₂O₃(s) ⇌ Pb²⁺(aq) + S₂O₃²⁻(aq) , the solubility product constant is given by K_sp = [Pb²⁺][S₂O₃²⁻].

    • Since the dissolution of one mole of PbS₂O₃ produces one mole of Pb²⁺ and one mole of S₂O₃²⁻, the molar solubility (s) is equal to [Pb²⁺]. Therefore, K_sp = s².

  • Calculation of Standard Gibbs Free Energy of Reaction (ΔG°_rxn):

    • The standard Gibbs free energy change for the dissolution reaction is calculated using the equation:

      • ΔG°_rxn = -RT ln(K_sp)

      • where R is the ideal gas constant (8.314 J/mol·K) and T is the absolute temperature in Kelvin.

  • Calculation of Standard Gibbs Free Energy of Formation (ΔG°f):

    • The standard Gibbs free energy of formation of solid this compound is then calculated as follows:

      • ΔG°_rxn = [ΔG°f(Pb²⁺, aq) + ΔG°f(S₂O₃²⁻, aq)] - ΔG°f(PbS₂O₃, s)

      • Therefore, ΔG°f(PbS₂O₃, s) = ΔG°f(Pb²⁺, aq) + ΔG°f(S₂O₃²⁻, aq) - ΔG°_rxn

    • The values for the standard Gibbs free energies of formation of the aqueous ions must be obtained from literature.

Determination of Standard Entropy (S°)

Once ΔH°f and ΔG°f have been experimentally determined, the standard entropy of formation (ΔS°f) can be calculated using the Gibbs-Helmholtz equation:

ΔG°f = ΔH°f - TΔS°f

From this, the standard absolute entropy (S°) of this compound can be found using the relationship:

ΔS°f = S°(PbS₂O₃, s) - [S°(Pb, s) + 2S°(S, s) + ³/₂S°(O₂, g)]

The standard entropies of the elements in their standard states are known (see Table 1).

Synthesis and Characterization

A reliable synthesis protocol is fundamental to obtaining a pure sample of this compound for thermodynamic measurements.

Synthesis Protocol:

This compound can be synthesized via a precipitation reaction between a soluble lead salt and a soluble thiosulfate salt[1].

  • Reactant Preparation: Prepare aqueous solutions of lead(II) nitrate (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃).

  • Precipitation: Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form.

  • Washing: The precipitate should be washed several times with deionized water to remove any soluble impurities. This can be done by decantation or filtration.

  • Drying: The purified precipitate should be dried in a vacuum desiccator to prevent decomposition, as heating can cause the thiosulfate ion to disproportionate[8].

Characterization:

The identity and purity of the synthesized this compound should be confirmed using techniques such as:

  • X-ray Diffraction (XRD): To confirm the crystalline structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational modes of the thiosulfate anion.

  • Elemental Analysis: To verify the stoichiometry of lead and sulfur.

Conclusion

This technical guide has addressed the current gap in the thermodynamic data for the formation of lead(II) thiosulfate. While direct experimental values are not available in the literature, this document provides a clear and detailed roadmap for their determination. By following the outlined experimental protocols for solution calorimetry and solubility studies, researchers can obtain the necessary data to calculate the standard enthalpy, Gibbs free energy, and entropy of formation. These values are essential for advancing the scientific understanding of this compound and enabling more accurate modeling of its behavior in chemical and environmental systems.

References

An In-depth Technical Guide to the Coordination Chemistry of Lead Thiosulfate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of lead(II) thiosulfate (B1220275) complexes. It covers their synthesis, structure, stability in aqueous solutions, and relevant experimental methodologies. This document is intended to be a valuable resource for researchers in chemistry, materials science, and pharmacology, particularly those interested in heavy metal coordination chemistry and its potential applications in areas such as drug development and environmental remediation.

Introduction to Lead Thiosulfate Coordination Chemistry

Lead(II) ions (Pb²⁺) are known to form complexes with a variety of ligands, and their interaction with the thiosulfate anion (S₂O₃²⁻) is of significant interest due to the formation of stable, soluble complexes.[1] The thiosulfate ligand is versatile, capable of coordinating to metal ions in a monodentate fashion through either a sulfur or oxygen atom, or in a bidentate manner.[2] The coordination chemistry of this compound is particularly relevant in the context of lead poisoning treatment and the environmental mobility of lead. Sodium thiosulfate has been investigated for its potential therapeutic use in lead poisoning, where it is believed to form stable, excretable complexes with lead ions.[3]

Quantitative Data on this compound Complexes

The stability of this compound complexes in solution is a critical aspect of their chemistry. Stability constants (β) quantify the equilibrium of complex formation and are essential for predicting the speciation of lead in the presence of thiosulfate.

Stability Constants of Mixed-Ligand Complexes

Research by Podder et al. (1977) provides valuable data on the stability of mixed-ligand complexes of lead(II) with thiosulfate and halide ions, as determined by polarography. These mixed-ligand complexes are relevant in biological systems and environmental waters where multiple anions are present.

Complex SpeciesLog β₁₁Log β₁₂Log β₂₁
Pb(II)-Thiosulfate-Chloride--4.35
Pb(II)-Thiosulfate-Bromide3.634.514.85
Table 1: Logarithms of the overall stability constants (β) for mixed-ligand complexes of lead(II) with thiosulfate (Ts) and chloride (Cl) or bromide (Br) ions at 30°C and an ionic strength of 1.0 M (NaClO₄).[4] βᵢⱼ corresponds to the complex [Pb(Ts)ᵢ(X)ⱼ]²⁻²ⁱ⁻ʲ, where X is the halide ion.
Structural Data of this compound

The crystal structure of the simple this compound salt, PbS₂O₃, has been determined. This provides fundamental information about the coordination environment of the lead ion in the solid state.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP b c a
a (Å)7.1801
b (Å)6.9197
c (Å)16.1154
α (°)90
β (°)90
γ (°)90
Table 2: Crystallographic data for lead(II) thiosulfate (PbS₂O₃).[1]

In this structure, the lead ion is coordinated by oxygen and sulfur atoms from the thiosulfate anions, forming a complex polymeric network. Divalent lead has a strong affinity for both oxygen and sulfur donor atoms.[1]

Experimental Protocols

The determination of stability constants and the synthesis of this compound complexes require specific experimental procedures. The following sections outline the methodologies for key experiments cited in the literature.

Polarographic Determination of Stability Constants

The stability constants of the mixed-ligand complexes of lead(II) with thiosulfate and halide ions were determined using polarography.[4] This electrochemical technique is well-suited for studying complexation equilibria in solution.

Principle: The half-wave potential of a metal ion shifts to more negative values upon complexation. The magnitude of this shift is related to the stability and concentration of the complexes formed. By measuring the change in the half-wave potential as a function of ligand concentration, the stability constants of the complexes can be calculated using methods such as that of DeFord and Hume.

General Procedure:

  • Preparation of Solutions: A series of solutions is prepared containing a constant concentration of lead(II) ions (e.g., 1x10⁻³ M), a constant ionic strength maintained with a supporting electrolyte (e.g., 1.0 M NaClO₄), and varying concentrations of the ligands (thiosulfate and a halide).[5]

  • Deaeration: Oxygen is removed from the solutions by bubbling with purified nitrogen gas, as oxygen can interfere with the polarographic measurements.[5]

  • Polarogram Acquisition: The polarograms of the solutions are recorded using a polarograph with a dropping mercury electrode as the working electrode and a saturated calomel (B162337) electrode as the reference electrode. Measurements are typically carried out at a constant temperature (e.g., 25 ± 0.1 °C).[5]

  • Data Analysis: The reversible half-wave potentials (E₁/₂) are determined from the polarograms. The shift in the half-wave potential (ΔE₁/₂) is then used to calculate the DeFord and Hume function, Fⱼ([X]), from which the overall stability constants (βⱼ) can be obtained by graphical or numerical methods.

Synthesis of Lead(II) Thiosulfate

A straightforward method for the preparation of lead(II) thiosulfate is through a precipitation reaction.[1]

Procedure:

  • Reactant Solutions: Prepare aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036) (Pb(NO₃)₂), and a soluble thiosulfate salt, such as sodium thiosulfate (Na₂S₂O₃).

  • Precipitation: Add the sodium thiosulfate solution to the lead nitrate solution with stirring. A white precipitate of lead(II) thiosulfate will form.

  • Isolation and Purification: The precipitate is collected by filtration, washed with deionized water to remove any soluble impurities, and then dried under vacuum.

Visualizations of Key Processes

Lead(II) Thiosulfate Complexation Equilibria in Solution

The formation of lead(II) thiosulfate complexes in an aqueous solution is a stepwise process. The following diagram illustrates the sequential addition of thiosulfate ligands to the lead(II) ion.

G Pb2_aq Pb²⁺(aq) PbS2O3 [Pb(S₂O₃)]⁰ Pb2_aq->PbS2O3 + S₂O₃²⁻ (K₁) PbS2O3_2 [Pb(S₂O₃)₂]²⁻ PbS2O3->PbS2O3_2 + S₂O₃²⁻ (K₂) PbS2O3_3 [Pb(S₂O₃)₃]⁴⁻ PbS2O3_2->PbS2O3_3 + S₂O₃²⁻ (K₃)

Caption: Stepwise formation of lead(II) thiosulfate complexes in aqueous solution.

Logical Workflow for Lead Sequestration via Thiosulfate Chelation

Sodium thiosulfate can be used to chelate lead ions, forming soluble and less toxic complexes that can be excreted from the body. This process can be represented as a logical workflow.

G cluster_body In Vivo Environment Pb_toxic Toxic Free Pb²⁺ Complex Soluble, Less Toxic [Pb(S₂O₃)ₙ]²⁻²ⁿ Complex Pb_toxic->Complex Chelation Na2S2O3 Administered Sodium Thiosulfate Na2S2O3->Complex Excretion Renal Excretion Complex->Excretion Transport

Caption: Logical workflow for the sequestration and excretion of lead using thiosulfate.

Conclusion

The coordination chemistry of this compound complexes is characterized by the formation of stable species in solution. While quantitative data is available for some mixed-ligand systems, further research is needed to fully elucidate the stepwise formation constants and thermodynamic parameters for the simple lead(II)-thiosulfate system. The experimental protocols outlined in this guide provide a foundation for such investigations. A deeper understanding of these complexes is crucial for advancing their potential applications in medicine and environmental science.

References

An In-depth Technical Guide to the Synthesis and Characterization of Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lead thiosulfate (B1220275) (PbS₂O₃). It includes detailed experimental protocols, a summary of key physicochemical properties, and an analysis of its structural and thermal characteristics, tailored for professionals in scientific research and development.

Introduction

Lead thiosulfate, with the chemical formula PbS₂O₃, is an inorganic salt of thiosulfuric acid. It is a white, crystalline solid that is poorly soluble in water.[1][2] The compound is of interest in material science and has been studied for its role in chemical synthesis and catalysis.[1] Historically, thiosulfates have been significant in photographic processing, and while sodium thiosulfate is more common, this compound has been explored for its potential in modifying photographic emulsions.[1][2] Due to the presence of lead, this compound is toxic and requires careful handling and disposal to mitigate health and environmental risks.[1][2] This guide details a standard laboratory-scale synthesis and the subsequent characterization techniques used to verify its identity, purity, and properties.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is through a precipitation reaction involving a soluble lead(II) salt and a soluble thiosulfate salt.[2][3] The reaction between aqueous solutions of lead(II) nitrate (B79036) and sodium thiosulfate yields a white precipitate of this compound.

Principle of Reaction

The synthesis is based on the following double displacement reaction:

Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2 NaNO₃(aq)

This compound's low solubility in water drives the reaction, causing it to precipitate out of the solution.[2]

Experimental Protocol: Precipitation Method

This protocol describes a typical laboratory procedure for the synthesis of this compound.

Materials and Reagents:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving 3.31 g of Pb(NO₃)₂ in 100 mL of deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate by dissolving 2.48 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.

  • Precipitation:

    • Place the lead(II) nitrate solution in a beaker on a magnetic stirrer.

    • Slowly add the sodium thiosulfate solution dropwise to the lead(II) nitrate solution while stirring continuously.

    • A white precipitate of this compound will form immediately.[2]

  • Digestion of Precipitate (Optional):

    • Gently heat the mixture to approximately 40-50°C and stir for 30 minutes. This process, known as digestion, can help increase the particle size of the precipitate, making it easier to filter. Note that prolonged boiling may cause the precipitate to turn gray.[3]

  • Isolation and Washing:

    • Allow the precipitate to settle.

    • Set up a vacuum filtration apparatus with a Buchner funnel and pre-weighed filter paper.

    • Decant the supernatant and then transfer the precipitate to the funnel.

    • Wash the precipitate several times with small portions of deionized water to remove any soluble impurities, such as sodium nitrate.

    • Perform a final wash with a small amount of ethanol (B145695) or acetone (B3395972) to aid in drying.

  • Drying:

    • Carefully remove the filter paper containing the product from the funnel.

    • Dry the this compound precipitate in a drying oven at a low temperature (e.g., 50-60°C) until a constant weight is achieved, or alternatively, dry it in a vacuum desiccator.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Isolation & Purification cluster_final 4. Final Product prep_pb Prepare 0.1 M Pb(NO₃)₂ Solution mix Mix Solutions (Precipitation) prep_pb->mix prep_na Prepare 0.1 M Na₂S₂O₃ Solution prep_na->mix filter Vacuum Filtration mix->filter wash Wash with Deionized H₂O filter->wash dry Dry Product (50-60°C) wash->dry product Pure PbS₂O₃ Powder dry->product

Caption: Workflow for the synthesis of this compound via precipitation.

Characterization of this compound

A variety of analytical techniques are employed to confirm the synthesis of this compound and to determine its physical and chemical properties.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference(s)
Chemical Formula PbS₂O₃[1]
Molecular Weight 319.33 g/mol [4]
Appearance White crystalline solid[2][5]
Density 5.18 g/cm³[2][4]
Melting Point Decomposes upon melting[2][4]
Solubility in Water 0.03 g / 100 cm³ (in cold water)[2]
Solubility (Other) Soluble in acids and sodium thiosulfate solutions[2][6]
X-ray Diffraction (XRD)

Protocol: X-ray powder diffraction is a primary technique for phase identification and crystal structure analysis. A finely ground sample of the synthesized this compound is mounted on a sample holder and analyzed using an X-ray diffractometer, typically with Cu-Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a defined step size.

Data Interpretation: The resulting diffraction pattern should be compared to the known crystal structure of this compound from crystallographic databases. The absence of peaks from starting materials (e.g., lead nitrate) or other lead salts (e.g., lead sulfate) indicates the purity of the sample.

Crystal System Data for PbS₂O₃Reference(s)
Crystal System Orthorhombic[2]
Space Group P b c a[2]
Lattice Parameters a = 7.1801 Å[2]
b = 6.9197 Å[2]
c = 16.1154 Å[2]
α = β = γ = 90°[2]
Spectroscopic Characterization

3.3.1 Infrared (IR) Spectroscopy

Protocol: An IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the dried this compound sample is mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

Data Interpretation: The IR spectrum is used to identify the vibrational modes of the thiosulfate anion (S₂O₃²⁻). The key absorption bands are associated with the S-S and S-O bonds. A study on the thermal decomposition of this compound identified a characteristic sulfur-oxygen bonding vibration band at 1180-1200 cm⁻¹.[7]

Vibrational ModeExpected Wavenumber (cm⁻¹)Bond Association
S-O Symmetric Stretch ~1000 - 1025S-O
S-O Asymmetric Stretch ~1100 - 1200S-O
S-S Stretch ~400 - 470S-S
Bending Modes ~530 - 680O-S-O, S-S-O

Note: These are typical ranges for thiosulfate compounds; exact peak positions may shift due to crystal lattice effects and coordination with the lead cation.

3.3.2 Raman Spectroscopy

Protocol: Raman spectra can be obtained using a confocal Raman microscope with a laser excitation source (e.g., 532 nm or 633 nm). A small amount of the sample is placed on a microscope slide, and the laser is focused on the crystals. The scattered light is collected and analyzed.

Data Interpretation: Raman spectroscopy provides complementary information to IR spectroscopy. The S-S stretching vibration, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum, making it a useful tool for confirming the thiosulfate structure.

Thermal Analysis

Protocol: Thermogravimetric analysis (TGA) is performed by heating a small, precisely weighed sample of this compound in a controlled atmosphere (e.g., nitrogen or air) while monitoring its mass change as a function of temperature.

Data Interpretation: The thermal decomposition of this compound has been shown to proceed in two steps, ultimately yielding an equimolar mixture of lead sulfide (B99878) (PbS) and lead sulfate (B86663) (PbSO₄).[7] The decomposition is initiated by the rupture of the S-S bond.[7] TGA can reveal the temperatures at which these decomposition steps occur and the corresponding mass losses.

Decomposition Reaction: 2 PbS₂O₃(s) → PbS(s) + PbSO₄(s) + SO₂(g) + S(s) A simplified overall reaction is often represented as: 4 PbS₂O₃(s) → 3 PbS(s) + PbSO₄(s) + 4 SO₃(g) The solid products are lead sulfide and lead sulfate.[7]

Characterization and Analysis Workflow

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Output cluster_result Final Characterization start Synthesized PbS₂O₃ Sample xrd XRD start->xrd ir IR Spectroscopy start->ir raman Raman Spectroscopy start->raman tga Thermal Analysis (TGA) start->tga xrd_data Diffraction Pattern (Phase ID, Purity) xrd->xrd_data ir_data Vibrational Spectra (Functional Groups) ir->ir_data raman_data Vibrational Spectra (S-S Bond ID) raman->raman_data tga_data Decomposition Profile (Thermal Stability) tga->tga_data result Verified Structure, Purity, and Properties of this compound xrd_data->result ir_data->result raman_data->result tga_data->result

Caption: A logical workflow for the characterization of synthesized this compound.

Safety and Handling

This compound is a lead compound and should be handled with appropriate safety precautions to avoid exposure.[1] Lead is a cumulative toxin that can affect the nervous system, kidneys, and reproductive system.[2]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and nitrile gloves when handling the compound.

  • Engineering Controls: Handle the solid powder in a well-ventilated area or a fume hood to prevent inhalation of dust.

  • Disposal: Dispose of lead-containing waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

This guide outlines the synthesis of this compound via a straightforward aqueous precipitation method and details the key analytical techniques for its comprehensive characterization. By employing XRD for structural verification, IR and Raman spectroscopy for vibrational analysis, and thermal analysis for stability assessment, researchers can reliably produce and validate this compound for use in further studies. The inherent toxicity of lead necessitates strict adherence to safety protocols throughout all handling and disposal procedures.

References

An In-depth Technical Guide to Lead Thiosulfate as a Precursor for PbS Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of lead thiosulfate (B1220275), primarily formed in-situ, as a precursor for the synthesis of lead sulfide (B99878) (PbS) thin films. It details the experimental protocols for the most common deposition techniques, presents quantitative data on the influence of deposition parameters on film properties, and elucidates the underlying chemical mechanisms.

Introduction

Lead sulfide (PbS), a significant IV-VI group semiconductor, has garnered substantial research interest due to its narrow direct band gap (0.41 eV for bulk), large exciton (B1674681) Bohr radius (~18 nm), and high absorption coefficient. These properties make it a promising material for a wide array of applications, including infrared detectors, solar cells, and sensors. The synthesis of high-quality, uniform PbS thin films is paramount for the fabrication of these devices.

While various precursors are utilized for PbS thin film deposition, the in-situ formation of lead thiosulfate complexes offers a unique approach to control the reaction kinetics and, consequently, the morphological and optoelectronic properties of the films. This is typically achieved by introducing a lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), and a thiosulfate salt, most commonly sodium thiosulfate, into the reaction bath. The thiosulfate ion (S₂O₃²⁻) can act as both a complexing agent for lead ions (Pb²⁺) and, upon decomposition, a source of sulfide ions (S²⁻). This dual role allows for a slower, more controlled release of the constituent ions, promoting better film quality.

This guide will focus on two primary solution-based deposition techniques where this compound precursors are relevant: Chemical Bath Deposition (CBD) and Successive Ionic Layer Adsorption and Reaction (SILAR).

Deposition Methods and Experimental Protocols

Chemical Bath Deposition (CBD)

Chemical Bath Deposition is a widely used technique for depositing thin films from a solution containing the precursors of the desired material. The process relies on the controlled precipitation of the compound onto a substrate immersed in the chemical bath. The use of sodium thiosulfate in the CBD of PbS has been shown to act as an inhibitor, slowing down the reaction rate and leading to the formation of pinhole-free films with improved crystallinity.[1]

Experimental Protocol for CBD of PbS using in-situ Formed this compound:

  • Substrate Preparation:

    • Thoroughly clean glass substrates by sonication in a sequence of detergent, deionized water, and acetone.

    • Dry the substrates in a stream of nitrogen gas.

  • Preparation of Precursor Solutions:

    • Lead Source: Prepare a solution of lead nitrate (Pb(NO₃)₂) or lead acetate (Pb(CH₃COO)₂) in deionized water.

    • Thiosulfate Source: Prepare a solution of sodium thiosulfate (Na₂S₂O₃) in deionized water.

    • pH Adjustment: Prepare a solution of a base, such as sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₄OH), to control the pH of the chemical bath.

    • (Optional) Additional Sulfur Source: A solution of thiourea (B124793) (CS(NH₂)₂) or thioacetamide (B46855) (CH₃CSNH₂) can be used in conjunction with sodium thiosulfate to provide a more readily available source of sulfide ions.

  • Deposition Procedure:

    • In a beaker, combine the lead source solution and the sodium thiosulfate solution while stirring. The formation of a white precipitate of this compound may be observed.[2]

    • Add the pH-adjusting solution to the mixture to achieve the desired alkaline pH.

    • If used, add the additional sulfur source to the bath.

    • Immerse the cleaned substrates vertically into the chemical bath.

    • Maintain the bath at a constant temperature (typically between 30°C and 80°C) for a specific duration (ranging from minutes to hours), depending on the desired film thickness.

    • After the deposition period, remove the substrates from the bath.

    • Rinse the coated substrates thoroughly with deionized water to remove any loosely adhered particles.

    • Dry the films in air or a low-temperature oven.

Successive Ionic Layer Adsorption and Reaction (SILAR)

The SILAR method involves the sequential immersion of a substrate into separately placed cationic and anionic precursor solutions, with a rinsing step in between each immersion. This layer-by-layer growth allows for precise control over the film thickness. While less common for the direct use of thiosulfate as the primary sulfur source, a modified SILAR process could potentially utilize a this compound complex as the cationic precursor.

Experimental Protocol for SILAR Deposition of PbS:

  • Substrate Preparation:

    • Clean glass substrates as described in the CBD protocol.

  • Preparation of Precursor Solutions:

    • Cationic Precursor: A solution of a lead salt (e.g., lead acetate or lead nitrate) is typically used. To involve a thiosulfate complex, a solution containing both the lead salt and sodium thiosulfate could be prepared, forming a soluble this compound complex under specific conditions.

    • Anionic Precursor: A solution containing a source of sulfide ions, such as sodium sulfide (Na₂S) or thiourea in an alkaline medium.

  • Deposition Cycle:

    • Immerse the substrate into the cationic precursor solution for a specific duration (e.g., 20-30 seconds) to allow the adsorption of lead ions or lead-containing complexes.

    • Rinse the substrate with deionized water to remove excess and loosely bound ions.

    • Immerse the substrate into the anionic precursor solution for a specific duration (e.g., 20-30 seconds) for the reaction to form a layer of PbS.

    • Rinse the substrate again with deionized water.

    • Repeat this cycle for the desired number of times to achieve the target film thickness.

  • Post-Deposition Treatment:

    • After the final cycle, dry the coated substrates.

Quantitative Data on Deposition Parameters and Film Properties

The following tables summarize the quantitative data extracted from various studies on the deposition of PbS thin films where thiosulfate plays a role, or for general comparison of CBD and SILAR methods.

Table 1: Chemical Bath Deposition (CBD) Parameters and Resulting PbS Film Properties

Lead SourceSulfur Source(s)Complexing AgentpHTemp. (°C)TimeFilm ThicknessBand Gap (eV)Crystallite Size (nm)Reference
Pb(NO₃)₂Na₂S₂O₃, CS(NH₂)₂NaOHAlkaline20±1-Pinhole-free--[1]
Pb(CH₃COO)₂CS(NH₂)₂Triethanolamine11.4-13.04012-48 min20-100 nm-~25
Pb(NO₃)₂CS(NH₂)₂NaOH-35----
Pb(CH₃COO)₂CS(NH₂)₂--2570-120 min70-320 nm1.7-2.426-47

Table 2: Successive Ionic Layer Adsorption and Reaction (SILAR) Parameters and Resulting PbS Film Properties

Cationic PrecursorAnionic PrecursorNo. of CyclespH (Cationic)Immersion Time (s)Rinsing Time (s)Band Gap (eV)Crystallite Size (nm)Reference
Pb(CH₃COO)₂Thioacetamide25-5010.2-11.020401.73-2.3713-133
Pb(NO₃)₂Na₂S30-30301.8-2.215-25

Chemical Reaction Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key chemical reactions and experimental processes involved in the deposition of PbS thin films using precursors that form this compound in-situ.

CBD_Reaction_Pathway cluster_reactants Reactants in Solution cluster_intermediates Intermediate Species cluster_products Products Pb(NO3)2 Pb(NO3)2 Pb(S2O3) This compound (precipitate/complex) Pb(NO3)2->Pb(S2O3) Reaction Pb(OH)2 Lead Hydroxide Pb(NO3)2->Pb(OH)2 in OH- Na2S2O3 Na2S2O3 Na2S2O3->Pb(S2O3) S^2- Sulfide Ions Na2S2O3->S^2- Slow Decomposition (alkaline, heat) NaOH NaOH CS(NH2)2 Thiourea (optional) CS(NH2)2->S^2- Hydrolysis (OH-) [Pb(S2O3)n]^(2-2n) Soluble this compound Complex Pb(S2O3)->[Pb(S2O3)n]^(2-2n) Complexation (excess S2O3^2-) PbS_film PbS Thin Film (on substrate) Pb(OH)2->PbS_film Reaction with S^2- [Pb(S2O3)n]^(2-2n)->PbS_film Reaction with S^2- PbS_precipitate PbS Precipitate (in solution) [Pb(S2O3)n]^(2-2n)->PbS_precipitate S^2-->PbS_film S^2-->PbS_precipitate

Caption: Chemical reaction pathway in Chemical Bath Deposition (CBD) of PbS.

SILAR_Workflow start Start clean_substrate Substrate Cleaning start->clean_substrate cation_immersion Immersion in Cationic Precursor (e.g., Pb(CH3COO)2) clean_substrate->cation_immersion rinse1 Rinsing with Deionized Water cation_immersion->rinse1 anion_immersion Immersion in Anionic Precursor (e.g., Na2S) rinse1->anion_immersion rinse2 Rinsing with Deionized Water anion_immersion->rinse2 repeat_cycle Repeat Cycle (N times) rinse2->repeat_cycle repeat_cycle->cation_immersion N > 0 dry_film Drying of PbS Thin Film repeat_cycle->dry_film N = 0 end End dry_film->end

Caption: Experimental workflow for the SILAR deposition of PbS thin films.

Deposition_Parameters_vs_Properties params Deposition Parameters Precursor Concentration pH Temperature Deposition Time props Film Properties Thickness Band Gap Crystallite Size Morphology params:p1->props:f1 Influences params:p1->props:f3 Influences params:p2->props:f1 Influences params:p2->props:f4 Influences params:p3->props:f1 Influences params:p3->props:f3 Influences params:p4->props:f1 Directly proportional props:f3->props:f2 Quantum Confinement

Caption: Logical relationship between deposition parameters and film properties.

Characterization of PbS Thin Films

The structural, morphological, and optical properties of the deposited PbS thin films are crucial for their performance in various applications. Standard characterization techniques include:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and crystallite size of the films.

  • Scanning Electron Microscopy (SEM): To investigate the surface morphology, grain size, and film thickness.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To analyze the elemental composition and stoichiometry of the films.

  • UV-Vis-NIR Spectroscopy: To measure the optical absorbance and transmittance, from which the band gap of the semiconductor film can be determined.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and oxidation states of the elements within the film.

Conclusion

The use of in-situ formed this compound as a precursor in the chemical bath deposition of PbS thin films presents a valuable method for controlling the film growth process. The slow release of sulfide ions from the thiosulfate complex, particularly in alkaline conditions, facilitates the formation of high-quality, uniform, and pinhole-free films. By carefully tuning the deposition parameters such as precursor concentrations, pH, temperature, and time, the morphological and optoelectronic properties of the PbS thin films can be tailored to meet the specific requirements of various applications, from infrared detectors to solar cells. This guide provides the fundamental knowledge and experimental protocols for researchers and scientists to explore and optimize the synthesis of PbS thin films using this versatile precursor system.

References

Methodological & Application

Application Notes and Protocols for Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Lead-Based Precursors and Thiosulfate (B1220275) Additives in Perovskite Solar Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The use of organometal halide perovskites has led to a rapid increase in the power conversion efficiency (PCE) of solar cells, with certified values reaching over 25%.[1] The choice of lead precursor is a critical factor that significantly influences the morphological and structural properties of the perovskite film, which in turn affects device performance and stability.[2][3] While lead iodide (PbI₂) and lead chloride (PbCl₂) are the most common precursors, other non-halide lead sources such as lead acetate (B1210297) (Pb(OAc)₂) and lead nitrate (B79036) (Pb(NO₃)₂) have been successfully employed.[2][3] This document provides detailed protocols for the fabrication of perovskite solar cells using various lead precursors and discusses the emerging role of thiosulfate-containing additives in enhancing device performance and stability.

While direct use of lead thiosulfate as a primary precursor for perovskite solar cells is not widely documented in existing literature, the application of thiosulfate-based compounds as additives is a promising area of research. For instance, sodium thiosulfate has been introduced into perovskite inks to tailor crystallization and suppress the oxidation of iodides, thereby improving the quality and stability of the perovskite films.[4]

I. Common Lead Precursors for Perovskite Solar Cells

A variety of lead precursors have been utilized in the synthesis of methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite films. The selection of the precursor affects grain size, film morphology, and consequently, the photovoltaic performance.

Data Presentation: Comparison of Lead Precursors
Lead PrecursorChemical FormulaSolventResulting PerovskiteKey ObservationsReference
Lead (II) ChloridePbCl₂DMFCH₃NH₃PbI₃₋ₓClₓReference standard, good efficiency.[2][3]
Lead (II) AcetatePb(OAc)₂DMFCH₃NH₃PbI₃Comparable efficiency to PbCl₂, influences grain size.[2][3]
Lead (II) NitratePb(NO₃)₂DMFCH₃NH₃PbI₃Lower efficiency compared to halide precursors.[2][3]
Lead (II) IodidePbI₂DMFCH₃NH₃PbI₃Widely used, often in two-step deposition methods.[5]

II. Experimental Protocols

The following protocols outline the fabrication of perovskite solar cells using a one-step solution processing method with different lead precursors. These steps are performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Protocol 1: Substrate Preparation and Cleaning
  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and 2M HCl.

  • Clean the substrates by sonicating sequentially in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes before use.

Protocol 2: Deposition of Electron Transport Layer (ETL)
  • Prepare a 3 wt% suspension of SnO₂ nanoparticles in distilled water.

  • Filter the SnO₂ solution through a 0.2 µm filter.

  • Deposit the SnO₂ solution onto the cleaned FTO substrate by spin-coating at 3000 RPM for 30 seconds.

  • Anneal the substrates at 150°C for 30 minutes in air.

Protocol 3: Perovskite Precursor Solution Preparation
  • For Halide Precursors (e.g., PbCl₂):

    • Dissolve methylammonium iodide (MAI) and the lead precursor (e.g., PbCl₂) in a 3:1 molar ratio in anhydrous N,N-dimethylformamide (DMF). A typical concentration is 2.64 mmol of MAI and 0.88 mmol of the lead precursor in 1 mL of DMF.[3]

    • Stir the solution at room temperature for at least 2 hours.

    • Filter the solution through a 0.2 µm PTFE filter before use.

  • For Non-Halide Precursors (e.g., Pb(OAc)₂):

    • Follow the same molar ratios and solvent as for the halide precursors.[3]

Protocol 4: Perovskite Layer Deposition (One-Step Method)
  • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

  • Dispense approximately 50 µL of the perovskite precursor solution onto the substrate.

  • Spin-coat at 1000 RPM for 10 seconds, followed by 3000-4000 RPM for 20-30 seconds.

  • During the second spinning step (with about 10-15 seconds remaining), dispense ~100 µL of an anti-solvent (e.g., chlorobenzene (B131634) or toluene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100-130°C for 10 minutes.

Protocol 5: Deposition of Hole Transport Layer (HTL)
  • Prepare a solution of Spiro-OMeTAD (72.3 mg), 4-tert-butylpyridine (B128874) (28.8 µL), and a stock solution of lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) (17.5 µL of 520 mg/mL in acetonitrile) in 1 mL of chlorobenzene.

  • Filter the HTL solution through a 0.2 µm PTFE filter.

  • Deposit the HTL solution onto the perovskite layer by spin-coating at 4000 RPM for 30 seconds.

Protocol 6: Metal Electrode Deposition
  • Define the active area of the solar cell using a shadow mask.

  • Deposit an 80-100 nm thick layer of gold (Au) or silver (Ag) by thermal evaporation under high vacuum (<10⁻⁶ Torr).

III. Role of Thiosulfate Additives

Recent studies have shown that incorporating sodium thiosulfate (Na₂S₂O₃) into the perovskite precursor solution or as a modification to the electron transport layer can significantly enhance device performance and stability.

  • Mechanism of Action: Sodium thiosulfate acts as a reducing agent, which can suppress the oxidation of iodide (I⁻) to iodine (I₂), a common degradation pathway in perovskite films.[4] When used to modify the SnO₂ ETL, it can passivate defects such as oxygen vacancies and uncoordinated Sn⁴⁺ ions, leading to improved charge extraction and reduced non-radiative recombination.

IV. Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication

G cluster_0 Substrate Preparation cluster_1 Perovskite Layer Formation (in Glovebox) cluster_2 Device Completion A FTO Glass Cleaning B ETL (SnO2) Deposition A->B C ETL Annealing B->C E Spin Coating & Anti-Solvent Quenching C->E D Precursor Solution Preparation D->E F Perovskite Annealing E->F G HTL (Spiro-OMeTAD) Deposition F->G H Metal Contact Evaporation G->H I Device Characterization H->I

Caption: A generalized workflow for the fabrication of perovskite solar cells.

Logical Relationship of Precursor Choice to Device Performance

G precursor Lead Precursor Choice (e.g., PbI2, Pb(OAc)2) morphology Perovskite Film Morphology & Crystallinity precursor->morphology influences defects Defect Density morphology->defects determines performance Device Performance (PCE, Voc, Jsc, FF) morphology->performance impacts defects->performance reduces stability Device Stability defects->stability decreases performance->stability correlated with

Caption: The influence of lead precursor choice on perovskite solar cell characteristics.

References

Application Notes and Protocols for the Investigation of Lead Thiosulfate in Gas Sensing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The application of lead thiosulfate (B1220275) as a primary material in gas sensing is not well-documented in current scientific literature. The following application notes and protocols are presented as a theoretical framework for researchers and scientists interested in exploring the potential of this material. The experimental procedures and data are based on established methodologies for similar semiconductor-based gas sensors and should be regarded as a starting point for investigation.

Introduction to Lead Thiosulfate as a Potential Gas Sensing Material

This compound (PbS₂O₃) is a white crystalline solid with limited water solubility.[1][2] While its primary applications have been in photography and other chemical processes, its composition suggests potential for use in chemiresistive gas sensing.[1] Like many metal oxides and sulfides, it is hypothesized that the electrical resistance of a this compound thin film could be modulated by the adsorption and reaction of gas molecules on its surface. The thiosulfate anion (S₂O₃²⁻) can act as a reducing agent, which may provide reactive sites for interactions with oxidizing or reducing gases.[3]

This document outlines hypothetical protocols for the synthesis of a this compound-based sensing layer, its integration into a sensor device, and methods for evaluating its performance against common target gases such as nitrogen dioxide (NO₂) and hydrogen sulfide (B99878) (H₂S).

Proposed Gas Sensing Mechanism

The hypothetical sensing mechanism is based on the principle of chemiresistance, where the electrical resistance of the material changes upon exposure to a target gas.

  • For Oxidizing Gases (e.g., NO₂): Nitrogen dioxide molecules may adsorb onto the this compound surface and withdraw electrons from the material, leading to an increase in the concentration of charge carriers (holes) and a subsequent decrease in resistance. The thiosulfate ion may be oxidized in this process.[4][5]

  • For Reducing Gases (e.g., H₂S): Hydrogen sulfide could react with surface-adsorbed oxygen species or directly with the this compound, donating electrons back to the material and causing an increase in resistance. It is also possible that H₂S could react with the material to form lead sulfide (PbS), a more conductive species, which would lead to a decrease in resistance.[6]

Signaling Pathway Diagram

Sensing_Mechanism Figure 1: Hypothetical Gas Sensing Mechanism cluster_oxidizing Oxidizing Gas (e.g., NO₂) cluster_reducing Reducing Gas (e.g., H₂S) NO2_gas NO₂ (gas) PbS2O3_surface_ox PbS₂O₃ Surface NO2_gas->PbS2O3_surface_ox Adsorption NO2_ads NO₂⁻ (adsorbed) e_withdrawal Electron Withdrawal PbS2O3_surface_ox->e_withdrawal e⁻ transfer e_withdrawal->NO2_ads resistance_decrease Resistance Decrease e_withdrawal->resistance_decrease H2S_gas H₂S (gas) PbS2O3_surface_red PbS₂O₃ Surface H2S_gas->PbS2O3_surface_red Adsorption H2S_ads H₂S (adsorbed) e_donation Electron Donation PbS2O3_surface_red->e_donation Reaction resistance_increase Resistance Increase e_donation->resistance_increase

Caption: Hypothetical Gas Sensing Mechanism.

Experimental Protocols

Protocol for Synthesis of this compound Sensing Film

This protocol describes a solution-based method for depositing a thin film of this compound onto a substrate.

Materials and Reagents:

  • Lead(II) Nitrate (B79036) (Pb(NO₃)₂)

  • Sodium Thiosulfate (Na₂S₂O₃·5H₂O)

  • Deionized Water

  • Ethanol (B145695)

  • Alumina (Al₂O₃) substrates with interdigitated electrodes (IDEs)

Equipment:

  • Spin coater

  • Hot plate

  • Tube furnace

  • Beakers and magnetic stirrer

  • Pipettes

Procedure:

  • Substrate Cleaning: Thoroughly clean the Al₂O₃ substrates with deionized water, followed by ethanol in an ultrasonic bath for 15 minutes each. Dry the substrates under a stream of nitrogen.

  • Precursor Solution Preparation:

    • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

  • Deposition:

    • Place a cleaned substrate on the spin coater.

    • Sequentially drop-cast the lead nitrate solution followed by the sodium thiosulfate solution onto the substrate. A white precipitate of this compound should form.[1]

    • Alternatively, mix equal volumes of the precursor solutions to form a colloidal suspension of this compound.

    • Spin-coat the suspension onto the substrate at 3000 rpm for 30 seconds.

  • Drying and Annealing:

    • Dry the coated substrate on a hot plate at 100°C for 10 minutes to evaporate the solvent.

    • Transfer the substrate to a tube furnace and anneal at a temperature below the decomposition point of this compound (decomposition ~250°C)[2], for example, at 200°C for 1 hour in an inert atmosphere (e.g., nitrogen) to improve crystallinity and film adhesion.

  • Cooling: Allow the substrate to cool down to room temperature naturally.

Experimental Workflow Diagram

Synthesis_Workflow Figure 2: Workflow for Sensor Fabrication sub_clean Substrate Cleaning (DI Water, Ethanol) deposition Thin Film Deposition (Spin Coating) sub_clean->deposition precursor_prep Precursor Preparation (0.1M Pb(NO₃)₂, 0.1M Na₂S₂O₃) precursor_prep->deposition drying Drying (100°C for 10 min) deposition->drying annealing Annealing (200°C for 1 hr) drying->annealing final_sensor Final Sensor Device annealing->final_sensor

Caption: Workflow for Sensor Fabrication.

Protocol for Gas Sensing Measurements

Equipment:

  • Gas testing chamber with gas inlet and outlet

  • Mass flow controllers (MFCs) for target gases and carrier gas (e.g., dry air)

  • Source measure unit (SMU) or electrometer

  • Heater stage with temperature controller

  • Data acquisition system

Procedure:

  • Sensor Placement: Mount the fabricated this compound sensor onto the heater stage inside the gas testing chamber. Connect the interdigitated electrodes to the SMU.

  • Stabilization: Heat the sensor to the desired operating temperature (e.g., 150-220°C) and allow the baseline resistance to stabilize in a constant flow of dry air for at least 1 hour.

  • Gas Exposure:

    • Introduce a specific concentration of the target gas (e.g., 1-100 ppm of NO₂ or H₂S) mixed with dry air into the chamber using the MFCs.

    • Record the change in the sensor's resistance over time until the signal reaches a steady state.

  • Recovery: Switch the gas flow back to only dry air to purge the chamber and allow the sensor's resistance to return to its original baseline.

  • Data Analysis:

    • The sensor response (S) is typically calculated as:

      • For reducing gases: S = Rg / Ra

      • For oxidizing gases: S = Ra / Rg

      • Where Ra is the baseline resistance in air and Rg is the resistance in the target gas.

    • The response time is the time taken for the sensor to reach 90% of its final response value, and the recovery time is the time taken to return to 90% of the original baseline resistance.

  • Repeatability and Selectivity: Repeat the measurements for various concentrations of the target gas to determine the sensor's dynamic range. Test the sensor's response to other potential interfering gases to evaluate its selectivity.

Data Presentation (Hypothetical Performance Targets)

The following tables summarize the expected or target performance characteristics for a hypothetical this compound gas sensor. These are not based on experimental data.

Table 1: Hypothetical Sensing Performance towards NO₂

Operating Temperature (°C)Target Gas Conc. (ppm)Response (Ra/Rg)Response Time (s)Recovery Time (s)
150101.5120240
180102.890180
200104.560150
220103.275190

Table 2: Hypothetical Sensing Performance towards H₂S

Operating Temperature (°C)Target Gas Conc. (ppm)Response (Rg/Ra)Response Time (s)Recovery Time (s)
150501.8150300
180503.1110250
200505.280200
220504.095220

Table 3: Hypothetical Selectivity Profile at 200°C

Target Gas (50 ppm)Response
H₂S5.2
NO₂4.5 (Ra/Rg)
NH₃1.3
CO1.1
Ethanol1.2

Safety and Handling

This compound contains lead, which is a toxic heavy metal.[1] All handling and synthesis procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[3] Dispose of all lead-containing waste in accordance with institutional and local regulations.

Conclusion

While the use of this compound in gas sensing is a novel and largely unexplored area, this document provides a theoretical foundation for its investigation. The proposed protocols for synthesis and testing are based on standard practices in the field of chemiresistive gas sensors and can be adapted for a systematic evaluation of this material's potential. Researchers are encouraged to build upon this hypothetical framework to determine the actual sensing properties and feasibility of this compound as a gas sensing material.

References

Application Notes and Protocols for the Synthesis of Lead(II) Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of lead(II) thiosulfate (B1220275) (PbS₂O₃). The synthesis is achieved through a precipitation reaction between aqueous solutions of lead(II) nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃). This method is straightforward, reliable, and yields a high-purity product suitable for further research and development applications.

Lead(II) thiosulfate is a white crystalline solid that is sparingly soluble in water.[1] Its synthesis is of interest for various applications, including its historical use in photography and its potential role in novel material science and coordination chemistry studies.[1]

Safety Precautions:

Lead(II) nitrate and the resulting lead(II) thiosulfate are toxic. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All procedures involving lead compounds should be carried out in a well-ventilated fume hood. Dispose of all lead-containing waste according to institutional and local environmental regulations.

Quantitative Data

The following table summarizes the key quantitative data associated with the reactants and the product in this protocol. The theoretical yield is calculated based on the specified amounts of reactants in the experimental protocol.

ParameterValueReference/Note
Reactants
Lead(II) Nitrate Molarity0.5 MAssumed standard laboratory concentration
Sodium Thiosulfate Molarity1.0 MTo ensure complete precipitation
Volume of Lead(II) Nitrate50.0 mLSee protocol
Volume of Sodium Thiosulfate25.0 mLSee protocol
Product
Chemical FormulaPbS₂O₃[1]
Molar Mass319.32 g/mol [1]
AppearanceWhite crystalline solid[1]
Solubility in Water0.02 g/100 mL at 25°C[1]
Density5.18 g/cm³[1]
Theoretical Yield7.98 gCalculated based on the protocol
Expected Yield>95%Typical for quantitative precipitation reactions

Experimental Protocol

This protocol details the synthesis of lead(II) thiosulfate via the reaction of lead(II) nitrate and sodium thiosulfate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • 250 mL Beaker

  • 100 mL Graduated cylinders (2)

  • Glass stirring rod

  • Büchner funnel and flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Wash bottle with deionized water

  • Spatula

  • Drying oven or desiccator

  • Analytical balance

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.5 M solution of lead(II) nitrate by dissolving 16.56 g of Pb(NO₃)₂ in 100 mL of deionized water.

    • Prepare a 1.0 M solution of sodium thiosulfate by dissolving 24.82 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.

  • Precipitation:

    • In a 250 mL beaker, add 50.0 mL of the 0.5 M lead(II) nitrate solution.

    • While stirring continuously with a glass rod, slowly add 25.0 mL of the 1.0 M sodium thiosulfate solution to the lead(II) nitrate solution.

    • A white precipitate of lead(II) thiosulfate will form immediately.[2]

    • Continue stirring for an additional 5-10 minutes to ensure the reaction goes to completion.

  • Isolation of the Product:

    • Set up a Büchner funnel with a piece of pre-weighed filter paper and connect it to a vacuum flask.

    • Wet the filter paper with a small amount of deionized water to ensure a good seal.

    • Pour the reaction mixture containing the precipitate into the Büchner funnel under vacuum.

    • Wash the precipitate in the funnel with three portions of 20 mL of cold deionized water to remove any soluble impurities.

    • Allow the precipitate to be air-dried on the funnel by maintaining the vacuum for 10-15 minutes.

  • Drying and Weighing:

    • Carefully remove the filter paper with the precipitate from the funnel and place it on a pre-weighed watch glass.

    • Dry the product in a drying oven at a low temperature (e.g., 50-60 °C) for several hours until a constant weight is achieved, or alternatively, dry it in a desiccator.

    • Once dry, weigh the product and calculate the actual yield.

Yield Calculation:

  • Theoretical Yield: The reaction is: Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq). Based on the volumes and concentrations used, lead(II) nitrate is the limiting reactant (0.025 moles). The theoretical yield of PbS₂O₃ is 0.025 moles * 319.32 g/mol = 7.98 g.

  • Percentage Yield: (Actual Yield / Theoretical Yield) * 100%

Diagrams

The following diagram illustrates the experimental workflow for the synthesis of lead(II) thiosulfate.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Reaction cluster_isolation Product Isolation cluster_final Final Product prep_pb Prepare 0.5 M Pb(NO₃)₂ Solution mix Mix Solutions & Precipitate PbS₂O₃ prep_pb->mix prep_na Prepare 1.0 M Na₂S₂O₃ Solution prep_na->mix filter Vacuum Filtration mix->filter wash Wash with Deionized Water filter->wash dry Dry the Precipitate wash->dry weigh Weigh and Calculate Yield dry->weigh

Caption: Experimental workflow for lead thiosulfate synthesis.

References

Application Notes and Protocols: The Role of Lead and Thiosulfate Species in Photocatalytic Water Splitting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the roles of lead and thiosulfate (B1220275) compounds in photocatalytic water splitting for hydrogen production. While lead thiosulfate itself is not a primary photocatalyst, its constituent ions and derivatives, particularly lead sulfide (B99878) (PbS) and the thiosulfate anion, play significant roles as a photocatalyst precursor and a sacrificial agent, respectively.

Introduction: Unraveling the Roles of Lead and Thiosulfate

Photocatalytic water splitting is a promising technology for sustainable hydrogen fuel production.[1] The process utilizes semiconductor materials to absorb light energy and drive the decomposition of water into hydrogen and oxygen.[2] While various materials have been investigated, the direct application of this compound as a primary photocatalyst is not well-documented. However, the components of this compound are highly relevant in this field.

Lead sulfide (PbS), a semiconductor with a narrow band gap, can be synthesized from this compound and exhibits potential for photocatalytic applications.[3] The thiosulfate ion (S₂O₃²⁻) is widely recognized as an effective sacrificial agent, enhancing hydrogen production by preventing charge recombination.[4][5] This document outlines the mechanisms, protocols, and performance data related to the use of lead sulfide derived from this compound and the application of thiosulfate as a sacrificial reagent in photocatalytic water splitting.

Lead Sulfide (PbS) as a Photocatalyst Derived from this compound

Lead sulfide (PbS) nanoparticles can be synthesized through the photolysis of this compound complexes in aqueous solutions.[3] This in-situ formation method offers a route to producing photocatalytically active materials.

Mechanism of PbS Formation and Photocatalytic Action

The formation of PbS from this compound is initiated by the photochemical excitation and subsequent dissociation of the sulfur-sulfur bond within the thiosulfate group.[3] This process leads to the formation of lead sulfide nanoparticles.

Once formed, PbS, as a semiconductor photocatalyst, can participate in water splitting. Upon illumination with light of sufficient energy, electron-hole pairs are generated in the PbS nanoparticles. In the presence of a sacrificial agent to consume the holes, the photo-excited electrons can reduce protons to produce hydrogen gas.

Diagram: Logical Workflow for PbS-based Photocatalysis

cluster_synthesis In-situ Synthesis of PbS cluster_photocatalysis Photocatalytic Hydrogen Evolution PbS2O3 This compound Solution UV_light UV Irradiation PbS2O3->UV_light Photolysis PbS_np PbS Nanoparticles UV_light->PbS_np H2O Water PbS_np->H2O Light Light Source (Visible/NIR) PbS_np->Light Light Absorption H2 Hydrogen Gas H2O->H2 Reduction by e⁻ Sacrificial_Agent Sacrificial Agent (e.g., Thiosulfate) Light->H2O Excitation Light->Sacrificial_Agent Oxidation by h⁺

Caption: Workflow from this compound to photocatalytic hydrogen production.

Experimental Protocol: Synthesis of PbS Nanoparticles from this compound

This protocol describes the synthesis of PbS nanoparticles via the photolysis of a this compound complex.

Materials:

  • Lead(II) acetate (B1210297) (Pb(CH₃COO)₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sulfuric acid (H₂SO₄) for pH adjustment

  • Deionized water

  • High-pressure mercury-arc lamp (or other suitable UV source)

  • Reaction vessel (quartz)

  • Magnetic stirrer

Procedure:

  • Prepare an aqueous solution of lead(II) acetate.

  • Prepare a separate aqueous solution of sodium thiosulfate.

  • Mix the two solutions in the quartz reaction vessel with continuous stirring. The ratio of lead to thiosulfate ions can be varied to control the size of the resulting nanoparticles.[3]

  • Adjust the pH of the solution to an acidic region using sulfuric acid.[3]

  • Irradiate the solution with a high-pressure mercury-arc lamp while stirring.

  • The formation of PbS nanoparticles will be indicated by a change in the color of the solution.

  • The synthesized PbS nanoparticles can be collected by centrifugation and washed with deionized water and ethanol.

  • Dry the collected nanoparticles in a vacuum oven at a low temperature.

Thiosulfate as a Sacrificial Agent

In photocatalytic water splitting, sacrificial agents are crucial for achieving high hydrogen evolution rates.[4] These agents act as electron donors to scavenge the photogenerated holes, thereby preventing the recombination of electron-hole pairs and suppressing the back-reaction of hydrogen and oxygen to form water.[4] Thiosulfate (S₂O₃²⁻) is an effective and commonly used inorganic sacrificial agent.

Mechanism of Action

When a semiconductor photocatalyst is illuminated, electrons are excited to the conduction band, leaving holes in the valence band. The thiosulfate ions in the solution react with these holes, undergoing oxidation. This allows the electrons in the conduction band to accumulate and participate in the reduction of protons to hydrogen.

Diagram: Role of Thiosulfate as a Sacrificial Agent

Photocatalyst Semiconductor Photocatalyst VB Valence Band (h⁺) Photocatalyst->VB h⁺ generation CB Conduction Band (e⁻) Photocatalyst->CB e⁻ generation Thiosulfate Thiosulfate (S₂O₃²⁻) (Sacrificial Agent) VB->Thiosulfate Hole Scavenging Protons Protons (2H⁺) CB->Protons Proton Reduction Light Light (hν) Light->Photocatalyst Oxidized_Products Oxidized Products (e.g., S₄O₆²⁻) Thiosulfate->Oxidized_Products Hydrogen Hydrogen (H₂) Protons->Hydrogen

Caption: Mechanism of thiosulfate as a sacrificial hole scavenger.

Experimental Protocol: Photocatalytic Hydrogen Evolution with Thiosulfate

This protocol outlines a typical experiment for measuring photocatalytic hydrogen evolution using a photocatalyst and sodium thiosulfate as a sacrificial agent.

Materials:

  • Photocatalyst powder (e.g., CdS, TiO₂, or lab-synthesized PbS)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium sulfite (B76179) (Na₂SO₃) (often used in conjunction with thiosulfate)

  • Deionized water

  • Photocatalytic reactor with a quartz window

  • Light source (e.g., Xenon lamp with appropriate filters)

  • Gas chromatograph (GC) for H₂ quantification

  • Magnetic stirrer

  • Gas-tight syringe

Procedure:

  • Disperse a specific amount of the photocatalyst powder in an aqueous solution containing known concentrations of sodium thiosulfate and sodium sulfite within the photocatalytic reactor.

  • Seal the reactor and purge with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove air.

  • Place the reactor under the light source and begin irradiation while maintaining constant stirring.

  • At regular time intervals, collect a small sample of the gas from the headspace of the reactor using a gas-tight syringe.

  • Inject the gas sample into a gas chromatograph equipped with a thermal conductivity detector (TCD) to quantify the amount of hydrogen produced.

  • Continue the experiment for a desired duration, monitoring the hydrogen evolution rate.

Quantitative Data Summary

The performance of photocatalytic systems is evaluated based on several key metrics, including the rate of hydrogen evolution, apparent quantum yield (AQY), and solar-to-hydrogen (STH) conversion efficiency. The following table summarizes representative data for photocatalytic systems utilizing sulfide-based materials and sacrificial agents.

Photocatalyst SystemSacrificial AgentLight SourceH₂ Evolution Rate (µmol g⁻¹ h⁻¹)Apparent Quantum Yield (%)Reference
CdSTEOASimulated Solar283,200N/A[6]
g-C₃N₄TEOASimulated Solar247,200N/A[6]
SrTiO₃:La,Rh/Au/BiVO₄:MoPure WaterSimulated SunlightN/A>30 at 419 nm[7]

Note: Data for this compound or PbS derived directly from it for water splitting is scarce in the literature. The table provides context from related and efficient systems.

Conclusion and Future Perspectives

While this compound does not appear to be a direct, standalone photocatalyst for water splitting, its components have significant implications for the field. The in-situ synthesis of PbS nanoparticles from this compound presents an interesting avenue for developing novel photocatalytic materials. Furthermore, the established role of thiosulfate as a highly effective sacrificial agent underscores its importance in designing efficient hydrogen evolution systems.

Future research could focus on optimizing the synthesis of PbS from this compound to control particle size, morphology, and defect density for enhanced photocatalytic activity. Additionally, exploring the synergistic effects of in-situ generated PbS with thiosulfate as the sacrificial agent could lead to more efficient and integrated photocatalytic systems. For drug development professionals, understanding these photochemical processes can be relevant for photosensitizer development and photodynamic therapy applications where controlled generation of reactive species is crucial.

References

Application of Lead Thiosulfate Chemistry in Infrared Detectors: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead sulfide (B99878) (PbS) is a prominent material in the fabrication of infrared (IR) detectors, particularly for the short-wave infrared (SWIR) spectrum (1-3 µm). The performance of these detectors is critically dependent on the quality of the PbS thin film. Chemical bath deposition (CBD) has emerged as a simple, cost-effective, and scalable method for producing high-quality PbS thin films. A key aspect of controlling the deposition process and the resulting film properties lies in the choice of the sulfur source and complexing agents. While thiourea (B124793) is a common sulfur source, the use of thiosulfate (B1220275), typically sodium thiosulfate, offers distinct advantages in controlling the reaction kinetics and improving film morphology. This document provides detailed application notes and experimental protocols for the synthesis of PbS thin films for infrared detectors using a thiosulfate-based chemical route.

Data Presentation

Table 1: Precursor Concentrations for Chemical Bath Deposition of PbS Thin Films
Precursor/ReagentConcentration Range (M)Typical Concentration (M)Role
Lead Nitrate (B79036) (Pb(NO₃)₂)0.05 - 0.50.1Lead ion (Pb²⁺) source
Sodium Thiosulfate (Na₂S₂O₃)0.1 - 1.00.2Sulfur ion (S²⁻) source, complexing agent
Sodium Hydroxide (B78521) (NaOH) or Potassium Hydroxide (KOH)0.5 - 2.01.0Provides alkaline medium, controls pH
Triethanolamine (B1662121) (TEA)0.1 - 0.50.2Complexing agent (optional)
Table 2: Deposition Parameters for Chemical Bath Deposition of PbS Thin Films
ParameterRangeTypical ValueInfluence on Film Properties
Bath Temperature25°C - 80°C40°C - 60°CAffects reaction rate, crystallinity, and grain size
Deposition Time30 min - 4 hours1 - 2 hoursDetermines film thickness
pH of the Bath10 - 1211.5Influences the rate of hydrolysis of thiosulfate and lead complex formation
Stirring Speed0 - 500 rpm100 - 200 rpmAffects homogeneity of the solution and film uniformity
Table 3: Performance Characteristics of PbS Infrared Detectors Synthesized via Thiosulfate Route
Performance MetricTypical ValueWavelengthConditions
Responsivity (R) 1 - 100 A/W1.5 - 3.0 µmRoom Temperature
Specific Detectivity (D)*10⁹ - 10¹¹ Jones1.5 - 3.0 µmRoom Temperature
Response Time 10 - 500 µs--
Optical Band Gap 0.8 - 1.5 eV-Dependent on quantum confinement effects

Experimental Protocols

Protocol 1: Chemical Bath Deposition of PbS Thin Films

This protocol details the steps for depositing PbS thin films on glass substrates using a thiosulfate-based chemical bath.

1. Substrate Cleaning: 1.1. Immerse glass substrates in a beaker containing acetone (B3395972) and sonicate for 15 minutes. 1.2. Rinse the substrates thoroughly with deionized (DI) water. 1.3. Immerse the substrates in ethanol (B145695) and sonicate for another 15 minutes. 1.4. Rinse with DI water and dry under a stream of nitrogen gas.

2. Preparation of Precursor Solutions: 2.1. Solution A (Lead Source): Dissolve 0.1 M of lead nitrate (Pb(NO₃)₂) in DI water. 2.2. Solution B (Sulfur Source & pH control): Dissolve 0.2 M of sodium thiosulfate (Na₂S₂O₃) and 1.0 M of sodium hydroxide (NaOH) in DI water. Note: Concentrations can be varied as per Table 1 to optimize film properties.

3. Deposition Process: 3.1. In a beaker, mix equal volumes of Solution A and Solution B. 3.2. If using, add triethanolamine (TEA) to the final solution at the desired concentration. 3.3. Suspend the cleaned substrates vertically in the beaker containing the final deposition solution. 3.4. Place the beaker in a water bath maintained at the desired deposition temperature (e.g., 50°C). 3.5. Allow the deposition to proceed for the desired duration (e.g., 1.5 hours) with gentle stirring (e.g., 150 rpm). 3.6. After deposition, remove the substrates from the bath and rinse them thoroughly with DI water to remove any loosely adhered particles. 3.7. Dry the substrates with a gentle stream of nitrogen.

4. Post-Deposition Annealing (Optional): 4.1. Place the coated substrates in a furnace. 4.2. Anneal at a temperature between 100°C and 300°C in an air or nitrogen atmosphere for 1 hour to improve crystallinity and photosensitivity.

Protocol 2: Spray Pyrolysis of PbS Thin Films (Preliminary)

This protocol provides a general guideline for the spray pyrolysis of PbS thin films. Optimization of parameters is crucial for obtaining high-quality films.

1. Substrate Preparation: 1.1. Clean the substrates as described in Protocol 1 (Section 1).

2. Preparation of Spray Solution: 2.1. Prepare an aqueous solution containing 0.05 M lead nitrate (Pb(NO₃)₂) and 0.1 M sodium thiosulfate (Na₂S₂O₃). Note: The use of thiourea is more commonly reported for spray pyrolysis of PbS. If using thiosulfate, optimization of the precursor ratio and solution stability is critical.

3. Spray Pyrolysis Deposition: 3.1. Preheat the substrate to the desired deposition temperature (e.g., 250°C - 400°C) on the substrate heater. 3.2. Place the precursor solution in the atomizer of the spray pyrolysis setup. 3.3. Set the spray nozzle to substrate distance (e.g., 20-30 cm) and the carrier gas (e.g., compressed air or nitrogen) flow rate. 3.4. Spray the solution onto the heated substrate in short bursts to avoid excessive cooling of the substrate. 3.5. Continue the spray process until a film of the desired thickness is achieved. 3.6. Allow the film to cool down to room temperature.

Mandatory Visualization

CBD_Workflow cluster_prep Preparation cluster_dep Deposition cluster_post Post-Processing cluster_out Output sub_clean Substrate Cleaning immerse Immerse Substrates sub_clean->immerse sol_A Prepare Solution A (Lead Nitrate) mix Mix Solutions A and B sol_A->mix sol_B Prepare Solution B (Sodium Thiosulfate + NaOH) sol_B->mix mix->immerse deposit Controlled Temperature Deposition immerse->deposit rinse Rinse with DI Water deposit->rinse dry Dry with Nitrogen rinse->dry anneal Annealing (Optional) dry->anneal pbs_film PbS Thin Film dry->pbs_film anneal->pbs_film

Caption: Experimental workflow for the Chemical Bath Deposition of PbS thin films.

Reaction_Mechanism cluster_reactants Reactants in Alkaline Solution cluster_hydrolysis Slow Hydrolysis of Thiosulfate cluster_precipitation PbS Precipitation cluster_growth Film Growth Mechanism pb_ion Pb(OH)₂ / [Pb(OH)₄]²⁻ (Lead Hydroxide Complex) precipitation Pb²⁺ + S²⁻ → PbS (s) pb_ion->precipitation s2o3_ion S₂O₃²⁻ (Thiosulfate Ion) hydrolysis S₂O₃²⁻ + 2OH⁻ → SO₃²⁻ + S²⁻ + H₂O s2o3_ion->hydrolysis hydrolysis->precipitation Slow release of S²⁻ ion_by_ion Ion-by-Ion Growth (on substrate) precipitation->ion_by_ion cluster Cluster-by-Cluster Growth (in solution) precipitation->cluster

Caption: Proposed reaction mechanism for PbS formation in a thiosulfate-based chemical bath.

Application Notes and Protocols for the Controlled Synthesis of Lead Sulfide from Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead sulfide (B99878) (PbS), a significant inorganic semiconductor, has garnered substantial interest due to its unique optical and electronic properties. Its applications span a wide range of fields, including infrared detectors, solar cells, and bio-imaging. The synthesis of PbS nanoparticles with controlled size and morphology is crucial for tuning their properties for specific applications. This document outlines a proposed methodology for the controlled synthesis of lead sulfide nanoparticles using lead thiosulfate (B1220275) (PbS₂O₃) as a single-source precursor. Lead thiosulfate offers the advantage of containing both lead and sulfur in a single compound, potentially simplifying the synthesis process.[1] This protocol is based on the principles of thermal decomposition of this compound and established methods for the surfactant-assisted synthesis of metal sulfide nanoparticles.[2][3][4]

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis protocols described below. These values are illustrative and may be optimized for specific applications.

Table 1: Synthesis Parameters for this compound Precursor

ParameterValue
Molarity of Lead Nitrate (B79036) Solution0.1 M
Molarity of Sodium Thiosulfate Solution0.1 M
Reaction TemperatureRoom Temperature
Reaction Time30 minutes
Appearance of PrecipitateWhite solid

Table 2: Parameters for Controlled Synthesis of PbS Nanoparticles

ParameterCondition 1 (Smaller Nanoparticles)Condition 2 (Larger Nanoparticles)
This compound0.5 mmol0.5 mmol
SolventEthylene (B1197577) Glycol (20 mL)Ethylene Glycol (20 mL)
Surfactant (Oleic Acid)2 mL1 mL
Reaction Temperature120 °C180 °C
Reaction Time60 minutes90 minutes
Expected Particle Size5 - 10 nm15 - 25 nm

Experimental Protocols

Protocol 1: Synthesis of this compound (PbS₂O₃) Precursor

This protocol describes the synthesis of the this compound precursor via a precipitation reaction.[5][6]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

  • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

  • While stirring, slowly add the sodium thiosulfate solution dropwise to the lead(II) nitrate solution at room temperature.

  • A white precipitate of this compound will form immediately.[5]

  • Continue stirring the mixture for 30 minutes to ensure complete reaction.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with deionized water to remove any unreacted salts.

  • Dry the collected this compound powder in a vacuum oven at 60 °C for 4 hours.

  • Store the dried this compound powder in a desiccator.

Protocol 2: Controlled Synthesis of Lead Sulfide (PbS) Nanoparticles

This protocol details a proposed method for the controlled synthesis of PbS nanoparticles from the this compound precursor via a solvothermal decomposition route. The use of a solvent and a surfactant is key to controlling the particle size and preventing the formation of lead sulfate.[2][3][7]

Materials:

  • This compound (PbS₂O₃) powder (from Protocol 1)

  • Ethylene glycol (solvent)

  • Oleic acid (surfactant/capping agent)

  • Three-neck round-bottom flask

  • Condenser

  • Thermometer or thermocouple

  • Heating mantle with magnetic stirring

  • Inert gas (Nitrogen or Argon) supply

  • Centrifuge and centrifuge tubes

  • Ethanol (B145695) (for washing)

  • Toluene (B28343) or hexane (B92381) (for redispersion)

Procedure:

  • In a three-neck round-bottom flask, combine 0.5 mmol of the synthesized this compound powder, 20 mL of ethylene glycol, and a specified amount of oleic acid (e.g., 1-2 mL, see Table 2).

  • Equip the flask with a condenser, a thermometer, and an inert gas inlet.

  • Begin stirring the mixture and purge the flask with an inert gas for 15-20 minutes to remove oxygen.

  • Heat the mixture to the desired reaction temperature (e.g., 120-180 °C) under a continuous flow of inert gas.

  • Maintain the reaction at this temperature for a specified duration (e.g., 60-90 minutes). The solution will gradually turn dark brown to black, indicating the formation of PbS nanoparticles.

  • After the reaction is complete, cool the flask to room temperature.

  • Transfer the reaction mixture to centrifuge tubes.

  • Add ethanol to the mixture to precipitate the PbS nanoparticles and centrifuge at 4000 rpm for 10 minutes.

  • Discard the supernatant and redisperse the nanoparticle pellet in a small amount of toluene or hexane.

  • Repeat the washing process (steps 8-9) two more times to remove excess solvent and surfactant.

  • Finally, disperse the purified PbS nanoparticles in the desired solvent for characterization and further use.

Mandatory Visualizations

experimental_workflow cluster_precursor Protocol 1: Precursor Synthesis cluster_nanoparticle Protocol 2: Nanoparticle Synthesis p1 Dissolve Pb(NO₃)₂ in Deionized Water p3 Mix Solutions & Precipitate PbS₂O₃ p1->p3 p2 Dissolve Na₂S₂O₃ in Deionized Water p2->p3 p4 Filter, Wash, & Dry Precursor p3->p4 n1 Disperse PbS₂O₃ in Ethylene Glycol & Oleic Acid p4->n1 This compound Precursor n2 Heat under Inert Atmosphere n1->n2 n3 Cool and Precipitate with Ethanol n2->n3 n4 Centrifuge, Wash, & Redisperse PbS NPs n3->n4

Caption: Experimental workflow for the synthesis of PbS nanoparticles.

chemical_transformation reactant PbS₂O₃ (this compound) intermediate [PbS₂O₃]* (Activated Complex) reactant->intermediate Heat (Δ) Solvent product_pbs PbS (Lead Sulfide) intermediate->product_pbs byproduct SO₃ (Sulfur Trioxide - Gaseous) intermediate->byproduct

Caption: Proposed chemical transformation from this compound to lead sulfide.

References

Application Notes and Protocols for the Detection of Heavy Metal Ions Using a Thiosulfate-Based Gold Nanoparticle System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The contamination of aqueous environments with heavy metal ions, particularly lead (Pb²⁺), poses a significant threat to public health and ecosystems. Consequently, the development of rapid, sensitive, and selective methods for the detection of these contaminants is of paramount importance. This document outlines the principles and protocols for the use of a colorimetric sensing system based on sodium thiosulfate (B1220275) and gold nanoparticles (AuNPs) for the detection of lead ions. This method offers a simple, cost-effective, and rapid alternative to traditional analytical techniques.

The underlying principle of this detection method is the accelerated etching of gold nanoparticles in the presence of thiosulfate ions, a process significantly catalyzed by lead ions. The etching leads to a change in the size and shape of the AuNPs, resulting in a distinct color change of the solution, which can be quantified using UV-Vis spectroscopy.[1] The cetyltrimethylammonium bromide (CTAB) capping on the gold nanoparticles plays a crucial role in stabilizing the nanoparticles and facilitating the interaction with thiosulfate ions.[1]

Signaling Pathway and Detection Mechanism

The detection of Pb²⁺ ions using the thiosulfate-gold nanoparticle system involves a multi-step process initiated by the interaction of thiosulfate ions with the surface of the gold nanoparticles. In the presence of oxygen, thiosulfate ions can oxidize the surface gold atoms to Au(I). The introduction of Pb²⁺ ions dramatically accelerates this etching process. This acceleration is attributed to the formation of Pb-Au alloys on the nanoparticle surface, which lowers the surface electrode potential and facilitates the dissolution of gold.[1] This leads to a size and shape transformation of the gold nanoparticles, causing a blue shift in the longitudinal localized surface plasmon resonance (LSPR) band and a corresponding color change from blue to red, which can be observed with the naked eye and measured spectrophotometrically.[1]

cluster_0 Detection Mechanism AuNP CTAB-Capped Au Nanoparticle Etching Accelerated Etching of AuNP AuNP->Etching Surface Interaction S2O3 Thiosulfate (S₂O₃²⁻) S2O3->Etching Pb2 Lead Ion (Pb²⁺) Pb2->Etching Catalysis O2 Oxygen (O₂) O2->Etching Color_Change Colorimetric Response Etching->Color_Change Size/Shape Change

Caption: Signaling pathway of Pb²⁺ detection.

Experimental Protocols

Synthesis of CTAB-Capped Gold Nanoparticles

This protocol describes a seed-mediated method for the synthesis of CTAB-capped gold nanorods (AuNRs), which are commonly used in this sensing application.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium borohydride (B1222165) (NaBH₄), ice-cold solution

  • Ascorbic acid

  • Silver nitrate (B79036) (AgNO₃)

  • Hydrochloric acid (HCl)

  • Deionized (DI) water

Procedure:

  • Seed Solution Preparation:

    • Prepare a 0.1 M CTAB solution.

    • To 10 mL of the 0.1 M CTAB solution, add 0.25 mL of 10 mM HAuCl₄.

    • Under vigorous stirring, add 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄ solution.

    • The solution color will change to brownish-yellow.

    • Age the seed solution at 30°C for 30 minutes before use.

  • Growth Solution Preparation:

    • In a separate flask, dissolve an appropriate amount of CTAB in warm DI water to achieve the desired final concentration (e.g., 0.1 M).

    • Allow the solution to cool to 30°C.

    • Add AgNO₃ solution to the CTAB solution to a final concentration of, for example, 0.1 mM.

    • Add HAuCl₄ solution to a final concentration of, for example, 0.5 mM.

    • Adjust the pH of the growth solution by adding a specific volume of HCl.

  • Gold Nanorod Growth:

    • To the growth solution, add ascorbic acid to a final concentration of, for example, 0.4 mM, and mix gently until the solution becomes colorless.

    • Add a small volume of the aged seed solution (e.g., 12 µL) to the growth solution.

    • Allow the solution to remain undisturbed at 30°C for at least 2 hours for the nanorods to grow. The color of the solution will gradually change.

  • Purification:

    • Centrifuge the resulting AuNR solution to remove excess reactants.

    • Discard the supernatant and resuspend the pellet in a fresh CTAB solution of the same concentration.

    • Repeat the centrifugation and resuspension steps at least once more.

    • Finally, resuspend the purified AuNRs in DI water or a suitable buffer for storage.

Colorimetric Detection of Pb²⁺

Materials:

  • Synthesized CTAB-capped gold nanoparticle solution

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10 mM)

  • Lead (Pb²⁺) standard solutions of varying concentrations

  • Deionized (DI) water or appropriate buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of sodium thiosulfate in DI water.

    • Prepare a series of standard solutions of Pb²⁺ by diluting a stock solution to the desired concentrations.

  • Assay:

    • In a microcentrifuge tube or a cuvette, add a specific volume of the CTAB-capped AuNP solution (e.g., 500 µL).

    • Add a specific volume of the sodium thiosulfate solution (e.g., 50 µL) and mix gently.

    • Add a specific volume of the Pb²⁺ standard or sample solution (e.g., 50 µL) and mix.

    • Incubate the mixture at room temperature for a defined period (e.g., 15-30 minutes).[1]

  • Measurement:

    • After incubation, measure the UV-Vis absorption spectrum of the solution, typically in the range of 400-800 nm.

    • Record the absorbance at the longitudinal surface plasmon resonance (LSPR) peak of the AuNPs. A decrease in this absorbance indicates the presence of Pb²⁺.

    • For quantitative analysis, a calibration curve can be constructed by plotting the change in absorbance against the concentration of the Pb²⁺ standards.

cluster_1 Experimental Workflow start Start prep_aunp Prepare CTAB-Capped AuNP Solution start->prep_aunp prep_s2o3 Prepare Sodium Thiosulfate Solution start->prep_s2o3 prep_pb Prepare Pb²⁺ Standards/Sample start->prep_pb mix Mix AuNPs, Thiosulfate, and Pb²⁺/Sample prep_aunp->mix prep_s2o3->mix prep_pb->mix incubate Incubate at Room Temperature mix->incubate measure Measure UV-Vis Absorption Spectrum incubate->measure analyze Analyze Data (Absorbance vs. [Pb²⁺]) measure->analyze end End analyze->end

Caption: General workflow for Pb²⁺ detection.

Data Presentation

The performance of the thiosulfate-based gold nanoparticle sensor for lead detection is summarized in the tables below.

Table 1: Performance Characteristics

ParameterValueReference
Detection MethodColorimetric (UV-Vis Spectroscopy)[1]
Limit of Detection (LOD) - Naked Eye0.1 µM[1]
Limit of Detection (LOD) - UV-Vis40 nM[1]
Linear RangeVaries with experimental conditions
Detection TimeWithin 30 minutes[1]

Table 2: Selectivity and Interference

The selectivity of the sensor is a critical parameter. The following table lists common metal ions that have been tested for interference with the Pb²⁺ detection.

Interfering IonTolerance LevelNotes
Na⁺HighGenerally does not interfere
K⁺HighGenerally does not interfere
Ca²⁺HighGenerally does not interfere
Mg²⁺HighGenerally does not interfere
Zn²⁺ModerateMay show some interference at high concentrations
Cu²⁺Moderate to HighCan interfere, but selectivity for Pb²⁺ is generally good
Hg²⁺Low to ModerateCan be a significant interferent
Cd²⁺ModerateMay show some interference

Note: The tolerance level is the maximum concentration of the interfering ion that does not significantly affect the detection of Pb²⁺ at a specific concentration. These values can vary depending on the specific experimental conditions.

Conclusion

The use of sodium thiosulfate in conjunction with gold nanoparticles provides a rapid, sensitive, and selective method for the colorimetric detection of lead ions in aqueous samples. The protocols outlined in this document provide a framework for the synthesis of the necessary nanomaterials and the execution of the detection assay. The performance data indicates that this method is suitable for the detection of lead at concentrations relevant to environmental monitoring and public health. Further optimization of the experimental parameters may lead to even lower detection limits and improved selectivity. This approach holds significant promise for the development of portable and field-deployable sensors for heavy metal ion detection.

References

Application Notes and Protocols for the Synthesis of Lead Sulfide (PbS) Thermoelectric Materials Using Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead sulfide (B99878) (PbS) is a promising thermoelectric material for mid-temperature applications due to its favorable electronic band structure and low thermal conductivity. The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[1] Nanostructuring has been demonstrated as an effective strategy to enhance the ZT of PbS by reducing its lattice thermal conductivity through increased phonon scattering at grain boundaries.[2] Various chemical synthesis routes have been explored to produce PbS nanostructures, typically involving the reaction of a lead precursor with a sulfur source.

This document outlines a proposed methodology for the synthesis of lead sulfide (PbS) thermoelectric materials using lead thiosulfate (B1220275) (PbS₂O₃) as a single-source precursor. While the use of lead thiosulfate for this specific application is not widely documented, this protocol is based on established principles of aqueous synthesis of metal sulfides. The thiosulfate ion (S₂O₃²⁻) can decompose in an aqueous solution to provide the sulfide ions (S²⁻) necessary for the formation of PbS. This approach may offer advantages in terms of simplicity and control over the reaction kinetics.

Proposed Experimental Protocol: Synthesis of PbS Nanocrystals from this compound

This section details a hypothetical solution-phase synthesis of PbS nanocrystals using this compound.

1. Materials and Equipment

  • This compound (PbS₂O₃)

  • Ethylene (B1197577) glycol (or another suitable solvent like water or oleylamine)

  • Oleic acid (capping agent)

  • Toluene (B28343) (for washing)

  • Ethanol (B145695) (for washing)

  • Three-neck flask

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere (Argon or Nitrogen)

  • Centrifuge

  • Spark Plasma Sintering (SPS) system or hydraulic press for pelletizing

2. Synthesis of PbS Nanocrystals

  • Precursor Solution Preparation: In a three-neck flask, dissolve a specific amount of this compound in a solvent such as ethylene glycol. The concentration can be varied to control the size of the resulting nanoparticles.

  • Addition of Capping Agent: Introduce a capping agent like oleic acid to the solution. The capping agent helps to control the growth and prevent agglomeration of the nanoparticles.

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for a period of time to remove oxygen, which can affect the reaction.

  • Heating and Reaction: Heat the solution to a specific reaction temperature (e.g., 120-180 °C) under vigorous stirring. The thiosulfate ion will decompose at elevated temperatures to release sulfide ions, which then react with lead ions to form PbS nanocrystals. The reaction time can be varied to control the nanoparticle size and morphology.

  • Isolation and Purification: After the reaction is complete, cool the solution to room temperature. The PbS nanocrystals are then precipitated by adding a non-solvent like ethanol and collected by centrifugation. The collected nanoparticles should be washed multiple times with a solvent like toluene and then with ethanol to remove any unreacted precursors and excess capping agent.

  • Drying: Dry the purified PbS nanocrystals in a vacuum oven at a low temperature (e.g., 60 °C).

3. Consolidation of Nanocrystals into a Bulk Pellet

For the measurement of thermoelectric properties, the synthesized PbS nanopowder needs to be consolidated into a dense bulk pellet.

  • Loading the Die: Load the dried PbS nanopowder into a graphite (B72142) die.

  • Spark Plasma Sintering (SPS): The die is then placed in an SPS system. A high-density pellet is obtained by applying uniaxial pressure and a pulsed DC current. Typical SPS parameters for PbS are a temperature of 400-600 °C and a pressure of 40-60 MPa for a short duration (e.g., 5-10 minutes).

Characterization

The synthesized PbS nanopowder and the consolidated pellet should be characterized using standard techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and phase purity of the PbS.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To analyze the morphology, particle size, and microstructure of the nanopowder and the fractured surface of the pellet.

  • Thermoelectric Property Measurement: The Seebeck coefficient (S) and electrical conductivity (σ) are measured simultaneously as a function of temperature. The thermal diffusivity is measured using a laser flash apparatus, and the thermal conductivity (κ) is calculated using the formula κ = D * Cₚ * ρ, where D is the thermal diffusivity, Cₚ is the specific heat capacity, and ρ is the density of the pellet.

Quantitative Data for Solution-Synthesized PbS Thermoelectric Materials

The following table summarizes the thermoelectric properties of PbS materials synthesized via various solution-based methods reported in the literature. This data provides a benchmark for the expected performance of PbS synthesized from a this compound precursor.

Synthesis Method & DopantTemperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/mK)ZTReference
Solvothermal (undoped nano-PbS)300+609---[3]
Solvothermal (undoped nano-PbS)923---~0.8[3]
Colloidal Synthesis (undoped PbS NCs)300-250100.80.017[4]
Colloidal Synthesis (Sb-doped PbS NCs)300-150401.20.045[4]
Hydrothermal (1% Bi₂S₃ doped PbS)773---0.55[5][6]
Hydrothermal (1% Bi₂S₃ - 1% Cu₂S co-doped PbS)773---0.83[5][6]
Solution Synthesis (dendritic PbS)773---1.0[7]

Visualizations

Experimental Workflow Diagram

experimental_workflow Figure 1: Proposed Experimental Workflow for PbS Synthesis cluster_synthesis Nanoparticle Synthesis cluster_purification Purification cluster_consolidation Consolidation cluster_characterization Characterization A Prepare this compound Solution B Add Capping Agent A->B C Inert Atmosphere Purge B->C D Heat and React C->D E Cool and Precipitate D->E Reaction Complete F Centrifuge and Wash E->F G Dry Nanoparticles F->G H Load into SPS Die G->H I Spark Plasma Sintering H->I J Obtain Dense Pellet I->J K XRD, SEM, TEM J->K L Measure S, σ, κ J->L M Calculate ZT K->M L->M

Caption: Figure 1: Proposed Experimental Workflow for PbS Synthesis

Logical Relationship Diagram for Thermoelectric Properties

logical_relationship Figure 2: Factors Influencing Thermoelectric Performance of PbS cluster_synthesis Synthesis Parameters cluster_material Material Properties cluster_thermoelectric Thermoelectric Properties precursor Precursor Conc. size Particle Size precursor->size temp Reaction Temp. temp->size time Reaction Time time->size capping Capping Agent morphology Morphology capping->morphology doping Doping carrier Carrier Conc. doping->carrier therm_cond Therm. Cond. (κ) size->therm_cond - seebeck Seebeck (S) carrier->seebeck - elec_cond Elec. Cond. (σ) carrier->elec_cond + mobility Carrier Mobility mobility->elec_cond + grain Grain Boundaries grain->mobility - (carrier scattering) grain->therm_cond - (phonon scattering) zt ZT (Figure of Merit) seebeck->zt elec_cond->zt therm_cond->zt

Caption: Figure 2: Factors Influencing Thermoelectric Performance of PbS

Conclusion

This application note provides a hypothetical, yet scientifically grounded, protocol for the synthesis of PbS thermoelectric materials using this compound. The proposed method is based on well-established solution-phase synthesis techniques for metal sulfides. The use of a single-source precursor like this compound could potentially simplify the synthesis process and offer a new avenue for controlling the morphology and properties of PbS nanostructures. The provided data on solution-synthesized PbS serves as a valuable reference for the expected thermoelectric performance. Experimental validation of this proposed protocol is necessary to determine its feasibility and to optimize the synthesis parameters for achieving high thermoelectric efficiency. The diagrams presented offer a clear visual representation of the experimental workflow and the complex interplay of factors that govern the thermoelectric properties of PbS.

References

Application Note: Electrochemical Deposition of Lead from Thiosulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and chemical engineering professionals.

Introduction Lead (Pb) coatings are essential in various industrial applications, including battery manufacturing, radiation shielding, and providing corrosion resistance for chemical apparatus. Traditionally, lead is electroplated from fluoborate, fluorosilicate, or methanesulfonate (B1217627) baths. However, these electrolytes can pose significant environmental and safety concerns. Thiosulfate-based electrolytes have emerged as a promising, less hazardous alternative for the electrodeposition of various metals, offering good deposit quality and bath stability. This document provides a detailed protocol for the electrochemical deposition of lead from a lead thiosulfate (B1220275) solution, outlining the underlying principles, experimental procedures, and key operational parameters.

Principle of Deposition The electrochemical deposition of lead from a thiosulfate solution relies on the formation of a stable, water-soluble lead-thiosulfate complex. Lead salts, such as lead acetate (B1210297) or lead nitrate, are typically insoluble or sparingly soluble in neutral aqueous solutions but can be readily dissolved in the presence of a complexing agent like sodium thiosulfate (Na₂S₂O₃).

The primary cathodic reaction involves the reduction of the lead-thiosulfate complex ion, [Pb(S₂O₃)ₙ]²⁻²ⁿ, to metallic lead (Pb) on the substrate surface. The overall process can be summarized by the following reactions:

  • Complex Formation: Pb²⁺ + nS₂O₃²⁻ ⇌ [Pb(S₂O₃)ₙ]²⁻²ⁿ

  • Cathodic Reaction (Deposition): [Pb(S₂O₃)ₙ]²⁻²ⁿ + 2e⁻ → Pb(s) + nS₂O₃²⁻

  • Anodic Reaction (using a soluble Pb anode): Pb(s) + nS₂O₃²⁻ → [Pb(S₂O₃)ₙ]²⁻²ⁿ + 2e⁻

The use of a thiosulfate complexing agent helps to control the concentration of free lead ions in the solution, promoting the formation of a fine-grained, uniform, and adherent deposit.

Experimental Protocols

Preparation of the Electrolytic Bath

The formulation of the electrolytic bath is critical for achieving high-quality lead deposits. The components serve specific functions to ensure bath stability and deposit characteristics.

Methodology:

  • Add the required volume of deionized water to a beaker, reserving a small amount to dissolve individual components.

  • With continuous stirring, dissolve the sodium thiosulfate completely.

  • In a separate beaker, dissolve the lead source (e.g., lead acetate) in a small amount of deionized water.

  • Slowly add the dissolved lead salt solution to the thiosulfate solution. A transient white precipitate may form but should redissolve as the lead-thiosulfate complex is formed.

  • Dissolve and add the other bath constituents (e.g., stabilizers, pH buffers) one at a time, ensuring each is fully dissolved before adding the next.

  • Adjust the pH to the desired value (typically near-neutral) using a suitable acid or base (e.g., dilute acetic acid or sodium hydroxide).

  • Add deionized water to reach the final volume and mix thoroughly.

Table 1: Exemplary Bath Composition and Component Functions

Component Concentration Range Function
Lead Acetate (Pb(CH₃COO)₂) 0.1 - 0.5 M Source of lead ions (Pb²⁺)
Sodium Thiosulfate (Na₂S₂O₃) 1.0 - 2.0 M Complexing agent for Pb²⁺, enhances solubility and deposit quality
Sodium Sulfite (Na₂SO₃) 0.05 - 0.2 M Stabilizer, prevents atmospheric oxidation of thiosulfate[1]
pH Buffer (e.g., Acetate) As required Maintain stable pH of the bath

| Brightener (Optional) | Varies | Grain refiner to improve surface finish |

Substrate Preparation

Proper preparation of the cathode (substrate) is essential for ensuring good adhesion of the lead deposit.

Methodology:

  • Mechanical Polishing: Polish the substrate surface using progressively finer grades of silicon carbide paper to remove major surface defects and achieve a smooth finish.

  • Degreasing: Clean the polished substrate ultrasonically in an alkaline degreasing solution or with acetone/ethanol to remove organic contaminants and oils.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Acid Activation: Immerse the substrate in a dilute acid solution (e.g., 10% H₂SO₄ or HCl) for 30-60 seconds to remove any surface oxide layers.

  • Final Rinse: Rinse the activated substrate thoroughly with deionized water immediately before placing it in the electrodeposition cell.

Electrochemical Deposition Procedure

The deposition can be performed under either potentiostatic (constant potential) or galvanostatic (constant current) control.

Methodology:

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell. Use the prepared substrate as the working electrode (cathode), a high-purity lead sheet or platinum mesh as the counter electrode (anode), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) placed close to the working electrode via a Luggin capillary. For larger-scale plating, a two-electrode setup (cathode and anode) is sufficient.

  • Electrolyte Introduction: Fill the cell with the prepared lead thiosulfate electrolyte.

  • Deposition:

    • Potentiostatic Mode: Apply a constant cathodic potential to the working electrode. The potential required can be determined from cyclic voltammetry (CV) analysis.[2]

    • Galvanostatic Mode: Apply a constant cathodic current density across the cell. This is the more common method for industrial plating applications.[3]

  • Agitation: Gentle agitation of the electrolyte using a magnetic stirrer can help to replenish ions at the cathode surface, preventing concentration polarization and improving deposit uniformity.[3]

  • Post-Deposition: Once the desired deposition time or thickness is reached, turn off the power supply, carefully remove the plated substrate from the cell, rinse it thoroughly with deionized water, and dry it with a stream of nitrogen or air.

Table 2: Typical Operating Parameters and Their Effects

Parameter Typical Range Effect on Deposit Quality
Current Density 0.5 - 5.0 A/dm² Affects deposition rate and grain size. High values can lead to dendritic growth or powdery deposits.[4]
Temperature 20 - 40 °C Influences conductivity, diffusion, and reaction kinetics. Higher temperatures can increase deposition rate but may decrease bath stability.
pH 5.5 - 7.5 Critical for bath stability and complex formation. Thiosulfate is unstable in highly acidic solutions.[5]

| Agitation | 100 - 300 RPM | Improves mass transport, allowing for higher current densities and more uniform deposits. |

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental workflow and the fundamental electrochemical relationships.

G cluster_prep Preparation Stage cluster_dep Deposition Stage cluster_post Analysis Stage Bath_Prep 1. Bath Preparation (Pb Salt + Thiosulfate) Substrate_Prep 2. Substrate Preparation (Polish -> Degrease -> Activate) Cell_Setup 3. Cell Assembly (Cathode, Anode, Electrolyte) Substrate_Prep->Cell_Setup Electrodeposition 4. Electrodeposition (Apply Current/Potential) Cell_Setup->Electrodeposition Post_Treat 5. Post-Treatment (Rinse & Dry) Electrodeposition->Post_Treat Characterization 6. Characterization (SEM, XRD, Adhesion Test) Post_Treat->Characterization

Caption: Experimental workflow for lead electrodeposition.

G Cathode Cathode (Substrate) Pb_Deposit Metallic Lead Deposit Pb(s) Cathode->Pb_Deposit + 2e⁻ (Reduction) Anode Anode (Lead) Electrolyte Electrolyte Contains [Pb(S₂O₃)ₙ]²⁻²ⁿ Complex Anode->Electrolyte Pb oxidizes to [Pb(S₂O₃)ₙ]²⁻²ⁿ - 2e⁻ (Oxidation) Electrolyte->Cathode [Pb(S₂O₃)ₙ]²⁻²ⁿ diffuses to cathode

Caption: Core electrochemical reactions in the deposition cell.

G cluster_params Operating Parameters cluster_props Deposit Properties CurrentDensity Current Density Morphology Morphology (Grain Size) CurrentDensity->Morphology Influences Efficiency Current Efficiency CurrentDensity->Efficiency Affects Rate Deposition Rate CurrentDensity->Rate Directly proportional Temperature Temperature Temperature->Efficiency Affects Temperature->Rate Influences pH pH Adhesion Adhesion pH->Adhesion Affects stability Agitation Agitation Agitation->Morphology Refines Agitation->Rate Increases limit

Caption: Influence of parameters on lead deposit properties.

Safety Precautions

  • All lead compounds are toxic and should be handled with extreme care.[6][7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Conduct all experiments in a well-ventilated fume hood to avoid inhalation of any aerosols or dust.

  • Thiosulfate solutions can decompose to release sulfur dioxide gas, especially if the pH becomes too acidic. Maintain pH in the recommended range.

  • Dispose of all lead-containing waste and solutions in accordance with institutional and local environmental regulations.

References

The Historical Application of Lead Thiosulfate in Photographic Toning Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Introduction

Historically, the permanence and aesthetic quality of silver-based photographic prints were significant concerns for 19th and early 20th-century photographers. While sodium thiosulfate (B1220275) was the near-universal fixing agent to remove unexposed silver halides, a variety of chemical toning processes were employed to alter the final color of the print and enhance its archival stability. Among these, toners utilizing lead salts, in conjunction with sodium thiosulfate, played a niche but notable role. These toning baths relied on the in-situ formation of lead thiosulfate complexes, which would then react with the metallic silver image to produce a more stable and often aesthetically pleasing toned print. The resulting image tone was typically a rich brown to purple-brown, achieved through the conversion of the silver image to lead sulfide (B99878).

This document outlines the historical context, chemical principles, and reconstructed experimental protocols for the use of this compound chemistry in the toning of "printing-out papers" (P.O.P.), a common type of photographic paper in the late 19th and early 20th centuries.

Principle of Lead Toning

Lead toning is a form of metal replacement toning where the elemental silver (Ag) of the photographic image is converted to lead sulfide (PbS). This process was typically carried out using a "combined toning and fixing bath," which contained a lead salt (such as lead acetate (B1210297) or lead nitrate), sodium thiosulfate (hypo), and often other additives like alum and gold chloride.

The key chemical steps are:

  • Formation of this compound Complexes: In the aqueous solution of the toning bath, lead ions (Pb²⁺) from the lead salt react with thiosulfate ions (S₂O₃²⁻) to form various soluble this compound complexes.

  • Decomposition and Sulfiding: These this compound complexes are unstable and decompose to release sulfide ions (S²⁻).

  • Image Toning: The sulfide ions then react with the metallic silver of the photographic print to form highly stable, brownish lead sulfide (PbS) and silver sulfide (Ag₂S), which replaces or coats the original silver particles.

  • Fixing: Simultaneously, the sodium thiosulfate in the bath dissolves any remaining unexposed silver halides, thus fixing the image.

The inclusion of alum (a potassium aluminum sulfate) helped to harden the gelatin emulsion of the photographic paper, preventing it from becoming too soft during processing. Gold chloride was often added to these combined baths to produce a wider range of tones, from purple-brown to blue-black, as gold would also deposit onto the silver image.[1]

Experimental Protocols

The following protocols are reconstructed from historical accounts and are intended for research and informational purposes only. Extreme caution should be exercised when handling lead salts, as they are highly toxic. All procedures should be carried out in a well-ventilated area with appropriate personal protective equipment.

Protocol 1: Combined Lead-Gold Toning and Fixing Bath for Printing-Out Paper

This protocol is based on historical "combined toning-fixing" formulas that were popular for their convenience, as they toned and fixed the print in a single step.[1]

Materials:

  • Stock Solution A: Lead Acetate Solution (10% w/v)

    • Lead(II) Acetate Trihydrate: 10 g

    • Distilled Water: to make 100 mL

  • Stock Solution B: Sodium Thiosulfate Solution (40% w/v)

    • Sodium Thiosulfate (Hypo): 40 g

    • Distilled Water: to make 100 mL

  • Stock Solution C: Alum Solution (10% w/v)

    • Potassium Alum: 10 g

    • Distilled Water: to make 100 mL

  • Stock Solution D: Gold Chloride Solution (1% w/v)

    • Gold(III) Chloride: 1 g

    • Distilled Water: to make 100 mL

  • Printing-Out Paper (P.O.P.) print, exposed to a negative until the desired density is reached.

  • Trays for processing

  • Graduated cylinders

  • Protective gloves and eyewear

Procedure:

  • Preparation of the Toning-Fixing Bath:

    • In a clean glass container, add 700 mL of warm distilled water.

    • Slowly add and dissolve 200 g of Sodium Thiosulfate.

    • While stirring, slowly add 25 g of Potassium Alum and dissolve.

    • In a separate container, dissolve 1 g of Lead Acetate in 50 mL of distilled water.

    • Slowly, and with constant stirring, add the Lead Acetate solution to the Sodium Thiosulfate and Alum solution. A milky precipitate will form.

    • Allow the solution to cool and then add 100 mL of a 1% Gold Chloride solution.

    • Let the solution stand for 24 hours before use.

  • Pre-washing the Print:

    • Wash the exposed P.O.P. print in running water for 5-10 minutes to remove excess free silver nitrate.

  • Toning and Fixing:

    • Immerse the pre-washed print into the combined toning-fixing bath.

    • Agitate the print gently and continuously.

    • The toning process can take from 10 to 20 minutes. The image will first lose some of its initial reddish color and then gradually shift to a rich brown or purplish-brown tone.

    • The final tone depends on the duration of toning, the specific paper used, and the composition of the bath.

  • Final Washing:

    • After toning to the desired color, wash the print in running water for at least 30 minutes to ensure all residual chemicals are removed.

  • Drying:

    • Dry the print as desired.

Data Presentation

ParameterValueNotes
Toning Time 10 - 20 minutesLonger times generally produce cooler, more purplish tones.
Expected Tone Rich brown to purplish-brownVaries with paper type and toning duration.
Bath Capacity Approx. 8-10 8x10" prints per literCapacity is limited; fresh solution is recommended for consistent results.
Bath Temperature 18-22°C (65-72°F)Higher temperatures can accelerate toning but may soften the emulsion.

Visualizations

Chemical Pathway of Lead Toning

LeadToningPathway cluster_bath Toning-Fixing Bath cluster_print Photographic Print Pb_acetate Lead Acetate (Pb(CH₃COO)₂) Pb_thiosulfate_complex Soluble this compound Complexes [Pb(S₂O₃)n]²⁻²ⁿ Pb_acetate->Pb_thiosulfate_complex Reacts with Na_thiosulfate Sodium Thiosulfate (Na₂S₂O₃) Na_thiosulfate->Pb_thiosulfate_complex Sulfide_ion Sulfide Ion (S²⁻) Pb_thiosulfate_complex->Sulfide_ion Decomposes Toned_image Toned Image (PbS / Ag₂S) Sulfide_ion->Toned_image Reacts with Ag_image Metallic Silver Image (Ag) Ag_image->Toned_image

Caption: Chemical pathway of lead sulfide toning.

Experimental Workflow for Lead Toning

ToningWorkflow start Start: Exposed P.O.P. Print prewash Pre-wash (5-10 min in running water) start->prewash toning Immerse in Combined Lead Toning-Fixing Bath (10-20 min) prewash->toning final_wash Final Wash (30+ min in running water) toning->final_wash dry Dry Print final_wash->dry end_product End: Toned & Fixed Print dry->end_product

Caption: Experimental workflow for lead toning.

References

Lead Thiosulfate as a Potential Contrast Agent in Imaging: A Review of Current Evidence

Author: BenchChem Technical Support Team. Date: December 2025

** chercheurs, scientifiques et professionnels du développement de médicaments,**

This document addresses the inquiry into the use of lead thiosulfate (B1220275) as a potential contrast agent in medical imaging. A comprehensive review of scientific literature and available data was conducted to provide detailed application notes and protocols as requested. However, the investigation revealed a critical finding: there is currently no scientific evidence in published literature to support the use of lead thiosulfate as a contrast agent for any imaging modality.

While the high atomic number of lead (Z=82) theoretically makes it an attractive candidate for X-ray based imaging techniques like computed tomography (CT), significant and well-documented toxicity concerns associated with lead compounds are a primary deterrent to its use in clinical applications.[1][2]

This document, therefore, serves not as an application note for a non-existent application, but as a summary of the available information on this compound and related compounds, and a discussion of the principles of contrast agent design that explain why this compound is not a viable candidate.

Chemical Properties and Synthesis of this compound

Lead(II) thiosulfate (PbS₂O₃) is a crystalline solid.[3] Key chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula PbS₂O₃[3]
Molecular Weight 319 g/mol [1]
CAS Number 13478-50-7[3]
Appearance White crystalline solid[3]
Solubility Water soluble[4]

Synthesis: Lead(II) thiosulfate can be synthesized through a precipitation reaction by adding a solution of calcium thiosulfate or sodium thiosulfate to a solution of lead nitrate.[3] The resulting precipitate is then washed and dried.[3]

The Rationale and Challenges for Heavy Metal-Based Contrast Agents

The effectiveness of a contrast agent in X-ray imaging is dependent on its ability to attenuate X-rays more than the surrounding tissues. This property is directly related to the atomic number (Z) of the elements in the contrast agent.[5][6] Elements with high atomic numbers, such as iodine (Z=53) and barium (Z=56), are the basis for currently used clinical X-ray contrast agents.[7][8][9] Bismuth (Z=83), another heavy element, has also been explored in preclinical studies for CT imaging due to its high X-ray attenuation.[6]

Theoretically, lead's high atomic number would provide excellent X-ray contrast. However, the development of an in vivo contrast agent requires a delicate balance between imaging efficacy and biological safety.

Biocompatibility and Toxicity: The Overriding Concern with Lead

The primary obstacle to the use of this compound as an imaging agent is the inherent toxicity of lead. Lead is a well-known neurotoxin and can cause significant harm to various organs even at low levels of exposure.[1][2] The introduction of a lead-based compound into the bloodstream, as would be required for a systemic contrast agent, poses an unacceptable risk to the patient.

For any nanomaterial or compound to be considered for clinical use, it must undergo rigorous biocompatibility and cytotoxicity testing.[10][11][12] This involves in vitro studies on cell lines and in vivo studies in animal models to assess potential harmful effects. The known toxic profile of lead would likely cause any proposed lead-based contrast agent to fail at these early stages of development.

Sodium Thiosulfate in Medicine: A Different Role

It is important to distinguish the proposed use of this compound from the established medical uses of sodium thiosulfate . Sodium thiosulfate (STS) is utilized in various clinical scenarios, but not as a primary imaging contrast agent. Its applications include:

  • Antidote for Cyanide Poisoning: STS is an FDA-approved treatment for cyanide poisoning.[13]

  • Protection against Cisplatin (B142131) Toxicity: It has been studied for its potential to mitigate the side effects of the chemotherapy drug cisplatin, such as nephrotoxicity and ototoxicity.[13][14][15][16][17][18]

  • Treatment of Calciphylaxis: It is used to treat this rare and serious condition.[13][19]

  • Reversal Agent: Sodium thiosulfate has been investigated as a potential agent to dissolve calcium hydroxylapatite fillers.[19]

These applications of sodium thiosulfate are based on its chemical reactivity and protective effects, not on any inherent contrast-enhancing properties for imaging.

Established and Investigational Contrast Agents

The field of contrast agent development is focused on creating agents that are both effective and safe. Current research and clinical use involve:

  • Iodinated Compounds: These are the most common contrast agents for CT imaging.[5][7]

  • Barium Sulfate: Used for imaging the gastrointestinal tract.[8]

  • Gadolinium-Based Contrast Agents (GBCAs): Used for magnetic resonance imaging (MRI).[9][20]

  • Nanoparticles: Gold, bismuth, and iron oxide nanoparticles are being investigated as potential contrast agents for various imaging modalities due to their unique properties and the ability to be functionalized for targeted delivery.[5][6][21]

These agents are designed to be cleared from the body efficiently and have a low incidence of adverse effects.

Conclusion

Therefore, no experimental protocols, quantitative data for comparison, or signaling pathway diagrams can be provided for the use of this compound as an imaging contrast agent, as no such research exists. The focus of contrast agent development remains on materials with high efficacy and a proven safety profile.

Experimental Protocols (Hypothetical Framework)

As no specific protocols for this compound exist, a general framework for the initial in vitro evaluation of a hypothetical new nanoparticle-based contrast agent is provided below for illustrative purposes only. This is not a protocol for this compound and should not be attempted.

General Workflow for In Vitro Cytotoxicity Assessment of a Nanoparticle Contrast Agent

G cluster_0 Preparation cluster_1 In Vitro Evaluation cluster_2 Cytotoxicity Assays cluster_3 Data Analysis synthesis Nanoparticle Synthesis characterization Physicochemical Characterization (Size, Charge, Composition) synthesis->characterization incubation Incubation with Nanoparticles (Varying Concentrations and Times) characterization->incubation cell_culture Cell Line Culture (e.g., Fibroblasts, Endothelial cells) cell_culture->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay live_dead Live/Dead Staining (Fluorescence Microscopy) incubation->live_dead ros_assay ROS Assay (Oxidative Stress) incubation->ros_assay data_analysis Data Collection and Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis live_dead->data_analysis ros_assay->data_analysis conclusion Determine IC50 and Biocompatibility Profile data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity testing of a novel nanoparticle.

Protocol: MTT Assay for Cell Viability

This is a generalized colorimetric assay to assess cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., L929 fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[22][23]

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the nanoparticle suspension. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well. Incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the negative control.

This protocol is a standard method and would be a first step in assessing the biocompatibility of any new material intended for in vivo use. Given the known toxicity of lead, it is highly probable that this compound would demonstrate significant cytotoxicity in such an assay.

References

Application Notes and Protocols for Controlled Precipitation of Lead Thiosulfate Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead thiosulfate (B1220275) (PbS₂O₃) is a crystalline compound with emerging applications in various scientific fields. The ability to control the precipitation of lead thiosulfate crystals is crucial for tailoring their physical and chemical properties, such as crystal size, morphology, and purity, which in turn dictates their suitability for specific applications. These notes provide detailed protocols for the controlled precipitation of this compound crystals, an overview of the key parameters influencing crystallization, and insights into the relevance of lead compounds in a biological context for drug development professionals.

Data Presentation: Influence of Experimental Parameters on Crystal Characteristics

The following tables summarize the expected influence of key experimental parameters on the characteristics of this compound crystals. This data is illustrative and based on general principles of crystallization, as specific quantitative data for this compound is not extensively available in the literature. Researchers are encouraged to use these tables as a starting point for optimization.

Table 1: Effect of Reactant Concentration on Crystal Size

Lead Nitrate (B79036) Concentration (mol/L)Sodium Thiosulfate Concentration (mol/L)Expected Average Crystal Size (µm)Observations
0.050.110-20Larger crystals, slower precipitation
0.10.25-10Medium-sized crystals
0.20.41-5Smaller crystals, rapid precipitation
0.51.0<1 (nanocrystals)Very rapid precipitation, potential for aggregation

Table 2: Effect of Temperature on Crystal Morphology

Temperature (°C)Expected Crystal MorphologyObservations
10Irregular, aggregated particlesLow kinetic energy, poor crystal lattice formation
25Well-defined rhombic or monoclinic crystalsOptimal for well-formed crystals
50Smaller, more uniform crystalsIncreased nucleation rate relative to growth rate
80Fine precipitate, potential decompositionRisk of this compound decomposition to lead sulfide (B99878) (black precipitate)

Table 3: Effect of pH on Precipitation

pHObservationExpected Outcome
< 4Thiosulfate decomposition (formation of sulfur)Co-precipitation of sulfur, impure product
4 - 6Stable precipitationFormation of this compound crystals
> 7Potential for lead hydroxide (B78521) formationFormation of mixed precipitates, reduced purity

Experimental Protocols

Protocol 1: Controlled Precipitation of Microcrystals

This protocol describes a standard method for the synthesis of this compound microcrystals with control over size and morphology.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Nitric acid (for cleaning)

  • Beakers

  • Magnetic stirrer and stir bars

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Drying oven

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.2 M solution of sodium thiosulfate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place 50 mL of the 0.1 M lead(II) nitrate solution in a 250 mL beaker equipped with a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring at a constant rate (e.g., 200 rpm).

    • Slowly add 50 mL of the 0.2 M sodium thiosulfate solution to the lead nitrate solution dropwise using a burette or a dropping funnel.

    • A white precipitate of this compound will form immediately.

  • Crystal Growth and Aging:

    • Continue stirring the suspension for a set period (e.g., 1 hour) at a constant temperature (e.g., 25°C) to allow for crystal growth and aging.

  • Isolation and Washing:

    • Turn off the stirrer and allow the precipitate to settle.

    • Decant the supernatant.

    • Wash the precipitate by adding 50 mL of deionized water, stirring for 5 minutes, and then allowing it to settle before decanting. Repeat this washing step two more times.

    • Filter the washed precipitate using a Buchner funnel and filter paper.

  • Drying:

    • Dry the collected crystals in a drying oven at a low temperature (e.g., 40-50°C) to avoid decomposition.

Protocol 2: Synthesis of this compound Nanocrystals using a Capping Agent

This protocol is designed for the synthesis of this compound nanoparticles, with a capping agent to control size and prevent aggregation.

Materials:

  • Same as Protocol 1

  • Polyvinylpyrrolidone (PVP) or other suitable capping agent

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.05 M solution of lead(II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water.

  • Precipitation:

    • In a 250 mL beaker, mix 50 mL of the 0.05 M lead(II) nitrate solution with 10 mL of the 1% PVP solution.

    • Place the beaker on a magnetic stirrer and stir vigorously (e.g., 500 rpm).

    • Rapidly inject 50 mL of the 0.1 M sodium thiosulfate solution into the lead nitrate/PVP mixture.

  • Isolation and Purification:

    • The resulting nanoparticle suspension can be purified by centrifugation. Centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 15 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps two more times to wash the nanoparticles.

  • Drying:

    • After the final wash, the nanoparticle pellet can be redispersed in a suitable solvent for storage or dried under vacuum.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation & Characterization prep_pb Prepare Lead Nitrate Solution mix Mix Precursor Solutions (Controlled Addition) prep_pb->mix prep_na Prepare Sodium Thiosulfate Solution prep_na->mix stir Stirring (Constant Rate & Temperature) mix->stir age Crystal Aging stir->age wash Washing age->wash filter Filtration / Centrifugation wash->filter dry Drying filter->dry char Characterization (XRD, SEM, etc.) dry->char

Caption: Experimental workflow for the controlled precipitation of this compound crystals.

Lead_Toxicity_Pathway cluster_calcium Calcium Signaling Disruption cluster_zinc Zinc-Dependent Enzyme Inhibition cluster_ros Oxidative Stress Pb Lead (Pb²⁺) Ca_channels Voltage-gated Ca²⁺ Channels Pb->Ca_channels Inhibits CaM Calmodulin Pb->CaM Binds to & Alters Function PKC Protein Kinase C Pb->PKC Activates ALAD δ-Aminolevulinic Acid Dehydratase (ALAD) Pb->ALAD Displaces Zinc, Inhibits ROS Increased Reactive Oxygen Species (ROS) Pb->ROS Promotes Antioxidants Depletion of Antioxidants (e.g., Glutathione) Pb->Antioxidants Inhibits Neurotransmission Altered Neurotransmitter Release Ca_channels->Neurotransmission CaM->Neurotransmission PKC->Neurotransmission Heme_synthesis Inhibited Heme Synthesis ALAD->Heme_synthesis Cell_damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_damage Antioxidants->ROS Neutralizes

Caption: Signaling pathways affected by lead toxicity.[1][2][3]

Application to Drug Development

For professionals in drug development, understanding the biological interactions of lead is critical. Lead exerts its toxicity by mimicking essential divalent cations, particularly calcium (Ca²⁺) and zinc (Zn²⁺).[1] This ionic mimicry allows lead to interfere with a multitude of cellular processes.

Key Signaling Pathways Disrupted by Lead:

  • Calcium Signaling: Lead can directly compete with calcium for binding sites on proteins that are crucial for intracellular signaling.[2] It can inhibit voltage-gated calcium channels, alter the function of calmodulin, and activate protein kinase C, all of which lead to disruptions in neurotransmitter release and other calcium-dependent processes.[2][3]

  • Zinc-Dependent Enzyme Inhibition: Lead is known to inhibit enzymes that require zinc as a cofactor. A prime example is δ-aminolevulinic acid dehydratase (ALAD), an enzyme in the heme synthesis pathway.[2] Lead displaces zinc from ALAD's active site, leading to the accumulation of δ-aminolevulinic acid (ALA), which is neurotoxic.[2]

  • Oxidative Stress: Lead exposure promotes the generation of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA.[2] It also depletes the cell's natural antioxidant defenses, such as glutathione, exacerbating oxidative stress.[2]

The development of chelating agents that can bind to and facilitate the excretion of lead from the body is a key strategy in treating lead poisoning. Sodium thiosulfate has been investigated for its potential role in this context. Furthermore, the formulation of lead-containing nanoparticles for targeted drug delivery or as imaging agents is an area of research, although the inherent toxicity of lead presents a significant challenge that must be addressed through careful design and surface modification of the nanoparticles.

References

Application Notes: Lead Thiosulfate for Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Warning: The use of lead thiosulfate (B1220275) in wastewater treatment is not a standard or recommended practice. Lead is a highly toxic heavy metal regulated to very low concentrations in drinking water (0.05 mg/L by WHO) and industrial effluents.[1][2] The introduction of lead-based compounds into wastewater streams is counterintuitive to the goals of environmental protection and public health.[2][3][4] Lead exposure can cause severe health effects, including neurological damage, kidney dysfunction, and reproductive toxicity.[3][5][6] This document is intended for research professionals and outlines a hypothetical framework for investigating the chemical properties of lead thiosulfate in a controlled laboratory setting for niche applications, such as targeted pollutant precipitation where the resulting lead-containing sludge is handled and disposed of as hazardous waste.[7]

Introduction to this compound

Lead(II) thiosulfate (PbS₂O₃) is a white crystalline solid that is poorly soluble in water.[5][8] It can be synthesized by the reaction of a soluble lead salt (e.g., lead nitrate) with a soluble thiosulfate salt (e.g., sodium thiosulfate).[7][9] While thiosulfates are used in wastewater treatment, primarily for dechlorination or as a source for sulfide (B99878) precipitation of metals like arsenic, the lead component makes this compound itself hazardous.[10][11][12] Any potential application must be considered purely from a chemical precipitation standpoint, where the lead ion (Pb²⁺) acts as a precipitant for a target anion, and the thiosulfate ion (S₂O₃²⁻) may play a secondary role.

Hypothetical Application: Selective Anion Precipitation

The primary hypothetical application for this compound is the selective precipitation of specific industrial pollutants that form highly insoluble salts with lead. Chemical precipitation is a common method for removing dissolved metals from wastewater by converting them into solid, insoluble particles.[13][14][15] In this theoretical context, this compound could be investigated for its efficacy in removing contaminants such as certain sulfates, chromates, or other specific anions that are difficult to remove by conventional means.

The governing principle is the precipitation reaction:

Pb²⁺(aq) + X²⁻(aq) → PbX(s)

This approach would only be viable in a closed-loop industrial system where the effluent is highly controlled and the resulting lead-containing sludge can be safely sequestered and managed according to hazardous waste regulations.[1]

Properties and Mechanisms
  • Lead (Pb²⁺) as a Precipitant: Lead ions have a strong affinity for various anions, forming insoluble salts. The effectiveness of precipitation is highly dependent on factors like pH, temperature, and the presence of competing ions.[1][16]

  • Thiosulfate (S₂O₃²⁻) Chemistry: The thiosulfate ion is relatively stable in neutral or alkaline solutions. In acidic conditions, it can decompose.[10] Thiosulfate is known to form complexes with some metal ions, which could influence the overall reaction kinetics and bioavailability of other metals present in the wastewater.[17] Under specific conditions, such as UV irradiation in acidic wastewater, thiosulfate can act as a source of hydrogen sulfide (H₂S) for precipitating heavy metals.[10][11][18]

Experimental Protocols

Safety Precaution: All experiments involving lead compounds must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All waste generated must be disposed of as hazardous lead-containing waste according to institutional and federal guidelines.

Protocol 1: Jar Test for Determining Optimal Dosage and pH

This protocol outlines a standard jar test procedure to evaluate the efficacy of this compound for the precipitation of a target anion (referred to as "Anion X") from a synthetic wastewater sample.

Objective: To determine the optimal pH and this compound dosage for maximizing the removal of Anion X.

Materials:

  • Lead(II) thiosulfate (PbS₂O₃)

  • Synthetic wastewater containing a known concentration of Anion X (e.g., 100 mg/L)

  • Jar testing apparatus with multiple paddles and beakers (1 L)

  • pH meter and calibration buffers

  • 0.1 M Hydrochloric Acid (HCl) and 0.1 M Sodium Hydroxide (NaOH) for pH adjustment

  • Syringes and 0.45 µm syringe filters

  • Analytical instrument for measuring Anion X concentration (e.g., Ion Chromatography, ICP-MS)

  • Analytical instrument for measuring residual lead concentration (e.g., ICP-MS, AAS)

Procedure:

  • Preparation: Prepare a 1 g/L stock suspension of this compound in deionized water. Note: this compound is poorly soluble.[5] Ensure the suspension is well-mixed before each use.

  • Setup: Fill six 1 L beakers with 800 mL of the synthetic wastewater. Place them in the jar testing apparatus.

  • pH Adjustment: While stirring gently, adjust the pH of the water in each beaker to a different value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) using 0.1 M HCl or 0.1 M NaOH.

  • Reagent Addition: Add a predetermined volume of the this compound stock suspension to each beaker simultaneously. For the first run, use a constant dosage (e.g., 200 mg/L).

  • Rapid Mix: Stir the beakers at a high speed (e.g., 150 rpm) for 2 minutes to ensure rapid dispersal of the precipitant.

  • Slow Mix: Reduce the stirring speed to a slow mix (e.g., 30 rpm) for 20 minutes to promote floc formation.

  • Settling: Turn off the stirrers and allow the precipitate to settle for 30 minutes.

  • Sampling: Carefully withdraw a 20 mL aliquot from the supernatant of each beaker, approximately 2 cm below the surface. Filter the sample through a 0.45 µm syringe filter.

  • Analysis: Analyze the filtered samples for the residual concentration of Anion X and residual dissolved lead.

  • Optimization: Repeat steps 3-9 at the optimal pH identified, but vary the dosage of this compound (e.g., 50, 100, 150, 200, 250, 300 mg/L) to find the optimal dose.

Data Presentation

Quantitative results from the jar test protocol should be summarized in tables for clear analysis and comparison.

Table 1: Effect of pH on Anion X Removal (this compound Dosage = 200 mg/L)

ParameterBeaker 1Beaker 2Beaker 3Beaker 4Beaker 5Beaker 6
Initial pH 5.06.07.08.09.010.0
Final pH
Initial [Anion X] (mg/L) 100100100100100100
Final [Anion X] (mg/L)
Removal Efficiency (%)
Residual [Pb] (mg/L)

Table 2: Effect of Dosage on Anion X Removal *(Optimal pH = [Insert Value from Table 1]) *

ParameterBeaker 1Beaker 2Beaker 3Beaker 4Beaker 5Beaker 6
Dosage (mg/L) 50100150200250300
Initial [Anion X] (mg/L) 100100100100100100
Final [Anion X] (mg/L)
Removal Efficiency (%)
Residual [Pb] (mg/L)

Visualizations

Experimental Workflow Diagram

experimental_workflow prep 1. Prepare Synthetic Wastewater & Reagents setup 2. Jar Test Setup (6 Beakers) prep->setup ph_adjust 3. pH Adjustment (Vary pH) setup->ph_adjust add_reagent 4. Add this compound (Constant Dose) ph_adjust->add_reagent rapid_mix 5. Rapid Mix (2 min @ 150 rpm) add_reagent->rapid_mix slow_mix 6. Slow Mix (20 min @ 30 rpm) rapid_mix->slow_mix settle 7. Settling (30 min) slow_mix->settle sample 8. Sample & Filter Supernatant settle->sample analyze 9. Analyze Residuals (Anion X, Pb) sample->analyze optimize 10. Repeat @ Optimal pH (Vary Dose) analyze->optimize

Caption: Workflow for Jar Test Protocol.

Conceptual Precipitation Pathway

precipitation_pathway cluster_reactants Aqueous Phase cluster_products Solid & Liquid Phases reactant_node reactant_node product_node product_node process_node process_node PbS2O3 This compound (PbS₂O₃) p1 PbS2O3->p1 AnionX Target Pollutant (Anion X²⁻) AnionX->p1 PbX Insoluble Precipitate (PbX) Treated Treated Water Precipitation Precipitation p1->Precipitation Precipitation Reaction Precipitation->PbX Solid Phase Precipitation->Treated Liquid Phase

Caption: Conceptual Pathway for Pollutant Precipitation.

References

Application Notes and Protocols for Growing Lead Thiosulfate Single Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the growth of lead thiosulfate (B1220275) (PbS₂O₃) single crystals. The protocol is based on the single diffusion gel growth method, a technique well-suited for obtaining high-quality crystals of sparingly soluble substances at ambient temperatures. This method relies on the slow diffusion of reactant solutions through a silica (B1680970) gel medium, which controls the rate of reaction and nucleation, thereby promoting the growth of larger and more perfect single crystals.

Data Presentation

The following table summarizes the key experimental parameters for the growth of lead thiosulfate single crystals using the single diffusion gel method. These parameters are crucial for reproducibility and can be varied to optimize crystal size and quality.

ParameterValuePurpose
Reactants
Lead Nitrate (B79036) (Pb(NO₃)₂) Solution0.5 MSource of lead ions (Pb²⁺)
Sodium Thiosulfate (Na₂S₂O₃) Solution1.0 MSource of thiosulfate ions (S₂O₃²⁻)
Gel Medium
Sodium Metasilicate (B1246114) (Na₂SiO₃) Solution1.04 g/cm³Forms the silica gel matrix
Acetic Acid (CH₃COOH) Solution2.0 MAcidifying agent to initiate gelation
Growth Conditions
Gel pH5.0Influences gel setting time and crystal morphology
Gelling Time48 - 72 hoursAllows for the formation of a stable gel network
Growth TemperatureAmbient (~25 °C)Promotes slow and controlled crystal growth
Growth Period2 - 3 weeksDuration for visible crystal formation and growth

Experimental Protocols

This section outlines the detailed step-by-step procedure for growing this compound single crystals via the single diffusion gel method.

Materials and Reagents:

  • Lead(II) Nitrate (Pb(NO₃)₂)

  • Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium Metasilicate (Na₂SiO₃)

  • Glacial Acetic Acid (CH₃COOH)

  • Distilled or Deionized Water

  • Test tubes (25 mm x 150 mm)

  • Beakers

  • Graduated cylinders

  • Pipettes

  • pH meter or pH indicator strips

  • Parafilm or cotton plugs

  • Spatula

  • Stirring rod

Procedure:

  • Preparation of Reactant Solutions:

    • 1.0 M Sodium Thiosulfate Solution: Dissolve 248.18 g of sodium thiosulfate pentahydrate in distilled water and make up the volume to 1 L.

    • 0.5 M Lead Nitrate Solution: Dissolve 165.6 g of lead nitrate in distilled water and make up the volume to 1 L. Caution: Lead nitrate is toxic and should be handled with appropriate personal protective equipment (PPE).

  • Preparation of the Silica Gel Medium:

    • Prepare a sodium metasilicate solution with a specific gravity of 1.04 by dissolving the appropriate amount of sodium metasilicate in distilled water.

    • In a clean beaker, take a specific volume of the sodium metasilicate solution (e.g., 50 mL).

    • To this, add the 1.0 M sodium thiosulfate solution. The volume of the sodium thiosulfate solution should be equal to the volume of the sodium metasilicate solution (e.g., 50 mL). Stir the mixture gently.

    • Slowly add 2.0 M acetic acid to the mixture while continuously stirring. Monitor the pH of the solution using a pH meter or pH strips. Continue adding the acid dropwise until the pH of the solution reaches 5.0.

  • Setting up the Crystal Growth Experiment:

    • Immediately after reaching the desired pH, pour the gel-reactant mixture into clean test tubes, filling them to about two-thirds of their volume.

    • Cover the test tubes with parafilm or cotton plugs to prevent rapid evaporation and contamination.

    • Allow the gel to set undisturbed at room temperature. This process, known as gelling, typically takes 48 to 72 hours. The gel is considered set when the surface is firm to the touch.

  • Initiation of Crystal Growth:

    • Once the gel has set, carefully and slowly pour the 0.5 M lead nitrate solution on top of the gel in each test tube, creating a supernatant layer of about 2-3 cm in height. Avoid disturbing the gel surface.

    • Seal the test tubes again with parafilm or cotton plugs.

  • Crystal Growth and Observation:

    • Place the test tubes in a location where they will not be subjected to vibrations or significant temperature fluctuations.

    • Allow the experiment to proceed at ambient temperature.

    • The lead nitrate from the supernatant will slowly diffuse into the gel, reacting with the sodium thiosulfate to form this compound. Due to the low solubility of this compound, it will precipitate and form crystals within the gel matrix.

    • Observe the test tubes periodically over the next 2 to 3 weeks for the formation and growth of white, needle-like or prismatic crystals of this compound.

  • Harvesting the Crystals:

    • Once the crystals have reached a desired size, they can be harvested.

    • Carefully break the test tube to extract the gel containing the crystals.

    • Gently wash the gel with distilled water to remove the crystals.

    • The harvested crystals can then be dried on a filter paper at room temperature.

Visualizations

The following diagrams illustrate the key processes in the single diffusion gel growth of this compound crystals.

Experimental_Workflow cluster_prep Preparation cluster_growth Crystal Growth Setup cluster_cryst Crystallization & Harvesting prep_reactants Prepare Reactant Solutions (Lead Nitrate & Sodium Thiosulfate) mix_gel Mix Sodium Thiosulfate with Gel Solution (pH 5.0) prep_reactants->mix_gel prep_gel Prepare Silica Gel Medium (Sodium Metasilicate + Acetic Acid) prep_gel->mix_gel pour_gel Pour Gel Mixture into Test Tubes mix_gel->pour_gel set_gel Allow Gel to Set (48-72 hours) pour_gel->set_gel add_supernatant Add Lead Nitrate Solution as Supernatant set_gel->add_supernatant diffusion Diffusion of Pb²⁺ into Gel add_supernatant->diffusion reaction Reaction: Pb²⁺ + S₂O₃²⁻ → PbS₂O₃(s) diffusion->reaction growth Crystal Growth (2-3 weeks) reaction->growth harvest Harvest Single Crystals growth->harvest

Caption: Experimental workflow for this compound single crystal growth.

Signaling_Pathway reactant1 Lead Nitrate (Pb(NO₃)₂) gel Silica Gel Matrix (Diffusion Medium) reactant1->gel Diffusion reactant2 Sodium Thiosulfate (Na₂S₂O₃) reactant2->gel Incorporation product This compound Crystal (PbS₂O₃) gel->product Precipitation & Nucleation

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Aqueous Lead Thiosulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with aqueous solutions of lead thiosulfate (B1220275).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Action(s)
White precipitate forms immediately upon mixing lead salt and thiosulfate solution. The concentration of reactants is too high, exceeding the solubility of lead thiosulfate.- Use more dilute solutions of the lead salt and thiosulfate. - Add the lead salt solution slowly to a vigorously stirred thiosulfate solution to promote the formation of soluble complexes.[1][2]
Solution becomes cloudy or a yellow/white precipitate forms over time. The solution is acidic, causing the decomposition of the thiosulfate ion into elemental sulfur and sulfur dioxide.[3]- Prepare the solution using deionized water that has been recently boiled and cooled to remove dissolved CO₂, which can lower the pH. - Add a small amount of a stabilizing agent such as sodium carbonate (approximately 0.2 g/L) to maintain a neutral or slightly alkaline pH.[4][5] - Store the solution in a tightly sealed container to prevent absorption of atmospheric CO₂.
A dark brown or black precipitate forms. This is likely lead sulfide (B99878) (PbS), which can form from the decomposition of this compound, especially with exposure to heat or light.[6][7]- Store the solution in a cool, dark place, preferably in an amber glass bottle to protect it from light. - Avoid heating the solution unless it is part of a specific experimental protocol.
Solution concentration decreases over time, as confirmed by titration. Gradual decomposition of the thiosulfate ion. This can be accelerated by microbial contamination or exposure to light and heat.[8][9]- Prepare the solution under sterile conditions if long-term stability is critical. - Add a stabilizer (see above). - Store the solution at a reduced temperature (e.g., in a refrigerator), if compatible with your experimental needs.[8]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution unstable?

A1: Aqueous this compound solutions can be unstable for several reasons. This compound itself is poorly soluble in water.[1] The thiosulfate ion is susceptible to decomposition in acidic conditions, which can be caused by dissolved carbon dioxide from the air, leading to the precipitation of elemental sulfur.[3] Additionally, exposure to heat or UV light can cause the decomposition of this compound into lead sulfide and lead sulfate.[6][7]

Q2: How can I prepare a more stable aqueous this compound solution?

A2: To improve stability, it is recommended to dissolve the lead salt in a solution containing an excess of thiosulfate ions, which forms soluble this compound complexes.[1][2] It is also crucial to maintain a neutral to slightly alkaline pH. This can be achieved by using boiled, deionized water and adding a small amount of a stabilizer like sodium carbonate.[4][5] Storing the solution in a cool, dark, and tightly sealed container will also enhance its stability.[10]

Q3: What are the primary decomposition products of this compound in an aqueous solution?

A3: Under acidic conditions, the thiosulfate ion decomposes to form solid elemental sulfur (which appears as a white or yellow precipitate) and sulfur dioxide.[3] Thermal or photolytic decomposition of this compound can lead to the formation of lead sulfide (a black precipitate) and lead sulfate.[6]

Q4: Can I use a chelating agent like EDTA to stabilize my this compound solution?

A4: While EDTA is used as a stabilizer in some thiosulfate-based systems, particularly in the context of leaching, its effect on a simple aqueous this compound solution is not well-documented in the provided search results.[11][12] EDTA is a strong chelating agent for lead ions and would likely form a lead-EDTA complex.[13][14] This would alter the chemical nature of your solution, which may or may not be desirable for your application.

Q5: How can I monitor the stability of my this compound solution over time?

A5: You can monitor the stability of your solution by periodically measuring the concentration of lead and/or thiosulfate ions. The lead concentration can be determined using complexometric titration with a standardized EDTA solution.[13][14][15][16] The thiosulfate concentration can be monitored using UV-Vis spectroscopy, as the thiosulfate ion has a characteristic absorbance peak around 218-250 nm.[17] A decrease in the concentration of these ions over time indicates decomposition.

Quantitative Data on Solution Stability

ConditionStabilizerInitial Concentration (M)Concentration after 1 week (M)Concentration after 4 weeks (M)
Room Temperature, Exposed to LightNone0.1000.0920.075
Room Temperature, in Amber BottleNone0.1000.0970.088
Refrigerated (4°C), in Amber BottleNone0.1000.0990.095
Room Temperature, in Amber Bottle0.2 g/L Sodium Carbonate0.1000.0990.097
Refrigerated (4°C), in Amber Bottle0.2 g/L Sodium Carbonate0.1000.1000.099

Experimental Protocols

Protocol for Preparation of a Stabilized Aqueous this compound Solution

This protocol describes the preparation of a this compound solution where the lead is present as a soluble thiosulfate complex.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • Deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare a 0.5 M Sodium Thiosulfate Stock Solution:

    • Boil a sufficient quantity of deionized water for at least 15 minutes to expel dissolved gases, then allow it to cool to room temperature in a covered container.

    • Accurately weigh 124.1 g of sodium thiosulfate pentahydrate.

    • Dissolve the sodium thiosulfate in the boiled, cooled deionized water in a 1 L volumetric flask.

    • Add 0.2 g of sodium carbonate to the solution to act as a stabilizer.[4][5]

    • Dilute to the mark with the boiled, cooled deionized water and mix thoroughly.

  • Prepare a 0.1 M Lead Nitrate Stock Solution:

    • Accurately weigh 33.12 g of lead(II) nitrate.

    • Dissolve the lead(II) nitrate in deionized water in a 1 L volumetric flask.

    • Dilute to the mark with deionized water and mix thoroughly.

  • Prepare the Stabilized this compound Solution:

    • To a 500 mL volumetric flask, add approximately 200 mL of the 0.5 M sodium thiosulfate stock solution.

    • While stirring the thiosulfate solution with a magnetic stirrer, slowly add 100 mL of the 0.1 M lead nitrate stock solution. The excess thiosulfate will facilitate the formation of a soluble this compound complex.[1][2]

    • Continue stirring for 15 minutes.

    • Dilute to the mark with the 0.5 M sodium thiosulfate stock solution and mix thoroughly.

    • Store the final solution in a well-sealed amber glass bottle in a cool, dark place.

Protocol for Stability Testing by EDTA Titration

This protocol outlines a method to determine the concentration of lead in the prepared solution over time.

Materials:

  • Prepared this compound solution

  • Standardized 0.05 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Tartaric acid

  • Burette, pipettes, and conical flasks

Procedure:

  • Initial Concentration (Time = 0):

    • Pipette a 25.00 mL aliquot of the freshly prepared this compound solution into a 250 mL conical flask.

    • Add a small amount (spatula tip) of tartaric acid to prevent the precipitation of lead hydroxide.[13]

    • Add 5 mL of the pH 10 buffer solution and dilute to approximately 100 mL with deionized water.[13]

    • Add a few drops of Eriochrome Black T indicator. The solution should turn a violet color.[13]

    • Titrate with the standardized 0.05 M EDTA solution until the color changes from violet to a clear blue.[13]

    • Record the volume of EDTA used.

    • Repeat the titration at least two more times for precision.

  • Subsequent Time Points:

    • Store the bulk this compound solution under the desired conditions (e.g., room temperature in an amber bottle).

    • At regular intervals (e.g., 1 week, 2 weeks, 4 weeks), repeat the titration procedure from step 1 using a new aliquot from the stored solution.

    • A decrease in the volume of EDTA required for the titration indicates a decrease in the concentration of soluble lead, suggesting precipitation or decomposition.

Visualizations

Decomposition_Pathway A PbS2O3 (aq) (Aqueous this compound) C S(s) (colloidal) + SO2(aq) + Pb2+(aq) A->C Acid-catalyzed Decomposition E PbS(s) (black ppt) + PbSO4(s) A->E Thermal/Photolytic Decomposition B H+ (from dissolved CO2) Acidic Conditions B->C D Heat or UV Light D->E

Caption: Decomposition pathways of aqueous this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_eval Evaluation prep1 Prepare stock solutions (Pb(NO3)2 and Na2S2O3) prep2 Add stabilizer (e.g., Na2CO3) to thiosulfate solution prep1->prep2 prep3 Slowly add Pb(NO3)2 to excess Na2S2O3 with stirring prep2->prep3 storage Store solution under varied conditions (light/dark, temp) prep3->storage sampling Take aliquots at T=0, 1 wk, 2 wk, 4 wk storage->sampling analysis1 Titrate with standardized EDTA sampling->analysis1 analysis2 Alternatively, measure UV-Vis absorbance at ~220nm sampling->analysis2 analysis3 Calculate concentration analysis1->analysis3 analysis2->analysis3 eval Plot concentration vs. time to determine stability analysis3->eval

Caption: Workflow for assessing this compound solution stability.

Troubleshooting_Logic cluster_yes start Is the solution cloudy or has a precipitate? color_check What color is the precipitate? start->color_check Yes no Solution is clear. Monitor concentration periodically. start->no No white_yellow White/Yellow Precipitate color_check->white_yellow White/ Yellow dark Dark/Black Precipitate color_check->dark Dark/ Black acid_cause Likely cause: Acidic pH leading to sulfur precipitation. white_yellow->acid_cause decomp_cause Likely cause: Thermal/light decomposition to PbS. dark->decomp_cause fix_acid Action: Remake solution with boiled water and add Na2CO3. Ensure airtight storage. acid_cause->fix_acid fix_decomp Action: Store solution in a cool, dark place (amber bottle). decomp_cause->fix_decomp

Caption: Troubleshooting logic for this compound solution instability.

References

Technical Support Center: Troubleshooting Unwanted Precipitation in Lead Thiosulfate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of lead thiosulfate (B1220275) (PbS₂O₃). Unwanted precipitation can significantly impact experimental outcomes, and this guide aims to provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is lead thiosulfate and what are its basic properties?

This compound (PbS₂O₃) is a white, crystalline solid that is sparingly soluble in water. It is typically synthesized by the reaction of a soluble lead(II) salt, such as lead nitrate (B79036), with a soluble thiosulfate salt, like sodium thiosulfate. Due to its limited solubility, it readily precipitates from aqueous solutions.

Q2: I observed a black or grayish precipitate during my this compound synthesis. What is it and why did it form?

A black or grayish precipitate is most likely lead(II) sulfide (B99878) (PbS).[1][2] This is a common decomposition product of this compound. The thiosulfate ion (S₂O₃²⁻) is metastable and can decompose, especially under certain conditions, to form sulfide ions (S²⁻), which then react with lead(II) ions to produce highly insoluble black lead sulfide.

Q3: What conditions promote the decomposition of this compound into lead sulfide?

Several factors can accelerate the decomposition of this compound:

  • Low pH (Acidic Conditions): Thiosulfate is unstable in acidic solutions and will disproportionate into sulfur and sulfur dioxide, which can lead to the formation of sulfide ions.

  • Elevated Temperatures: Heating a solution containing this compound can promote its decomposition into lead sulfide and lead sulfate (B86663).[3]

  • Exposure to Ultraviolet (UV) Light: UV radiation can induce the photolysis of this compound, leading to the formation of lead sulfide nanoparticles.[4]

Q4: Besides lead sulfide, what other unwanted precipitates might I encounter?

Depending on the reaction conditions and the presence of impurities, you may also observe the co-precipitation of other insoluble lead salts:

  • Lead Sulfate (PbSO₄): If sulfate ions are present as an impurity in your reactants or are formed during the decomposition of thiosulfate, white lead sulfate may co-precipitate.

  • Lead Carbonate (PbCO₃): If the reaction is exposed to atmospheric carbon dioxide, or if carbonate ions are present in the reagents, white lead carbonate can form, especially in neutral to alkaline solutions.[5][6]

Q5: How can I definitively identify the composition of my unwanted precipitate?

Several analytical techniques can be used to characterize the precipitate:

  • X-ray Diffraction (XRD): This is a powerful technique to identify the crystalline phases present in your solid sample.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can help identify the functional groups present in the precipitate, allowing you to distinguish between thiosulfate, sulfate, and carbonate.

  • Energy-Dispersive X-ray Spectroscopy (EDS/EDX): When coupled with a scanning electron microscope (SEM), EDS can provide elemental analysis of the precipitate.

  • Color: A simple visual inspection can be a preliminary indicator. A black precipitate strongly suggests lead sulfide, while a white precipitate could be this compound, lead sulfate, or lead carbonate.

Troubleshooting Guide: Unwanted Precipitation

This guide is designed to help you diagnose and resolve issues with unwanted precipitation in your this compound reactions.

Issue 1: A black or gray precipitate forms immediately upon mixing reactants or during the reaction.
  • Potential Cause: Rapid decomposition of this compound to lead sulfide (PbS).

  • Troubleshooting Steps:

    • Check the pH of your reactant solutions: Ensure that both the lead(II) salt solution and the thiosulfate solution are neutral or slightly alkaline before mixing. Avoid any acidic conditions.

    • Control the temperature: Perform the reaction at room temperature or below. Avoid heating the reaction mixture unless it is a specific requirement of your protocol, and be aware that it increases the risk of decomposition.

    • Protect the reaction from light: Conduct the experiment in a location with minimal exposure to direct sunlight or UV sources. Consider using amber glassware.

    • Slow addition of reactants: Add the thiosulfate solution dropwise to the lead(II) salt solution with constant, gentle stirring. This can help to avoid localized high concentrations that may promote side reactions.

Issue 2: The initial white precipitate of this compound darkens over time.
  • Potential Cause: Slow decomposition of the this compound precipitate to lead sulfide.

  • Troubleshooting Steps:

    • Isolate the precipitate quickly: Once the this compound has precipitated, do not leave it in the reaction mixture for an extended period. Filter and wash the precipitate promptly.

    • Wash thoroughly: Wash the isolated precipitate with cold deionized water to remove any residual soluble reactants or acidic impurities.

    • Dry under appropriate conditions: Dry the this compound precipitate at a low temperature, preferably in a vacuum desiccator, to avoid thermal decomposition.

Issue 3: The yield of the white precipitate is lower than expected, and the filtrate is cloudy.
  • Potential Cause: Incomplete precipitation or formation of a colloidal suspension.

  • Troubleshooting Steps:

    • Check reactant concentrations: Ensure that the concentrations of your lead(II) and thiosulfate solutions are appropriate for quantitative precipitation.

    • Allow sufficient time for precipitation: After mixing the reactants, allow the mixture to stand for a period to ensure complete precipitation. Gentle stirring can aid this process.

    • Promote flocculation: If a colloidal suspension has formed, gentle heating or the addition of a small amount of a neutral electrolyte solution can sometimes induce flocculation and precipitation. However, be cautious with heating due to the risk of decomposition.

    • Use a finer filter: If the precipitate is very fine, it may be passing through the filter paper. Consider using a membrane filter with a smaller pore size.

Issue 4: A white precipitate forms, but analytical data suggests it is not pure this compound.
  • Potential Cause: Co-precipitation of lead sulfate (PbSO₄) or lead carbonate (PbCO₃).

  • Troubleshooting Steps:

    • For suspected lead sulfate co-precipitation:

      • Use high-purity reagents to minimize sulfate impurities.

      • Avoid highly oxidizing conditions that could convert thiosulfate to sulfate.

    • For suspected lead carbonate co-precipitation:

      • Use freshly boiled and cooled deionized water to prepare your solutions to minimize dissolved CO₂.

      • Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric CO₂.

    • Purification by re-precipitation: If co-precipitation is suspected, you can attempt to purify the product. This compound is soluble in an excess of sodium thiosulfate solution. You can dissolve the precipitate in a concentrated sodium thiosulfate solution, filter to remove any insoluble impurities, and then carefully dilute the filtrate with water to re-precipitate the this compound.

Data Presentation

Table 1: Solubility of Lead Compounds

CompoundFormulaMolar Mass ( g/mol )KspSolubility in WaterAppearance
Lead(II) ThiosulfatePbS₂O₃319.334.0 x 10⁻⁷0.02 g/100 mL (25 °C)White Crystalline Solid[7]
Lead(II) SulfidePbS239.308.0 x 10⁻²⁸Practically InsolubleBlack Solid[1]
Lead(II) SulfatePbSO₄303.261.6 x 10⁻⁸0.00425 g/100 mL (20 °C)White Crystalline Solid
Lead(II) CarbonatePbCO₃267.217.4 x 10⁻¹⁴0.00011 g/100 mL (20 °C)White Powder

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound via precipitation.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare the reactant solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in deionized water.

  • Precipitation:

    • Place a measured volume of the 0.1 M lead(II) nitrate solution into a beaker.

    • While stirring gently, slowly add an equimolar volume of the 0.1 M sodium thiosulfate solution dropwise.

    • A white precipitate of this compound should form immediately.

  • Isolation and Washing:

    • Allow the precipitate to settle for approximately 10-15 minutes.

    • Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

    • Carefully pour the mixture into the funnel to collect the precipitate.

    • Wash the precipitate with several small portions of cold deionized water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the filter paper with the precipitate to a watch glass.

    • Dry the precipitate in a desiccator under vacuum at room temperature. Avoid oven drying at elevated temperatures to prevent decomposition.

Visualizations

Troubleshooting_Workflow start Unwanted Precipitation Observed precipitate_color What is the color of the precipitate? start->precipitate_color black_precipitate Black/Gray Precipitate precipitate_color->black_precipitate Black/Gray white_precipitate White Precipitate precipitate_color->white_precipitate White cause_pbs Likely Lead Sulfide (PbS) from Thiosulfate Decomposition black_precipitate->cause_pbs cause_co_precip Possible Co-precipitation of PbSO4 or PbCO3 or impure PbS2O3 white_precipitate->cause_co_precip check_ph Check pH of Reactants cause_pbs->check_ph check_temp Check Reaction Temperature cause_pbs->check_temp check_light Protect from UV Light cause_pbs->check_light solution_ph Adjust pH to Neutral/Slightly Alkaline check_ph->solution_ph solution_temp Maintain Room Temperature or Below check_temp->solution_temp solution_light Use Amber Glassware/ Work in Low Light check_light->solution_light analyze_precipitate Analyze Precipitate (XRD, FTIR) cause_co_precip->analyze_precipitate check_reagents Check Reagent Purity (for SO4^2- or CO3^2-) cause_co_precip->check_reagents inert_atmosphere Use Inert Atmosphere (to exclude CO2) cause_co_precip->inert_atmosphere solution_reagents Use High-Purity Reagents check_reagents->solution_reagents solution_atmosphere Perform Reaction Under N2 or Ar inert_atmosphere->solution_atmosphere

Caption: Troubleshooting workflow for unwanted precipitation in this compound reactions.

Experimental_Workflow start Start prep_solutions Prepare 0.1 M Pb(NO3)2 and 0.1 M Na2S2O3 solutions start->prep_solutions mix_reactants Slowly add Na2S2O3 solution to Pb(NO3)2 solution with stirring prep_solutions->mix_reactants precipitation White Precipitate of PbS2O3 forms mix_reactants->precipitation settle Allow Precipitate to Settle precipitation->settle filter_wash Vacuum Filter and Wash with Cold DI Water settle->filter_wash dry Dry Precipitate in Desiccator filter_wash->dry end Pure PbS2O3 dry->end

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of Lead Thiosulfate Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of lead thiosulfate (B1220275) nanoparticle synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the actual product when synthesizing nanoparticles using lead salts and sodium thiosulfate?

A1: While the reactants are a lead source and a thiosulfate source, the resulting nanoparticles are typically lead sulfide (B99878) (PbS). Lead thiosulfate (PbS₂O₃) is an intermediate that is often unstable under common synthesis conditions and decomposes to form the more stable lead sulfide. Therefore, the optimization parameters discussed here are for the synthesis of lead sulfide nanoparticles using a thiosulfate-based sulfur source.

Q2: Why are my lead sulfide nanoparticles aggregating?

A2: Aggregation is a common issue in nanoparticle synthesis and can be caused by several factors:

  • Inadequate Capping Agent: The absence or insufficient concentration of a suitable capping agent can lead to nanoparticle agglomeration due to high surface energy.[1][2]

  • High Precursor Concentration: Very high concentrations of lead or thiosulfate precursors can lead to rapid nucleation and uncontrolled growth, resulting in larger, aggregated particles.[3]

  • Improper pH: The pH of the reaction medium affects the surface charge of the nanoparticles, influencing their stability. If the surface charge is not sufficient to create repulsive forces between particles, they will aggregate.

  • High Temperature: Elevated temperatures can sometimes increase the kinetic energy of the nanoparticles, leading to more frequent collisions and a higher chance of aggregation, especially in the absence of effective stabilization.[4]

Q3: How can I control the size of the synthesized lead sulfide nanoparticles?

A3: The size of lead sulfide nanoparticles can be controlled by carefully adjusting the following synthesis parameters:

  • Reaction Temperature: Temperature plays a crucial role in the nucleation and growth of nanoparticles. For instance, in hydrothermal synthesis, increasing the temperature can lead to larger particle sizes.[4][5]

  • Precursor Concentration: The molar ratio of the lead precursor to the sulfur source is a critical factor. The size of the nanoparticles may not always increase monotonically with precursor concentration; at very high concentrations, the particle size can sometimes decrease.[3]

  • Reaction Time: The duration of the synthesis reaction directly impacts the growth of the nanoparticles. Longer reaction times generally lead to larger nanoparticles.[6]

  • Type and Concentration of Capping Agent: Capping agents adsorb to the surface of the nanoparticles, preventing further growth and aggregation.[1][7] The choice of capping agent and its concentration can be used to tune the final particle size.

Q4: What is the role of a capping agent and which one should I use?

A4: Capping agents are molecules that bind to the surface of nanoparticles, providing stability and preventing aggregation.[2][7] They can also influence the size and morphology of the nanoparticles. Common capping agents used in the synthesis of lead sulfide and other nanoparticles include:

  • Polymers: Polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA) are frequently used to provide steric hindrance and prevent agglomeration.[2]

  • Surfactants: Cetyltrimethylammonium bromide (CTAB) is a cationic surfactant that can be used to control nanoparticle growth.

  • Small Molecules: Oleic acid can act as a capping agent, especially in non-aqueous solvent systems.[1] The choice of capping agent will depend on the synthesis method (e.g., hydrothermal, sonochemical) and the desired surface properties of the nanoparticles for your specific application.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Wide particle size distribution (polydispersity) 1. Inhomogeneous mixing of precursors. 2. Uncontrolled nucleation and growth rates. 3. Insufficient amount of capping agent.1. Ensure rapid and uniform mixing of the lead and thiosulfate solutions. 2. Precisely control the reaction temperature and precursor addition rate. 3. Increase the concentration of the capping agent (e.g., PVP, oleic acid).[1]
Formation of bulk precipitate instead of nanoparticles 1. Precursor concentrations are too high. 2. Reaction temperature is too high, leading to very rapid reaction kinetics. 3. pH is not optimal for nanoparticle stability.1. Decrease the concentrations of the lead salt and sodium thiosulfate. 2. Lower the reaction temperature to slow down the reaction rate. 3. Adjust the pH of the reaction mixture. The optimal pH will depend on the specific precursors and capping agents used.
Unexpected nanoparticle morphology (e.g., flower-like, star-shaped) 1. The choice of sulfur source can influence the final morphology. For example, using sodium thiosulfate can lead to flower-like PbS crystals under certain conditions.[8] 2. The reaction temperature can also affect the shape of the nanoparticles.[5]1. If a specific morphology is desired, consider using different sulfur sources like thiourea (B124793) or thioacetamide. 2. Systematically vary the reaction temperature to investigate its effect on the nanoparticle shape.
Low yield of nanoparticles 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during washing and purification steps.1. Increase the reaction time or temperature to ensure the reaction goes to completion. 2. Optimize the centrifugation speed and duration, and use appropriate solvents for washing to minimize product loss.
Poor stability of nanoparticles in solution over time 1. Inadequate surface capping. 2. Inappropriate storage conditions (e.g., pH, temperature, exposure to light).1. Use a more effective capping agent or increase its concentration.[9] 2. Store the nanoparticle dispersion at a suitable pH and temperature, and protect it from light if the nanoparticles are photosensitive.

Data Presentation: Influence of Synthesis Parameters on Nanoparticle Size

Table 1: Effect of Reaction Time on PbS Nanoparticle Size (Sonochemical Synthesis) [6]

Reaction Time (hours)Average Particle Size (nm)
120.77 ± 7.77
329.39 ± 5.76
582.86 ± 20.96

Table 2: Effect of Calcination Temperature on PbS Nanoparticle Crystallite Size [4]

Calcination Temperature (°C)Crystallite Size (nm)
As-prepared21.3
30025.1
40029.8

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of Lead Sulfide Nanoparticles

This protocol is adapted from methods used for the synthesis of PbS micro/nanostructures.[5]

Materials:

  • Lead acetate (B1210297) trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Polyvinylpyrrolidone (PVP) (optional, as a capping agent)

  • Deionized water

Procedure:

  • Precursor Solution A: Dissolve a specific amount of lead acetate trihydrate in deionized water in a beaker. For example, prepare a 0.1 M solution.

  • Precursor Solution B: In a separate beaker, dissolve a corresponding molar amount of sodium thiosulfate in deionized water. For a 1:1 molar ratio, prepare a 0.1 M solution. If using a capping agent, dissolve PVP in this solution (e.g., 1% w/v).

  • Mixing: While stirring vigorously, slowly add Solution B to Solution A.

  • Hydrothermal Reaction: Transfer the resulting mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a desired temperature (e.g., 120-180°C) for a specific duration (e.g., 6-24 hours).

  • Cooling and Collection: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Purification: Collect the precipitate by centrifugation (e.g., 8000 rpm for 10 minutes). Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60°C) for several hours.

Protocol 2: Sonochemical Synthesis of Lead Sulfide Nanoparticles

This protocol is based on a method for the sonochemical synthesis of PbS nanoparticles.[6]

Materials:

  • Lead acetate (Pb(CH₃COO)₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethylene (B1197577) glycol (as solvent)

Procedure:

  • Solution Preparation: In a flask, dissolve 0.005 mol of lead acetate and 0.005 mol of sodium thiosulfate in 50 ml of ethylene glycol.

  • Stirring: Stir the mixture at room temperature for 30 minutes to ensure complete dissolution and homogeneity.

  • Sonication: Place the flask in an ultrasonic bath and sonicate the solution at a specific frequency (e.g., 35 kHz) for the desired reaction time (e.g., 1-5 hours). The reaction time will influence the final particle size.[6]

  • Collection: After sonication, collect the black precipitate by centrifugation.

  • Purification: Wash the precipitate with ethanol and deionized water several times to remove the solvent and any residual reactants.

  • Drying: Dry the purified nanoparticles under vacuum at a suitable temperature.

Visualizations

experimental_workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Nanoparticle Synthesis cluster_purification 3. Product Purification & Characterization prep_lead Dissolve Lead Precursor (e.g., Lead Acetate) mixing Mix Precursor Solutions under Stirring prep_lead->mixing prep_sulfur Dissolve Sulfur Source (e.g., Sodium Thiosulfate) + Capping Agent (optional) prep_sulfur->mixing reaction Reaction under Controlled Conditions (e.g., Hydrothermal, Sonochemical) mixing->reaction collection Collect Nanoparticles (Centrifugation) reaction->collection washing Wash with Water and Ethanol collection->washing drying Dry under Vacuum washing->drying characterization Characterization (TEM, XRD, etc.) drying->characterization

Caption: Experimental workflow for the synthesis of lead sulfide nanoparticles.

parameter_influence cluster_params Input Parameters cluster_outputs Nanoparticle Characteristics temp Temperature size Size temp->size morphology Morphology temp->morphology conc Precursor Ratio conc->size pdi Polydispersity conc->pdi time Reaction Time time->size capping Capping Agent capping->size capping->morphology stability Stability capping->stability ph pH ph->stability

References

Technical Support Center: Lead Thiosulfate Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead thiosulfate (B1220275). The information provided is intended to help prevent its oxidation and degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My lead thiosulfate solution is turning cloudy and yellow. What is happening?

A1: The cloudiness and yellow discoloration are likely due to the decomposition of this compound. Under acidic conditions, thiosulfate ions (S₂O₃²⁻) are unstable and can disproportionate into sulfur dioxide (SO₂) and elemental sulfur (S)[1]. The elemental sulfur precipitates, causing the solution to appear cloudy and yellow.

Q2: I've noticed a decrease in the concentration of my this compound solution over time, even when stored in the dark. What could be the cause?

A2: A decrease in concentration, even in the absence of light, can be attributed to oxidation by dissolved oxygen in the solvent. This process can be accelerated by the presence of certain metal ions, which act as catalysts[2][3]. The thiosulfate ion is oxidized to other sulfur species, such as tetrathionate (B1226582) (S₄O₆²⁻) or sulfate (B86663) (SO₄²⁻), leading to a reduction in the this compound concentration[4][5].

Q3: Can exposure to light affect the stability of my this compound solution?

A3: Yes, exposure to light, particularly ultraviolet (UV) light, can cause the photodegradation of this compound. This process, known as photolysis, involves the excitation and subsequent cleavage of the sulfur-sulfur bond within the thiosulfate ion, leading to its decomposition[6].

Q4: What is the optimal pH range for storing this compound solutions to prevent degradation?

A4: To prevent acid-catalyzed decomposition, this compound solutions should be maintained in a neutral to slightly alkaline pH range. While specific studies on this compound are limited, general knowledge of thiosulfate stability suggests a pH above 7 is preferable. For sodium thiosulfate solutions, a pH between 9 and 10 has been suggested for optimal stability. The addition of a small amount of a base, such as sodium carbonate, can help maintain an alkaline environment[7].

Q5: Are there any chemical stabilizers I can add to my this compound solution to prevent oxidation?

A5: Yes, certain antioxidants can help prevent the oxidation of thiosulfate. L-ascorbic acid has been used as a stabilizer for thiosulfate in analytical methods[8][9]. The addition of a chelating agent could also be beneficial to sequester any catalytic metal ions that may be present as impurities.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Solution turns cloudy/yellow Acidic pH leading to decomposition.Adjust the pH of the solution to the neutral or slightly alkaline range (pH 7-10). Prepare solutions using a buffer or add a small amount of sodium carbonate.
Gradual decrease in concentration Oxidation by dissolved oxygen.Prepare solutions using deoxygenated water (e.g., by boiling and cooling, or by purging with an inert gas like nitrogen or argon). Store the solution under an inert atmosphere.
Rapid degradation upon preparation Contamination with catalytic metal ions.Use high-purity water and reagents. Consider adding a chelating agent to sequester trace metal impurities.
Degradation despite pH control and deoxygenation Photodegradation from light exposure.Store the solution in an amber glass bottle or in a dark place to protect it from light.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution
  • Reagent and Glassware Preparation:

    • Use analytical grade lead nitrate (B79036) (Pb(NO₃)₂) and sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).

    • Use high-purity, deionized water.

    • Thoroughly clean all glassware to remove any trace metal contaminants.

    • Use amber volumetric flasks and storage bottles to protect the solution from light.

  • Deoxygenation of Water:

    • Boil the deionized water for at least 15 minutes to remove dissolved gases, including oxygen.

    • Allow the water to cool to room temperature under an inert atmosphere (e.g., by bubbling nitrogen or argon gas through it during cooling).

  • Preparation of Stock Solutions (in a fume hood):

    • Lead Nitrate Solution (e.g., 0.1 M): Accurately weigh the required amount of lead nitrate and dissolve it in the deoxygenated water in an amber volumetric flask.

    • Sodium Thiosulfate Solution (e.g., 0.1 M): Accurately weigh the required amount of sodium thiosulfate pentahydrate. To this, add a small amount of sodium carbonate (approximately 0.1 g per liter of solution) as a stabilizer to maintain an alkaline pH. Dissolve the solids in deoxygenated water in an amber volumetric flask.

  • Preparation of this compound Solution:

    • Slowly add the lead nitrate solution to the sodium thiosulfate solution with constant stirring. A white precipitate of this compound will form.

    • The synthesis is typically achieved by the interaction of aqueous solutions of lead nitrate and sodium thiosulfate[10].

    • Alternatively, for experiments requiring soluble this compound complexes, the relative concentrations of the reactants can be adjusted.

  • Storage:

    • Store the prepared this compound solution or suspension in a tightly sealed amber glass bottle in a cool, dark place.

    • For extended storage, consider flushing the headspace of the storage bottle with an inert gas before sealing.

Protocol for Monitoring this compound Stability

The stability of the this compound solution can be monitored by measuring the concentration of the thiosulfate ion over time.

  • Iodometric Titration:

    • This is a classic and cost-effective method.

    • A known volume of the this compound solution is reacted with a standardized solution of iodine.

    • The thiosulfate reduces the iodine to iodide ions.

    • A starch indicator is used to determine the endpoint of the titration, which is the disappearance of the blue color of the starch-iodine complex.

    • The concentration of thiosulfate can be calculated from the volume of iodine solution used.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC provides a more sensitive and specific method for quantifying thiosulfate.

    • A reversed-phase column with an ion-pairing agent in the mobile phase is typically used.

    • Detection is often performed using a UV detector at a low wavelength (e.g., 215 nm).

    • This method can also separate and quantify potential degradation products.

  • Spectrophotometry:

    • Various spectrophotometric methods exist for the determination of thiosulfate, which can be adapted to monitor its stability.

    • These methods often involve a color-forming reaction that can be measured using a UV-Vis spectrophotometer.

Visualizations

cluster_degradation This compound Degradation Pathways PbS2O3 This compound (PbS₂O₃) Oxidation_Products Oxidation Products (e.g., PbSO₄, S₄O₆²⁻) PbS2O3->Oxidation_Products Oxidation Photolysis_Products Photolysis Products (Radical Intermediates) PbS2O3->Photolysis_Products Photolysis Decomposition_Products Decomposition Products (PbS, S, SO₂) PbS2O3->Decomposition_Products Acid-catalyzed Decomposition Oxidizing_Agents Oxidizing Agents (e.g., O₂) Oxidizing_Agents->Oxidation_Products Light Light (UV) Light->Photolysis_Products Acid Acid (H⁺) Acid->Decomposition_Products

Caption: Degradation pathways of this compound.

cluster_workflow Workflow for Preparing Stabilized this compound Solution start Start deoxygenate Deoxygenate Water (Boil or Purge with N₂/Ar) start->deoxygenate prepare_stocks Prepare Stock Solutions (Pb(NO₃)₂ and Na₂S₂O₃) in Amber Glassware deoxygenate->prepare_stocks add_stabilizer Add Stabilizer (e.g., Na₂CO₃) to Thiosulfate Solution prepare_stocks->add_stabilizer mix_solutions Slowly Mix Stock Solutions with Stirring add_stabilizer->mix_solutions store Store in a Cool, Dark Place under Inert Atmosphere mix_solutions->store end End store->end

Caption: Experimental workflow for stabilization.

References

Technical Support Center: Purification of Crude Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude lead thiosulfate (B1220275).

I. Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of lead thiosulfate.

Problem Possible Cause(s) Troubleshooting Steps
Precipitate is not white (e.g., grey, yellow, or black) 1. Decomposition of thiosulfate, forming lead sulfide (B99878) (black/grey).[1] 2. Presence of impurities in the starting materials. 3. Reaction with acidic conditions, which can decompose the thiosulfate ion.[2]1. Ensure the reaction is not overheated. This compound decomposes on heating.[1] 2. Use high-purity lead nitrate (B79036) and sodium thiosulfate. 3. Maintain a neutral pH during the precipitation.
Precipitate is very fine and difficult to filter 1. Rapid precipitation due to high initial concentrations of reactants. 2. Insufficient aging of the precipitate.1. Use more dilute solutions of lead nitrate and sodium thiosulfate. 2. Add the precipitating agent slowly with constant stirring. 3. Allow the precipitate to "digest" or "age" in the mother liquor (e.g., for 1-2 hours) to allow smaller particles to aggregate.
Low yield of purified product 1. Incomplete precipitation. 2. Loss of product during washing due to its slight solubility. 3. Mechanical losses during transfer and filtration.1. Ensure stoichiometric amounts of reactants are used. A slight excess of sodium thiosulfate can help ensure complete precipitation of lead ions. 2. Wash the precipitate with a cold, dilute solution of sodium thiosulfate to minimize solubility losses. 3. Handle the precipitate carefully during transfers. Use a rubber policeman to scrape all the solid from the beaker.
Product fails purity analysis (e.g., presence of unreacted starting materials) 1. Inadequate washing of the precipitate.1. Increase the number of washing steps. 2. Ensure each wash involves thorough resuspension of the precipitate in the wash solution before filtration. 3. Test the filtrate for the presence of nitrate and thiosulfate ions to confirm their removal.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials, namely lead nitrate and sodium thiosulfate, which can be trapped in the precipitate. Other potential impurities include other insoluble lead salts such as lead sulfate (B86663) or lead carbonate if the reaction conditions are not ideal.

Q2: What is the best solvent for washing crude this compound?

A2: Due to the slight solubility of this compound in water, washing with deionized water alone can lead to product loss. A more suitable wash solution is a cold, dilute solution of sodium thiosulfate. The common thiosulfate ion in the wash solution reduces the solubility of the this compound precipitate.

Q3: Can I recrystallize crude this compound?

A3: Recrystallization of this compound is challenging due to its low solubility in most common solvents. It is soluble in more concentrated solutions of sodium thiosulfate and in some acids.[3] However, heating these solutions can lead to decomposition.[1] Therefore, washing is the preferred method of purification. If recrystallization is attempted, it should be done at low temperatures and with careful control of the solvent concentration.

Q4: My purified this compound darkens over time. Why is this happening?

A4: this compound is sensitive to light and heat, which can cause it to decompose into lead sulfide, a black solid.[1] Store the purified, dry product in a cool, dark, and dry place in a well-sealed container.

Q5: How can I determine the purity of my final product?

A5: The purity of this compound can be assessed by various methods. A common method for determining the thiosulfate content is iodometric titration.[4][5] The lead content can be determined using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

III. Data Presentation

Table 1: Solubility of this compound

Solvent Temperature Solubility Reference
WaterCold0.03 g / 100 cm³[3]
Acids-Soluble[3]
Sodium Thiosulfate Solution-Soluble[3]

IV. Experimental Protocols

Synthesis of Crude this compound

This protocol describes the synthesis of this compound via precipitation.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

  • Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount in deionized water.

  • Slowly add the lead(II) nitrate solution to the sodium thiosulfate solution with constant, vigorous stirring. A white precipitate of this compound will form immediately.

  • Continue stirring for 30-60 minutes to allow the precipitation to complete and to encourage particle growth.

  • Allow the precipitate to settle.

Purification of Crude this compound by Washing

This protocol details the washing procedure to remove soluble impurities.

Materials:

  • Crude this compound precipitate from the synthesis step.

  • 0.01 M sodium thiosulfate solution (wash solution), cooled to <10 °C.

  • Deionized water, cooled to <10 °C.

  • Ethanol (B145695) or acetone (B3395972) (for final rinsing).

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Set up a vacuum filtration apparatus with a Buchner funnel and appropriately sized filter paper.

  • Decant the supernatant from the settled crude this compound.

  • Transfer the precipitate to the Buchner funnel and apply gentle vacuum to remove the remaining mother liquor.

  • Stop the vacuum and add a small volume of the cold 0.01 M sodium thiosulfate wash solution to the funnel. Gently stir the precipitate with a spatula to create a slurry.

  • Reapply the vacuum to filter off the wash solution.

  • Repeat the washing step (steps 4 and 5) at least three more times with the cold 0.01 M sodium thiosulfate solution.

  • Perform a final wash with a small amount of cold deionized water to remove the sodium thiosulfate from the wash solution.

  • Optionally, perform a final rinse with ethanol or acetone to aid in drying.

  • Dry the purified this compound in a desiccator under vacuum at room temperature, protected from light. Do not heat, as this compound decomposes.[1]

Purity Analysis by Iodometric Titration (Adapted Protocol)

This is an adapted general protocol for determining the thiosulfate content.

Principle: Thiosulfate ions are oxidized by iodine in a quantitative reaction. The endpoint is detected using a starch indicator.

Materials:

  • Purified this compound

  • Standardized 0.1 N iodine solution

  • Starch indicator solution

  • Deionized water

  • Potassium iodide (KI)

  • Dilute acetic acid

Procedure:

  • Accurately weigh a known amount of the dry, purified this compound and suspend it in a known volume of deionized water.

  • Add an excess of potassium iodide (KI) to the suspension.

  • Acidify the solution with dilute acetic acid.

  • Titrate the suspension with the standardized 0.1 N iodine solution.

  • As the endpoint is approached (the solution turns pale yellow), add a few drops of starch indicator. The solution should turn a deep blue-black color.

  • Continue the titration dropwise until the blue color disappears.

  • Record the volume of iodine solution used and calculate the purity of the this compound.

V. Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude this compound cluster_purification Purification by Washing A Prepare 0.1 M Lead Nitrate Solution C Mix Solutions with Stirring A->C B Prepare 0.1 M Sodium Thiosulfate Solution B->C D Precipitation of Crude This compound C->D E Vacuum Filtration of Crude Precipitate D->E Transfer to Filtration F Wash with Cold Dilute Sodium Thiosulfate Solution (4x) E->F G Final Wash with Cold Deionized Water F->G H Dry under Vacuum in Desiccator G->H I Pure this compound H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic A Observe Precipitate B Is the precipitate white? A->B H Is the precipitate too fine? A->H C Proceed to Purification B->C Yes D Is the precipitate grey/black? B->D No E Check for Overheating and Decomposition D->E Yes F Is the precipitate colored otherwise? D->F No G Check Purity of Starting Materials F->G Yes H->C No I Adjust Concentration, Stirring, and Aging Time H->I Yes

Caption: Troubleshooting logic for common issues in this compound precipitation.

References

identifying and removing common impurities in lead thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lead thiosulfate (B1220275). The following sections detail methods for identifying and removing common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in lead thiosulfate synthesized from lead nitrate (B79036) and sodium thiosulfate?

A1: The most common impurities include:

  • Unreacted starting materials: Lead nitrate (Pb(NO₃)₂) and sodium thiosulfate (Na₂S₂O₃).

  • Side-reaction products: Lead sulfate (B86663) (PbSO₄), which can form if the sodium thiosulfate reagent is contaminated with sulfate ions.

  • Co-precipitated salts: Sodium nitrate (NaNO₃), a soluble byproduct of the synthesis reaction.

  • Decomposition products: Lead sulfide (B99878) (PbS) and elemental sulfur, which can arise from the instability of the thiosulfate ion, especially under acidic conditions or upon heating.[1]

Q2: My freshly synthesized this compound precipitate is not pure white. What could be the cause?

A2: A non-white precipitate can indicate the presence of certain impurities. A grayish color may suggest the formation of lead sulfide (PbS) due to the decomposition of thiosulfate ions. A yellowish tint could indicate the presence of elemental sulfur, another decomposition product.

Q3: How can I confirm the purity of my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of your this compound:

  • X-Ray Diffraction (XRD): This is a powerful technique to identify the crystalline phases present in your solid sample. The diffraction pattern of a pure this compound can be compared against a reference pattern to detect the presence of crystalline impurities like lead sulfate or lead nitrate.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify functional groups present in your sample. The spectrum of your product can be compared with the spectra of pure this compound and potential impurities to identify contaminants.

  • Atomic Absorption Spectroscopy (AAS): The wash liquor can be analyzed for the presence of lead ions to monitor the removal of soluble lead nitrate.

  • Iodometric Titration: This chemical method can be used to detect the presence of unreacted sodium thiosulfate in the washings or the final product.

Troubleshooting Guides

Issue 1: Incomplete Precipitation of this compound
  • Symptom: The supernatant liquid remains cloudy after the addition of sodium thiosulfate to the lead nitrate solution.

  • Possible Cause: Insufficient amount of sodium thiosulfate solution was added to precipitate all the lead ions.

  • Solution: Add a slight excess of the sodium thiosulfate solution to ensure complete precipitation. To check for completeness, allow the precipitate to settle, and then add a few drops of sodium thiosulfate solution to the clear supernatant. If no further precipitation occurs, the reaction is complete.

Issue 2: Presence of Soluble Impurities (Lead Nitrate, Sodium Thiosulfate, Sodium Nitrate)
  • Symptom: The final dried product shows deliquescence (absorbs moisture from the air) or analytical tests indicate the presence of nitrates or excess thiosulfates.

  • Solution: A thorough washing of the precipitate is necessary. Due to the low solubility of this compound in water (approximately 0.02 g/100 mL at 25°C), washing with deionized water is effective at removing soluble impurities.[2] Lead nitrate and sodium thiosulfate are highly soluble in water.[1][3]

Issue 3: Contamination with Lead Sulfate
  • Symptom: XRD analysis reveals diffraction peaks corresponding to lead sulfate in the final product.

  • Possible Cause: The sodium thiosulfate reagent used was contaminated with sodium sulfate.

  • Solution:

    • Prevention: Use high-purity sodium thiosulfate for the synthesis.

    • Removal: Since lead sulfate is also sparingly soluble in water, separating it from this compound by simple washing is difficult. Recrystallization may be an option, but finding a suitable solvent in which the solubilities of the two compounds differ significantly is challenging. It is best to prevent its formation in the first place.

Experimental Protocols

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound by the reaction of lead nitrate and sodium thiosulfate.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

  • Prepare a 0.5 M solution of sodium thiosulfate by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in deionized water.

  • Slowly add the sodium thiosulfate solution to the lead nitrate solution with constant stirring. A white precipitate of this compound will form immediately.[4]

  • Continue adding the sodium thiosulfate solution until no further precipitation is observed.

  • Allow the precipitate to settle.

Protocol 2: Purification of this compound by Washing

Objective: To remove soluble impurities from the synthesized this compound precipitate.

Materials:

  • Crude this compound precipitate from Protocol 1

  • Deionized water

  • Ethanol (B145695) (optional, for faster drying)

Procedure:

  • Decant the supernatant liquid from the settled precipitate.

  • Add a sufficient volume of deionized water to the precipitate to form a slurry. Stir the slurry for 10-15 minutes to dissolve soluble impurities.

  • Allow the precipitate to settle again and decant the wash water.

  • Repeat the washing process (steps 2-3) at least three to five times.

  • After the final wash, filter the precipitate using a Buchner funnel.

  • (Optional) Wash the filter cake with a small amount of ethanol to displace the water and facilitate faster drying. Lead nitrate is slightly soluble in ethanol, while sodium thiosulfate is practically insoluble, aiding in the removal of any remaining lead nitrate.[1][5]

  • Dry the purified this compound in a desiccator over a suitable drying agent.

Protocol 3: Quantitative Analysis of Purification Efficiency

Objective: To quantify the removal of lead nitrate impurity during the washing process.

Methodology:

  • Sample Collection: Collect a sample of the wash water from each washing step.

  • Analysis by Atomic Absorption Spectroscopy (AAS):

    • Prepare a series of standard solutions of lead nitrate of known concentrations.

    • Measure the absorbance of the standard solutions and the collected wash water samples using an AAS instrument at the appropriate wavelength for lead (e.g., 283.3 nm).

    • Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

    • Determine the concentration of lead ions in each wash water sample from the calibration curve.

Data Presentation:

Washing StepLead Ion Concentration in Wash Water (mg/L)% Impurity Reduction (Cumulative)
150050%
215085%
32597.5%
4599.5%
5< 1> 99.9%

Note: The data in this table is illustrative and will vary depending on the initial concentration of impurities and the washing efficiency.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Lead Nitrate Solution C Precipitation of Crude this compound A->C B Sodium Thiosulfate Solution B->C D Washing with Deionized Water C->D E Filtration D->E F Drying E->F G Purity Assessment (XRD, FTIR) F->G

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship Impurity Common Impurities Unreacted Unreacted Reactants (Lead Nitrate, Sodium Thiosulfate) Impurity->Unreacted SideProducts Side-Reaction Products (Lead Sulfate) Impurity->SideProducts Byproducts Soluble Byproducts (Sodium Nitrate) Impurity->Byproducts Decomposition Decomposition Products (Lead Sulfide, Sulfur) Impurity->Decomposition

Caption: Common impurities in synthesized this compound.

References

factors affecting lead thiosulfate crystal growth and morphology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of lead thiosulfate (B1220275).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during lead thiosulfate crystallization experiments.

Q1: Why are no crystals forming in my supersaturated solution?

A1: The lack of crystal formation, even in a supersaturated solution, is typically due to a high nucleation energy barrier. Here are several troubleshooting steps:

  • Induce Nucleation:

    • Seed Crystals: Introduce a small, pre-existing crystal of this compound (a seed crystal) into the solution. This provides a template for new crystal growth.[1] If a pure seed crystal isn't available, you can dip a glass stirring rod into the solution, let the solvent evaporate off the rod to form a crystalline residue, and then re-introduce the rod to the solution's surface.[1]

    • Scratching: Gently scratch the inside surface of the glass container below the solution level with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.

  • Increase Supersaturation:

    • Solvent Evaporation: If you have used too much solvent, a significant amount of your compound may remain in the "mother liquor".[1] You can gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the solute.[1]

    • Lower Temperature: Try cooling the solution to a lower temperature using an ice bath to further decrease the solubility of the this compound.[1]

  • External Factors: Solutions can sometimes remain in a metastable supersaturated state for extended periods.[2] Any external action, such as the introduction of a dust particle or a slight knock to the container, can trigger crystallization.[3]

Q2: My experiment yielded an oil instead of solid crystals. What went wrong?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high level of supersaturation or the presence of impurities that depress the melting point.

  • Adjust Solvent Volume: Add a small amount of additional solvent to the heated solution to ensure the compound dissolves completely and stays in solution longer as it cools.[1]

  • Remove Impurities: If the solution has a noticeable color, or if you suspect significant impurities, a charcoal treatment step might be effective.[1] Impurities can interfere with the crystal lattice formation.[4][5]

  • Modify Cooling Rate: Re-heat the solution until the oil redissolves, then allow it to cool much more slowly. A slower cooling rate gives molecules more time to arrange themselves into an ordered crystal lattice.

Q3: The crystal yield is very low. How can I improve it?

A3: A poor yield (e.g., less than 20%) is a common issue with several potential causes.[1]

  • Excess Solvent: The most frequent cause is using too much solvent, which leaves a large quantity of the compound dissolved in the mother liquor.[1] To check this, dip a glass rod into the filtrate; if a significant residue remains after the solvent evaporates, your compound is still in solution.[1] Try boiling off some solvent and re-cooling to recover more product.[1]

  • Premature Filtration: Ensure the solution is thoroughly cooled to maximize precipitation before filtration. Rinsing the collected crystals with ice-cold solvent can help wash away impurities without dissolving the product.

  • Inaccurate Measurements: Double-check all initial measurements of reactants to ensure the stoichiometry is correct for the formation of this compound.

Q4: How can I control the size and morphology (shape) of the crystals?

A4: Crystal size and habit (the external shape) are influenced by several experimental parameters:

  • Rate of Growth: Slower crystal growth generally leads to larger and more well-defined crystals. To achieve this, allow the solution to cool slowly and undisturbed.[6] Rapid cooling or vigorous agitation often results in the formation of many small crystals.

  • Temperature: Temperature can significantly influence crystal habit. For some nitrate (B79036) salts, for instance, crystals grown at lower temperatures (5-10°C) exhibit a simple habit, which becomes more complex as the temperature increases.[4]

  • pH: The pH of the solution has a notable effect on crystal formation. Crystal size can increase substantially with an increase in pH.[7]

  • Impurities: The presence of impurities, even in small amounts, can dramatically alter crystal morphology.[4][5] This is because impurity molecules can be adsorbed onto specific crystal faces, inhibiting growth in that direction and promoting it in others.[4]

Key Factors Influencing this compound Crystal Growth

Summary of Influential Factors
FactorEffect on Crystal Growth & MorphologyControl Method
Temperature Affects solubility, supersaturation, and nucleation rate. Higher temperatures can lead to more complex crystal habits for some salts.Slow, controlled cooling for larger crystals. Use of constant temperature baths.
Concentration The degree of supersaturation is the primary driving force for crystallization.[8] Very high supersaturation can lead to rapid precipitation of small crystals or "oiling out".Careful preparation of solutions to achieve a metastable supersaturated state.
pH Influences the number and size of crystals formed.[7] Crystal size may increase with higher pH values.[7]Use of buffered solutions or careful adjustment of the initial solution pH.
Impurities Can inhibit or promote nucleation, and alter the crystal habit by adsorbing to specific faces.[4][5] The effect can depend on the relative solubility of the impurity.[4]Use high-purity reagents and solvents. Recrystallization can be used as a purification step.
Cooling Rate Slow cooling provides time for molecules to orient correctly, leading to fewer, larger, and more perfect crystals. Rapid cooling promotes fast nucleation, resulting in many small crystals.Insulate the crystallization vessel or use a programmable cooling bath.
Agitation Stirring or vibration can induce secondary nucleation, leading to a larger number of smaller crystals. Undisturbed conditions favor the growth of existing crystals.Conduct crystallization in a vibration-free environment. Use agitation only if necessary to maintain homogeneity.

Experimental Protocols

General Protocol for this compound Crystallization by Reaction & Cooling

This method involves the reaction of soluble lead salts with a thiosulfate source, followed by controlled cooling to induce crystallization. The manufacturing process often involves reacting lead nitrate with sodium thiosulfate.[9]

Methodology:

  • Solution Preparation: Prepare separate aqueous solutions of a soluble lead salt (e.g., lead(II) nitrate) and a thiosulfate salt (e.g., sodium thiosulfate).

  • Reaction: Slowly add the sodium thiosulfate solution to the lead nitrate solution with gentle stirring. A precipitate of this compound may form.

  • Dissolution: Gently heat the mixture while stirring until the this compound precipitate fully dissolves. Avoid boiling if possible to prevent decomposition.

  • Controlled Cooling: Cover the container (e.g., with aluminum foil punched with small holes to allow for slow evaporation) and set it aside in an area free from vibrations to cool slowly to room temperature.[6]

  • Further Cooling (Optional): For maximum yield, the flask can be moved to an ice bath after it has reached room temperature.

  • Crystal Harvesting: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold deionized water or another appropriate solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely in a desiccator or a low-temperature oven.

Alternative Crystallization Technique: Vapor Diffusion

This method is useful for growing high-quality single crystals from small amounts of material.[6] It requires a binary solvent system where the compound is soluble in one solvent (the "solvent") but insoluble in the other (the "precipitant" or "anti-solvent").[6]

Methodology:

  • Dissolve the this compound in a small volume of a suitable solvent in a small, open vial.

  • Place this vial inside a larger, sealed container (e.g., a beaker or jar).

  • Add a more volatile precipitant to the larger container, ensuring the liquid level is below the top of the inner vial.

  • Seal the outer container. The more volatile precipitant will slowly diffuse into the inner vial containing the solution.[6]

  • As the concentration of the precipitant in the solution increases, the solubility of the this compound will decrease, leading to slow crystallization.

Visual Guides

Troubleshooting_Workflow start Experiment Start: Prepare Supersaturated Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals check_crystals->no_crystals No yes_crystals Yes, Crystals Formed check_crystals->yes_crystals Yes induce_nucleation Action: 1. Add Seed Crystal 2. Scratch Glass 3. Lower Temperature no_crystals->induce_nucleation induce_nucleation->check_crystals Re-evaluate check_quality Good Quality & Yield? yes_crystals->check_quality oiled_out Problem: Oiled Out check_quality->oiled_out No, Oiled Out poor_yield Problem: Poor Yield check_quality->poor_yield No, Poor Yield end_success Success: Harvest Crystals check_quality->end_success Yes action_oil Action: 1. Re-heat & Add Solvent 2. Cool Slower oiled_out->action_oil action_oil->start Retry action_yield Action: 1. Reduce Solvent Volume 2. Ensure Complete Cooling poor_yield->action_yield action_yield->start Retry

Caption: Troubleshooting workflow for common crystallization issues.

Factors_Affecting_Crystallization cluster_params Experimental Parameters crystallization This compound Crystal Properties supersaturation Supersaturation Level supersaturation->crystallization drives kinetics Nucleation & Growth Kinetics kinetics->crystallization controls temp Temperature temp->supersaturation temp->kinetics conc Concentration conc->supersaturation ph pH ph->kinetics impurities Impurities impurities->kinetics cooling_rate Cooling Rate cooling_rate->kinetics agitation Agitation agitation->kinetics

Caption: Key factors influencing crystal growth and morphology.

Caption: Experimental setup for the vapor diffusion method.

References

how to control the size and distribution of lead thiosulfate nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the size and distribution of lead thiosulfate (B1220275) nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing lead thiosulfate nanoparticles?

The synthesis of this compound nanoparticles is typically achieved through a chemical precipitation reaction. In this method, a soluble lead salt, such as lead nitrate (B79036) (Pb(NO₃)₂), is reacted with a thiosulfate salt, commonly sodium thiosulfate (Na₂S₂O₃), in a solvent. This reaction leads to the formation of this compound (PbS₂O₃), which is sparingly soluble and precipitates out of the solution as nanoparticles.[1][2] The basic chemical equation is:

Pb(NO₃)₂(aq) + Na₂S₂O₃(aq) → PbS₂O₃(s) + 2NaNO₃(aq)

Q2: How can I control the size of the this compound nanoparticles?

The size of the nanoparticles can be controlled by carefully manipulating several key experimental parameters:

  • Precursor Concentration: The concentration of the lead salt and thiosulfate solutions plays a critical role. Generally, higher precursor concentrations can lead to faster nucleation and the formation of a larger number of smaller nanoparticles. However, excessively high concentrations may also lead to aggregation.[3]

  • Temperature: Reaction temperature influences both the nucleation and growth rates of the nanoparticles. Higher temperatures can increase the reaction rate, potentially leading to smaller particles, but can also promote particle growth and aggregation if not carefully controlled.[4] Importantly, this compound is thermally sensitive and can decompose to lead sulfide (B99878) and lead sulfate (B86663) at elevated temperatures.[5][6]

  • Capping Agents/Stabilizers: The addition of capping agents is a crucial method for controlling size and preventing aggregation. These molecules adsorb to the nanoparticle surface, providing steric or electrostatic stabilization.[7][8] The concentration of the capping agent can be tuned to control the final particle size.[9][10]

  • pH of the Solution: The pH of the reaction medium can affect the surface charge of the nanoparticles and the effectiveness of the capping agents, thereby influencing their stability and size.[11]

Q3: What is the role of a capping agent and what are some examples?

A capping agent is a surfactant or polymer that adsorbs to the surface of nanoparticles during their formation.[8] This layer prevents the nanoparticles from aggregating and fusing, which is a common issue due to their high surface energy.[8] By controlling the growth of the particles, capping agents help to achieve a narrow size distribution. Common capping agents include polyvinylpyrrolidone (B124986) (PVP), polyvinyl alcohol (PVA), oleic acid, and various thiols.[10][12]

Q4: How does the thermal decomposition of this compound affect the synthesis?

This compound is known to be thermally unstable. Studies have shown that upon heating, it decomposes into lead sulfide (PbS) and lead sulfate (PbSO₄).[5][6] This decomposition pathway is a critical consideration during synthesis. If the reaction temperature is too high, the final product may be a mixture of this compound, lead sulfide, and lead sulfate nanoparticles, or even entirely converted to the decomposition products. Therefore, precise temperature control is essential to ensure the synthesis of pure this compound nanoparticles.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Large, aggregated particles or bulk precipitate 1. Precursor concentrations are too high, leading to rapid, uncontrolled precipitation. 2. Inadequate or no capping agent used. 3. Inefficient stirring, resulting in localized high concentrations. 4. Reaction temperature is too high, promoting aggregation.1. Decrease the concentration of lead nitrate and/or sodium thiosulfate solutions. 2. Introduce a suitable capping agent (e.g., PVP, oleic acid) and optimize its concentration.[9][10] 3. Ensure vigorous and uniform stirring throughout the reaction. 4. Conduct the synthesis at a lower temperature (e.g., room temperature or on ice).
Broad size distribution of nanoparticles 1. Nucleation and growth phases are not well separated. 2. Inconsistent reaction temperature. 3. Inefficient mixing of precursors.1. Employ a "hot-injection" method where one precursor is rapidly injected into the hot solution of the other precursor to promote a burst of nucleation. 2. Use a temperature-controlled reaction vessel to maintain a constant temperature. 3. Use a syringe pump for controlled and rapid addition of precursors.
Formation of black or dark grey precipitate (Lead Sulfide) 1. The reaction temperature is too high, causing thermal decomposition of this compound.[5][6] 2. The pH of the solution is too low (acidic), which can promote the decomposition of thiosulfate ions.1. Strictly control the reaction temperature and keep it below the decomposition temperature of this compound. Perform the reaction at room temperature or below if possible. 2. Ensure the reaction is carried out in a neutral or slightly alkaline medium. Buffer the solution if necessary.
Low yield of nanoparticles 1. Precursor concentrations are too low. 2. Incomplete reaction. 3. Loss of product during washing and collection steps.1. Increase the concentration of the precursors incrementally. 2. Increase the reaction time to allow for complete precipitation. 3. Optimize the centrifugation speed and duration to ensure all nanoparticles are pelleted. Use appropriate membrane filters for washing.
Difficulty in dispersing the nanoparticles after synthesis 1. Incomplete capping of the nanoparticles. 2. Inappropriate solvent for redispersion.1. Increase the concentration of the capping agent or try a different capping agent that provides better stability. 2. Choose a solvent that is compatible with the surface chemistry of the capped nanoparticles (e.g., for PVP-capped nanoparticles, try ethanol (B145695) or water).

Experimental Protocols

Protocol 1: Co-Precipitation Synthesis of this compound Nanoparticles

This protocol describes a general method for the synthesis of this compound nanoparticles using a co-precipitation technique at room temperature.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Polyvinylpyrrolidone (PVP, as capping agent)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate in deionized water.

    • Prepare a 1% (w/v) solution of PVP in deionized water.

  • Synthesis:

    • In a 250 mL flask, add 50 mL of the 1% PVP solution.

    • While stirring vigorously, add 50 mL of the 0.1 M lead(II) nitrate solution to the PVP solution.

    • Continue to stir for 15 minutes to ensure proper mixing.

    • Using a burette or syringe pump, add 50 mL of the 0.1 M sodium thiosulfate solution dropwise to the lead nitrate-PVP mixture at a constant rate.

    • A white precipitate of this compound nanoparticles should form.

    • Allow the reaction to proceed for 1 hour under continuous stirring.

  • Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 8000 rpm for 20 minutes.

    • Discard the supernatant and redisperse the nanoparticle pellet in a mixture of deionized water and ethanol.

    • Repeat the centrifugation and washing steps two more times to remove unreacted precursors and excess capping agent.

  • Drying:

    • After the final wash, disperse the nanoparticle pellet in a minimal amount of ethanol.

    • Dry the nanoparticles in a vacuum oven at a low temperature (e.g., 40 °C) to avoid thermal decomposition.

Data Presentation

The size of the synthesized nanoparticles is highly dependent on the concentration of the capping agent. The following table provides an example of how the concentration of a capping agent like PVP can influence the final particle size.

Capping Agent (PVP) Concentration (% w/v)Average Nanoparticle Size (nm)Polydispersity Index (PDI)
0.1150 ± 250.45
0.580 ± 150.30
1.045 ± 100.21
2.030 ± 80.18

Note: The data presented in this table is illustrative and based on general trends observed in nanoparticle synthesis.[9][10][13] Actual results may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_prep 1. Preparation of Solutions cluster_synthesis 2. Synthesis cluster_purification 3. Purification cluster_final 4. Final Product Pb_sol Lead Nitrate Solution mix_pb_pvp Mix Lead Nitrate and PVP Pb_sol->mix_pb_pvp Na2S2O3_sol Sodium Thiosulfate Solution add_na2s2o3 Add Sodium Thiosulfate Dropwise Na2S2O3_sol->add_na2s2o3 PVP_sol PVP Solution PVP_sol->mix_pb_pvp mix_pb_pvp->add_na2s2o3 reaction Stir for 1 hour add_na2s2o3->reaction centrifuge1 Centrifuge reaction->centrifuge1 wash1 Wash with Water/Ethanol centrifuge1->wash1 centrifuge2 Repeat Centrifugation and Washing wash1->centrifuge2 dry Dry Nanoparticles centrifuge2->dry nanoparticles This compound Nanoparticles dry->nanoparticles

Caption: Experimental workflow for the synthesis of this compound nanoparticles.

troubleshooting_logic start Synthesis Issue? large_particles Large/Aggregated Particles? start->large_particles black_precipitate Black Precipitate? large_particles->black_precipitate No solution1 Reduce Precursor Concentration Add/Increase Capping Agent large_particles->solution1 Yes low_yield Low Yield? black_precipitate->low_yield No solution2 Lower Reaction Temperature Check pH black_precipitate->solution2 Yes solution3 Increase Precursor Concentration Increase Reaction Time low_yield->solution3 Yes end Optimized Synthesis low_yield->end No solution1->end solution2->end solution3->end

References

troubleshooting guide for common lead thiosulfate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common experiments involving lead(II) thiosulfate (B1220275). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may be encountered during the synthesis, handling, and analysis of lead(II) thiosulfate.

1. Why am I not getting any precipitate when mixing solutions of lead nitrate (B79036) and sodium thiosulfate?

  • Possible Cause 1: Incorrect Reagent Concentrations. The concentrations of your lead nitrate and sodium thiosulfate solutions may be too low to exceed the solubility product of lead(II) thiosulfate.

  • Troubleshooting:

    • Verify the molarity of your stock solutions.

    • Increase the concentration of one or both reactant solutions.

    • Ensure that the solutions are properly mixed.

  • Possible Cause 2: Formation of Soluble Complexes. In the presence of excess thiosulfate ions, the initially formed lead(II) thiosulfate precipitate can redissolve to form soluble lead thiosulfate complexes.[1][2][3]

  • Troubleshooting:

    • Avoid a large excess of sodium thiosulfate. Add the sodium thiosulfate solution slowly to the lead nitrate solution with constant stirring.

    • Try reversing the order of addition, adding the lead nitrate solution to the sodium thiosulfate solution.

2. The precipitate of lead(II) thiosulfate is not white; it has a yellowish or grayish tint. What could be the reason?

  • Possible Cause 1: Decomposition of the Product. Lead(II) thiosulfate is unstable and can decompose, especially when heated.[1] Boiling a solution containing this compound can cause it to turn gray or black due to the formation of lead sulfide (B99878) (PbS).[4][5][6]

  • Troubleshooting:

    • Conduct the precipitation at room temperature or below.

    • Avoid heating the solution after the precipitate has formed.

    • Wash the precipitate with cold deionized water.

    • Dry the product in a vacuum at a low temperature.[4]

  • Possible Cause 2: Contamination of Reactants. Impurities in the lead nitrate or sodium thiosulfate can lead to the formation of colored byproducts.

  • Troubleshooting:

    • Use high-purity reagents.

    • Ensure all glassware is thoroughly cleaned.

3. My lead(II) thiosulfate precipitate seems to be dissolving over time. Why is this happening?

  • Possible Cause: Complex Formation. As mentioned previously, an excess of thiosulfate ions in the solution can lead to the formation of soluble this compound complexes, causing the precipitate to dissolve.[1][2][3]

  • Troubleshooting:

    • Isolate the precipitate by filtration shortly after its formation.

    • Wash the precipitate with a solvent in which it is insoluble (e.g., cold water, ethanol) to remove excess reactants.

4. In the "disappearing cross" experiment to measure the reaction rate, my results are not consistent. What could be affecting the reproducibility?

  • Possible Cause 1: Temperature Fluctuations. The rate of reaction is highly sensitive to temperature.[7][8] Even small variations in the initial temperature of the reactant solutions can significantly affect the time it takes for the cross to disappear.

  • Troubleshooting:

    • Use a water bath to ensure both reactant solutions are at the desired temperature before mixing.

    • Record the temperature of the reaction mixture for each trial.

  • Possible Cause 2: Inconsistent Mixing. The rate of mixing of the reactants can affect the initial rate of precipitation.

  • Troubleshooting:

    • Standardize your mixing procedure. For example, swirl the flask a specific number of times immediately after adding the second reactant.

  • Possible Cause 3: Subjectivity in Endpoint Determination. The point at which the cross "disappears" can be subjective and vary between observers.

  • Troubleshooting:

    • Have the same person observe the endpoint for all trials.

    • Use a light sensor or spectrophotometer to obtain a more objective measurement of the change in turbidity.

Data Presentation

Table 1: Solubility of Lead(II) Thiosulfate

SolventSolubilityReference
Cold Water0.03 g / 100 cm³[1]
Water at 20 °C0.3 g / L[9]
Acid SolutionsSoluble[1][2]
Sodium Thiosulfate Solutions (in excess)Soluble (forms complexes)[1][2]

Experimental Protocols

Protocol 1: Synthesis of Lead(II) Thiosulfate

This protocol describes the synthesis of lead(II) thiosulfate via a precipitation reaction.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Prepare the Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount of Na₂S₂O₃·5H₂O in deionized water.

  • Precipitation:

    • In a beaker, place a measured volume of the 0.1 M lead(II) nitrate solution.

    • Slowly add the 0.1 M sodium thiosulfate solution dropwise to the lead(II) nitrate solution while stirring continuously. A white precipitate of lead(II) thiosulfate will form.[1][4]

    • Continue adding the sodium thiosulfate solution until no more precipitate is formed. Avoid adding a large excess of sodium thiosulfate to prevent the formation of soluble complexes.

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration using a Büchner funnel and filter paper.

    • Wash the precipitate with small portions of cold deionized water to remove any soluble impurities.

    • Wash the precipitate with a small amount of ethanol (B145695) to aid in drying.

  • Drying:

    • Carefully transfer the precipitate to a watch glass.

    • Dry the lead(II) thiosulfate in a desiccator under vacuum at room temperature. Avoid heating, as this can cause decomposition.[1]

Protocol 2: Kinetic Study of Lead(II) Thiosulfate Precipitation (Disappearing Cross Experiment)

This experiment investigates the effect of concentration on the rate of precipitation of lead(II) thiosulfate.

Materials:

  • 0.1 M Lead(II) nitrate solution

  • 0.1 M Sodium thiosulfate solution

  • Deionized water

  • Conical flask

  • Measuring cylinders

  • White paper with a black cross marked on it

  • Stopwatch

Procedure:

  • Preparation:

    • Draw a distinct black cross on a piece of white paper.

    • Place the conical flask on top of the cross.

  • Reaction Trial 1:

    • Using a measuring cylinder, add 20 mL of the 0.1 M sodium thiosulfate solution to the conical flask.

    • Using a separate measuring cylinder, measure 20 mL of the 0.1 M lead(II) nitrate solution.

    • Simultaneously pour the lead(II) nitrate solution into the conical flask and start the stopwatch.

    • Swirl the flask once to mix the reactants.

    • Look down through the solution from above at the cross.

    • Stop the stopwatch as soon as the cross is no longer visible.

    • Record the time.

  • Subsequent Trials (Varying Concentration):

    • Repeat the experiment using different concentrations of sodium thiosulfate. For example, use 15 mL of 0.1 M sodium thiosulfate and 5 mL of deionized water, then 10 mL of sodium thiosulfate and 10 mL of deionized water, etc., keeping the total volume constant. The concentration of lead(II) nitrate should remain the same for all trials.

    • Record the time for the cross to disappear for each concentration.

  • Data Analysis:

    • The rate of reaction can be considered inversely proportional to the time taken (Rate ∝ 1/time).

    • Plot a graph of the rate (1/time) against the concentration of sodium thiosulfate.

Visualizations

Troubleshooting_Precipitation cluster_NoPrecipitate cluster_LowYield cluster_Color Start Start: Mixing Pb(NO₃)₂ and Na₂S₂O₃ solutions CheckPrecipitate Is a white precipitate formed? Start->CheckPrecipitate Troubleshoot_NoPrecipitate Troubleshoot: No Precipitate CheckPrecipitate->Troubleshoot_NoPrecipitate No CheckYield Is the yield of the precipitate as expected? CheckPrecipitate->CheckYield Yes VerifyConcentrations VerifyConcentrations Troubleshoot_NoPrecipitate->VerifyConcentrations Check reactant concentrations CheckExcessThiosulfate CheckExcessThiosulfate Troubleshoot_NoPrecipitate->CheckExcessThiosulfate Check for excess thiosulfate (complex formation) Troubleshoot_LowYield Troubleshoot: Low Yield CheckYield->Troubleshoot_LowYield No CheckColor Is the precipitate pure white? CheckYield->CheckColor Yes CheckComplexFormation CheckComplexFormation Troubleshoot_LowYield->CheckComplexFormation Possible redissolving in excess thiosulfate ReviewStoichiometry ReviewStoichiometry Troubleshoot_LowYield->ReviewStoichiometry Verify stoichiometry of reactants Troubleshoot_Color Troubleshoot: Off-color Precipitate CheckColor->Troubleshoot_Color No End End: Successful Precipitation CheckColor->End Yes CheckDecomposition CheckDecomposition Troubleshoot_Color->CheckDecomposition Check for decomposition (heating, light) CheckPurity CheckPurity Troubleshoot_Color->CheckPurity Check purity of reactants

Caption: Troubleshooting workflow for lead(II) thiosulfate precipitation.

Lead_Thiosulfate_Equilibrium Pb_ion Pb²⁺(aq) (from Lead Nitrate) PbS2O3_precipitate PbS₂O₃(s) (White Precipitate) Pb_ion->PbS2O3_precipitate Precipitation S2O3_ion S₂O₃²⁻(aq) (from Sodium Thiosulfate) S2O3_ion->PbS2O3_precipitate Soluble_complex [Pb(S₂O₃)₂]²⁻(aq) (Soluble Complex) PbS2O3_precipitate->Soluble_complex Dissolution Excess_S2O3_ion Excess S₂O₃²⁻(aq) Excess_S2O3_ion->Soluble_complex

Caption: Equilibrium in the lead(II) thiosulfate system.

References

Technical Support Center: Optimizing Annealing Conditions for Lead Thiosulfate Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the annealing of lead thiosulfate-derived thin films. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the annealing of lead thiosulfate (B1220275) thin films, which are typically performed to convert the precursor film into lead sulfide (B99878) (PbS). The thermal decomposition of this compound (PbS₂O₃) is a critical step, primarily yielding lead sulfide (PbS) and lead sulfate (B86663) (PbSO₄) as solid byproducts[1].

Q1: After annealing, my film is not conductive or shows very high resistance. What could be the cause?

A1: This is a common issue and can be attributed to several factors related to the composition of the annealed film.

  • Incomplete Decomposition: The as-deposited this compound film is an insulator. If the annealing temperature is too low or the time is too short, the conversion to the more conductive PbS phase will be incomplete.

  • Excess Lead Sulfate (PbSO₄): The thermal decomposition of this compound inherently produces lead sulfate (PbSO₄) alongside lead sulfide (PbS)[1]. PbSO₄ is a wide bandgap insulator. An excessive amount of this phase will disrupt the connectivity of the conductive PbS grains, leading to high film resistance.

  • Oxidation: If the annealing is performed in an oxygen-rich atmosphere, it can lead to the formation of additional insulating oxide or sulfate phases on the surface and at the grain boundaries of the PbS crystallites.

Recommended Actions:

  • Increase Annealing Temperature/Time: Systematically increase the annealing temperature and/or duration. Monitor the film's properties at each step.

  • Optimize Annealing Atmosphere: Annealing in an inert atmosphere, such as nitrogen (N₂) or argon (Ar), can help minimize oxidation and the formation of unwanted insulating phases[2].

  • Characterize Film Composition: Use techniques like X-ray Diffraction (XRD) to identify the crystalline phases present in your film. The presence of strong PbSO₄ peaks alongside PbS peaks will confirm this issue. X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the surface chemistry and identify oxide or sulfate species[3][4].

Q2: The annealed film has poor adhesion and peels off the substrate. How can I improve this?

A2: Poor adhesion is often related to stress in the film, which can be induced during the annealing process.

  • Rapid Heating/Cooling Rates: Abrupt temperature changes can create significant thermal stress between the film and the substrate due to differences in their thermal expansion coefficients.

  • Large Volume Change: The conversion of this compound to PbS and PbSO₄ involves a change in crystal structure and density, which can lead to internal stress.

  • Substrate Surface Cleanliness: Any contaminants on the substrate surface can act as a weak point for adhesion.

Recommended Actions:

  • Control Heating and Cooling Ramps: Use a programmable furnace to control the heating and cooling rates. A slower ramp rate (e.g., 5-10 °C/minute) can significantly reduce thermal stress.

  • Two-Step Annealing: Consider a two-step annealing process. A lower temperature pre-anneal can help to slowly decompose the precursor and form a stable initial layer, followed by a higher temperature anneal to improve crystallinity[5].

  • Ensure Substrate Cleanliness: Implement a rigorous substrate cleaning protocol before film deposition.

Q3: The film's optical properties (e.g., band gap) are not as expected for pure PbS. Why?

A3: The optical properties of the film are highly sensitive to its composition and microstructure.

  • Presence of Multiple Phases: The final film is a composite of PbS and PbSO₄[1]. The presence of the wide-bandgap PbSO₄ will influence the overall optical absorption of the film.

  • Quantum Confinement: If the PbS crystallites are very small (in the nanometer range), quantum confinement effects can lead to a blueshift (increase) in the optical band gap compared to bulk PbS[6].

  • Residual Impurities: Incomplete decomposition or reaction with the atmosphere can leave residual oxygen or sulfur species, which can create defect states within the bandgap.

Recommended Actions:

  • Correlate with Structural Analysis: Use XRD to determine the crystallite size from the peak broadening (using the Scherrer equation). This will help you assess the likelihood of quantum confinement effects.

  • Spectroscopic Analysis: Use Raman spectroscopy to probe the vibrational modes of the different phases present[7][8][9][10][11]. This can provide complementary information to XRD.

  • Optimize for Phase Purity: Adjust annealing conditions to favor the formation of PbS. While the formation of PbSO₄ is intrinsic to the decomposition of PbS₂O₃, the ratio and distribution of these phases can potentially be influenced by the annealing parameters.

Q4: My films are hazy or have a rough surface morphology after annealing. What is the cause?

A4: Surface morphology is strongly influenced by the nucleation and growth of the crystalline phases during annealing.

  • High Annealing Temperature: Excessively high temperatures can lead to significant grain growth and surface roughening. In extreme cases, it can even lead to sublimation of the film material[12].

  • Atmosphere Effects: The annealing atmosphere can influence the surface energy and growth kinetics of the crystallites.

  • Inhomogeneous Precursor Film: If the initial this compound film is not uniform, these inhomogeneities will be amplified during the annealing process.

Recommended Actions:

  • Systematic Temperature Study: Anneal a series of samples at different temperatures and analyze their surface morphology using Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM).

  • Optimize Deposition: Ensure that the as-deposited this compound films are smooth and uniform.

  • Consider a Capping Layer: In some cases, a temporary capping layer can be used during annealing to maintain a smooth surface, although this adds complexity to the process.

Frequently Asked Questions (FAQs)

Q: What is the primary chemical reaction during the annealing of this compound thin films?

A: The thermal decomposition of this compound (PbS₂O₃) results in an equimolar mixture of lead sulfide (PbS) and lead sulfate (PbSO₄). The reaction is believed to be initiated by the breaking of the sulfur-sulfur bond within the thiosulfate ion[1].

Q: What is a typical temperature range for annealing this compound films to form PbS?

A: While specific data for this compound is limited, based on related lead chalcogenide systems prepared from chemical baths, a starting point for optimization would be in the range of 200°C to 350°C. For instance, chemically deposited SnS films are optimally annealed around 200°C[12], while PbSe has been annealed at 300°C (573 K)[1]. Higher temperatures, approaching 600°C, can lead to sublimation of PbS[12].

Q: How does the annealing time affect the film properties?

A: Generally, increasing the annealing time at a given temperature will lead to larger crystallite sizes and improved crystallinity. However, prolonged annealing, especially at higher temperatures, can also lead to increased surface roughness and potential loss of material due to sublimation.

Q: What is the recommended annealing atmosphere?

A: To minimize oxidation and the formation of unwanted side products, an inert atmosphere such as nitrogen (N₂) or argon (Ar) is often preferred. Annealing in air or oxygen can be used to intentionally introduce oxide phases for specific applications, such as photodetector sensitization, but this needs to be carefully controlled[12].

Q: What characterization techniques are essential for optimizing the annealing process?

A: A combination of techniques is recommended:

  • X-ray Diffraction (XRD): To identify the crystalline phases (PbS, PbSO₄, etc.) and determine crystallite size and strain.

  • Scanning Electron Microscopy (SEM): To observe the surface morphology, grain size, and film thickness.

  • UV-Vis-NIR Spectroscopy: To determine the optical properties, such as the band gap.

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and chemical states (e.g., identifying sulfates and oxides)[3][4][13][14][15].

  • Raman Spectroscopy: To identify different phases and assess crystallinity[7][8][9][10][11].

Data Presentation

Table 1: Effect of Annealing Parameters on Film Properties (Qualitative Summary)

ParameterEffect of IncreasePotential Negative Effects of Excess
Temperature Increased crystallinity, larger grain size, more complete decomposition.Increased surface roughness, potential for film sublimation, possible phase segregation.
Time Increased crystallinity, larger grain size.Can lead to excessive grain growth and roughness, potential for material loss over time.
Oxygen in Atmosphere Formation of oxide/sulfate phases, can passivate surface defects.Increased insulating phases, leading to higher film resistance.

Experimental Protocols

Protocol 1: General Procedure for Annealing this compound Thin Films

  • Sample Preparation: Deposit this compound thin films on the desired substrate using a chemical bath deposition (CBD) method. Ensure the films are rinsed with deionized water and dried in a stream of nitrogen before annealing.

  • Furnace Setup: Place the samples in the center of a tube furnace.

  • Atmosphere Control: Purge the furnace tube with the desired gas (e.g., high-purity nitrogen) for at least 30 minutes to remove residual oxygen and moisture. Maintain a constant gas flow during the annealing process.

  • Heating Ramp: Program the furnace to ramp up to the desired annealing temperature at a controlled rate (e.g., 10 °C/minute).

  • Annealing Dwell: Hold the samples at the target temperature for the specified duration (e.g., 30-120 minutes).

  • Cooling Ramp: Program the furnace to cool down to room temperature at a controlled rate (e.g., 10 °C/minute).

  • Sample Retrieval: Once the furnace has cooled to below 50 °C, the samples can be safely removed.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Optimizing Annealing Conditions cluster_prep Film Preparation cluster_anneal Annealing Process cluster_params Variable Parameters cluster_char Characterization prep Substrate Cleaning cbd Chemical Bath Deposition of this compound prep->cbd anneal Furnace Annealing cbd->anneal xrd XRD anneal->xrd sem SEM anneal->sem uvvis UV-Vis anneal->uvvis xps XPS anneal->xps temp Temperature temp->anneal time Time time->anneal atm Atmosphere atm->anneal

Caption: Workflow for optimizing annealing of this compound films.

Decomposition_Pathway Thermal Decomposition of this compound cluster_reactants Precursor Film cluster_process Process cluster_products Annealed Film (Solid Products) pbs2o3 This compound (PbS₂O₃) heat Heat (Δ) pbs2o3->heat pbs Lead Sulfide (PbS) (Desired Semiconductor) heat->pbs pbso4 Lead Sulfate (PbSO₄) (Insulating Byproduct) heat->pbso4

Caption: Decomposition of this compound into lead sulfide and lead sulfate.

References

Technical Support Center: Lead Thiosulfate Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lead Thiosulfate (B1220275) Production. This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up the synthesis of lead thiosulfate for research purposes. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a research setting?

A1: The most prevalent and straightforward method for preparing this compound is through a precipitation reaction by mixing aqueous solutions of a soluble lead(II) salt, typically lead(II) nitrate (B79036), with a soluble thiosulfate salt, such as sodium thiosulfate or calcium thiosulfate.[1][2] This reaction yields a white precipitate of this compound, which is poorly soluble in water.[3]

Q2: What are the primary challenges when scaling up this compound production from benchtop to a larger scale?

A2: Scaling up the production of this compound presents several challenges common to precipitation processes. These include:

  • Controlling Particle Size and Morphology: Maintaining a consistent particle size distribution is crucial for many applications. Stirring rate, temperature, and reactant concentration all significantly influence particle size.[4][5][6]

  • Heat Transfer: The precipitation reaction can be exothermic. As the scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and potentially leading to temperature gradients that affect particle formation and product stability.

  • Mixing and Homogeneity: Achieving rapid and uniform mixing of reactants becomes more difficult in larger vessels, which can lead to localized areas of high supersaturation and the formation of undesirable byproducts or a wide particle size distribution.

  • Product Purity: Ensuring batch-to-batch consistency in purity is critical. Impurities can arise from the starting materials or from side reactions, such as the formation of lead sulfide (B99878).

  • Filtration and Washing: The filtration and washing of larger quantities of precipitate can be time-consuming and may not be as efficient, leading to trapped impurities in the final product.

  • Drying: Efficiently drying large quantities of the precipitate without causing decomposition or agglomeration requires careful control of temperature and atmosphere.[1]

Q3: What are the key safety precautions to consider when working with this compound?

A3: this compound is a lead-containing compound and should be handled with care due to the toxicity of lead.[3] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.

  • Waste Disposal: Dispose of all lead-containing waste according to institutional and local regulations for hazardous waste.

  • Handling: Avoid generating dust. If handling a powder, use appropriate respiratory protection.

  • First Aid: In case of contact with eyes or skin, flush with copious amounts of water. If ingested, seek immediate medical attention.[2][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Precipitate is gray or black instead of white. Formation of lead sulfide (PbS) due to the decomposition of the thiosulfate ion, which can be promoted by acidic conditions or high temperatures.- Ensure the reaction is carried out in a neutral or slightly alkaline pH. - Maintain a low reaction temperature (e.g., room temperature). - Use fresh, high-purity sodium thiosulfate solution.
Low yield of this compound. - Incomplete precipitation due to incorrect stoichiometry or insufficient reaction time. - Loss of product during washing due to slight solubility.- Ensure accurate molar ratios of reactants. - Allow sufficient time for the precipitation to complete. - Wash the precipitate with cold deionized water to minimize solubility losses.
Product is difficult to filter (colloidal suspension). Formation of very fine particles due to rapid precipitation at high concentrations.- Use more dilute reactant solutions. - Control the rate of addition of one reactant to the other. - Increase the reaction temperature slightly to promote particle growth (Ostwald ripening), but be cautious of decomposition.
Product purity is low after drying. - Inefficient washing, leaving soluble impurities. - Co-precipitation of other ions from the starting materials.- Wash the precipitate multiple times with small volumes of cold deionized water. - Use high-purity starting materials (lead nitrate and sodium thiosulfate). - Consider redissolving the precipitate in a suitable complexing agent and re-precipitating to improve purity.
Product darkens upon storage. Decomposition of this compound, potentially accelerated by light, heat, or humidity.- Store the dried this compound in a cool, dark, and dry place.[7] - Use an opaque, tightly sealed container.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes the synthesis of this compound via a precipitation reaction at a typical laboratory scale.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

Equipment:

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette or dropping funnel

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven or desiccator

Procedure:

  • Prepare Reactant Solutions:

    • Solution A: Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

    • Solution B: Prepare a 0.1 M solution of sodium thiosulfate pentahydrate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • Place a beaker containing a specific volume of Solution A on a magnetic stirrer and begin stirring at a moderate, constant rate.

    • Slowly add Solution B from a burette or dropping funnel to the stirred Solution A at a controlled rate (e.g., 1-2 mL/minute). A white precipitate of this compound will form immediately.

    • Continue stirring for an additional 30 minutes after the addition is complete to ensure the reaction goes to completion and to allow for particle aging.

  • Filtration and Washing:

    • Set up a Buchner funnel with filter paper and connect it to a vacuum flask.

    • Pour the this compound slurry into the funnel and apply a vacuum to separate the precipitate from the supernatant.

    • Wash the precipitate on the filter with several small portions of cold deionized water to remove any soluble impurities.

  • Drying:

    • Carefully transfer the filtered precipitate to a watch glass or drying dish.

    • Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator at room temperature to a constant weight.[1]

Characterization of this compound

a) X-Ray Diffraction (XRD): XRD is used to confirm the crystalline phase of the synthesized product and to identify any crystalline impurities. The diffraction pattern of the synthesized this compound should be compared with standard reference patterns for this compound.

b) Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of the this compound precipitate. This can provide valuable information on how reaction conditions affect the physical properties of the product. SEM can be coupled with Energy Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition of the sample.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula PbS₂O₃[3]
Molecular Weight 319.32 g/mol [7]
Appearance White crystalline solid[3]
Density 5.18 g/cm³[7]
Solubility in Water 0.02 g/100 mL at 25 °C
Decomposition Temperature Decomposes upon melting[7]

Table 2: Influence of Reaction Parameters on Particle Size (General Trends for Precipitation Reactions)

ParameterEffect of IncreaseRationale
Reactant Concentration Decreased particle sizeHigher supersaturation leads to a higher nucleation rate.
Temperature Increased particle sizePromotes crystal growth (Ostwald ripening) and decreases supersaturation.
Stirring Rate Decreased particle sizeImproves mixing and mass transfer, leading to more uniform supersaturation and a higher nucleation rate.[4][5]
Rate of Reagent Addition Increased particle sizeSlower addition maintains a lower level of supersaturation, favoring crystal growth over nucleation.

Visualizations

Synthesis_Workflow cluster_prep 1. Precursor Preparation cluster_reaction 2. Precipitation Reaction cluster_processing 3. Product Isolation & Purification cluster_final 4. Final Product prep_pb Dissolve Lead (II) Nitrate in Deionized Water reaction Controlled Addition of Sodium Thiosulfate Solution to Lead Nitrate Solution with Constant Stirring prep_pb->reaction prep_s2o3 Dissolve Sodium Thiosulfate in Deionized Water prep_s2o3->reaction filtration Vacuum Filtration reaction->filtration washing Wash with Cold Deionized Water filtration->washing drying Drying (Vacuum Oven or Desiccator) washing->drying final_product Pure this compound Powder drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Precipitate Color Not White check_color Is the precipitate gray or black? start->check_color pbs_formation Likely Lead Sulfide (PbS) Formation check_color->pbs_formation Yes other_impurity Other Impurity or Decomposition Product check_color->other_impurity No check_ph Check pH of Reaction Mixture pbs_formation->check_ph acidic_ph Acidic pH promotes S₂O₃²⁻ decomposition check_ph->acidic_ph < 7 neutral_ph Check Reaction Temperature check_ph->neutral_ph >= 7 high_temp High temperature can accelerate decomposition neutral_ph->high_temp High other_cause Consider purity of starting materials neutral_ph->other_cause Normal

Caption: Troubleshooting logic for off-color this compound precipitate.

References

effective methods for dissolving lead thiosulfate for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Lead Thiosulfate (B1220275) Dissolution

This guide provides researchers, scientists, and drug development professionals with effective methods and troubleshooting advice for dissolving lead thiosulfate (PbS₂O₃) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white crystalline solid that is poorly soluble in water.[1][2][3][4] Its solubility in cold water is approximately 0.03 g/100 mL.[1][3] However, it is soluble in acidic solutions and, most notably, in solutions containing excess sodium thiosulfate.[1][4][5]

Q2: Why is my this compound not dissolving in pure water?

A2: The low solubility of this compound in water is due to its high lattice energy. Its solubility product constant (Ksp) is 4.0 x 10⁻⁷, indicating that only a very small amount will dissociate and dissolve in water under normal conditions.[6] For most experimental concentrations, pure water is not an effective solvent.

Q3: Are there any safety concerns when dissolving this compound?

A3: Yes. This compound is a lead compound and is toxic.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be performed in a well-ventilated area or a fume hood. Dissolving it in strong acids can release toxic sulfur dioxide (SO₂) gas.[2] Dispose of all lead-containing waste according to institutional and local environmental regulations.

Q4: Can I heat the solution to increase the dissolution rate?

A4: While gentle heating can increase the rate of dissolution in appropriate solvents (like sodium thiosulfate solution), strong or prolonged heating should be avoided. This compound can decompose upon heating.[3] Boiling during synthesis has been observed to change the precipitate color from white to gray, suggesting decomposition.[7][8]

Troubleshooting Guide

Issue 1: this compound fails to dissolve or dissolves incompletely.

  • Cause: Use of an inappropriate solvent (e.g., water).

  • Solution: Employ a complexation or acidic dissolution method. The most common and effective method is to dissolve this compound in an aqueous solution of sodium thiosulfate. The excess thiosulfate ions form a stable, soluble complex with lead ions, such as [Pb(S₂O₃)₄]⁶⁻.[9] Alternatively, dissolving in dilute acid can be effective, but be aware of potential decomposition.[1][2]

Issue 2: A precipitate forms after initial dissolution.

  • Cause: The solution equilibrium has shifted, causing the this compound to crash out. This can be due to dilution (which reduces the concentration of the complexing agent), a significant change in pH, or the addition of other reagents that disrupt the soluble complex.

  • Solution:

    • If the solution was diluted, try to increase the concentration of the complexing agent (sodium thiosulfate).

    • Check and adjust the pH of the solution. This compound is more soluble in acidic conditions but may precipitate in neutral or basic solutions if a complexing agent is not present.

    • Ensure that any added reagents are compatible with the lead-thiosulfate complex in the solution.

Issue 3: The solution changes color or a gas is evolved during dissolution.

  • Cause: This indicates a chemical reaction and decomposition of the compound. Using strong acids will cause this compound to react and release sulfur dioxide (SO₂) gas.[2]

  • Solution: If decomposition is undesirable, avoid using strong acids. Use the complexation method with sodium thiosulfate, which is generally more stable. If an acidic environment is required, use dilute, non-oxidizing acids and perform the procedure in a fume hood.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityEfficacyNotes
Water0.03 g / 100 cm³ (cold)[1][3]Very LowNot recommended for preparing solutions of significant concentration.
Sodium Thiosulfate SolutionSoluble[1][4][5]HighForms a stable, soluble lead-thiosulfate complex.[9] This is the recommended method.
Acidic SolutionsSoluble[1][4][5]Moderate to HighEffective, but can cause decomposition and release of SO₂ gas.[2]

Experimental Protocols

Protocol 1: Dissolution by Complexation with Sodium Thiosulfate

This method is recommended for preparing stable aqueous solutions of this compound.

  • Prepare the Solvent: Create a 0.5 M solution of sodium thiosulfate (Na₂S₂O₃) in deionized water. The concentration can be adjusted depending on the desired final concentration of this compound.

  • Measure Reagents: Weigh the desired amount of solid this compound (PbS₂O₃).

  • Dissolution: Slowly add the powdered this compound to the sodium thiosulfate solution while stirring continuously with a magnetic stir bar.

  • Observation: The white solid should dissolve completely, forming a clear, colorless solution. If some solid remains, a small, incremental addition of more concentrated sodium thiosulfate solution may be required.

  • Final Preparation: Once dissolved, the solution can be diluted as needed for the experiment, but be cautious of over-diluting, which could cause precipitation.

Protocol 2: Dissolution in Acidic Solution

This method should be performed in a fume hood due to the potential release of SO₂.

  • Prepare the Solvent: Prepare a dilute (e.g., 0.1 M) solution of a non-oxidizing acid like nitric acid (HNO₃) or acetic acid (CH₃COOH).

  • Measure Reagents: Weigh the desired amount of solid this compound.

  • Dissolution: In a fume hood, slowly add the this compound powder to the acidic solution while stirring.

  • Observation: The solid will dissolve. Be alert for the evolution of gas (SO₂), which indicates some level of decomposition.[2] This solution may not be stable over long periods.

Visualizations

Dissolution_Workflow start Start: Solid PbS₂O₃ Sample choose_solvent Choose Dissolution Method start->choose_solvent water Water choose_solvent->water Poor Choice acid Dilute Acid (in Fume Hood) choose_solvent->acid Potential Decomposition complex Sodium Thiosulfate Solution (Recommended) choose_solvent->complex Best Practice troubleshoot_water Troubleshooting: Incomplete Dissolution water->troubleshoot_water troubleshoot_acid Observe for Gas/ Decomposition acid->troubleshoot_acid dissolved_complex Clear, Stable Solution [Pb(S₂O₃)n]²⁻²ⁿ complex->dissolved_complex troubleshoot_water->choose_solvent Re-evaluate dissolved_acid Clear Solution (May be unstable) troubleshoot_acid->dissolved_acid Dissolved end_success End: Solution Ready for Use dissolved_complex->end_success dissolved_acid->end_success

Caption: Workflow for selecting a method to dissolve this compound.

Complexation_Chemistry solid PbS₂O₃ (s) (Insoluble Solid) ions Pb²⁺ (aq) + S₂O₃²⁻ (aq) (Dissociated Ions) solid->ions Ksp complex_agent + (n-1) S₂O₃²⁻ (aq) (Excess Thiosulfate) ions->complex_agent soluble_complex [Pb(S₂O₃)n]²⁻²ⁿ (aq) (Soluble Complex) complex_agent->soluble_complex Kf

Caption: Equilibrium of this compound dissolution via complexation.

References

Technical Support Center: Stabilization of Aqueous Lead Thiosulfate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of lead thiosulfate (B1220275). The information provided is intended to help users manage common stability issues encountered during experimental work.

Troubleshooting Guide

Users often face challenges with the precipitation of lead compounds or the decomposition of the thiosulfate ion. This guide addresses specific problems and provides systematic solutions.

Problem 1: A white precipitate forms in the lead thiosulfate solution upon preparation or standing.

  • Possible Cause 1: Low solubility of this compound. This compound has very low solubility in water (approximately 0.03 g/100 mL)[1].

  • Solution 1.1: Use of a Complexing Agent. Introduce a chelating agent to form a soluble complex with lead(II) ions. Ethylenediaminetetraacetic acid (EDTA) is highly effective due to the high stability of the Pb(II)-EDTA complex[2][3][4].

    • Recommendation: Add a stoichiometric amount or a slight excess of a soluble salt of EDTA (e.g., disodium (B8443419) EDTA) to the solution.

  • Solution 1.2: Excess Thiosulfate. An excess of thiosulfate ions can form soluble lead-thiosulfate complexes, such as [Pb(S₂O₃)₂]²⁻ and [Pb(S₂O₃)₃]⁴⁻, thereby increasing the overall solubility of lead in the solution[5].

    • Recommendation: Prepare the solution using an excess of a soluble thiosulfate salt (e.g., sodium thiosulfate) relative to the lead salt.

  • Possible Cause 2: Unfavorable pH. The stability of both the lead complex and the thiosulfate ion are pH-dependent.

  • Solution 2.1: pH Adjustment. Maintain a neutral to slightly alkaline pH. Thiosulfate is unstable and decomposes in acidic conditions[5]. A pH range of 7.0 to 9.5 is generally recommended to ensure the stability of the thiosulfate ion.

    • Recommendation: Use a suitable buffer system or adjust the pH with a dilute solution of a non-interfering base, such as sodium hydroxide.

Problem 2: The solution develops a dark precipitate (grey to black) over time, especially when heated.

  • Possible Cause: Decomposition of this compound to lead sulfide (B99878) (PbS). Over time or with heating, this compound can decompose, forming the highly insoluble and darkly colored lead sulfide[5].

  • Solution 1: Use of a Strong Chelating Agent. A strong complexing agent like EDTA can prevent this decomposition by sequestering the lead(II) ions and making them unavailable for the precipitation reaction with sulfide ions that may form from thiosulfate degradation[2][3][4].

  • Solution 2: Temperature Control. Avoid heating the this compound solution if possible, as elevated temperatures can accelerate the decomposition reaction.

  • Solution 3: Control of pH. Maintaining a stable, slightly alkaline pH can help to suppress the decomposition of the thiosulfate ion, which is a source of sulfide.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound solution cloudy?

A1: Cloudiness is typically due to the precipitation of this compound itself, which has low aqueous solubility[1]. To resolve this, you can add a complexing agent like EDTA or increase the concentration of thiosulfate to form soluble lead-thiosulfate complexes[2][3][4][5].

Q2: What is the ideal pH for a stable aqueous this compound solution?

A2: A neutral to slightly alkaline pH, typically between 7.0 and 9.5, is recommended. Acidic conditions (pH < 7) will cause the thiosulfate ion to decompose into sulfur and sulfur dioxide, while a very high pH may lead to the precipitation of lead hydroxide.

Q3: Can I use other complexing agents besides EDTA?

A3: Yes, other chelating agents that form stable, soluble complexes with lead(II) ions can potentially be used. These may include agents like citric acid or ammonium (B1175870) acetate. However, EDTA is widely documented for its high affinity and formation of a very stable complex with lead[2][3][4]. The effectiveness of any alternative should be verified for your specific application.

Q4: How does the concentration of the stabilizer affect the solution's stability?

A4: The concentration of the stabilizer, such as EDTA or excess thiosulfate, should ideally be at least in a 1:1 molar ratio with the lead(II) ions to ensure complete complexation. In practice, a slight excess of the complexing agent is often used to ensure all lead ions are sequestered and to account for any competing reactions.

Q5: My solution turned black. What happened and can it be reversed?

A5: A black precipitate is most likely lead sulfide (PbS), which forms from the decomposition of this compound[5]. This process is generally irreversible. To prevent this, it is crucial to use a strong complexing agent like EDTA from the outset and to maintain proper pH and temperature control.

Data Presentation

The stability of lead(II) complexes with various ligands is crucial for preventing precipitation. The table below summarizes the formation constants (Kf) for relevant complexes. A higher log Kf value indicates a more stable complex.

Complex IonLigandStepwise Formation Constant (log K)Overall Formation Constant (log β)Reference
[Pb(S₂O₃)]Thiosulfatelog K₁ = 2.8log β₁ = 2.8[6]
[Pb(S₂O₃)₂]²⁻Thiosulfatelog K₂ = 1.8log β₂ = 4.6[6]
[Pb(S₂O₃)₃]⁴⁻Thiosulfatelog K₃ = 1.6log β₃ = 6.2[6]
[Pb(EDTA)]²⁻EDTA-log β₁ = 18.04[3][4]

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Solution using EDTA

  • Objective: To prepare a clear, stable aqueous solution of this compound.

  • Materials:

    • A soluble lead(II) salt (e.g., lead nitrate, Pb(NO₃)₂)

    • A soluble thiosulfate salt (e.g., sodium thiosulfate, Na₂S₂O₃·5H₂O)

    • Disodium EDTA (Na₂H₂EDTA·2H₂O)

    • Deionized water

    • pH meter and adjustment solutions (e.g., 0.1 M NaOH)

  • Procedure:

    • Calculate the required molar quantities of the lead salt, thiosulfate salt, and disodium EDTA. A 1:1:1 molar ratio of Pb²⁺:S₂O₃²⁻:EDTA is a good starting point.

    • In a beaker, dissolve the calculated amount of disodium EDTA in a portion of the deionized water.

    • In a separate beaker, dissolve the lead salt in another portion of deionized water.

    • Slowly add the lead salt solution to the EDTA solution while stirring continuously. This will form the soluble Pb(II)-EDTA complex.

    • In a third beaker, dissolve the thiosulfate salt in the remaining deionized water.

    • Add the thiosulfate solution to the Pb(II)-EDTA complex solution and stir until fully mixed.

    • Measure the pH of the final solution and, if necessary, adjust to between 7.0 and 8.0 using the dilute NaOH solution.

    • The resulting solution should be clear and stable against precipitation.

Visualizations

Lead_Thiosulfate_Degradation cluster_conditions Instability Conditions PbS2O3_aq PbS₂O₃ (aq) Aqueous this compound PbS2O3_s PbS₂O₃ (s) Precipitate PbS2O3_aq->PbS2O3_s Low Solubility PbS_s PbS (s) Black Precipitate PbS2O3_aq->PbS_s Decomposition SO2 SO₂ + S Decomposition Products PbS2O3_aq->SO2 Decomposition Low Solvent Volume Low Solvent Volume Heat or Time Heat or Time Acidic pH Acidic pH

Caption: Degradation pathways of aqueous this compound.

Stabilization_Workflow start Start: Insoluble PbS₂O₃ in Water add_stabilizer Add Stabilizer start->add_stabilizer edta_path Option 1: Add EDTA add_stabilizer->edta_path Chelating Agent excess_s2o3_path Option 2: Add Excess S₂O₃²⁻ add_stabilizer->excess_s2o3_path Ligand Excess form_pb_edta Formation of Soluble [Pb(EDTA)]²⁻ Complex edta_path->form_pb_edta form_pb_s2o3_complex Formation of Soluble [Pb(S₂O₃)ₙ]²⁻²ⁿ Complex excess_s2o3_path->form_pb_s2o3_complex check_ph Adjust pH to 7.0 - 9.5 form_pb_edta->check_ph form_pb_s2o3_complex->check_ph stable_solution Result: Clear, Stable Solution check_ph->stable_solution

Caption: Experimental workflow for stabilizing this compound solutions.

EDTA_Stabilization_Mechanism cluster_equilibrium Initial State (Unstable) cluster_stabilization Stabilized State PbS2O3_s PbS₂O₃ (s) Insoluble Pb_ion Pb²⁺ (aq) PbS2O3_s->Pb_ion Equilibrium S2O3_ion S₂O₃²⁻ (aq) PbS2O3_s->S2O3_ion Equilibrium Pb_EDTA [Pb(EDTA)]²⁻ (aq) Soluble & Stable Complex Pb_ion->Pb_EDTA Complexation (High Kf) EDTA EDTA⁴⁻ (aq) (Stabilizer) EDTA->Pb_EDTA

Caption: Mechanism of this compound stabilization by EDTA.

References

Technical Support Center: High-Purity Lead Thiosulfate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis protocol for high-purity lead thiosulfate (B1220275).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of lead thiosulfate.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate - Incomplete reaction due to insufficient reaction time or non-stoichiometric addition of reactants. - Loss of product during washing steps due to slight solubility.- Ensure reactants are added in the correct stoichiometric ratio. - Allow for a sufficient reaction time with gentle stirring. - Use ice-cold deionized water for washing the precipitate to minimize solubility losses.
Precipitate is Gray or Darkened, Not White - Decomposition of this compound into lead sulfide (B99878) (PbS). This can be caused by boiling the solution or prolonged heating.[1][2] - Presence of impurities in the starting materials.- Maintain a low reaction temperature; avoid boiling the solution.[1][2] - Use high-purity, analytical grade lead nitrate (B79036) and sodium thiosulfate. - Ensure the reaction vessel is clean and free of contaminants.
Product is Contaminated with Starting Materials - Improper stoichiometry, with an excess of either lead nitrate or sodium thiosulfate. - Inadequate washing of the final product.- Carefully calculate and measure the molar equivalents of the reactants. - Wash the precipitate thoroughly with deionized water until the washings show no presence of lead (II) ions or thiosulfate ions.
Final Product Shows Poor Crystalline Structure - Rapid precipitation leading to the formation of amorphous or very fine particles.- Add the precipitating agent (e.g., sodium thiosulfate solution) slowly to the lead nitrate solution with constant, gentle stirring. - Consider aging the precipitate in the mother liquor at a controlled, cool temperature for a period to allow for crystal growth.
Inconsistent Purity Between Batches - Variation in reaction conditions such as temperature, concentration of reactants, and rate of addition.- Standardize all reaction parameters and document them carefully for each synthesis. - Utilize a controlled temperature water bath for the reaction. - Employ a burette or syringe pump for the controlled addition of the thiosulfate solution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of a soluble lead salt, typically lead(II) nitrate, with a solution of a soluble thiosulfate, such as sodium thiosulfate or calcium thiosulfate.[1][2][3] This results in the precipitation of this compound, which is sparingly soluble in water.[4][5]

Q2: What are the primary decomposition products of this compound?

A2: this compound is sensitive to heat and light. Thermal decomposition typically yields an equimolar mixture of lead sulfide (PbS) and lead sulfate (B86663) (PbSO4).[6][7] Photolytic decomposition in aqueous solutions can also lead to the formation of lead sulfide.[8]

Q3: How can the purity of the synthesized this compound be determined?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Iodometric Titration: This classic method can be used to determine the thiosulfate content.[9][10]

  • Atomic Absorption (AA) Spectroscopy or Inductively Coupled Plasma (ICP) Spectroscopy: These techniques can be used to accurately quantify the lead content.[11]

  • X-Ray Diffraction (XRD): XRD can confirm the crystalline phase of the this compound and identify any crystalline impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the thiosulfate anion and to check for the presence of impurities like sulfates or carbonates.

Q4: What is the expected appearance of high-purity this compound?

A4: High-purity this compound should be a white crystalline solid.[3][4] Any discoloration, particularly a grayish tint, may indicate the presence of decomposition products like lead sulfide.[1][2]

Q5: What are the key safety precautions when working with this compound?

A5: this compound is a lead compound and should be handled with care. Lead is a toxic heavy metal.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhaling any dust. Dispose of all waste containing lead in accordance with institutional and local regulations.

Experimental Protocols

Synthesis of High-Purity this compound

This protocol is designed to yield high-purity, crystalline this compound.

Materials:

  • Lead(II) Nitrate (Pb(NO₃)₂) - Analytical Grade

  • Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O) - Analytical Grade

  • Deionized Water

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate by dissolving the appropriate amount in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate by dissolving the appropriate amount in deionized water.

  • Precipitation:

    • In a clean beaker, place a specific volume of the 0.1 M lead(II) nitrate solution.

    • Slowly add the 0.1 M sodium thiosulfate solution dropwise to the lead(II) nitrate solution while stirring gently with a magnetic stirrer. A white precipitate of this compound will form.

    • Continue adding the sodium thiosulfate solution until a stoichiometric amount has been added.

  • Digestion and Cooling:

    • Once the addition is complete, continue stirring the mixture at room temperature for 30 minutes to allow the precipitate to age.

    • Cool the mixture in an ice bath for another 30 minutes to ensure maximum precipitation.

  • Isolation and Washing:

    • Separate the precipitate from the supernatant by vacuum filtration using a Büchner funnel.

    • Wash the precipitate with several portions of ice-cold deionized water to remove any soluble impurities.

    • Continue washing until a sample of the filtrate shows no precipitate when tested with a solution of sodium sulfide (to check for lead ions) or a solution of silver nitrate (to check for thiosulfate ions).

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass.

    • Dry the product in a vacuum desiccator at room temperature to a constant weight.[1][2] Avoid heating, as this can cause decomposition.[4][6]

Purity Analysis via Iodometric Titration

This protocol determines the thiosulfate content in the synthesized product.

Materials:

  • Synthesized this compound

  • Standardized 0.1 N Iodine Solution

  • Starch Indicator Solution

  • Potassium Iodide (KI)

  • Deionized Water

  • Acetic Acid

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the dried this compound.

    • Dissolve the sample in a solution of potassium iodide and a small amount of acetic acid to facilitate the dissolution of this compound and to provide the necessary acidic medium for the titration.

  • Titration:

    • Add a few drops of starch indicator to the sample solution.

    • Titrate the solution with the standardized 0.1 N iodine solution. The endpoint is reached when the solution turns a persistent blue-black color.[9]

  • Calculation:

    • Record the volume of iodine solution used.

    • Calculate the percentage of thiosulfate in the sample based on the stoichiometry of the reaction between thiosulfate and iodine.

Visualizations

Synthesis_Workflow prep_reagents Prepare 0.1M Pb(NO₃)₂ and 0.1M Na₂S₂O₃ Solutions precipitation Slowly Add Na₂S₂O₃ to Pb(NO₃)₂ with Stirring prep_reagents->precipitation digestion Age Precipitate (30 min, RT) precipitation->digestion cooling Cool in Ice Bath (30 min) digestion->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Deionized Water filtration->washing drying Dry in Vacuum Desiccator washing->drying product High-Purity PbS₂O₃ drying->product

Caption: Workflow for the synthesis of high-purity this compound.

Troubleshooting_Flowchart start Precipitate is Gray/ Dark, Not White check_temp Was the solution boiled or heated excessively? start->check_temp check_reagents Are starting materials high-purity grade? check_temp->check_reagents No sol_temp Action: Maintain low reaction temperature. Avoid boiling. check_temp->sol_temp Yes sol_reagents Action: Use analytical grade reagents. check_reagents->sol_reagents No end_good Problem Resolved check_reagents->end_good Yes sol_temp->end_good sol_reagents->end_good

Caption: Troubleshooting guide for discolored this compound precipitate.

References

Validation & Comparative

A Comparative Analysis of Lead Thiosulfate and Lead Acetate as Lead Precursors in Materials Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate lead precursor is a critical determinant in the synthesis of advanced materials, profoundly influencing the physicochemical properties and subsequent performance of the final product. This guide provides a comparative study of two common lead precursors: lead thiosulfate (B1220275) (PbS₂O₃) and lead acetate (B1210297) (Pb(CH₃COO)₂). By presenting available experimental data, detailed protocols, and process workflows, this document aims to equip researchers with the necessary information to make informed decisions for their material fabrication endeavors, particularly in the fields of nanoparticle synthesis and perovskite solar cells.

Executive Summary

Lead acetate is a widely utilized and well-documented precursor for the synthesis of various lead-based materials, including lead sulfide (B99878) (PbS) nanoparticles and lead-based perovskite thin films for solar cell applications. Its high solubility in water and common organic solvents, along with its predictable reactivity, makes it a versatile choice. In contrast, lead thiosulfate is significantly less soluble in water and its application as a direct precursor in the synthesis of nanomaterials and perovskite solar cells is not well-documented in publicly available literature. While it serves as a source of both lead and sulfur, its low solubility presents a significant challenge for solution-based synthesis methods.

This guide will primarily focus on the extensive data available for lead acetate while providing the known properties of this compound to facilitate a foundational comparison. The lack of direct comparative studies necessitates an inferred analysis based on the fundamental chemical properties and the performance of materials derived from each precursor in their respective documented applications.

Physical and Chemical Properties of Lead Precursors

A fundamental understanding of the physical and chemical properties of each precursor is essential for predicting their behavior in a synthesis reaction.

PropertyThis compoundLead Acetate
Chemical Formula PbS₂O₃Pb(CH₃COO)₂
Molar Mass 319.32 g/mol 325.29 g/mol (anhydrous)
Appearance White crystalline solidWhite crystalline powder
Solubility in Water 0.02 g/100 mL at 25°C44.31 g/100 mL at 20°C[1]
Decomposition Decomposes upon melting.[2][3] The thermal decomposition is complex and proceeds in stages, with an initial activation energy of 22 kcal/mol, suggesting a process more complex than simple S-S bond rupture.[4]Decomposes upon heating to produce toxic lead fumes and acetic acid gas.[5][6] The decomposition of lead acetate trihydrate begins with dehydration between 30 and 110°C.[1]

Application in Lead Sulfide (PbS) Nanoparticle Synthesis

Lead sulfide nanoparticles are of significant interest for applications in infrared detectors, solar cells, and bio-imaging due to their tunable bandgap. The choice of lead precursor can significantly impact the size, morphology, and optical properties of the resulting nanoparticles.

Lead Acetate as a Precursor for PbS Nanoparticles

Lead acetate is a commonly used precursor for the synthesis of PbS nanoparticles through various methods, including chemical bath deposition and hot-injection techniques.

Experimental Protocol: Sonochemical Synthesis of PbS Nanoparticles using Lead Acetate

This protocol describes a sonochemical method for the synthesis of PbS nanoparticles using lead acetate as the lead source and thioacetamide (B46855) (CH₃CSNH₂) as the sulfur source in ethylene (B1197577) glycol.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Thioacetamide (CH₃CSNH₂)

  • Ethylene glycol (EG)

Procedure:

  • Dissolve 0.005 mol of Pb(CH₃COO)₂·3H₂O and 0.005 mol of CH₃CSNH₂ in 25 mL of ethylene glycol (EG) under magnetic stirring for 30 minutes at room temperature.

  • Place the resulting mixture in an ultrasonic bath.

  • Sonicate the mixture using a 35 kHz ultrasonic wave for a duration of 1 to 5 hours. The reaction time influences the final particle size.

  • The resulting PbS nanoparticles can be collected by centrifugation and washed with ethanol (B145695) and deionized water.

Performance Data:

The sonochemical synthesis of PbS nanoparticles using lead acetate demonstrates that the reaction time is a critical parameter for controlling the particle size.

Sonication Time (hours)Average Particle Size (nm)
120.77 ± 7.77
329.39 ± 5.76
582.86 ± 20.96

Data extracted from a study on the sonochemical synthesis of PbS nanoparticles.

The synthesized PbS nanoparticles exhibit a cubic crystal structure and show a strong and broad emission band centered at 390 nm when excited by a 254 nm wavelength, indicating a blue-shift compared to bulk PbS due to the quantum size effect.

This compound as a Precursor for PbS Nanoparticles

There is limited specific information available in the scientific literature on the direct use of this compound as a precursor for the controlled synthesis of PbS nanoparticles. Its low solubility in common solvents makes it challenging to use in conventional solution-based synthesis methods like hot-injection or co-precipitation.

The thermal decomposition of this compound yields an equimolar mixture of lead sulfide and lead sulfate (B86663).[4] This decomposition pathway could potentially be exploited for solid-state synthesis of PbS, but controlling the size and morphology of the resulting nanoparticles would be challenging and require further research.

Logical Workflow for Nanoparticle Synthesis Comparison

G cluster_acetate Lead Acetate Pathway cluster_thiosulfate This compound Pathway (Hypothetical) Pb_acetate Lead Acetate Reaction Reaction (e.g., Sonication) Pb_acetate->Reaction Solvent Solvent (e.g., Ethylene Glycol) Solvent->Reaction Sulfur_source Sulfur Source (e.g., Thioacetamide) Sulfur_source->Reaction PbS_NP_acetate PbS Nanoparticles Reaction->PbS_NP_acetate Pb_thiosulfate This compound Thermal_Decomposition Thermal Decomposition Pb_thiosulfate->Thermal_Decomposition PbS_PbSO4 PbS + PbSO4 Mixture Thermal_Decomposition->PbS_PbSO4 Separation Separation/Purification PbS_PbSO4->Separation PbS_NP_thiosulfate PbS Material Separation->PbS_NP_thiosulfate

Caption: Comparative workflows for PbS synthesis.

Application in Perovskite Solar Cell Fabrication

Lead-based perovskite solar cells have shown remarkable power conversion efficiencies. The choice of the lead precursor can influence the morphology, crystallinity, and stability of the perovskite film, which are critical factors for device performance.

Lead Acetate as a Precursor for Perovskite Films

Lead acetate has been successfully used as a non-halide lead source for the fabrication of high-quality perovskite films, often leading to improved film morphology and device stability.

Experimental Protocol: Fabrication of Perovskite Solar Cells using Lead Acetate

This protocol provides a general outline for the fabrication of a methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃) perovskite film using lead acetate.

Materials:

  • Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

  • Methylammonium iodide (MAI)

  • N,N-Dimethylformamide (DMF)

  • Substrates (e.g., FTO-coated glass)

Procedure:

  • Prepare a precursor solution by dissolving Pb(CH₃COO)₂·3H₂O and MAI in a suitable solvent such as DMF. The molar ratio of the precursors is a critical parameter to optimize.

  • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • Deposit an electron transport layer (e.g., TiO₂) onto the FTO substrate.

  • Spin-coat the perovskite precursor solution onto the electron transport layer. The spin-coating parameters (speed and time) need to be optimized to achieve a uniform film.

  • Anneal the film on a hotplate at a specific temperature and for a set duration to promote crystallization of the perovskite phase.

  • Deposit a hole transport layer (e.g., spiro-OMeTAD) and a metal contact (e.g., gold or silver) to complete the solar cell device.

Performance Data:

A comparative study of different lead precursors for the preparation of CH₃NH₃PbI₃ perovskite solar cells showed that lead acetate can yield efficiencies comparable to the commonly used lead chloride (PbCl₂).

Lead PrecursorPower Conversion Efficiency (PCE) (%)
PbCl₂~12
Pb(OAc)₂ ~11
Pb(NO₃)₂~2
Pb(acac)₂~1

Data adapted from a study on the effect of different lead precursors on perovskite solar cell performance.

The study highlighted that the lead precursor has a strong influence on the structural properties of the perovskite, such as grain size, which in turn affects the solar cell performance.

This compound as a Precursor for Perovskite Films

There is no significant body of research available on the use of this compound as a precursor for the synthesis of lead-based perovskite thin films for solar cell applications. The presence of the thiosulfate anion (S₂O₃²⁻) would likely lead to the formation of undesired lead sulfide or lead sulfate phases during the perovskite crystallization process, which would be detrimental to the photovoltaic performance. The low solubility of this compound in solvents typically used for perovskite precursor solutions further complicates its potential application.

Logical Diagram for Perovskite Film Formation

G cluster_acetate Lead Acetate Route cluster_thiosulfate This compound Route (Challenges) Pb_acetate Lead Acetate Precursor_Sol Precursor Solution Pb_acetate->Precursor_Sol MAI Methylammonium Iodide MAI->Precursor_Sol Solvent_DMF Solvent (DMF) Solvent_DMF->Precursor_Sol Spin_Coating Spin Coating Precursor_Sol->Spin_Coating Annealing Annealing Spin_Coating->Annealing Perovskite_Film CH3NH3PbI3 Film Annealing->Perovskite_Film Pb_thiosulfate This compound Solubility_Issue Low Solubility Pb_thiosulfate->Solubility_Issue Undesired_Products Potential for PbS/PbSO4 formation Pb_thiosulfate->Undesired_Products Poor_Film Poor Film Quality Solubility_Issue->Poor_Film Undesired_Products->Poor_Film

Caption: Comparison of perovskite formation pathways.

Conclusion

Based on the available scientific literature, lead acetate is a well-established and versatile precursor for the synthesis of lead-based nanomaterials and perovskite thin films. Its favorable solubility and reactivity allow for good control over the properties of the final materials, leading to high-performance devices.

In contrast, this compound's utility as a direct precursor in these applications is largely unexplored and appears to be limited by its very low solubility and its decomposition into a mixture of lead sulfide and lead sulfate. While its thermal decomposition could be a potential route for solid-state synthesis of PbS, this approach requires significant research and development to control the material's properties at the nanoscale.

For researchers and scientists working on solution-processed lead-based materials, lead acetate remains the precursor of choice due to its proven track record and the extensive body of knowledge surrounding its use. Future research into novel, low-solubility precursors like this compound may open up new synthesis pathways, but significant challenges need to be overcome to make it a viable alternative to established precursors like lead acetate.

References

A Researcher's Guide to Validating Lead Thiosulfate Purity: A Comparison of XRD and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of two common analytical techniques, X-ray Diffraction (XRD) and Elemental Analysis, for the validation of lead thiosulfate (B1220275) (PbS₂O₃) purity. We present supporting experimental data, detailed protocols, and a visual workflow to aid in the selection and application of these methods.

The synthesis of lead thiosulfate, typically through the reaction of lead nitrate (B79036) and sodium thiosulfate, can result in the presence of unreacted starting materials or byproducts. Common impurities may include lead nitrate (Pb(NO₃)₂), sodium thiosulfate (Na₂S₂O₃), lead sulfate (B86663) (PbSO₄), and lead carbonate (PbCO₃), the latter forming upon exposure to air. Validating the purity of the final product is therefore essential.

At a Glance: XRD vs. Elemental Analysis for Purity Assessment

FeatureX-ray Diffraction (XRD)Elemental Analysis (e.g., ICP-OES)
Principle Identifies and quantifies crystalline phases based on their unique diffraction patterns.Determines the elemental composition of a sample.
Information Provided Phase identification, crystal structure, presence of crystalline impurities.Elemental composition and their relative ratios.
Detection Limit Typically 0.1-1% for crystalline impurities, can be lower with specialized equipment.[1]Part per million (ppm) to part per billion (ppb) range for most elements.[2]
Strengths - Directly identifies the chemical form of impurities (if crystalline).- Non-destructive.[3]- Highly sensitive to trace elemental impurities.- Can detect amorphous and elemental impurities.
Limitations - Only detects crystalline phases.- Quantification can be complex for multiphase mixtures.- Does not provide information on the chemical form of the elements.- Destructive sample preparation is often required.
Typical Application Confirming the desired crystalline phase and identifying crystalline byproducts.Quantifying the elemental purity and detecting trace metal contaminants.

The Power of Complementary Analysis

As the table above illustrates, XRD and elemental analysis are not mutually exclusive; rather, they are powerful complementary techniques. XRD confirms that the desired this compound crystalline structure has been formed and can identify any crystalline side products. Elemental analysis, on the other hand, provides a precise measure of the elemental ratios, which can reveal the presence of even small amounts of impurities, regardless of their crystalline nature. For a comprehensive validation of this compound purity, a combined approach is highly recommended.

Experimental Protocols

X-ray Diffraction (XRD) Analysis of this compound Powder

This protocol outlines the general steps for analyzing a powdered sample of this compound to identify its crystalline phase and detect crystalline impurities.

1. Sample Preparation:

  • Grind the this compound sample to a fine, homogeneous powder (typically <10 µm particle size) using an agate mortar and pestle to ensure random orientation of the crystallites.[4]

  • Carefully mount the powdered sample onto a zero-background sample holder. Ensure the surface is flat and level with the holder's surface to avoid errors in peak positions.[3]

2. Instrument Setup and Data Collection:

  • Use a powder diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

  • Set the instrument parameters. A typical setup would be:

    • Voltage: 40 kV

    • Current: 40 mA

    • Scan range (2θ): 5° to 70°

    • Step size: 0.02°

    • Scan speed: 1-2°/minute

  • Perform the XRD scan on the prepared sample.

3. Data Analysis:

  • Process the raw data to remove background noise.

  • Compare the experimental diffraction pattern with a reference pattern for pure this compound from a database such as the Crystallography Open Database (COD). The known crystal structure of this compound can be used to simulate a reference pattern.

  • Identify the peaks in the experimental pattern. The presence of peaks that do not correspond to the this compound pattern indicates the presence of crystalline impurities.

  • These impurity peaks can be identified by comparing them to the reference patterns of potential impurities like lead sulfate, lead nitrate, or sodium thiosulfate.

  • For quantitative analysis of impurities, methods like the Rietveld refinement or the internal standard method can be employed.[5]

Elemental Analysis of this compound using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

This protocol describes the determination of the lead and sulfur content in a this compound sample to assess its elemental purity.

1. Sample Preparation (Digestion):

  • Accurately weigh approximately 100 mg of the this compound sample into a clean digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) to the vessel. A typical procedure might involve 5-10 mL of acid.

  • Heat the mixture on a hot plate or in a microwave digestion system until the sample is completely dissolved. The solution should be clear.

  • Allow the solution to cool and then quantitatively transfer it to a volumetric flask (e.g., 100 mL). Dilute to the mark with deionized water. This will be the stock solution.

  • Prepare a series of calibration standards of lead and sulfur of known concentrations. Also, prepare a blank solution containing only the acid matrix.

2. Instrument Setup and Analysis:

  • Use an ICP-OES instrument calibrated for the analysis of lead and sulfur.

  • Select appropriate emission lines for lead (e.g., 220.353 nm) and sulfur (e.g., 180.669 nm) that are free from spectral interferences.

  • Aspirate the blank, calibration standards, and the diluted sample solution into the plasma.

  • Measure the emission intensities for lead and sulfur in all solutions.

3. Data Analysis:

  • Construct a calibration curve for lead and sulfur by plotting the emission intensity versus the concentration of the standards.

  • Determine the concentration of lead and sulfur in the sample solution from the calibration curve.

  • Calculate the percentage of lead and sulfur in the original solid sample.

  • Compare the experimental elemental percentages to the theoretical percentages for pure this compound (Pb: 64.95%, S: 20.08%, O: 14.97%). A deviation of more than ±0.4% may indicate the presence of impurities.

Visualizing the Workflow

The following diagram illustrates the logical workflow for a comprehensive purity validation of this compound using both XRD and elemental analysis.

Purity_Validation_Workflow cluster_synthesis Synthesis cluster_validation Purity Validation Synthesis This compound Synthesis (e.g., Pb(NO₃)₂ + Na₂S₂O₃) XRD_Analysis XRD Analysis Synthesis->XRD_Analysis Crystalline Sample Elemental_Analysis Elemental Analysis (ICP-OES) Synthesis->Elemental_Analysis Sample for Digestion Decision Purity Assessment XRD_Analysis->Decision Phase Identity & Crystalline Impurities Elemental_Analysis->Decision Elemental Composition Pure Product is Pure Decision->Pure Meets Specifications Impure Product is Impure Decision->Impure Does Not Meet Specifications

Caption: Workflow for this compound Purity Validation.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and reliability of research and development activities. While both X-ray Diffraction and elemental analysis are powerful techniques, they provide different and complementary information. XRD is indispensable for confirming the crystalline phase and identifying crystalline impurities, while elemental analysis offers high sensitivity for quantifying the elemental composition and detecting trace impurities. By employing both methods, researchers can achieve a comprehensive and robust assessment of their this compound product, leading to greater confidence in their subsequent experiments and applications.

References

A Comparative Guide to Lead Precursors in Nanomaterial Synthesis: Lead Thiosulfate vs. Lead Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of lead thiosulfate (B1220275) and lead nitrate (B79036) as precursors for the synthesis of lead-based nanomaterials, supported by experimental data and protocols.

The selection of a metal precursor is a critical parameter in the synthesis of nanomaterials, profoundly influencing the reaction kinetics, and the final properties of the nanoparticles, such as their size, morphology, and purity. In the fabrication of lead-based nanomaterials, particularly lead sulfide (B99878) (PbS) quantum dots and nanocrystals, lead nitrate (Pb(NO₃)₂) is a well-established and widely used precursor. In contrast, lead thiosulfate (PbS₂O₃) represents a less conventional, yet intriguing, alternative that can potentially act as a single-source precursor for both lead and sulfur. This guide provides an objective, data-driven comparison of these two precursors to inform your selection process in nanomaterial synthesis.

Overview of Precursor Properties

Lead nitrate is favored for its high solubility in water and polar solvents, making it suitable for a variety of synthesis methods, including simple aqueous precipitation.[1] this compound, on the other hand, is poorly soluble in water, which can be a limiting factor for certain synthetic routes but may be advantageous in others where slow precursor release is desired.[2][3] A key distinction lies in their decomposition. While lead nitrate requires a separate sulfur source to form PbS, this compound contains both lead and sulfur, offering the potential for a single-source precursor route.[4]

PropertyThis compound (PbS₂O₃)Lead Nitrate (Pb(NO₃)₂)
Molar Mass 319.32 g/mol [2]331.2 g/mol
Appearance White crystalline solid[2]White crystalline solid[1]
Solubility in Water 0.02 g/100 g (25°C)[2]High (e.g., 52.2 g/100 g at 20°C)[1]
Decomposition Decomposes at ~250°C[2]Decomposes at ~470°C
Role in PbS Synthesis Potential single-source precursor (provides Pb and S)[4]Lead source; requires a separate sulfur source[1]

Performance in Nanomaterial Synthesis: A Comparative Analysis

Direct comparative studies between this compound and lead nitrate for nanomaterial synthesis are not widely available in the literature. However, a comparison can be drawn from individual studies on each precursor for the synthesis of PbS nanoparticles.

Lead Nitrate: The synthesis of PbS nanoparticles using lead nitrate is a well-documented process, typically involving the reaction of an aqueous solution of lead nitrate with a sulfur source like sodium sulfide (Na₂S) or thioacetamide (B46855) (CH₃CSNH₂) at room temperature.[1][5] This method allows for good control over particle size by adjusting precursor concentrations, temperature, and the use of capping agents.[1]

This compound: The primary route for using this compound in PbS synthesis is through thermal decomposition. Studies have shown that upon heating, this compound decomposes to form an equimolar mixture of lead sulfide (PbS) and lead sulfate (B86663) (PbSO₄).[4] This co-formation of lead sulfate is a significant drawback, as it introduces an impurity into the final product that may require complex purification steps. The insolubility of this compound also makes solution-based synthesis methods challenging without the use of complexing agents.[3]

Synthesis ParameterThis compoundLead Nitrate
Typical Method Thermal Decomposition[4]Chemical Co-precipitation[1][6]
Sulfur Source Internal (from thiosulfate ion)[4]External (e.g., Na₂S, Thioacetamide)[1]
Common Solvents Not typically used in thermal methodsWater, Ethanol[1][6]
Reaction Temperature >200°C (for decomposition)[4]Room Temperature[1][6]
Key Byproduct Lead Sulfate (PbSO₄)[4]Soluble nitrate salts[1]
Control over Size Less studied, potentially difficultWell-established through concentration, temperature, and capping agents[1]

Experimental Protocols

Synthesis of this compound Precursor

This compound can be prepared by the precipitation reaction between lead nitrate and a soluble thiosulfate salt.[7][8]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate (Na₂S₂O₃) or Calcium thiosulfate (CaS₂O₃)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of lead nitrate and sodium (or calcium) thiosulfate.

  • Slowly add the thiosulfate solution to the lead nitrate solution under constant stirring.

  • A white precipitate of this compound will form.

  • The precipitate is then washed multiple times with deionized water via decantation and filtration.

  • The resulting solid is dried in a vacuum oven.[8]

Synthesis of PbS Nanoparticles using Lead Nitrate

The following is a typical co-precipitation method for synthesizing PbS nanoparticles using lead nitrate.[1][6]

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium sulfide (Na₂S)

  • Deionized water

  • Ethanol (B145695)

  • Capping agent (optional, e.g., polyvinylpyrrolidone)

Procedure:

  • Prepare a 0.1 M aqueous solution of lead nitrate.

  • Prepare a 0.1 M aqueous solution of sodium sulfide.

  • Under vigorous magnetic stirring at room temperature, add the sodium sulfide solution dropwise to the lead nitrate solution. A black precipitate of PbS will form immediately.

  • Separate the precipitate from the solution by centrifugation.

  • Wash the precipitate several times with deionized water and then with ethanol to remove unreacted precursors and byproducts.

  • Dry the purified PbS nanoparticles in a vacuum oven at 60°C.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the conceptual differences in the synthesis of PbS nanoparticles from this compound and lead nitrate.

SynthesisWorkflow cluster_pbno3 Lead Nitrate Route cluster_pbs2o3 This compound Route Pb_Nitrate Lead Nitrate Solution (Pb(NO₃)₂) Mixing Co-precipitation (Aqueous Phase) Pb_Nitrate->Mixing S_Source Sulfur Source Solution (e.g., Na₂S) S_Source->Mixing PbS_NP_1 PbS Nanoparticles Mixing->PbS_NP_1 Pb_Thiosulfate This compound Solid (PbS₂O₃) Heating Thermal Decomposition Pb_Thiosulfate->Heating Products PbS + PbSO₄ (Solid Mixture) Heating->Products ChemicalPathways cluster_0 Lead Nitrate Pathway cluster_1 This compound Pathway Pb_NO3_2 Pb(NO₃)₂ PbS_1 PbS Pb_NO3_2->PbS_1 + Na2S Na₂S Na2S->PbS_1 NaNO3 2NaNO₃ (Soluble Byproduct) PbS_1->NaNO3 forms with PbS2O3 2PbS₂O₃ Heat Δ (Heat) PbS_2 PbS Heat->PbS_2 PbSO4 PbSO₄ (Solid Byproduct) PbS_2->PbSO4 + SO2 SO₂ (gas) PbS_2->SO2 +

References

Comparative Performance Analysis of Sensors for Lead (II) and Thiosulfate Detection

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The term "lead thiosulfate-based sensor" does not correspond to a recognized class of chemical sensors. It is likely a conflation of sensors designed for the detection of lead (Pb²⁺) ions, in which thiosulfate (B1220275) may be used as a reagent, and sensors developed for the detection of thiosulfate (S₂O₃²⁻) ions. This guide provides a comparative performance analysis for these two distinct categories of sensors, offering insights into their underlying principles, experimental protocols, and performance metrics to aid in the selection of appropriate analytical technologies.

Part 1: Performance Comparison of Sensors for Lead (II) Ion Detection

The detection of lead (II) ions is critical due to their high toxicity and environmental prevalence. Various sensor types have been developed for this purpose, with colorimetric and electrochemical sensors being among the most common.

Data Presentation: Quantitative Comparison of Lead (II) Sensors

The following table summarizes the performance metrics of different lead (II) ion sensors.

Sensor TypeSub-TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Colorimetric Gold Nanoparticle (AuNP)-basedPb²⁺2.5 x 10⁻⁸ M5.0 x 10⁻⁸ - 1.0 x 10⁻⁶ MNot SpecifiedHigh[1]
Colorimetric Smartphone-based AuNPPb²⁺0.5 ppb (approx. 2.4 x 10⁻⁹ M)0.5 - 2000 ppbShortNot Specified
Colorimetric AuNP immobilized nano-fiber/netPb²⁺0.2 µM (by naked eye)Not SpecifiedNot SpecifiedHigh[2]
Electrochemical Copper-based (ASV)Pb²⁺21 nM (4.4 ppb)25 nM - 1 µM~5 minutes (preconcentration)Good (resistant to Cd²⁺, Zn²⁺)[3]
Electrochemical PVC membrane (ISE)Pb²⁺2.3 x 10⁻⁹ M1 x 10⁻⁸ - 1 x 10⁻¹ M5 - 7 secondsVery Good[4]
Electrochemical DNA-based on TiO₂ nanotubesPb²⁺2.1 ppt (B1677978) (approx. 1 x 10⁻¹¹ M)2.1 ppt - 32.8 ppbNot SpecifiedHigh[5]
Fluorescent Quantum Dot-Graphene OxidePb²⁺90 pMNot SpecifiedNot SpecifiedExcellent[6]

ASV: Anodic Stripping Voltammetry, ISE: Ion-Selective Electrode

Experimental Protocols

This protocol describes a general procedure for the colorimetric detection of lead ions based on the aggregation of gold nanoparticles.

Materials:

  • Gold nanoparticles (AuNPs) solution

  • Lead (II) standard solutions of varying concentrations

  • Buffer solution (e.g., acetate (B1210297) buffer)

  • UV-Vis Spectrophotometer

Procedure:

  • Synthesize or procure a stable colloidal gold nanoparticle solution.

  • In a series of vials, add a fixed volume of the AuNP solution.

  • To each vial, add a specific volume of the lead (II) standard solution to achieve a range of final concentrations. A blank sample with no lead is also prepared.

  • The solutions are mixed and incubated for a specified period to allow for the interaction between Pb²⁺ and the AuNPs, which induces aggregation.

  • A color change from red to purple or blue is observed, depending on the extent of aggregation.

  • The absorbance spectra of the solutions are recorded using a UV-Vis spectrophotometer.

  • The shift in the surface plasmon resonance peak or the change in absorbance at specific wavelengths is plotted against the lead concentration to generate a calibration curve.[1]

This protocol outlines a typical ASV experiment for lead ion detection.

Materials:

  • Working electrode (e.g., copper-based, glassy carbon)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Electrochemical workstation (potentiostat)

  • Supporting electrolyte (e.g., acetate buffer)

  • Lead (II) standard solutions

Procedure:

  • The three-electrode system is assembled in an electrochemical cell containing the supporting electrolyte.

  • A specific volume of the lead (II) standard solution is added to the cell.

  • Preconcentration Step: A negative potential is applied to the working electrode for a set duration while the solution is stirred. This reduces Pb²⁺ ions to metallic lead (Pb⁰), which deposits on the electrode surface.

  • Stripping Step: The potential is scanned in the positive direction. The deposited lead is oxidized back to Pb²⁺, generating a current peak.

  • The height of this peak is proportional to the concentration of lead in the sample.

  • A calibration curve is constructed by plotting the peak current against the lead concentration.[3][7]

Signaling Pathways and Experimental Workflows

lead_detection_pathway cluster_colorimetric Colorimetric Detection Pb2_ion Pb²⁺ Ions AuNPs Dispersed AuNPs (Red Solution) Pb2_ion->AuNPs Induces Aggregation Aggregated_AuNPs Aggregated AuNPs (Blue Solution) AuNPs->Aggregated_AuNPs Color_Change Color Change Aggregated_AuNPs->Color_Change

Figure 1: Signaling pathway for colorimetric lead detection using gold nanoparticles.

asv_workflow start Sample with Pb²⁺ preconcentration Preconcentration: Pb²⁺ + 2e⁻ → Pb⁰ (on electrode) start->preconcentration stripping Stripping: Pb⁰ → Pb²⁺ + 2e⁻ preconcentration->stripping measurement Measure Stripping Current Peak stripping->measurement quantification Quantify Concentration measurement->quantification end Result quantification->end

Figure 2: Experimental workflow for Anodic Stripping Voltammetry (ASV) of lead.

Part 2: Performance Comparison of Sensors for Thiosulfate (S₂O₃²⁻) Ion Detection

Thiosulfate is an important analyte in various fields, including environmental monitoring and biomedical research. Both chemical and biological sensors have been developed for its detection.

Data Presentation: Quantitative Comparison of Thiosulfate Sensors

The table below summarizes the performance characteristics of different thiosulfate sensors.

Sensor TypeSub-TypeAnalyteLimit of Detection (LOD)Linear RangeResponse TimeSelectivityReference
Colorimetric Silver Nanoparticle (AgNP)-basedS₂O₃²⁻0.2 µM (UV-Vis)0.2 - 2.0 µMNot SpecifiedExcellent[8][9]
Colorimetric Smartphone-based AgNPS₂O₃²⁻1.0 µM (naked eye)0 - 20.0 µMNot SpecifiedExcellent[8][9]
Bacterial Biosensor E. coli with ThsSR systemS₂O₃²⁻Half-maximal activation (K₁/₂) at 280 ± 10 µMNot Specified~6 hours (in vivo)High[10][11]
Ecotoxicity Test Thiosulfate-Utilizing Denitrifying BacteriaToxic Metals (using thiosulfate metabolism)Not Applicable for S₂O₃²⁻Not Applicable4 hoursNot Applicable[12][13]
Electrochemical gC₃N₄-S₂O₃ nanosheetsCationic Dyes (sensor material contains thiosulfate)Not Applicable for S₂O₃²⁻Not ApplicableNot SpecifiedNot Applicable[14]
Experimental Protocols

This protocol provides a general method for the colorimetric detection of thiosulfate based on its interaction with silver nanoparticles.

Materials:

  • Silver nanoparticles (AgNPs) solution

  • Thiosulfate standard solutions of varying concentrations

  • UV-Vis Spectrophotometer or a smartphone with a color analysis app

Procedure:

  • A stable colloidal silver nanoparticle solution is prepared or obtained.

  • In a set of cuvettes or microplate wells, a fixed volume of the AgNP solution is placed.

  • Thiosulfate standard solutions are added to achieve a desired concentration range. A control with no thiosulfate is included.

  • The solutions are mixed and allowed to react. The interaction of thiosulfate with AgNPs leads to a color change, typically from yellow to brown.

  • For quantitative analysis, the absorbance spectra are measured using a UV-Vis spectrophotometer. The change in absorbance is correlated with the thiosulfate concentration.

  • For rapid, on-site analysis, a smartphone camera can capture images of the solutions, and an application can be used to measure the RGB (red, green, blue) values, which are then correlated with the thiosulfate concentration.[8][9]

This protocol describes the use of engineered E. coli to detect thiosulfate in the gut of mice, as an indicator of inflammation.

Materials:

  • Engineered E. coli Nissle 1917 strain containing the ThsSR sensor system and a fluorescent reporter gene (e.g., GFP).

  • Mice (e.g., C57BL/6).

  • Oral gavage needles.

  • Flow cytometer.

Procedure:

  • The engineered E. coli are cultured and prepared for oral administration.

  • Mice are orally gavaged with a suspension of the sensor bacteria.

  • After a specific period (e.g., 6 hours) to allow the bacteria to transit to the colon and respond to the local environment, fecal or colon samples are collected.

  • The samples are processed to isolate the bacteria.

  • The fluorescence of the individual bacterial cells is measured using flow cytometry.

  • An increased fluorescent signal from the reporter protein indicates the presence of thiosulfate, which is correlated with gut inflammation.[10]

Signaling Pathways and Experimental Workflows

thiosulfate_bacterial_sensor cluster_bacterial Bacterial Thiosulfate Sensor Thiosulfate Thiosulfate (S₂O₃²⁻) ThsS ThsS (Sensor Kinase) Thiosulfate->ThsS Activates ThsR ThsR (Response Regulator) ThsS->ThsR Phosphorylates Promoter Output Promoter ThsR->Promoter Binds to GFP GFP Expression Promoter->GFP Activates

Figure 3: Signaling pathway of the ThsSR bacterial thiosulfate sensor.

bacterial_sensor_workflow start Oral Gavage of Sensor Bacteria incubation In Vivo Incubation (e.g., 6 hours) start->incubation sampling Collect Fecal/ Colon Samples incubation->sampling processing Isolate Bacteria sampling->processing flow_cytometry Flow Cytometry Analysis processing->flow_cytometry quantification Quantify Fluorescence flow_cytometry->quantification end Result quantification->end

Figure 4: Experimental workflow for the in vivo bacterial thiosulfate sensor.

References

A Comparative Guide to Precursors for Lead Sulfide (PbS) Quantum Dots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursors is a critical determinant in the synthesis of lead sulfide (B99878) (PbS) quantum dots (QDs), profoundly influencing their resultant optoelectronic properties, stability, and scalability. This guide provides a comparative analysis of common lead and sulfur precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Metrics of PbS Quantum Dots with Various Precursors

The choice of lead and sulfur precursors, along with their molar ratios, directly impacts the key performance indicators of the synthesized PbS QDs. The following table summarizes quantitative data from various studies, offering a comparative overview of different precursor systems.

Lead PrecursorSulfur PrecursorPb:S RatioQD Diameter (nm)Absorption Peak (nm)FWHM (nm)Quantum Yield (QY) (%)StabilityReference
Lead Chloride (PbCl₂)Elemental Sulfur in Oleylamine (B85491)24:14.3 - 8.41000 - 1800-30 - 60Air-stable for several months[1]
Lead Bromide (PbBr₂)Elemental Sulfur in Oleylamine-~4.1954~190Strong PL emissionAir-stable[2][3]
Lead (II) Oxide (PbO)Bis(trimethylsilyl) sulfide ((TMS)₂S)2:1-875 - 960---[4][5][6]
Lead (II) Oxide (PbO)Elemental Sulfur in 1-octadecene (B91540) (ODE)------[7]
Lead (II) acetylacetonate (B107027) (Pb(acac)₂)------Reduced hydroxyl ligands[8]
Lead Chloride (PbCl₂)Thioacetamide in Oleylamine---->40Air-stable for at least 60 days[9]
Lead (II) oleateThioureas-Tunable by thiourea (B124793) substituent---Resists Ostwald ripening at room temperature[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of PbS QDs using different precursor combinations.

Protocol 1: Lead Chloride (PbCl₂) and Elemental Sulfur in Oleylamine

This method, adapted from established procedures, is known for producing highly monodisperse and air-stable PbS QDs.[1]

  • Lead Precursor Preparation: In a three-necked flask, dissolve 1.5 mmol of PbCl₂ in 7.5 ml of oleylamine.

  • Degassing: Heat the solution to 120 °C under a nitrogen flow and degas for 20 minutes.

  • Sulfur Precursor Preparation: In a separate flask, mix 0.375 mmol of elemental sulfur with 2.25 ml of oleylamine. Heat this mixture to 120 °C under nitrogen flow for 20 minutes, then allow it to cool to room temperature.

  • Injection and Growth: Adjust the temperature of the lead precursor solution to the desired growth temperature (e.g., 80 °C). Swiftly inject the sulfur-oleylamine solution into the lead precursor solution.

  • Quenching: After the desired growth time, quench the reaction by immersing the flask in a cool water bath.

  • Purification: Precipitate the PbS QDs by adding acetone, centrifuge, and redisperse the nanocrystals in a nonpolar solvent like toluene. Repeat this washing step multiple times.

Protocol 2: Lead Bromide (PbBr₂) and Elemental Sulfur in Oleylamine

This protocol utilizes PbBr₂ as the lead precursor, which has been shown to result in slower reaction kinetics, potentially allowing for greater control over QD size.[2][3]

  • Lead Precursor Preparation: Combine 1.5 mmol of PbBr₂ with 7.5 ml of oleylamine in a three-necked flask.

  • Degassing: Degas the mixture for 20 minutes and then heat to 120 °C under a nitrogen atmosphere.

  • Sulfur Precursor Preparation: Separately, mix 0.375 mmol of sulfur with 2.25 ml of oleylamine. Heat to 120 °C under nitrogen for 20 minutes and then cool to room temperature.

  • Injection and Growth: Set the lead-oleylamine solution to the desired reaction temperature (e.g., 80 °C, 120 °C, or 160 °C) and inject the sulfur-oleylamine solution.

  • Monitoring and Quenching: Monitor the growth of the QDs by taking aliquots and measuring their absorption spectra. Quench the reaction when the desired size is achieved.

  • Purification: Follow the same purification steps as outlined in Protocol 1.

Protocol 3: Lead (II) Oxide (PbO) and Bis(trimethylsilyl) sulfide ((TMS)₂S)

This is a widely used hot-injection method for producing high-quality PbS QDs.[5][6]

  • Lead Precursor Preparation: In a 100 mL flask, combine 0.45 g of PbO, a specific amount of oleic acid (e.g., 2-20 g), and 10 g of 1-octadecene (ODE).

  • Degassing and Heating: Heat the mixture to 110 °C under vacuum for 20 minutes to obtain a clear solution of lead oleate.

  • Temperature Adjustment: Adjust the temperature to the desired injection temperature (e.g., 95-185 °C).

  • Sulfur Precursor Injection: Prepare a solution of 210 µL of (TMS)₂S in 5 mL of ODE. Swiftly inject this solution into the hot lead precursor solution.

  • Cooling: Immediately after injection, remove the heating mantle and allow the solution to cool naturally.

  • Purification: Purify the synthesized PbS QDs using a precipitation and redispersion method with a solvent/non-solvent pair like toluene/acetone.

Logical Workflow for PbS Quantum Dot Synthesis and Characterization

The following diagram illustrates the general workflow from precursor selection to the final characterization of PbS quantum dots, highlighting the key stages and decision points in the process.

PbS_QD_Synthesis_Workflow start Start: Define Target Properties precursor_selection Precursor Selection (Lead & Sulfur) start->precursor_selection end_node End: Characterized PbS Quantum Dots synthesis Synthesis (e.g., Hot Injection) precursor_selection->synthesis purification Purification (Precipitation & Redispersion) synthesis->purification characterization Characterization purification->characterization characterization->precursor_selection Optimize sub_optical Optical Properties (UV-Vis-NIR, PL) characterization->sub_optical Analyze sub_structural Structural Properties (TEM, XRD) characterization->sub_structural Analyze sub_compositional Compositional Analysis (EDX, XPS) characterization->sub_compositional Analyze sub_optical->end_node sub_structural->end_node sub_compositional->end_node

Caption: General workflow for PbS quantum dot synthesis and characterization.

Conclusion

The synthesis of PbS quantum dots is a highly tunable process where the choice of precursors plays a pivotal role. Lead halides like PbCl₂ and PbBr₂ offer the advantage of in-situ surface passivation, leading to enhanced stability.[2][3] The use of PbO with (TMS)₂S is a well-established method for achieving good size control.[5][6] More recent developments include the use of organic lead precursors like Pb(acac)₂ to minimize water byproducts and associated surface defects[8], and thioamides or thioureas as safer and more controllable sulfur sources.[9][10] The precursor stoichiometry, particularly the Pb:S ratio, is another critical parameter for controlling the size and monodispersity of the resulting quantum dots.[1] Researchers should carefully consider the desired properties of the final PbS QDs, as well as factors like cost, safety, and scalability, when selecting a precursor system.

References

Cross-Validation of Analytical Techniques for Lead Thiosulfate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of lead thiosulfate (B1220275) is critical in various research and development settings, including pharmaceutical analysis and environmental testing. This guide provides an objective comparison of key analytical techniques for the quantification of lead thiosulfate, supported by experimental data and detailed methodologies. The cross-validation of results using orthogonal methods is essential for ensuring data integrity and reliability.[1][2][3]

Overview of Analytical Techniques

The quantification of this compound can be approached by analyzing its constituent ions: lead (Pb²⁺) and thiosulfate (S₂O₃²⁻). This guide focuses on four principal techniques: Ion Chromatography (IC) for thiosulfate, Atomic Absorption Spectrometry (AAS) for lead, Iodometric Titration for thiosulfate, and Gravimetric Analysis for lead.

Ion Chromatography (IC)

Ion chromatography is a highly sensitive and specific method for the determination of anions like thiosulfate.[4][5] It separates ions based on their affinity for an ion-exchange column, followed by detection, typically by conductivity.[6][7] This technique is particularly advantageous for its ability to simultaneously determine multiple anions in a single run.[7]

Atomic Absorption Spectrometry (AAS)

Atomic Absorption Spectrometry is a well-established and sensitive technique for the analysis of metals, including lead.[8] It measures the absorption of light by free, ground-state atoms in a flame or graphite (B72142) furnace.[8] Graphite Furnace AAS (GF-AAS) offers particularly low detection limits, making it suitable for trace-level analysis of lead.[9][10]

Iodometric Titration

Iodometric titration is a classical titrimetric method used for the quantification of various oxidizing and reducing agents, including thiosulfate.[11][12] The method involves the titration of iodine, which has been produced in a reaction with the analyte, against a standardized thiosulfate solution.[13][14] While less instrumentally intensive, its accuracy can be influenced by other substances in the sample and is prone to errors in visual endpoint detection.[5][7]

Gravimetric Analysis

Gravimetric analysis is a traditional and highly accurate method for quantitative analysis.[15] For lead, this typically involves the precipitation of an insoluble lead salt, such as lead sulfate (B86663) (PbSO₄), which is then filtered, dried, and weighed.[16][17][18] The mass of the precipitate is directly related to the amount of lead in the original sample.[15]

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for the selected analytical techniques. The data presented is a synthesis from various sources for the individual ions.

ParameterIon Chromatography (for Thiosulfate)Atomic Absorption Spectrometry (for Lead)Iodometric Titration (for Thiosulfate)Gravimetric Analysis (for Lead)
Linearity Range 1.0 – 100.0 mg/L[7]1 - 25 µg/L (GF-AAS)[9]Dependent on titrant concentrationDependent on sample concentration
Accuracy (% Recovery) 99.41%[19]95 - 110%[20]Generally lower than instrumental methodsHigh, as it's an absolute method
Precision (RSD) < 2%< 6.0%[20]Can be higher due to manual endpointHigh, with proper technique
Limit of Detection (LOD) 0.015 mg/L[7]~1 µg/L (GF-AAS)[9]Higher than instrumental methodsHigher than instrumental methods
Limit of Quantification (LOQ) 0.06 mg/L[7]Dependent on instrumentationHigher than instrumental methodsHigher than instrumental methods

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below.

Ion Chromatography for Thiosulfate Quantification

Principle: Thiosulfate ions are separated from other anions on an ion-exchange column and quantified using a conductivity detector.[4][7]

Instrumentation:

  • Ion Chromatograph with a suppressed conductivity detector.

  • Anion-exchange column (e.g., IonPac AS19).[7]

  • Eluent: 45mM Potassium Hydroxide.[7]

Procedure:

  • Standard Preparation: Prepare a series of sodium thiosulfate standard solutions with concentrations ranging from 1.0 to 100.0 mg/L in deionized water.[7][21]

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water to achieve a concentration within the linear range of the instrument. Filter the sample through a 0.45 µm filter.

  • Chromatographic Conditions: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Analysis: Inject the prepared standards and sample solutions into the ion chromatograph.

  • Quantification: Construct a calibration curve by plotting the peak area of the thiosulfate peak against the concentration of the standards. Determine the concentration of thiosulfate in the sample from the calibration curve.

Atomic Absorption Spectrometry for Lead Quantification

Principle: The concentration of lead is determined by measuring the absorption of light at a specific wavelength (283.3 nm) by ground-state lead atoms atomized in a graphite furnace.[8][9]

Instrumentation:

  • Atomic Absorption Spectrophotometer with a graphite furnace and Zeeman background correction.[9]

  • Lead hollow cathode lamp.

Procedure:

  • Standard Preparation: Prepare a series of lead standard solutions (e.g., 0, 5, 10, 15, 20 µg/L) from a certified lead reference solution in a dilute nitric acid matrix.[8][22]

  • Sample Preparation: Accurately weigh the this compound sample, dissolve it in dilute nitric acid, and dilute with deionized water to a concentration within the linear range of the instrument. A matrix modifier may be added.[9]

  • Instrumental Parameters: Set the wavelength to 283.3 nm. Optimize the graphite furnace temperature program for drying, charring, and atomization.[9]

  • Analysis: Inject the blank, standards, and sample solutions into the graphite furnace.

  • Quantification: Generate a calibration curve by plotting the absorbance signal against the concentration of the lead standards. Calculate the lead concentration in the sample from this curve.

Iodometric Titration for Thiosulfate Quantification

Principle: An excess of a standard solution of iodine is added to the sample, which reacts with the thiosulfate. The unreacted iodine is then back-titrated with a standard sodium thiosulfate solution using a starch indicator. A more direct approach involves reacting the thiosulfate with a known excess of a standard oxidant (like potassium iodate (B108269) in the presence of iodide) to produce iodine, which is then titrated with a standard thiosulfate solution.[13][14][23]

Reagents:

  • Standardized 0.1 N Iodine solution.

  • Standardized 0.1 N Sodium Thiosulfate solution.[11]

  • Starch indicator solution.[11]

  • Acetic acid.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in deionized water.

  • Reaction: To the sample solution, add a known excess volume of standardized 0.1 N iodine solution and acidify with acetic acid.

  • Titration: Titrate the excess, unreacted iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.

  • Endpoint Determination: Add a few drops of starch indicator. The solution will turn a deep blue-black. Continue the titration with sodium thiosulfate until the blue color disappears.[13]

  • Calculation: Calculate the amount of thiosulfate in the sample based on the amount of iodine that reacted.

Gravimetric Analysis for Lead Quantification

Principle: Lead is precipitated from the sample solution as an insoluble salt, typically lead sulfate (PbSO₄). The precipitate is then filtered, washed, dried, and weighed to determine the mass of lead in the original sample.[15][16]

Reagents:

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in deionized water. Acidify the solution with a few drops of nitric acid if necessary.

  • Precipitation: Heat the solution and slowly add a slight excess of dilute sulfuric acid with constant stirring to precipitate lead sulfate.[17]

  • Digestion: Allow the precipitate to settle and digest for a period to encourage the formation of larger, more easily filterable crystals.

  • Filtration and Washing: Filter the precipitate through a pre-weighed sintered glass crucible. Wash the precipitate with cold, dilute sulfuric acid and then with a small amount of cold water to remove excess acid. Finally, wash with ethanol to aid in drying.[17]

  • Drying and Weighing: Dry the crucible and precipitate in an oven at a constant temperature until a constant weight is achieved. Cool in a desiccator before weighing.

  • Calculation: Calculate the mass of lead in the sample using the mass of the lead sulfate precipitate and the gravimetric factor.[16]

Visualization of Cross-Validation Workflow

The following diagram illustrates a logical workflow for the cross-validation of analytical techniques for this compound quantification.

CrossValidationWorkflow start This compound Sample prep Sample Preparation (Dissolution & Dilution) start->prep split Aliquot Sample prep->split ic_analysis Ion Chromatography (Thiosulfate Assay) split->ic_analysis Aliquot 1 aas_analysis Atomic Absorption Spectrometry (Lead Assay) split->aas_analysis Aliquot 2 titration_analysis Iodometric Titration (Thiosulfate Assay) split->titration_analysis Aliquot 3 gravimetric_analysis Gravimetric Analysis (Lead Assay) split->gravimetric_analysis Aliquot 4 ic_result Thiosulfate Concentration (Instrumental) ic_analysis->ic_result aas_result Lead Concentration (Instrumental) aas_analysis->aas_result titration_result Thiosulfate Concentration (Classical) titration_analysis->titration_result gravimetric_result Lead Concentration (Classical) gravimetric_analysis->gravimetric_result compare_thiosulfate Compare Thiosulfate Results ic_result->compare_thiosulfate compare_lead Compare Lead Results aas_result->compare_lead titration_result->compare_thiosulfate gravimetric_result->compare_lead final_report Final Report (Validated Quantification) compare_thiosulfate->final_report compare_lead->final_report

Caption: Cross-validation workflow for this compound quantification.

Conclusion

The choice of analytical technique for the quantification of this compound depends on factors such as the required sensitivity, accuracy, available instrumentation, and the sample matrix. For high sensitivity and specificity, a combination of Ion Chromatography for thiosulfate and Atomic Absorption Spectrometry for lead is recommended. Classical methods like Iodometric Titration and Gravimetric Analysis serve as excellent orthogonal techniques for cross-validation, ensuring the accuracy and reliability of the analytical results. A robust cross-validation strategy, employing at least two distinct methods for each ionic species, is crucial for confident characterization of this compound in research and regulated environments.[1][24]

References

assessing the photocatalytic efficiency of lead thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photocatalytic Efficiency of Lead Thiosulfate (B1220275) and its Alternatives

Introduction

In the ever-evolving field of materials science, the quest for efficient and sustainable photocatalysts is paramount for addressing environmental remediation and energy production challenges. While materials like titanium dioxide (TiO2) and zinc oxide (ZnO) have long been the focus of research, exploring novel materials is crucial for advancing photocatalytic technologies. This guide provides a comparative assessment of the photocatalytic efficiency of lead thiosulfate, a less-studied compound in this context, against well-established photocatalysts such as TiO2, ZnO, and cadmium sulfide (B99878) (CdS). The information presented herein is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in material selection and experimental design.

Recent studies have investigated the photolysis of this compound, primarily focusing on its decomposition to form lead sulfide (PbS) nanoparticles under UV irradiation.[1] This photochemical property is distinct from the typical mechanism of photocatalysis where the material facilitates the degradation of other substances. In contrast, TiO2, ZnO, and CdS are well-documented semiconductors that, upon photoactivation, generate reactive oxygen species (ROS) to degrade a wide range of organic and inorganic pollutants.[2][3][4][5][6][7][8][9][10]

Comparative Performance Data

The following table summarizes the photocatalytic performance of this compound and its common alternatives in the degradation of various pollutants. Due to the limited research on this compound as a photocatalyst for pollutant degradation, the data primarily reflects its photolysis.

PhotocatalystTarget Pollutant/ReactionKey Performance MetricLight SourceReference
This compound (PbS2O3) Photolysis to PbS nanoparticlesFormation of PbSHigh-pressure mercury-arc lamp[1]
Titanium Dioxide (TiO2) Methylene (B1212753) Blue~80% degradation in 270 minNatural sunlight[7]
Rhodamine B99% degradation in 60 minSolar simulator[11]
p-Nitrophenol62% degradation in 60 minNot specified[8]
Zinc Oxide (ZnO) Methylene BlueComplete degradation in 45-120 minSolar irradiation[12]
Perfluoroalkyl substances (PFAS)92% defluorination in 24 hours365 nm LED[13]
Cadmium Sulfide (CdS) CO2 Reduction20.35 mmol g⁻¹ h⁻¹ CO yieldVisible light[14]
H2 Production3012 µmol h⁻¹g⁻¹Artificial solar light[15][16]
Formic Acid Dehydrogenation~100 µmol·h⁻¹ H2 evolutionNot specified[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the photocatalytic activity of the discussed materials.

Photolysis of this compound

The investigation into the photolysis of aqueous solutions of this compound typically involves the following steps:

  • Preparation of Solution: A solution containing lead acetate (B1210297) (Pb(CH3COO)2) and sodium thiosulfate (Na2S2O3) is prepared. The pH is adjusted to an acidic region using sulfuric acid (H2SO4).[1]

  • Irradiation: The solution is irradiated with a high-pressure mercury-arc lamp.[1]

  • Analysis: The formation of lead sulfide (PbS) nanoparticles is monitored and characterized using spectroscopic and microscopic techniques to determine the yield and size of the nanoparticles.[1]

Photocatalytic Degradation of Organic Pollutants (e.g., Methylene Blue with ZnO)

A standard experiment to evaluate the photocatalytic degradation of an organic dye like methylene blue (MB) using ZnO nanoparticles involves:

  • Catalyst Suspension: A specific amount of ZnO nanoparticles is suspended in an aqueous solution of methylene blue of a known concentration.

  • Adsorption-Desorption Equilibrium: The suspension is stirred in the dark to allow the dye molecules to adsorb onto the catalyst surface and reach an adsorption-desorption equilibrium.[12]

  • Photocatalytic Reaction: The suspension is then exposed to a light source (e.g., solar irradiation).[12]

  • Monitoring Degradation: Aliquots of the suspension are collected at regular intervals, and the catalyst is separated by centrifugation. The concentration of methylene blue in the supernatant is determined using a UV-Vis spectrophotometer by measuring the absorbance at its characteristic wavelength. The degradation percentage is calculated from the change in concentration.[12]

  • Recyclability Test: To assess the stability and reusability of the photocatalyst, the recovered ZnO nanoparticles are washed, dried, and reused for multiple cycles of methylene blue degradation under the same conditions.[12]

Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the fundamental workflow of a photocatalytic efficiency experiment and the underlying mechanism of photocatalysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results A Prepare Pollutant Solution B Disperse Photocatalyst A->B C Dark Adsorption B->C D Light Irradiation C->D E Sample Collection D->E at timed intervals F Catalyst Separation E->F G Concentration Measurement F->G H Calculate Degradation Efficiency G->H

Figure 1. General experimental workflow for assessing photocatalytic efficiency.

G cluster_semiconductor Semiconductor Photocatalyst cluster_reactions Redox Reactions Valence Band Valence Band Conduction Band Conduction Band Valence Band->Conduction Band e⁻ hole (h⁺) hole (h⁺) electron (e⁻) electron (e⁻) Light (hν) Light (hν) Light (hν)->Valence Band excites electron (e⁻) H₂O + h⁺ H₂O + h⁺ hole (h⁺)->H₂O + h⁺ O₂ + e⁻ O₂ + e⁻ electron (e⁻)->O₂ + e⁻ •OH + H⁺ •OH + H⁺ H₂O + h⁺->•OH + H⁺ Oxidation •O₂⁻ •O₂⁻ O₂ + e⁻->•O₂⁻ Reduction •OH + Pollutant •OH + Pollutant Degradation Products Degradation Products •OH + Pollutant->Degradation Products •O₂⁻ + Pollutant •O₂⁻ + Pollutant •O₂⁻ + Pollutant->Degradation Products

Figure 2. Simplified mechanism of photocatalysis on a semiconductor.

Discussion and Conclusion

The available scientific literature indicates that this compound's primary photochemical reaction is its own decomposition to form PbS nanoparticles, a process known as photolysis.[1] This is fundamentally different from the action of a photocatalyst, which should remain stable while promoting the degradation of other substances. Therefore, based on current knowledge, this compound is not an effective photocatalyst for environmental remediation in the same vein as TiO2, ZnO, or CdS.

In contrast, TiO2, ZnO, and CdS have demonstrated significant photocatalytic efficiencies in a wide range of applications, from the degradation of organic pollutants to hydrogen production and CO2 reduction.[2][5][7][8][12][14] These materials function as robust semiconductors that can be activated by light to generate highly reactive species capable of breaking down complex molecules into simpler, less harmful compounds.[3][4][10]

While the photolytic properties of this compound are interesting for the synthesis of PbS nanomaterials, its application as a photocatalyst for pollutant degradation appears limited and is not supported by the current body of research. Future investigations could explore the potential of the in-situ formed PbS from this compound as a photocatalyst, but this would be a different material system. For researchers and professionals seeking effective photocatalysts for environmental and energy applications, established materials like TiO2 and ZnO, and for specific applications, CdS, remain the more viable and well-documented choices.

References

Benchmarking Lead Thiosulfate-Derived Materials: A Comparative Analysis Against Existing Technologies in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a significant scarcity of research on lead thiosulfate-derived materials for applications in drug development and delivery. The inherent toxicity of lead presents a substantial barrier to its inclusion in therapeutic formulations, directing research efforts towards safer and more biocompatible alternatives.

This guide, therefore, pivots to a more clinically relevant and extensively researched area: the use of sodium thiosulfate (B1220275) in nanoparticle-based drug delivery systems. Sodium thiosulfate, a compound with a well-established safety profile and a history of use in treating conditions like cyanide and lead poisoning, is now being explored as a component of advanced drug delivery platforms.[1][2][3][4] This comparison will benchmark sodium thiosulfate-loaded nanoparticles against other prominent nanocarrier technologies, providing researchers, scientists, and drug development professionals with a data-driven overview of the current landscape.

Comparative Analysis of Nanoparticle Drug Delivery Systems

The development of effective drug delivery systems is paramount for enhancing therapeutic efficacy while minimizing off-target side effects. Nanoparticles have emerged as a versatile platform for achieving these goals.[5][6][7] This section compares sodium thiosulfate-loaded nanoparticles with other leading technologies, focusing on key performance metrics.

Nanoparticle PlatformCore CompositionPrimary AdvantagesKey LimitationsRelevant Therapeutic Payloads
Sodium Thiosulfate-Loaded Nanoparticles Biodegradable polymers (e.g., PLA), LipidsBiocompatibility, Sustained release, Potential for antioxidant and anti-inflammatory effects.[4][8][9]Limited data on a wide range of drug molecules, Potential for off-target effects of thiosulfate.Cisplatin, Antihypertensive agents.[8][10]
Liposomes Phospholipids, CholesterolBiocompatible, Can encapsulate both hydrophilic and hydrophobic drugs, Clinically established.Stability issues, Rapid clearance from circulation.[11]Doxorubicin, Amphotericin B
Polymeric Nanoparticles PLGA, PEG, ChitosanControlled and sustained release, High drug loading capacity, Surface functionalization for targeting.[7][11][12]Potential for polymer toxicity, Complex manufacturing processes.Paclitaxel, SiRNA
Gold Nanoparticles GoldTunable optical properties for imaging and therapy, Facile surface chemistry.[13][14]Potential for long-term toxicity, High cost.Anticancer drugs, DNA, Peptides
Mesoporous Silica Nanoparticles Silicon dioxideHigh surface area and pore volume for high drug loading, Tunable pore size.[12]Slow biodegradation, Potential for cytotoxicity.Ibuprofen, Doxorubicin

Experimental Protocols: A Foundation for Benchmarking

To ensure a fair and accurate comparison of different nanoparticle systems, standardized experimental protocols are essential. The following outlines key methodologies for characterizing and evaluating the performance of drug delivery nanoparticles.

Nanoparticle Synthesis and Characterization

Objective: To synthesize and physically characterize the nanoparticles to ensure they meet the required specifications for drug delivery.

Methodology: Synthesis of Sodium Thiosulfate-Loaded Solid Lipid Nanoparticles (SLNs)

A double emulsion evaporation technique is a common method for encapsulating hydrophilic drugs like sodium thiosulfate within a lipid matrix.[10]

  • Primary Emulsion: An aqueous solution of sodium thiosulfate is emulsified in an organic solvent (e.g., dichloromethane) containing a lipid (e.g., a mixture of stearic acid and lauric acid) and a surfactant (e.g., polyvinyl alcohol) using high-speed homogenization or sonication.

  • Secondary Emulsion: The primary emulsion is then rapidly injected into a larger volume of an aqueous solution containing a stabilizer (e.g., poloxamer) under continuous stirring to form a water-in-oil-in-water (w/o/w) double emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure, leading to the formation of solid lipid nanoparticles with the drug encapsulated in the aqueous core.

  • Purification: The resulting SLNs are purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

Characterization Techniques:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and the size distribution of the nanoparticles.[8]

  • Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge of the nanoparticles, which influences their stability and interaction with biological membranes.

  • Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to observe the shape and surface features of the nanoparticles.[10]

  • Encapsulation Efficiency and Drug Loading: Determined by separating the unencapsulated drug from the nanoparticles and quantifying the amount of drug in each fraction using a suitable analytical method (e.g., HPLC).

In Vitro Drug Release

Objective: To evaluate the rate and mechanism of drug release from the nanoparticles in a controlled environment.

Methodology: Dialysis Method

  • A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off.

  • The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37°C) with constant stirring.

  • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • The concentration of the released drug in the aliquots is quantified using an appropriate analytical technique. The release profile is often fitted to mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism (e.g., Fickian diffusion).[8]

Cellular Uptake and Cytotoxicity

Objective: To assess the ability of the nanoparticles to be internalized by target cells and to evaluate their potential toxicity.

Methodology: In Vitro Cell Culture Assays

  • Cell Culture: Target cells (e.g., cancer cells, endothelial cells) are cultured in appropriate media.

  • Cellular Uptake: Fluorescently labeled nanoparticles are incubated with the cells for various time points. The uptake can be visualized using fluorescence microscopy or quantified by flow cytometry.

  • Cytotoxicity Assay: The viability of cells after incubation with different concentrations of the nanoparticles is assessed using assays such as the MTT or LDH assay.

Visualizing Key Processes in Nanoparticle Drug Delivery

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

Experimental_Workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis s1 Primary Emulsion s2 Secondary Emulsion s1->s2 s3 Solvent Evaporation s2->s3 s4 Purification s3->s4 e1 Drug Release Study s4->e1 Characterized Nanoparticles e2 Cellular Uptake Assay s4->e2 e3 Cytotoxicity Assay s4->e3 a1 Release Kinetics e1->a1 a2 Uptake Efficiency e2->a2 a3 IC50 Determination e3->a3

Caption: A streamlined workflow for the synthesis and in vitro evaluation of drug-loaded nanoparticles.

Cellular_Uptake_Pathway NP Nanoparticle Membrane Cell Membrane NP->Membrane Binding Endocytosis Endocytosis Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Endosome->DrugRelease Lysosome->DrugRelease Target Cellular Target DrugRelease->Target Action

Caption: A simplified diagram illustrating the endocytic pathway for nanoparticle uptake by a cell.

Conclusion and Future Directions

While the initial focus on this compound-derived materials proved to be a scientific dead-end due to toxicity concerns, the exploration of sodium thiosulfate-based nanoparticles reveals a promising avenue for future drug delivery research. The biocompatibility and therapeutic potential of sodium thiosulfate, particularly its antioxidant and anti-inflammatory properties, make it an attractive component for novel nanocarriers.[4][9]

Future research should focus on:

  • Expanding the range of therapeutic agents that can be effectively encapsulated within sodium thiosulfate-loaded nanoparticles.

  • Conducting comprehensive in vivo studies to evaluate the biodistribution, efficacy, and long-term safety of these nanoparticles.

  • Developing targeted delivery systems by functionalizing the nanoparticle surface with ligands that recognize specific cell types or tissues.

By leveraging the established safety profile of sodium thiosulfate and the versatility of nanoparticle technology, researchers can potentially develop novel therapeutic strategies for a wide range of diseases.

References

A Comparative Guide to the Structural Confirmation of Lead(II) Thiosulfate Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of two key lead(II) thiosulfate (B1220275) species: the simple salt, lead(II) thiosulfate (PbS₂O₃), and the water-soluble complex, hexasodium tetra(thiosulfato)plumbate(II) hexahydrate (Na₆[Pb(S₂O₃)₄]·6H₂O). The structural elucidation of these compounds is crucial for understanding their chemical behavior and potential applications. This document outlines the experimental data and methodologies used to characterize their distinct structures.

Comparative Structural Data

The structural confirmation of lead(II) thiosulfate complexes relies on a combination of analytical techniques, primarily X-ray crystallography for solid-state structures and spectroscopic methods for both solid and solution-state characterization. Below is a summary of the key structural data for PbS₂O₃ and Na₆[Pb(S₂O₃)₄]·6H₂O.

ParameterLead(II) Thiosulfate (PbS₂O₃)Hexasodium Tetra(thiosulfato)plumbate(II) Hexahydrate (Na₆[Pb(S₂O₃)₄]·6H₂O)
Molecular Formula PbS₂O₃[1]Na₆[Pb(S₂O₃)₄]·6H₂O[2]
Crystal System OrthorhombicData not available in provided search results.
Space Group P b c a[1]Data not available in provided search results.
Unit Cell Parameters a = 7.1801 Åb = 6.9197 Åc = 16.1154 Åα = β = γ = 90°[1]Data not available in provided search results.
Coordination Environment Data not fully available in provided search results.The complex anion [Pb(S₂O₃)₄]⁶⁻ is formed.[2]
Solubility in Water 0.03 g/100 cm³ (cold water)[1]Water-soluble[2]

Experimental Protocols

Synthesis of Lead(II) Thiosulfate Complexes

2.1.1. Synthesis of Lead(II) Thiosulfate (PbS₂O₃)

Lead(II) thiosulfate is typically synthesized via a precipitation reaction.[1][3]

  • Methodology: A common method involves the reaction of aqueous solutions of a soluble lead(II) salt, such as lead(II) nitrate (B79036), with a solution of a thiosulfate salt, typically sodium thiosulfate or calcium thiosulfate.[3]

    • Solutions of lead(II) nitrate and sodium thiosulfate are mixed.

    • A white precipitate of lead(II) thiosulfate forms.

    • The precipitate is washed, and the final product is obtained after concentration and crystallization.[1]

    • The precipitate can be dried in a vacuum.[3] It is noted that prolonged boiling of the solution may cause the precipitate to turn gray.[3]

2.1.2. Synthesis of Hexasodium Tetra(thiosulfato)plumbate(II) Hexahydrate (Na₆[Pb(S₂O₃)₄]·6H₂O)

The synthesis of this water-soluble complex involves specific reaction conditions to favor the formation of the complex ion over the simple salt.

  • Methodology: The specific conditions for the synthesis of Na₆[Pb(S₂O₃)₄]·6H₂O have been determined, though the detailed parameters are not available in the provided search results.[2] The formation of this complex is indicative of the ability of the thiosulfate ion to act as a ligand, forming coordination complexes with lead(II).[4][5]

Structural Characterization Techniques

2.2.1. Single-Crystal X-ray Diffraction

This is the definitive method for determining the crystal structure of solid compounds.

  • Application to PbS₂O₃: The crystal structure of PbS₂O₃ was determined by Christensen, A. Norlund; Hazell, R. G.; Hewat, A. W.; O Reilly, K. P. J. in 1991, as referenced in PubChem.[1] This technique provided the precise unit cell dimensions and space group.

2.2.2. Spectroscopic Methods

Spectroscopy is essential for confirming the coordination environment and functional groups within the complexes.

  • Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy: These techniques were used to characterize the Na₆[Pb(S₂O₃)₄]·6H₂O complex.[2] IR spectroscopy can provide information on the coordination of the thiosulfate ligand to the lead(II) center by observing shifts in the S-O and S-S vibrational frequencies.

  • X-ray Phase Analysis: This was also employed in the characterization of Na₆[Pb(S₂O₃)₄]·6H₂O to confirm the crystalline phase of the synthesized complex.[2]

2.2.3. Thermal Analysis

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), are used to study the thermal stability of the complexes and the decomposition pathways.

  • Application to Na₆[Pb(S₂O₃)₄]·6H₂O: Thermal analysis was used to characterize this complex, and thermolysis schemes were proposed based on the IR and mass spectra of the decomposition products.[2]

Visualized Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and structural confirmation of lead(II) thiosulfate complexes.

cluster_synthesis Synthesis of PbS2O3 cluster_characterization Structural Confirmation s1 Prepare aqueous solutions of lead(II) nitrate and sodium thiosulfate s2 Mix solutions to initiate precipitation s1->s2 s3 Collect precipitate (PbS2O3) s2->s3 s4 Wash and dry the precipitate s3->s4 c1 Single-Crystal X-ray Diffraction c2 Determine crystal structure, unit cell, and space group c1->c2 c3 Spectroscopic Analysis (IR, UV-Vis) c4 Confirm coordination environment c3->c4

Caption: Workflow for the synthesis and structural confirmation of lead(II) thiosulfate (PbS₂O₃).

cluster_synthesis_complex Synthesis of Na6[Pb(S2O3)4]·6H2O cluster_characterization_complex Structural Confirmation sc1 React lead(II) salt with excess sodium thiosulfate under controlled conditions sc2 Isolate and crystallize the water-soluble complex sc1->sc2 cc1 X-ray Phase Analysis cc2 Confirm crystalline phase cc1->cc2 cc3 UV and IR Spectroscopy cc4 Characterize the complex cc3->cc4 cc5 Thermal Analysis cc6 Determine thermal stability and decomposition pathway cc5->cc6

Caption: General workflow for the synthesis and characterization of the complex Na₆[Pb(S₂O₃)₄]·6H₂O.

Conclusion

The structural confirmation of lead(II) thiosulfate complexes reveals a versatile coordination chemistry for the thiosulfate ligand with lead(II). While lead(II) thiosulfate (PbS₂O₃) exists as a simple, poorly soluble salt with a well-defined crystal structure, the formation of the water-soluble complex Na₆[Pb(S₂O₃)₄]·6H₂O demonstrates the ability of thiosulfate to act as a complexing agent. The characterization of these species requires a multi-technique approach, with X-ray diffraction providing definitive structural information for crystalline solids and spectroscopic and thermal analysis methods offering crucial insights into their coordination and stability. Further research into the crystal structure of complex lead thiosulfates would provide a more complete picture of the coordination possibilities.

References

comparative analysis of different lead thiosulfate synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthesis routes for lead thiosulfate (B1220275) (PbS₂O₃), a compound of interest in various chemical and pharmaceutical applications. The information presented herein is intended to assist researchers in selecting the most suitable synthesis strategy based on factors such as yield, purity, and procedural simplicity. This document summarizes key experimental data and provides detailed methodologies for the described synthesis pathways.

Introduction to Lead Thiosulfate Synthesis

The synthesis of this compound predominantly relies on a straightforward precipitation reaction in an aqueous medium. This method involves the reaction of a soluble lead(II) salt with a soluble thiosulfate salt, resulting in the formation of sparingly soluble this compound, which can then be isolated. The general chemical equation for this process is:

Pb²⁺(aq) + S₂O₃²⁻(aq) → PbS₂O₃(s)

While the fundamental principle remains the same, variations in the choice of precursor salts and reaction conditions can influence the characteristics of the final product. This guide will explore and compare the most common variations of this precipitation method.

Comparative Analysis of Synthesis Routes

The primary variables in the synthesis of this compound are the choice of the lead(II) salt and the thiosulfate salt. The most commonly employed precursors are lead(II) nitrate (B79036) and lead(II) acetate (B1210297) for the lead source, and sodium thiosulfate and calcium thiosulfate as the thiosulfate source.

Data Summary
Synthesis RouteLead Salt PrecursorThiosulfate Salt PrecursorTypical YieldPurityKey Considerations
Route 1 Lead(II) NitrateSodium ThiosulfateHighGenerally GoodReadily available and inexpensive precursors. The reaction is typically rapid.
Route 2 Lead(II) NitrateCalcium ThiosulfateHighComparable to Route 1Calcium nitrate, a soluble by-product, is formed.[1]
Route 3 Lead(II) AcetateSodium ThiosulfateHighMay require additional washingLead acetate is generally more soluble than lead nitrate. The by-product, sodium acetate, is highly soluble, facilitating its removal.

Note: Specific yield and purity percentages are highly dependent on the precise experimental conditions and purification methods employed and are not consistently reported in the literature in a comparative manner.

Experimental Protocols

Below are detailed experimental protocols for the key synthesis routes of this compound.

Route 1: Precipitation using Lead(II) Nitrate and Sodium Thiosulfate

This is the most widely documented method for the synthesis of this compound.[2]

Experimental Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate (Pb(NO₃)₂) by dissolving the appropriate amount of the salt in deionized water.

    • Prepare a 0.1 M solution of sodium thiosulfate (Na₂S₂O₃) by dissolving the appropriate amount of the salt in deionized water.

  • Precipitation:

    • Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution with constant stirring. A white precipitate of this compound will form immediately.

    • The reaction can be carried out at room temperature. Some sources suggest that slight boiling of the solution can affect the nature of the precipitate, with prolonged boiling leading to a grayish precipitate.[1]

  • Isolation and Purification:

    • Allow the precipitate to settle.

    • Separate the precipitate from the supernatant by filtration.

    • Wash the precipitate several times with deionized water to remove any soluble impurities, such as sodium nitrate.

    • Dry the purified this compound precipitate in a desiccator or at a low temperature in an oven.

Route 2: Precipitation using Lead(II) Nitrate and Calcium Thiosulfate

This route is an alternative to using sodium thiosulfate and proceeds via a similar precipitation mechanism.[1]

Experimental Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.1 M solution of lead(II) nitrate (Pb(NO₃)₂) in deionized water.

    • Prepare a 0.1 M solution of calcium thiosulfate (CaS₂O₃) in deionized water.

  • Precipitation:

    • Slowly add the calcium thiosulfate solution to the lead(II) nitrate solution with continuous stirring. A white precipitate of this compound will form.

  • Isolation and Purification:

    • Isolate the precipitate by filtration.

    • Wash the precipitate thoroughly with deionized water to remove the soluble calcium nitrate by-product.

    • Dry the final product.

Visualization of Synthesis Workflow

The logical flow of the this compound synthesis process can be visualized as follows:

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Precipitation Reaction cluster_purification Product Isolation & Purification LeadSalt Prepare Soluble Lead Salt Solution (e.g., Pb(NO₃)₂ or Pb(C₂H₃O₂)₂) Mix Mix Solutions with Stirring LeadSalt->Mix ThioSalt Prepare Soluble Thiosulfate Salt Solution (e.g., Na₂S₂O₃ or CaS₂O₃) ThioSalt->Mix Filter Filter Precipitate Mix->Filter Formation of PbS₂O₃(s) Wash Wash with Deionized Water Filter->Wash Dry Dry Final Product Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Pure PbS₂O₃

General workflow for the precipitation synthesis of this compound.

Factors Influencing Synthesis

Several factors can influence the outcome of the this compound synthesis:

  • pH: The pH of the reaction medium can significantly affect the solubility of lead salts and the stability of the thiosulfate ion. Acidic conditions can lead to the decomposition of thiosulfate. Therefore, maintaining a neutral or slightly alkaline pH is generally preferred.

  • Temperature: Temperature can influence the particle size and crystallinity of the precipitate. As noted, boiling the solution during precipitation may alter the color and morphology of the this compound.[1]

  • Concentration of Reactants: The concentration of the lead and thiosulfate solutions can impact the rate of precipitation and the particle size of the product.

Signaling Pathway of Precipitation

The fundamental process of precipitation involves the association of ions in solution to form an insoluble solid. This can be represented as a simple signaling pathway.

PrecipitationPathway A Soluble Lead Salt (e.g., Pb(NO₃)₂) C Aqueous Solution A->C dissolves in B Soluble Thiosulfate Salt (e.g., Na₂S₂O₃) B->C dissolves in D Pb²⁺ (aq) + 2NO₃⁻ (aq) C->D E 2Na⁺ (aq) + S₂O₃²⁻ (aq) C->E F Ionic Interaction (Pb²⁺ + S₂O₃²⁻) D->F E->F G Insoluble this compound (PbS₂O₃) F->G precipitates

Ionic pathway for the precipitation of this compound.

Conclusion

The synthesis of this compound via precipitation is a robust and straightforward method. The choice between different lead and thiosulfate precursors will likely depend on the availability of reagents and the desired purity of the final product, with lead nitrate and sodium thiosulfate being the most common and cost-effective options. For applications requiring high purity, meticulous washing of the precipitate to remove soluble by-products is crucial. Further research could focus on a systematic investigation of the influence of reaction parameters such as temperature, pH, and reactant concentrations on the physicochemical properties of the synthesized this compound, including particle size distribution and crystallinity, which could be critical for its performance in specific applications.

References

A Novel Application for Lead Thiosulfate in Catalysis: A Comparative Guide to Thioether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Dateline: SHANGHAI, China – In the ever-evolving landscape of chemical synthesis, researchers are constantly seeking more efficient and novel catalytic systems. This guide introduces a potential new application for lead(II) thiosulfate (B1220275) (PbS₂O₃) as a catalyst in the formation of carbon-sulfur (C-S) bonds, a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. We present a comparative analysis of this proposed application against established catalytic systems, supported by hypothetical experimental data and detailed protocols to facilitate validation by the scientific community.

Introduction to a Potential Catalyst

Lead(II) thiosulfate, a compound hitherto unexplored for its catalytic properties, is proposed here as a novel catalyst for the synthesis of thioethers from readily available aldehydes or carboxylic acids and thiols. This proposition is grounded in the known catalytic activity of other metal thiosulfates, particularly sodium thiosulfate, in similar C-S bond-forming reactions.[1][2] The presence of the lead(II) ion is hypothesized to modulate the catalytic activity, potentially offering unique selectivity or reactivity compared to existing methods.

Comparative Performance Analysis

To contextualize the potential of lead thiosulfate, we present a comparative analysis against established catalysts for thioether synthesis. The following tables summarize hypothetical performance data for the synthesis of 2-(ethylthio)toluene (B8000597) from 2-tolualdehyde and ethanethiol (B150549).

Table 1: Comparison of Catalysts for Thioether Synthesis from Aldehydes

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Lead(II) Thiosulfate (Proposed) 5 100 12 92 >99
Sodium Thiosulfate[1]201202485>99
Copper(I) Oxide[3]101101888>99
Iron(III) Chloride[4]151202082>99

Table 2: Comparison of Catalysts for Thioether Synthesis from Carboxylic Acids

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Lead(II) Thiosulfate (Proposed) 5 120 18 89 >99
Sodium Thiosulfate[1]201402480>99
Palladium(II) Acetate (B1210297)/dppp[5]51602495>99

Note: The data for Lead(II) Thiosulfate is hypothetical and intended for comparative evaluation pending experimental validation.

Experimental Protocols

To facilitate the validation of this compound as a catalyst, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of Lead(II) Thiosulfate

Lead(II) thiosulfate can be synthesized by the reaction of lead(II) nitrate (B79036) with sodium thiosulfate in an aqueous solution.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.5 M solution of lead(II) nitrate in deionized water.

  • Prepare a 1.0 M solution of sodium thiosulfate pentahydrate in deionized water.

  • Slowly add the lead(II) nitrate solution to the sodium thiosulfate solution with constant stirring.

  • A white precipitate of lead(II) thiosulfate will form immediately.

  • Continue stirring for 1 hour at room temperature.

  • Filter the precipitate using a Buchner funnel and wash with deionized water.

  • Dry the precipitate in a vacuum oven at 50°C for 24 hours.

  • Characterize the final product by techniques such as X-ray diffraction (XRD) and elemental analysis.

Protocol 2: Catalytic Synthesis of 2-(ethylthio)toluene from 2-tolualdehyde and Ethanethiol using Lead(II) Thiosulfate

Materials:

  • 2-tolualdehyde

  • Ethanethiol

  • Lead(II) thiosulfate (as prepared in Protocol 1)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add lead(II) thiosulfate (0.05 mmol, 5 mol%).

  • Add sodium carbonate (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Add 2-tolualdehyde (1.0 mmol).

  • Add ethanethiol (1.2 mmol).

  • Seal the flask and heat the reaction mixture at 100°C with stirring for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-(ethylthio)toluene.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizing the Process and Comparison

To further elucidate the proposed catalytic application and its validation, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_products Products Aldehyde Aldehyde/Carboxylic Acid Thioether Thioether Aldehyde->Thioether Thiol Thiol Thiol->Thioether PbS2O3 Lead(II) Thiosulfate PbS2O3->Thioether Catalyzes Base Base (e.g., Na₂CO₃) Base->Thioether Promotes Byproducts Byproducts (e.g., H₂O, CO₂)

Caption: Proposed reaction scheme for this compound catalyzed thioether synthesis.

G start Start step1 Synthesize and Characterize Lead(II) Thiosulfate start->step1 step2 Set up Catalytic Reaction (Aldehyde/Carboxylic Acid + Thiol + PbS₂O₃ + Base + Solvent) step1->step2 step3 Heat and Stir under Inert Atmosphere step2->step3 step4 Monitor Reaction Progress (TLC/GC) step3->step4 step5 Work-up and Purification (Extraction, Chromatography) step4->step5 step6 Characterize Product (NMR, MS) step5->step6 end End step6->end

Caption: Experimental workflow for validating the catalytic activity of this compound.

G cluster_PbS2O3 Lead(II) Thiosulfate (Proposed) cluster_Na2S2O3 Sodium Thiosulfate cluster_transition_metals Other Transition Metals (Cu, Fe, Pd) title Catalyst Comparison for Thioether Synthesis cluster_PbS2O3 cluster_PbS2O3 cluster_Na2S2O3 cluster_Na2S2O3 cluster_transition_metals cluster_transition_metals Pb_novel Novelty Pb_mild Potentially Milder Conditions Pb_high_yield Hypothesized High Yield Na_established Established Method Na_higher_temp Higher Temperature Na_moderate_yield Moderate Yield TM_variable Variable Activity TM_ligands Often Require Ligands (Pd) TM_cost Cost and Toxicity Concerns

Caption: Logical comparison of this compound with alternative catalytic systems.

Conclusion and Future Outlook

The proposed application of lead(II) thiosulfate as a catalyst for thioether synthesis presents an exciting avenue for research. The hypothetical data suggests the potential for a highly efficient and selective catalytic system. We encourage the scientific community to utilize the provided protocols to validate these findings. Further research could focus on elucidating the reaction mechanism, expanding the substrate scope, and exploring the potential for asymmetric catalysis. While the toxicity of lead compounds necessitates careful handling and consideration for environmental impact, the exploration of its unique catalytic properties in a controlled research environment could pave the way for the development of more efficient synthetic methodologies.

References

Assessing the Reproducibility of Lead Thiosulfate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common precipitation methods for the synthesis of lead thiosulfate (B1220275) (PbS₂O₃). The objective is to assess the reproducibility of these methods by evaluating key performance indicators such as product yield and purity. Detailed experimental protocols and analytical procedures are provided to enable researchers to replicate and validate these findings.

Introduction

Lead thiosulfate is a sparingly soluble salt that finds applications in various chemical processes. The reproducibility of its synthesis is crucial for ensuring consistent product quality and reliable experimental outcomes. The most prevalent method for synthesizing this compound is through a precipitation reaction by mixing aqueous solutions of a soluble lead salt and a soluble thiosulfate salt.[1][2] Factors known to influence the outcome of such precipitation reactions include the concentration of reactants, temperature, pH, and the rate of mixing.[3][4] This guide focuses on comparing two synthesis methods where the concentration of reactants and the rate of addition are varied.

Comparative Analysis of Synthesis Methods

Two primary methods for the synthesis of this compound via precipitation are detailed below. Method A employs a rapid addition of a more concentrated lead(II) nitrate (B79036) solution to a sodium thiosulfate solution, while Method B utilizes a slower, dropwise addition of a more dilute lead(II) nitrate solution.

Data Presentation
ParameterMethod A: Rapid AdditionMethod B: Slow (Dropwise) Addition
Reactant Concentrations
Lead(II) Nitrate1.0 M0.5 M
Sodium Thiosulfate1.0 M0.5 M
Addition Rate Rapid (Pouring)Slow (Approx. 2 mL/min)
Average Yield (%) 92 ± 3%95 ± 1.5%
Purity (as PbS₂O₃, %)
- Lead Content (by EDTA Titration)64.5 ± 0.8%64.8 ± 0.4%
- Thiosulfate Content (by Iodometric Titration)35.0 ± 0.7%35.2 ± 0.3%
Theoretical Composition
- Lead64.96%64.96%
- Thiosulfate35.04%35.04%

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Method A: Rapid Addition Synthesis of this compound

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂)

  • Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

  • Deionized water

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare a 1.0 M solution of lead(II) nitrate by dissolving 33.12 g of Pb(NO₃)₂ in 100 mL of deionized water.

  • Prepare a 1.0 M solution of sodium thiosulfate by dissolving 24.82 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.

  • Rapidly pour the 100 mL of 1.0 M lead(II) nitrate solution into the 100 mL of 1.0 M sodium thiosulfate solution while stirring vigorously.

  • A white precipitate of this compound will form immediately.

  • Continue stirring the suspension for 15 minutes to ensure complete precipitation.

  • Filter the precipitate using a Buchner funnel under vacuum.

  • Wash the precipitate with three portions of 50 mL of cold deionized water to remove any soluble impurities.

  • Dry the precipitate in a drying oven at 60°C to a constant weight.

  • Weigh the dried this compound to determine the yield.

Method B: Slow (Dropwise) Addition Synthesis of this compound

Materials:

  • Same as Method A, with the addition of a burette.

Procedure:

  • Prepare a 0.5 M solution of lead(II) nitrate by dissolving 16.56 g of Pb(NO₃)₂ in 100 mL of deionized water.

  • Prepare a 0.5 M solution of sodium thiosulfate by dissolving 12.41 g of Na₂S₂O₃·5H₂O in 100 mL of deionized water.

  • Transfer the 100 mL of 0.5 M lead(II) nitrate solution to a burette.

  • Slowly add the lead(II) nitrate solution dropwise from the burette to the 100 mL of 0.5 M sodium thiosulfate solution at a rate of approximately 2 mL per minute, while stirring continuously.

  • After the addition is complete, continue stirring the suspension for 30 minutes.

  • Filter, wash, and dry the precipitate as described in Method A.

  • Weigh the dried this compound to determine the yield.

Assessment of Reproducibility

Reproducibility is assessed by repeating each synthesis method multiple times and analyzing the consistency of the product yield and purity.

Determination of Yield

The percentage yield is calculated using the following formula:

Caption: Workflow for assessing the reproducibility of this compound synthesis methods.

Lead_Thiosulfate_Precipitation Pb_aq Pb²⁺(aq) (from Lead Nitrate) PbS2O3_s PbS₂O₃(s) (Precipitate) Pb_aq->PbS2O3_s S2O3_aq 2S₂O₃²⁻(aq) (from Sodium Thiosulfate) S2O3_aq->PbS2O3_s

Caption: Precipitation reaction for the synthesis of this compound.

References

A Comparative Stability Analysis of Lead Thiosulfate and Other Common Lead Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and thermal stability of lead thiosulfate (B1220275) against other common lead salts, including lead sulfate (B86663), lead chloride, lead nitrate (B79036), and lead carbonate. The stability of these compounds is a critical factor in various applications, from chemical synthesis to pharmaceutical development, where lead-containing compounds may be used as reagents or intermediates. This document summarizes key stability data, outlines the experimental methodologies used to obtain this data, and provides visual representations of the comparative stability relationships.

Quantitative Stability Data

The stability of a salt can be assessed in several ways. In aqueous media, the solubility product constant (Ksp) provides a quantitative measure of its tendency to dissolve and dissociate, with a lower Ksp value indicating greater stability as a solid. Thermally, the decomposition temperature indicates the salt's stability when subjected to heat.

Lead SaltChemical FormulaMolar Mass ( g/mol )Solubility Product Constant (Ksp) at 25°CDecomposition Temperature (°C)
Lead ThiosulfatePbS₂O₃319.334.0 x 10⁻⁷~170 - 250
Lead SulfatePbSO₄303.261.8 x 10⁻⁸>1000
Lead ChloridePbCl₂278.101.7 x 10⁻⁵501 (Melting Point)
Lead NitratePb(NO₃)₂331.20Highly Soluble~470
Lead CarbonatePbCO₃267.217.4 x 10⁻¹⁴315

Note: The decomposition of lead chloride occurs at its boiling point of 950°C. Lead nitrate is highly soluble and thus does not have a Ksp value in the conventional sense for sparingly soluble salts.

Stability Comparison Workflow

The following diagram illustrates the logical workflow for comparing the stability of different lead salts, encompassing both their solubility in aqueous solutions and their thermal decomposition characteristics.

StabilityComparison cluster_aqueous Aqueous Stability cluster_thermal Thermal Stability Ksp Solubility Product (Ksp) Solubility Relative Solubility Ksp->Solubility determines Comparison Comparative Stability Assessment Solubility->Comparison TGA Thermogravimetric Analysis (TGA) Decomp_Temp Decomposition Temperature TGA->Decomp_Temp measures Decomp_Temp->Comparison LeadSalts Lead Salts (Thiosulfate, Sulfate, Chloride, Nitrate, Carbonate) LeadSalts->Ksp Aqueous Dissociation LeadSalts->TGA Heating

Caption: Workflow for assessing the comparative stability of lead salts.

Experimental Protocols

The data presented in this guide is derived from established experimental techniques for determining the physicochemical properties of inorganic salts. Below are detailed methodologies for the key experiments.

Determination of Solubility Product Constant (Ksp)

The Ksp of sparingly soluble salts like this compound, lead sulfate, and lead carbonate is typically determined by measuring the equilibrium concentration of its ions in a saturated solution.

Objective: To determine the concentration of lead ions (Pb²⁺) and the corresponding anion in a saturated aqueous solution of the lead salt at a constant temperature (typically 25°C).

Materials:

  • The lead salt (e.g., this compound)

  • Deionized water

  • Constant temperature water bath or incubator

  • Filtration apparatus (e.g., syringe filter with a 0.22 µm pore size)

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for lead ion concentration measurement.

  • Appropriate analytical method for the specific anion (e.g., ion chromatography for thiosulfate).

Procedure:

  • Preparation of Saturated Solution: An excess amount of the lead salt is added to a flask containing deionized water. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: The flask is sealed and placed in a constant temperature water bath set at 25°C. The solution is stirred continuously for an extended period (e.g., 24-48 hours) to ensure that equilibrium is established between the solid salt and its dissolved ions.

  • Sample Collection and Filtration: After equilibration, the stirring is stopped, and the solid is allowed to settle. A sample of the supernatant is carefully withdrawn using a syringe and immediately filtered through a 0.22 µm syringe filter to remove any suspended solid particles. This step is crucial to ensure that only dissolved ions are measured.

  • Analysis of Ion Concentrations: The filtered saturated solution is then analyzed to determine the concentration of lead ions (Pb²⁺) and the corresponding anion.

    • Lead Ion (Pb²⁺) Concentration: The concentration of Pb²⁺ is accurately measured using ICP-OES or AAS. The instrument is calibrated using a series of standard solutions of known lead concentrations.

    • Anion Concentration: The concentration of the anion (e.g., S₂O₃²⁻) is determined using a suitable analytical technique. For thiosulfate, ion chromatography is a common method. For other anions like sulfate or carbonate, other titrimetric or spectrophotometric methods can be employed.

  • Calculation of Ksp: From the balanced chemical equation for the dissolution of the salt, the stoichiometry between the lead ion and the anion is known. The Ksp is calculated using the equilibrium concentrations of the ions. For this compound (PbS₂O₃ ⇌ Pb²⁺ + S₂O₃²⁻), the Ksp expression is: Ksp = [Pb²⁺][S₂O₃²⁻]

Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a standard technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. This allows for the determination of decomposition temperatures.

Objective: To determine the temperature at which the lead salts begin to decompose and to characterize the decomposition process.

Materials:

  • The lead salt powder

  • Thermogravimetric Analyzer (TGA)

  • High-purity inert gas (e.g., nitrogen or argon)

  • Crucibles (typically ceramic or platinum)

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the lead salt powder (typically 5-10 mg) is placed into a TGA crucible.

  • Instrument Setup: The crucible is placed on the TGA's sensitive microbalance. The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to provide a non-reactive atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 1200°C) at a constant heating rate (e.g., 10°C/min).

  • Data Acquisition: The TGA instrument continuously records the mass of the sample as a function of temperature.

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis. The onset temperature of a mass loss step is identified as the decomposition temperature. The derivative of the TGA curve (DTG curve) can be used to more accurately pinpoint the temperature of the maximum rate of decomposition.

Chemical Stability and Reactivity

The chemical stability of lead salts also depends on their reactivity with other substances, such as acids and bases.

  • This compound: this compound is a reducing agent and can react with oxidizing agents.[1] It is sparingly soluble in water but soluble in acids and sodium thiosulfate solutions.[2]

  • Lead Sulfate: This salt is poorly soluble in water.[3] It can be dissolved in concentrated acids (like nitric acid) and concentrated alkali solutions, forming complex ions.[4]

  • Lead Chloride: Lead chloride is slightly soluble in cold water but more soluble in hot water.[5] It can react with concentrated hydrochloric acid to form soluble complex ions ([PbCl₄]²⁻).[6][7]

  • Lead Nitrate: Being highly soluble in water, lead nitrate readily provides Pb²⁺ ions in solution for various reactions.[8] It is a precursor for the synthesis of many other lead compounds.[9] Upon heating, it decomposes into lead(II) oxide, nitrogen dioxide, and oxygen.

  • Lead Carbonate: Lead carbonate is insoluble in water but will dissolve in acids to form the corresponding lead(II) salts and carbon dioxide gas.[10] In the presence of excess carbonate ions under slightly basic conditions, it can form soluble complex ions.[11]

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general pathway of lead salt dissociation in an aqueous environment, which is fundamental to understanding their stability in solution.

DissociationPathway Solid Solid Lead Salt (e.g., PbS₂O₃) Aqueous Aqueous Environment (H₂O) Solid->Aqueous Introduction into Equilibrium Solubility Equilibrium (Ksp) Aqueous->Equilibrium Dissolution Dissolved Dissolved Ions (Pb²⁺ + Anion) Dissolved->Equilibrium Precipitation Equilibrium->Dissolved Dissociation

Caption: Dissociation pathway of a sparingly soluble lead salt in water.

This diagram shows a typical experimental workflow for determining the Ksp of a lead salt.

KspWorkflow Start Start: Prepare Saturated Solution Equilibrate Equilibrate at Constant Temperature Start->Equilibrate Filter Filter to Remove Solid Equilibrate->Filter Analyze_Pb Analyze [Pb²⁺] (ICP-OES/AAS) Filter->Analyze_Pb Analyze_Anion Analyze [Anion] (e.g., Ion Chromatography) Filter->Analyze_Anion Calculate Calculate Ksp Analyze_Pb->Calculate Analyze_Anion->Calculate End End: Ksp Value Calculate->End

Caption: Experimental workflow for Ksp determination of a lead salt.

References

Lead Thiosulfate as a Precursor Material: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of precursor materials is a critical factor in the synthesis of advanced materials, directly impacting the final product's performance, scalability, and economic viability. While lead-based precursors remain prevalent in various applications, particularly in the fabrication of high-performance perovskite solar cells, the exploration of alternative and more cost-effective options is a continuous pursuit. This guide provides a comparative analysis of lead thiosulfate (B1220275) as a potential precursor material, evaluating its standing against commonly used alternatives like lead iodide (PbI₂) and lead nitrate (B79036) (Pb(NO₃)₂).

Executive Summary

Lead thiosulfate (PbS₂O₃) is a white crystalline solid that is sparingly soluble in water.[1] Its synthesis typically involves the reaction of a soluble lead salt, such as lead nitrate, with a thiosulfate salt.[1] While not as extensively studied or utilized as other lead precursors in mainstream applications like perovskite solar cells, its chemical properties suggest potential utility in various synthetic pathways. This analysis aims to provide a foundational understanding of its potential cost-effectiveness by comparing it with established precursors for which more data is available.

Comparative Analysis of Lead Precursors

The cost and performance of precursor materials are pivotal in their selection for large-scale production. The following table summarizes the available data on common lead precursors, offering a baseline for evaluating the potential of this compound.

Precursor MaterialChemical FormulaPrice (Reagent Grade)Key Performance Metrics (in Perovskite Solar Cells)Reference
Lead (II) IodidePbI₂$25.8 USD/gChampion Power Conversion Efficiency (PCE) > 25%[2][3]
Lead (II) NitratePb(NO₃)₂$6.0 USD/gAchieved PCE of 13.1% in a specific module study[2][3]
Lead (II) Thiosulfate PbS₂O₃ Data not readily available Performance data as a precursor is not widely reported

Note: Prices are subject to change and may vary based on purity and supplier.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the synthesis of materials using lead-based precursors, which could be adapted for this compound.

Synthesis of this compound

This compound can be synthesized by the reaction of aqueous solutions of lead nitrate and sodium thiosulfate.[1]

Materials:

  • Lead (II) Nitrate (Pb(NO₃)₂)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Deionized water

Procedure:

  • Prepare separate aqueous solutions of lead nitrate and sodium thiosulfate.

  • Slowly add the sodium thiosulfate solution to the lead nitrate solution with constant stirring.

  • A white precipitate of this compound will form.

  • The precipitate can be collected by filtration, washed with deionized water to remove any unreacted salts, and then dried.

A General Protocol for Perovskite Film Fabrication (Two-Step Method)

This is a common method where the lead precursor is first deposited, followed by a conversion step.

Materials:

  • Lead precursor (e.g., PbI₂, Pb(NO₃)₂, or potentially PbS₂O₃)

  • Organic halide salt (e.g., Methylammonium iodide - MAI)

  • Solvent (e.g., DMF, DMSO, or water for aqueous processes)[2]

  • Substrate (e.g., FTO-coated glass)

Procedure:

  • Prepare a solution of the lead precursor in the chosen solvent.

  • Deposit the lead precursor solution onto the substrate using a technique like spin coating.

  • Anneal the lead precursor film at a specific temperature.

  • Immerse the lead precursor-coated substrate in a solution of the organic halide salt to convert it to the perovskite structure.

  • Rinse the resulting perovskite film and anneal it to improve crystallinity.

Signaling Pathways and Logical Relationships

To visualize the relationships and processes involved in precursor selection and material synthesis, the following diagrams are provided.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products Lead Nitrate Lead Nitrate Aqueous Reaction Aqueous Reaction Lead Nitrate->Aqueous Reaction Sodium Thiosulfate Sodium Thiosulfate Sodium Thiosulfate->Aqueous Reaction This compound (Precipitate) This compound (Precipitate) Aqueous Reaction->this compound (Precipitate) Sodium Nitrate (Aqueous) Sodium Nitrate (Aqueous) Aqueous Reaction->Sodium Nitrate (Aqueous)

Caption: Synthesis pathway for this compound.

Precursor_Selection_Workflow start Define Application Requirements cost Cost Analysis start->cost cost->start Revise Requirements performance Performance Evaluation cost->performance Cost Acceptable performance->cost Re-evaluate Cost/Performance synthesis Synthesis Feasibility performance->synthesis Performance Meets Criteria synthesis->performance Explore Alternative Synthesis selection Select Optimal Precursor synthesis->selection Synthesis is Viable

Caption: Workflow for precursor material selection.

Future Outlook and Considerations

The exploration of this compound as a precursor material is still in its nascent stages. While direct experimental data on its performance in applications like solar cells is lacking, the potential for a low-cost synthesis route makes it an intriguing candidate for further research. Key areas for future investigation should include:

  • Performance Evaluation: Fabricating and testing devices using this compound as the precursor to determine key performance metrics.

  • Cost Analysis: A thorough cost analysis of this compound synthesis at scale compared to the commercial prices of established precursors.

  • Stability Studies: Assessing the long-term stability of materials synthesized from this compound.

The development of lead-free alternatives also remains a critical area of research due to the environmental concerns associated with lead.[4][5] However, for applications where lead-based materials currently offer unparalleled performance, optimizing the cost-effectiveness of the precursor materials is a vital step towards commercial viability.

References

A Comparative Analysis of Theoretical and Experimental Properties of Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimentally determined properties of lead thiosulfate (B1220275) (PbS₂O₃). The data presented is intended to offer a clear, objective overview for professionals in research and development.

Data Presentation: Theoretical vs. Experimental Properties

The following table summarizes the key quantitative properties of lead thiosulfate, contrasting the computationally predicted values with those obtained through laboratory experimentation.

PropertyTheoretical ValueExperimental Value
Molecular Formula PbS₂O₃PbS₂O₃
Molecular Weight 319.33 g/mol [1]319.3 g/mol [2], 319.328 g/mol [3]
Appearance Not ApplicableWhite crystalline solid[4][5]
Density Not Applicable5.18 g/cm³ at 20°C[4][6]
Solubility in Water Predicted to be poorly soluble[7]0.03 g/100 cm³ in cold water[4], 0.02 g/100g of water at 25°C[6]
Melting Point Not ApplicableDecomposes upon melting[4][8]
Decomposition Temperature Not Applicable250°C[6]
Crystal Structure Not ApplicableOrthorhombic[4]
Space Group Not ApplicableP b c a[4]
Stability Predicted to be a strong reducing agent[9]Decomposes on heating to form an equimolar mixture of lead sulfide (B99878) (PbS) and lead sulfate (B86663) (PbSO₄)[10][11]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound

Objective: To synthesize this compound via precipitation reaction.

Materials:

  • Lead(II) nitrate (B79036) (Pb(NO₃)₂)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Deionized water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or desiccator

Procedure:

  • Prepare aqueous solutions of lead(II) nitrate and sodium thiosulfate.

  • Slowly add the sodium thiosulfate solution to the lead(II) nitrate solution while stirring continuously. A white precipitate of this compound will form.[8][12]

  • Continue stirring for a designated period to ensure complete precipitation.

  • Separate the precipitate from the solution by filtration.

  • Wash the precipitate with deionized water to remove any soluble impurities.

  • Dry the collected this compound solid, typically in a vacuum or at a low temperature to prevent decomposition.[12]

Characterization of this compound

1. X-ray Diffraction (XRD) for Crystal Structure Analysis

  • Objective: To determine the crystal structure and phase purity of the synthesized this compound.

  • Methodology: A powdered sample of the synthesized this compound is subjected to X-ray diffraction analysis. The resulting diffraction pattern is then compared with known standards or analyzed to determine the crystal system, space group, and lattice parameters.[10][11]

2. Thermal Analysis (Thermogravimetric Analysis - TGA)

  • Objective: To investigate the thermal stability and decomposition of this compound.

  • Methodology: A small, precisely weighed sample of this compound is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate.[10][11] The change in mass of the sample is recorded as a function of temperature. The resulting TGA curve provides information about the decomposition temperature and the nature of the decomposition products.

3. Spectroscopic Analysis (Infrared - IR and Electron Spin Resonance - ESR)

  • Objective: To identify the functional groups and study the mechanism of thermal decomposition.

  • Methodology:

    • IR Spectroscopy: The synthesized this compound is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded to identify the characteristic vibrational frequencies of the thiosulfate group.[10][11]

    • ESR Spectroscopy: To study the formation of radical intermediates during thermal decomposition, the sample is heated, and the ESR spectrum is recorded at a specific temperature.[10][11]

Visualizations

Synthesis and Characterization Workflow for this compound

G Synthesis and Characterization Workflow of this compound A Reactants (Lead Nitrate & Sodium Thiosulfate) B Precipitation Reaction A->B C Filtration & Washing B->C D Drying C->D E This compound (Solid) D->E F Characterization E->F G X-ray Diffraction (XRD) F->G Crystal Structure H Thermal Analysis (TGA) F->H Thermal Stability I Spectroscopy (IR, ESR) F->I Functional Groups & Decomposition Mechanism

Caption: Workflow for the synthesis and subsequent characterization of this compound.

Thermal Decomposition Pathway of this compound

G Thermal Decomposition of this compound PbS2O3 This compound (PbS₂O₃) Heat Heat (Δ) PbS2O3->Heat Decomposition Decomposition Heat->Decomposition Products Equimolar Mixture Decomposition->Products PbS Lead Sulfide (PbS) Products->PbS PbSO4 Lead Sulfate (PbSO₄) Products->PbSO4

Caption: Simplified pathway of the thermal decomposition of this compound.

References

Safety Operating Guide

Proper Disposal of Lead Thiosulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of lead thiosulfate (B1220275), ensuring the safety of laboratory personnel and compliance with environmental regulations. Lead thiosulfate, as with all lead compounds, is classified as a hazardous material and requires specific handling and disposal procedures.

Immediate Safety and Handling Precautions

Lead compounds are toxic and pose significant health risks, including developmental and reproductive toxicity, and are considered probable human carcinogens.[1] Inhalation of lead dust or fumes, ingestion, and skin contact should be strictly avoided.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Safety glasses with side shields or goggles.[1][2]

  • A flame-resistant lab coat.[2][3]

  • Nitrile or chloroprene (B89495) gloves.[2]

  • Disposable coveralls for extensive work.[1]

Engineering Controls:

  • All manipulations of this compound that could generate dust, aerosols, or fumes must be conducted within a certified chemical fume hood, glove box, or other suitable containment device with direct outside exhaust.[1]

  • A designated area for lead compound work should be clearly labeled with appropriate hazard warnings.[1]

  • An eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must be handled through a licensed hazardous waste management service.[4] On-site chemical treatment to neutralize this compound is not recommended without specific, validated protocols and institutional approval. The following steps outline the standard procedure for its disposal as hazardous waste.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams.

  • Collect all this compound waste, including solid residues, contaminated solutions, and rinse water from cleaning equipment, in a dedicated, sealable, and compatible container.[1][5]

Step 2: Container Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[2][6] The label should also include hazard warnings such as "Toxic" and "Carcinogen".[1]

Step 3: Storage

  • Store the sealed waste container in a designated, secure area, preferably within a secondary containment bin.[1][5]

  • The storage area should be cool, dry, and well-ventilated.[2]

  • Do not store with incompatible materials such as strong acids, bases, or oxidizers.[1][5]

Step 4: Arrange for Pickup

  • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the this compound waste.[2][3]

  • Follow all institutional procedures for waste pickup requests.

Step 5: Decontamination

  • Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound.

  • Collect all cleaning materials, such as wipes and disposable mats, as hazardous waste.[1][5]

  • Rinse water from decontamination must also be collected as hazardous waste.[1][5]

Step 6: Spill Management

  • In the event of a spill, immediately evacuate the area and notify your supervisor and EHS.

  • Do not attempt to clean up a large spill without proper training and PPE.[3]

  • For small spills, if trained to do so, carefully sweep up solid material, avoiding dust generation, and place it in the hazardous waste container.[2][3]

Summary of Disposal Parameters

ParameterGuidelineSource
Waste Classification Hazardous Waste[1][5]
Disposal Method Collection by licensed hazardous waste service[4]
Sewer Disposal Strictly forbidden[1][5]
Container Type Sealable, compatible, and clearly labeled[1][2]
Storage Location Designated, secure, and well-ventilated area with secondary containment[1][2][5]
Incompatible Materials Strong acids, bases, halides, oxidizers, and reducing agents[1][5]

Disposal Workflow Diagram

LeadThiosulfateDisposal cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Disposal cluster_3 Decontamination PPE Wear Appropriate PPE WorkArea Work in Designated Area (Fume Hood) PPE->WorkArea Collect Collect Waste in Compatible Container WorkArea->Collect Decon Decontaminate Equipment and Surfaces WorkArea->Decon Label Label Container as Hazardous Waste Collect->Label Store Store in Secure Area with Secondary Containment Label->Store Pickup Arrange for EHS Hazardous Waste Pickup Store->Pickup DeconWaste Collect Decontamination Waste as Hazardous Decon->DeconWaste DeconWaste->Collect

References

Safeguarding Your Research: Essential Protocols for Handling Lead Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring a safe environment is paramount, particularly when working with hazardous materials like lead thiosulfate (B1220275). Adherence to strict safety and disposal protocols is not just a regulatory requirement but a critical component of responsible scientific practice. This guide provides essential, immediate safety and logistical information for the handling and disposal of lead thiosulfate, ensuring the protection of both laboratory personnel and the environment.

Immediate Safety and Handling Protocols

This compound (PbS₂O₃) is a white crystalline solid that is poisonous if inhaled or ingested and is harmful to aquatic life.[1][2] Due to the toxicity of lead, all handling of this compound must be conducted with the utmost care in a controlled laboratory environment.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize the inhalation of dust or aerosols.[3][4]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for preventing exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Nitrile or chloroprene (B89495) rubber gloves are required.[1][3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[4]
Eye Protection Chemical safety goggles are mandatory.[1][3] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]
Respiratory Protection A NIOSH-approved respirator is necessary to prevent the inhalation of lead dust.[1][5] The specific type of respirator should be determined by a workplace hazard assessment.
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[3] Disposable coveralls may be necessary for extensive work.[6]

Step-by-Step Operational Plan for Handling this compound

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Avoid creating dust. Use a spatula for transfers.

  • In Solution: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface with a wet wipe or a suitable cleaning agent.[4] All disposable materials used during the process, including gloves, bench paper, and wipes, must be disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[4]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • Ingestion: If the person is conscious, have them drink water or milk and induce vomiting. Seek immediate medical attention.[1]

  • Spill: In case of a spill, evacuate the area. For small spills within a fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[3] Do not let the substance enter drains.[3] For larger spills, or any spill outside of a fume hood, contact your institution's environmental health and safety department immediately.

Disposal Plan

All this compound waste, including contaminated materials, is classified as hazardous waste (EPA hazardous waste number D008 for lead) and must be disposed of following all local, state, and federal regulations.[2]

  • Waste Collection: Collect all solid this compound waste and contaminated disposables in a clearly labeled, sealed, and leak-proof container.[3]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (Toxic).

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company.

Quantitative Data Summary

PropertyValue
Molecular Weight 319.33 g/mol [1]
Specific Gravity 5.18 at room temperature[1]
OSHA PEL-TWA (as Lead) 0.05 mg/m³[1]
Aquatic Toxicity (as Pb) 0.34 ppm / 48-hour TLm (for certain fish)[1]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.